Product packaging for BAI1(Cat. No.:CAS No. 329349-20-4)

BAI1

Numéro de catalogue: B1662306
Numéro CAS: 329349-20-4
Poids moléculaire: 540.1 g/mol
Clé InChI: HWFKCAFKXZFOQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Potent inhibitor of Bax-mediated mitochondrial cytochrome c release (IC50 = 0.52 μM). Suggested to inhibit Bax channel formation/activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23Br2Cl2N3O B1662306 BAI1 CAS No. 329349-20-4

Propriétés

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFKCAFKXZFOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Br2Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369557
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335165-68-9
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

BAI1 gene structure and regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Brain-Specific Angiogenesis Inhibitor 1 (BAI1) Gene

This guide provides a comprehensive overview of the Brain-Specific Angiogenesis Inhibitor 1 (this compound) gene, also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1). It details the gene's structure, the protein's functional domains, its complex regulatory mechanisms, and its critical roles in various signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's biological significance and therapeutic potential.

This compound is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large N-terminal extracellular domain and a seven-transmembrane region.[1][2] Its multifaceted role in cellular processes is a direct reflection of its complex molecular architecture.

Genomic Organization

The human ADGRB1 gene is located on chromosome 8q24.3, spanning approximately 95.4 kilobases.[1][3] It is composed of 31 exons, which are transcribed and spliced to produce the full-length this compound protein.[3] A notable feature is the presence of an alternative promoter within intron 17, which can drive the expression of shorter this compound isoforms lacking a significant portion of the N-terminus.[3][4]

Protein Architecture and Post-Translational Modification

The full-length human this compound protein is a large molecule of approximately 1584 amino acids with a predicted molecular weight of 173.5 kDa.[3] It undergoes several crucial post-translational modifications, primarily proteolytic cleavage, which are essential for its function. The protein is cleaved at a conserved GPCR Proteolysis Site (GPS) within the GAIN domain, resulting in two associated fragments: the N-terminal Fragment (NTF) and the C-terminal Fragment (CTF).[1][5]

  • N-Terminal Fragment (NTF) : Also known as Vstat120, this large extracellular fragment of about 120 kDa is released from the cell surface and has anti-angiogenic properties.[5][6] It can be further cleaved by matrix metalloproteinase 14 (MMP14) to produce a smaller 40 kDa fragment, Vstat40, which also inhibits angiogenesis.[3][7]

  • C-Terminal Fragment (CTF) : This fragment remains embedded in the membrane and comprises the seven-transmembrane (7TM) domain and the intracellular C-terminus, which are responsible for signal transduction.[5]

The key domains of the this compound protein are detailed in the table below.

Domain/Motif Location Function References
N-Terminal Fragment (NTF) / Extracellular
Arg-Gly-Asp (RGD) MotifN-TerminusIntegrin binding, potentially blocking integrin signaling.[1][5]
Thrombospondin Type 1 Repeats (TSRs)ExtracellularContains 5 repeats. Binds to phosphatidylserine on apoptotic cells and lipopolysaccharide (LPS) on bacteria. Mediates anti-angiogenic effects via interaction with CD36.[1][5][8]
Hormone-Binding Domain (HBD)ExtracellularPutative function, but specific hormone ligands are not yet identified.[1][5]
GAIN/GPS DomainExtracellular, juxtamembraneSite of autocatalytic cleavage, separating the NTF and CTF.[1][5][9]
C-Terminal Fragment (CTF) / Transmembrane & Intracellular
Seven-Transmembrane (7TM) DomainTransmembraneCharacteristic GPCR domain, involved in G-protein coupling.[1]
Proline-Rich Region (PRR)IntracellularInteracts with SH3 and WW domain-containing proteins like IRSp53, regulating signal transduction and cytoskeletal activity.[1]
PDZ-Binding Motif (QTEV)C-TerminusInteracts with PDZ domain-containing scaffold proteins such as MAGI-1, MAGI-3, and PSD-95, localizing the receptor and organizing signaling complexes at the synapse.[1][10]

Regulation of this compound Gene Expression

The expression of this compound is tightly controlled at the transcriptional level and is often dysregulated in disease states, particularly in cancer.

Transcriptional Control
  • p53-Mediated Regulation : this compound was first identified as a transcriptional target of the tumor suppressor p53.[1][11] The gene contains a functional p53-binding site within its ninth intron, and wildtype p53 can induce its expression.[1][12][13] This links this compound to p53-mediated tumor suppression, partly through the inhibition of angiogenesis.[11]

  • p53-Independent and Epigenetic Regulation : Subsequent studies have shown that this compound expression can be downregulated in glioblastoma independently of the p53 status, often through epigenetic mechanisms such as promoter methylation.[6][7]

  • Other Transcription Factors : Functional analyses of the promoter for a this compound-associated protein have identified binding sites for transcription factors like Sp1 and AP2, suggesting a complex regulatory network that may also influence this compound expression.[14]

Expression Profile

This compound is predominantly expressed in the brain, with high levels found in neurons, astrocytes, and microglia.[5][6] Its expression is developmentally regulated, peaking around postnatal day 10 in rodents and continuing into adulthood.[15] In many cancers, particularly glioblastoma, this compound expression is significantly reduced or completely silenced, which is consistent with its role as a tumor suppressor.[5][11][16][17]

This compound Signaling Pathways

This compound functions as a versatile receptor that mediates several critical cellular processes by activating distinct downstream signaling cascades. It can signal through both G protein-dependent and G protein-independent mechanisms.[7]

Phagocytosis of Apoptotic Cells and Pathogens

This compound is a key receptor in the clearance of apoptotic cells and Gram-negative bacteria.[18] Its TSR domains recognize "eat-me" signals, such as phosphatidylserine (PtdSer) on the surface of apoptotic cells, and pathogen-associated molecular patterns, like lipopolysaccharide (LPS) on bacteria.[5][8][19] This binding initiates a G protein-independent signaling cascade that is crucial for cytoskeletal rearrangement and engulfment.

The binding of ligands to the TSR domains triggers the recruitment of an intracellular adaptor complex consisting of ELMO (Engulfment and Cell Motility) and Dock180 (Dedicator of Cytokinesis 180).[5][7] This complex functions as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[5][7] Activated Rac1 then promotes actin polymerization and cytoskeletal remodeling, leading to the formation of a phagocytic cup and the internalization of the target.[5][16]

Phagocytosis_Pathway cluster_membrane Cell Membrane This compound This compound CTD C-Terminal Domain TSRs TSRs ELMO_Dock ELMO/Dock180 Complex CTD->ELMO_Dock recruits Ligand Apoptotic Cell (PtdSer) or Bacterium (LPS) Ligand->TSRs binds Rac1_GDP Rac1-GDP (inactive) ELMO_Dock->Rac1_GDP activates (GEF) Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Phagocytosis Engulfment Actin->Phagocytosis Anti_Angiogenesis_Pathway cluster_endothelial Endothelial Cell This compound Full-Length this compound Vstat120 Vstat120 (NTF) This compound->Vstat120 cleaved & secreted CD36 CD36 Receptor Vstat120->CD36 binds Integrin αvβ5 Integrin Vstat120->Integrin binds Apoptosis Apoptosis CD36->Apoptosis induces Angiogenesis Angiogenesis Integrin->Angiogenesis blocks signaling Apoptosis->Angiogenesis inhibits Synaptogenesis_Pathway cluster_postsynaptic Postsynaptic Terminal This compound This compound Par3_Tiam1 Par3/Tiam1 Complex This compound->Par3_Tiam1 recruits MDM2 MDM2 (E3 Ligase) This compound->MDM2 inhibits Rac1 Rac1 Activation Par3_Tiam1->Rac1 PSD95 PSD-95 MDM2->PSD95 degrades Synapse_Stability Synapse Stabilization PSD95->Synapse_Stability Actin Spine Actin Remodeling Rac1->Actin Actin->Synapse_Stability

References

The Multifaceted Roles of BAI1: A Technical Guide to Its Domains, Functions, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a complex transmembrane protein with a growing list of critical cellular functions. Initially identified for its anti-angiogenic properties in the brain, this compound is now recognized as a key player in phagocytosis, synaptogenesis, and tumor suppression.[1][2][3] This in-depth guide explores the molecular architecture of this compound, its diverse signaling capabilities, and the experimental approaches used to elucidate its functions, providing a comprehensive resource for researchers and drug development professionals.

Molecular Architecture: The Domains of this compound

This compound is a large, single-pass transmembrane protein of approximately 200 kDa, belonging to the adhesion G protein-coupled receptor (aGPCR) family.[4] Its structure is characterized by a large extracellular region, a conserved seven-transmembrane (7TM) domain, and an intracellular C-terminus. These regions are further organized into distinct functional domains that mediate the diverse activities of the protein.[1][4][5]

Extracellular Domain (ECD)

The extensive N-terminal extracellular domain is responsible for sensing the cellular environment and initiating signaling through ligand binding and cell-cell interactions.

  • Thrombospondin Type 1 Repeats (TSRs): this compound possesses five TSRs, which are crucial for recognizing "eat-me" signals, such as phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells and lipopolysaccharide (LPS) on Gram-negative bacteria.[6][7] This interaction is fundamental to this compound's role as a phagocytic receptor.[7][8] The TSRs are also implicated in the anti-angiogenic function of this compound through their interaction with the scavenger receptor CD36.[9]

  • GPCR Autoproteolysis-Inducing (GAIN) Domain and GPCR Proteolytic Site (GPS): A hallmark of the aGPCR family, the GAIN domain facilitates autoproteolytic cleavage at the GPS.[9][10] This cleavage separates the extracellular N-terminal fragment (NTF) from the C-terminal fragment (CTF) containing the 7TM region.[1] The NTF can remain non-covalently associated with the CTF or be shed from the cell surface.[9] The shed 120 kDa fragment, also known as Vstat120, possesses potent anti-angiogenic activity.[1]

  • Integrin-Binding Arg-Gly-Asp (RGD) Motif: Unique to this compound within its subfamily, the RGD motif allows for interaction with integrins, contributing to its anti-angiogenic effects.[1][4]

  • Hormone-Binding Domain (HBD): While present, the specific ligands and functional significance of the HBD in this compound remain to be fully elucidated.[1][4]

Intracellular Domain (ICD)

The C-terminal intracellular domain is critical for transducing signals from the cell surface to the intracellular machinery.

  • Proline-Rich Region (PRR): This region is known to interact with proteins containing SH3 and WW domains, thereby regulating signal transduction.[4]

Functional Roles and Signaling Pathways

This compound's multifaceted nature is reflected in its involvement in several key cellular processes, each governed by distinct signaling pathways.

Phagocytosis of Apoptotic Cells and Pathogens

This compound is a key receptor for the clearance of apoptotic cells and Gram-negative bacteria.[6][7] This function is primarily mediated by a G-protein-independent signaling cascade.

BAI1_Phagocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ApoptoticCell Apoptotic Cell (Phosphatidylserine) This compound This compound ApoptoticCell->this compound binds Bacteria Gram-negative Bacteria (LPS) Bacteria->this compound binds ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 complexes with Rac1_GDP Rac1-GDP Dock180->Rac1_GDP activates (GEF) Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GDP -> GTP Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin promotes Engulfment Engulfment Actin->Engulfment leads to

This compound-mediated phagocytosis signaling pathway.
Inhibition of Angiogenesis

This compound was initially discovered as a gene whose expression is induced by the tumor suppressor p53 and acts as an inhibitor of angiogenesis.[15] This function is primarily attributed to the secreted N-terminal fragment of this compound, Vstat120, which is released after proteolytic cleavage.[1] Vstat120 inhibits the proliferation and migration of endothelial cells, thereby suppressing the formation of new blood vessels.[1] The anti-angiogenic effects are mediated, at least in part, by the interaction of the TSRs with CD36 and the RGD motif with integrins.[1][9]

Tumor Suppression

Consistent with its anti-angiogenic role, this compound is considered a tumor suppressor. Its expression is frequently downregulated in various cancers, including glioblastoma, lung cancer, and colorectal cancer, often correlating with increased tumor malignancy and poorer prognosis.[1][2][16] Restoration of this compound expression in cancer cells has been shown to reduce tumor growth and angiogenesis.[2][3] One mechanism of its tumor suppressor function involves the stabilization of p53 by inhibiting its degradation by the E3 ubiquitin ligase MDM2.[17][18]

BAI1_Tumor_Suppression cluster_nucleus Nucleus p53 p53 Degradation p53 Degradation p53->Degradation MDM2_nucleus MDM2 MDM2_nucleus->p53 ubiquitinates This compound This compound MDM2_cytoplasm MDM2 This compound->MDM2_cytoplasm MDM2_cytoplasm->MDM2_nucleus translocation

This compound-mediated stabilization of p53.
Regulation of Synaptogenesis

This compound is highly expressed in the brain and plays a crucial role in the development and function of synapses.[19][20] It is enriched in the postsynaptic density and influences dendritic spine morphology and synaptic plasticity.[21][22] Mice lacking this compound exhibit deficits in spatial learning and memory.[18] this compound promotes synaptogenesis by recruiting the Par3/Tiam1 polarity complex to synaptic sites, leading to local Rac1 activation and actin remodeling.[5][9] It also stabilizes the postsynaptic scaffolding protein PSD-95 by inhibiting its degradation by MDM2.[18]

G-Protein Dependent Signaling

Quantitative Data on this compound Domains and Interactions

Domain/RegionInteracting Partner(s)Functional ConsequenceReference(s)
Thrombospondin Type 1 Repeats (TSRs) Phosphatidylserine (on apoptotic cells)Recognition and initiation of phagocytosis[6][7]
Lipopolysaccharide (LPS on Gram-negative bacteria)Recognition and initiation of phagocytosis[6][8]
CD36Inhibition of angiogenesis[9]
Integrin-Binding RGD Motif IntegrinsInhibition of endothelial cell proliferation[1]
C-terminal Intracellular Domain ELMO1/Dock180Activation of Rac1 and cytoskeletal rearrangement for phagocytosis[9][11]
PDZ-Binding Motif (QTEV) MAGI-1/BAP1, PSD-95, SAP97, Densin-180, MAGI-2, MAGI-3Synaptic localization and modulation of signaling[9][11]
Intracellular Domain MDM2Sequestration of MDM2, leading to p53 stabilization[18]
7TM Domain Gα12/13Activation of the Rho signaling pathway[11][21]

Experimental Protocols

Elucidating the functions of this compound has involved a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments.

Co-Immunoprecipitation to Identify this compound-Interacting Proteins

This method is used to determine if two proteins physically associate within a cell.

Methodology:

  • Cell Lysis: Cells expressing epitope-tagged this compound (e.g., FLAG-BAI1) and a potential interacting partner are lysed in a non-denaturing buffer to preserve protein complexes.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to the epitope tag on this compound (e.g., anti-FLAG antibody) that is coupled to agarose or magnetic beads.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the potential interacting protein to detect its presence in the complex.

CoIP_Workflow Start Cells expressing FLAG-BAI1 and Partner Protein Lysis Cell Lysis Start->Lysis Lysate Cell Lysate Lysis->Lysate IP Immunoprecipitation with anti-FLAG antibody beads Lysate->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western Western Blot with anti-Partner antibody SDS_PAGE->Western Result Detection of Partner Protein (indicates interaction) Western->Result

Workflow for Co-Immunoprecipitation.
In Vitro Phagocytosis Assay

This assay measures the ability of phagocytic cells to engulf target cells.

Methodology:

  • Target Cell Preparation: Target cells (e.g., Jurkat T cells) are labeled with a fluorescent dye (e.g., pHrodo) and induced to undergo apoptosis (e.g., by UV irradiation or staurosporine treatment).

  • Phagocyte Preparation: Phagocytic cells (e.g., macrophages or cells engineered to express this compound) are plated in a multi-well plate.

  • Co-culture: The fluorescently labeled apoptotic target cells are added to the phagocytes and incubated for a set period (e.g., 1-2 hours) to allow for engulfment.

  • Quenching and Washing: Extracellular fluorescence is quenched, and non-engulfed target cells are washed away.

  • Quantification: The amount of phagocytosis is quantified by measuring the fluorescence of the phagocytes using a plate reader or by flow cytometry. Increased fluorescence indicates a higher level of engulfment.

Rac1 Activation Assay (G-LISA)

This assay measures the level of active, GTP-bound Rac1 in cell lysates.

Methodology:

  • Cell Treatment: Cells are treated with stimuli that are hypothesized to activate this compound signaling.

  • Lysis: Cells are rapidly lysed in a buffer that preserves GTPase activity.

  • Assay Plate: The lysates are added to a 96-well plate that is coated with a Rac-GTP-binding protein.

  • Incubation and Washing: Active Rac1 in the lysate binds to the plate. The plate is then washed to remove unbound proteins.

  • Detection: A specific antibody for Rac1 is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: A colorimetric HRP substrate is added, and the absorbance is measured. The signal intensity is proportional to the amount of active Rac1 in the sample.

Conclusion and Future Directions

This compound is a remarkably versatile receptor with critical roles in immunity, angiogenesis, cancer, and neuroscience. Its complex domain architecture allows it to engage in a wide array of molecular interactions and to activate diverse signaling pathways, both G-protein-dependent and -independent. The continued elucidation of this compound's functions and regulatory mechanisms holds significant promise for the development of novel therapeutics. For instance, the anti-angiogenic and tumor-suppressive properties of this compound and its secreted fragments, such as Vstat120, are being explored for cancer therapy.[2][3] Furthermore, understanding its role in synaptogenesis may open new avenues for treating neurological and psychiatric disorders.[19] Future research will undoubtedly uncover additional layers of complexity in this compound biology, further solidifying its importance as a therapeutic target.

References

The BAI1 Signaling Pathway in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a versatile transmembrane protein highly expressed in the central nervous system, particularly in neurons and glial cells.[1][2][3][4] Initially identified for its anti-angiogenic and anti-tumorigenic properties, this compound has emerged as a critical regulator of neuronal function.[1][5][6][7] This technical guide provides an in-depth overview of the core this compound signaling pathways in neurons, focusing on its roles in synaptogenesis, dendritic spine morphology, and the clearance of apoptotic cells. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Signaling Pathways of this compound in Neurons

This compound is a multi-domain protein that engages in complex signaling cascades through both G protein-dependent and independent mechanisms.[1] Its large extracellular domain recognizes various ligands, while its intracellular C-terminus interacts with a suite of scaffolding and signaling proteins to modulate neuronal architecture and function.

Regulation of Synaptogenesis and Dendritic Spine Morphology

This compound plays a pivotal role in the formation and maturation of excitatory synapses and the intricate morphology of dendritic spines.[8][9][10][11][12] This function is primarily mediated through the activation of the small GTPase Rac1, a key regulator of the actin cytoskeleton.[8][9][10] this compound activates Rac1 through two distinct pathways:

  • The Par3/Tiam1 Pathway: In neurons, this compound preferentially utilizes the Par3/Tiam1 complex to promote synaptogenesis.[9][13][14] The C-terminal PDZ-binding motif of this compound recruits the polarity protein Par3 and the Rac1-guanine nucleotide exchange factor (GEF) Tiam1 to postsynaptic sites.[9][15] This localized concentration of Tiam1 leads to the spatial activation of Rac1, driving actin polymerization and the subsequent growth and maturation of dendritic spines.[8][9][10]

  • The ELMO1/Dock180 Pathway: While central to this compound's role in phagocytosis, the ELMO1/Dock180 GEF complex appears to be dispensable for its synaptogenic functions in neurons.[9][13][14] However, this pathway is crucial for the this compound-mediated clearance of apoptotic cells in the brain.[2][4][16][17] this compound recognizes the "eat-me" signal, phosphatidylserine (PtdSer), on the surface of apoptotic cells via its thrombospondin type 1 repeats (TSRs).[2][16][18] This interaction triggers the recruitment of the ELMO1/Dock180 complex to the intracellular domain of this compound, leading to Rac1 activation and the engulfment of the apoptotic cell.[2][4][16][17][19]

  • Stachel-dependent Activation: this compound can also be activated by a tethered agonist mechanism, where a cryptic peptide sequence ("Stachel") within its extracellular domain activates the receptor, leading to Rac1 activation and subsequent spine and synapse development.[8][10]

Gα12/13-RhoA Signaling Pathway

In addition to Rac1 activation, this compound can also signal through heterotrimeric G proteins, specifically by coupling to Gα12/13 to activate the RhoA pathway.[1][5][12] This signaling cascade is enhanced upon the removal of the this compound N-terminus, suggesting a regulatory role for the extracellular domain.[5] RhoA activation is a critical regulator of the actin cytoskeleton and is involved in various aspects of neuronal development and plasticity.

Stabilization of Postsynaptic Density Protein PSD-95

This compound contributes to synaptic stability by regulating the levels of the major postsynaptic scaffolding protein, PSD-95.[2][7][8][20] this compound interacts with the E3 ubiquitin ligase Murine Double Minute 2 (MDM2) and inhibits its ability to polyubiquitinate PSD-95, thereby preventing its degradation by the proteasome.[20][21] Mice lacking this compound exhibit a significant reduction in PSD-95 protein levels, leading to impaired synaptic plasticity.[9][20][22]

Trans-synaptic Signaling and Interaction with Neuroligin-1

This compound can also engage in bidirectional signaling across the synapse. It can signal in a retrograde manner to promote presynaptic differentiation.[8][10] Furthermore, this compound forms a complex with the postsynaptic cell-adhesion molecule Neuroligin-1 (NRLN1), facilitating NRLN1-dependent spine growth and excitatory synaptogenesis.[8][10][11]

Quantitative Data on this compound Signaling

The following tables summarize key quantitative findings from studies on this compound signaling in neurons.

ParameterFindingSpecies/SystemReference
PSD-95 Protein Levels ~50% reduction in this compound knockout miceMouse brain[9]
PSD-95 Polyubiquitination >2-fold increase in this compound knockout miceMouse brain[9]
Dendritic Spine Density ~50% decrease with this compound knockdownMouse hippocampal pyramidal neurons[8]
Postsynaptic Density (PSD) Thickness Significant reduction in this compound knockout mice (30.5 ± 0.7 nm for WT vs. 18.7 ± 0.5 nm for KO)Mouse hippocampal neurons[23]
Interacting ProteinMethod of DetectionCellular ContextReference
ELMO1/Dock180 Co-immunoprecipitationHEK293T cells, Macrophages[2][4][16][17]
Par3/Tiam1 Co-immunoprecipitation, Yeast two-hybridHippocampal neurons, HEK293T cells[9][14]
Gα12/13 RhoA activation assayHEK293T cells[5]
PSD-95 Co-immunoprecipitationMouse brain[20]
MDM2 Co-immunoprecipitationMouse brain, 293FT cells[20][21]
Neuroligin-1 Co-immunoprecipitationHEK293T cells[8]

Signaling Pathway Diagrams

// Connections "Phosphatidylserine" -> this compound [label="Binds to TSRs"]; "Neuroligin-1" -> this compound [label="Forms complex"]; this compound -> Par3 [dir=none]; this compound -> Tiam1 [dir=none]; Par3 -> Tiam1 [label="Recruits"]; Tiam1 -> Rac1_GDP [label="GEF Activity"]; Rac1_GDP -> Rac1_GTP [arrowhead=none, style=dashed]; this compound -> ELMO1; ELMO1 -> Dock180; Dock180 -> Rac1_GDP [label="GEF Activity"]; Rac1_GTP -> Actin; Actin -> Synaptogenesis; Rac1_GTP -> Phagocytosis;

This compound -> Galpha1213; Galpha1213 -> RhoA_GDP [label="Activates"]; RhoA_GDP -> RhoA_GTP [arrowhead=none, style=dashed]; RhoA_GTP -> Actin;

This compound -> MDM2 [label="Inhibits"]; MDM2 -> PSD95 [label="Ubiquitinates"]; PSD95 -> Ubiquitin [style=invis]; PSD95 -> Proteasome [label="Degradation"]; }

Caption: Overview of this compound signaling pathways in neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Co-immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Objective: To determine if this compound physically interacts with a putative partner protein (e.g., Tiam1, MDM2) in neurons or transfected cells.

Materials:

  • Cultured neurons or transfected HEK293T cells

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Primary antibodies: anti-BAI1 and anti-partner protein

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot apparatus and reagents

Protocol:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

  • Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody (e.g., anti-BAI1) and incubate overnight at 4°C with gentle rotation.

  • Bead Binding: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

  • Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an antibody against the putative interacting partner (e.g., anti-Tiam1). An interaction is confirmed if the partner protein is detected in the this compound immunoprecipitate.

Rac1 Activation Assay (G-LISA or Pull-down)

Objective: To quantify the levels of active, GTP-bound Rac1 in response to this compound signaling.

Materials:

  • Cultured neurons

  • Stimulus (if applicable, e.g., apoptotic cells)

  • Lysis buffer specific for GTPase assays

  • Rac1 activation assay kit (containing PAK-PBD beads or a G-LISA plate)

  • Anti-Rac1 antibody

  • Western blot apparatus or plate reader

Protocol (Pull-down based):

  • Cell Treatment and Lysis: Treat neurons as required and lyse them in the provided ice-cold lysis buffer.

  • Lysate Clarification: Centrifuge the lysates to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Pull-down of Active Rac1: Incubate equal amounts of protein lysate with PAK-PBD (p21-activated kinase-binding domain) agarose beads for 1 hour at 4°C. PAK-PBD specifically binds to GTP-bound Rac1.

  • Washing: Wash the beads several times with wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-Rac1 antibody. Also, run a parallel blot with a fraction of the total lysate to determine the total Rac1 levels.

  • Quantification: Use densitometry to determine the ratio of active (pulled-down) Rac1 to total Rac1.

Analysis of Dendritic Spine Density and Morphology

Objective: To assess changes in the number and shape of dendritic spines in neurons with altered this compound expression.

Materials:

  • Cultured neurons or brain tissue sections

  • Method for visualizing neurons (e.g., transfection with a fluorescent protein like GFP, Golgi staining, or immunofluorescence for a neuronal marker)

  • High-resolution confocal or two-photon microscope

  • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Imaris)

Protocol:

  • Sample Preparation: Prepare cultured neurons or brain slices with labeled neurons.

  • Image Acquisition: Acquire high-resolution Z-stack images of dendritic segments using a confocal or two-photon microscope.

  • Image Processing: Use image analysis software to generate 3D reconstructions of the dendritic segments.

  • Spine Quantification:

    • Density: Manually or semi-automatically count the number of spines along a defined length of dendrite (e.g., 10-50 µm). Express the data as spines per µm.

    • Morphology: Classify spines into categories such as "thin," "stubby," and "mushroom" based on their head-to-neck ratio and length. Quantify the proportion of each spine type.

  • Statistical Analysis: Compare the spine density and morphological distributions between experimental groups (e.g., control vs. This compound knockdown).

Experimental Workflow Diagram

// Connections Model -> Manipulation; Manipulation -> CoIP; Manipulation -> Rac1_Assay; Manipulation -> Western_Blot; Manipulation -> Imaging;

CoIP -> Analysis_Interaction; Rac1_Assay -> Analysis_Signaling; Western_Blot -> Analysis_Protein; Imaging -> Analysis_Morphology; }

Caption: A typical experimental workflow for studying this compound function in neurons.

Conclusion and Future Directions

The this compound signaling pathway is a complex and multifaceted system that is integral to the proper development and function of the nervous system. Its roles in regulating synaptogenesis, dendritic spine dynamics, and the clearance of apoptotic cells highlight its importance in maintaining neuronal homeostasis. The convergence of this compound signaling on key cytoskeletal regulators like Rac1 and RhoA, as well as its ability to stabilize critical synaptic components like PSD-95, underscores its significance in synaptic plasticity.

For drug development professionals, the diverse functions of this compound present both opportunities and challenges. Targeting this compound could offer therapeutic avenues for neurological disorders characterized by synaptic dysfunction or neuroinflammation. However, the pleiotropic nature of this compound signaling necessitates a thorough understanding of its cell-type-specific functions to develop targeted and effective therapies with minimal off-target effects. Future research should focus on elucidating the precise molecular mechanisms of this compound activation and regulation, identifying novel interacting partners, and exploring its role in various neurological disease models.

References

The Cellular Localization of Brain-Specific Angiogenesis Inhibitor 1 (BAI1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a versatile transmembrane protein implicated in a range of physiological and pathological processes, including phagocytosis, synaptogenesis, and tumor suppression. A comprehensive understanding of its cellular localization is paramount for elucidating its function and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the cellular distribution of this compound, detailing its expression in various tissues and cell types and its specific subcellular locations. Furthermore, this guide outlines the key signaling pathways influenced by this compound's localization and provides detailed experimental protocols for its characterization.

Tissue and Cell-Type Specific Expression of this compound

This compound was initially identified as a brain-specific protein, but subsequent research has revealed a broader, though still restricted, expression pattern.

Table 1: Tissue Distribution of this compound

TissueExpression LevelKey References
Brain High[1],[2],[3]
Cerebral CortexPresent[1],[4]
HippocampusHigh[1],[5],[2]
Basal GangliaPresent[1]
Olfactory BulbHigh[1],[2]
CerebellumPresent in Purkinje cells[2]
Colon Predominantly Expressed[1],[6]
Intestine Predominantly Expressed[6]
Spleen Present[1]
Bone Marrow Present[1]
Testis Present[1]
Skeletal Muscle Present in myoblasts[1]

Table 2: Cellular Expression of this compound

Cell TypeExpression StatusKey References
Neurons High[7],[1],[4],[2]
Astrocytes Present[7],[4]
Microglia Present[7]
Macrophages Present[7],[1],[2]
Peritoneal Exudate Cells Present[1]
Myoblasts Present[1]
Glioblastoma Cell Lines Absent in most[6],[8]

Subcellular Localization of this compound

This compound's function is intimately linked to its precise location within the cell. As a transmembrane protein, its primary residence is the cell membrane, but it is also found in other subcellular compartments, reflecting its diverse roles.

Table 3: Subcellular Distribution of this compound

Subcellular LocationEvidenceFunctional RelevanceKey References
Cell Membrane Transmembrane proteinReceptor for extracellular signals (e.g., phosphatidylserine)[4],,[9]
Cytoplasm Observed in immunohistochemical studiesPotential reservoir or trafficking pool[4],[10]
Postsynaptic Density (PSD) Highly enriched in biochemical fractionation studiesRole in synaptogenesis and synaptic plasticity[11],[5],,[9],[12]
Dendritic Spines Colocalization with spine markersRegulation of spine morphology and synapse formation[5],,[9]
Focal Adhesions Speckled distribution observedCell adhesion and migration[4],,[9]
Phagocytic Cup Localization during phagocytosisEngulfment of apoptotic cells and pathogens,[9]
Nucleus Observed in alveolar macrophagesPotential role in gene regulation (less established)[13]

Signaling Pathways Dictated by this compound Localization

The subcellular localization of this compound is critical for its engagement in specific signaling cascades that regulate cytoskeletal dynamics, cell adhesion, and gene expression.

Phagocytosis Signaling at the Cell Membrane

At the leading edge of phagocytic cups, this compound recognizes phosphatidylserine on apoptotic cells, triggering a signaling cascade that leads to cytoskeletal rearrangement and engulfment.

BAI1_Phagocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apoptotic Cell Apoptotic Cell Phosphatidylserine Phosphatidylserine This compound This compound Phosphatidylserine->this compound binds ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 complexes with Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin_Rearrangement Actin Cytoskeleton Rearrangement Rac1_GTP->Actin_Rearrangement activates Phagocytosis Phagocytosis Actin_Rearrangement->Phagocytosis enables

Caption: this compound-mediated phagocytosis signaling pathway.

Synaptogenesis Signaling at the Postsynaptic Density

Within the postsynaptic density, this compound orchestrates the recruitment of scaffolding and signaling proteins to regulate dendritic spine formation and synapse maturation.

BAI1_Synaptogenesis_Pathway cluster_psd Postsynaptic Density This compound This compound Par3 Par3 This compound->Par3 recruits Tiam1 Tiam1 Par3->Tiam1 complexes with Rac1_GDP Rac1-GDP Tiam1->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin_Dynamics Spine Actin Dynamics Rac1_GTP->Actin_Dynamics modulates Spine_Formation Dendritic Spine Formation Actin_Dynamics->Spine_Formation promotes

Caption: this compound signaling in synaptogenesis.

Gα12/13-Mediated RhoA Activation

This compound can also signal through heterotrimeric G proteins to activate the RhoA pathway, influencing cytoskeletal organization and cell morphology.

BAI1_RhoA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound G_alpha_12_13 Gα12/13 This compound->G_alpha_12_13 activates p115RhoGEF p115RhoGEF G_alpha_12_13->p115RhoGEF activates RhoA_GDP RhoA-GDP p115RhoGEF->RhoA_GDP GEF activity RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates Cytoskeletal_Changes Stress Fiber Formation & Focal Adhesion Assembly ROCK->Cytoskeletal_Changes promotes IF_Workflow start Cell Culture on Coverslips fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-BAI1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting with DAPI secondary_ab->mounting imaging Confocal Microscopy mounting->imaging IHC_Workflow start Paraffin-Embedded Tissue Sectioning deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced or Enzymatic) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Protein) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-BAI1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstaining Counterstaining (Hematoxylin) detection->counterstaining dehydration_mounting Dehydration & Mounting counterstaining->dehydration_mounting imaging Light Microscopy dehydration_mounting->imaging Fractionation_WB_Workflow cluster_fractionation Subcellular Fractionation cluster_wb Western Blotting start Cell Lysis (Hypotonic Buffer) centrifugation1 Low-Speed Centrifugation (Pellet: Nuclei) start->centrifugation1 supernatant1 Supernatant 1 centrifugation1->supernatant1 nuclear_fraction Nuclear Fraction centrifugation1->nuclear_fraction centrifugation2 High-Speed Centrifugation (Pellet: Mitochondria) supernatant1->centrifugation2 supernatant2 Supernatant 2 centrifugation2->supernatant2 ultracentrifugation Ultracentrifugation (Pellet: Microsomes/Membranes) supernatant2->ultracentrifugation cytosol Supernatant 3 (Cytosol) ultracentrifugation->cytosol membrane_fraction Membrane Fraction ultracentrifugation->membrane_fraction cytosolic_fraction Cytosolic Fraction cytosol->cytosolic_fraction protein_quant Protein Quantification (e.g., BCA Assay) nuclear_fraction->protein_quant membrane_fraction->protein_quant cytosolic_fraction->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking_wb Blocking transfer->blocking_wb primary_ab_wb Primary Antibody Incubation (anti-BAI1 & loading controls) blocking_wb->primary_ab_wb secondary_ab_wb Secondary Antibody Incubation (HRP-conjugated) primary_ab_wb->secondary_ab_wb detection_wb Chemiluminescent Detection secondary_ab_wb->detection_wb analysis Densitometry Analysis detection_wb->analysis

References

The Role of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) in Brain Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a multifaceted transmembrane protein highly expressed in the central nervous system. Initially identified for its anti-angiogenic and tumor-suppressive properties, a growing body of evidence has established this compound as a critical regulator of neuronal development and function. This technical guide provides an in-depth overview of the current understanding of this compound's role in brain development, with a focus on its molecular signaling pathways, its impact on synaptogenesis and neuronal morphology, and the consequences of its dysregulation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting this compound in neurological disorders.

Introduction

This compound is a member of the adhesion G protein-coupled receptor (GPCR) family, characterized by a large extracellular domain containing thrombospondin type 1 repeats (TSRs), a hormone-binding domain, and a GPCR autoproteolysis-inducing (GAIN) domain.[1] Its expression in the brain, particularly in the cerebral cortex and hippocampus, peaks during early postnatal development, a critical period for synaptogenesis and circuit formation.[2][3] this compound's functions extend beyond its initial discovery as an angiogenesis inhibitor, with crucial roles in apoptotic cell clearance (phagocytosis), and more recently, in the intricate processes of synapse formation and maturation.[4][5] Dysregulation of this compound has been implicated in various neurological conditions, including social deficits and increased seizure susceptibility, highlighting its importance in maintaining normal brain function.[3][6]

Quantitative Data on this compound Function in Brain Development

The following tables summarize key quantitative findings from studies investigating the role of this compound in brain development.

ParameterFindingModel SystemReference
Dendritic Spine Density ~50% reduction with this compound knockdownCultured rat hippocampal neurons[4][7]
No significant change in total spine numberThis compound knockout mouse hippocampus (ex vivo)[8]
Dendritic Spine Morphology Increased proportion of immature (longer) spines with this compound knockdownCultured rat hippocampal neurons[9]
Excitatory Synapse Density ~50% loss with this compound knockdown (co-localization of VGLUT1 and PSD-95)Cultured rat hippocampal neurons[4]
Postsynaptic Density (PSD) Thickness ~40% reductionThis compound knockout mouse hippocampal CA1 neurons[8]
PSD-95 Protein Levels Substantial reduction in total and PSD-purified fractionsThis compound knockout mouse brain[8]
PSD-95 Polyubiquitination >2-fold increaseThis compound knockout mouse brain tissue[10]
Neuron Density Significantly lower in dentate gyrus and CA1Adgrb1-/- male mice[3]
Apoptosis Increased apoptosis during brain developmentHippocampus of Adgrb1-/- mice[6]

Key Signaling Pathways of this compound in Neuronal Development

This compound orchestrates several signaling cascades to regulate synapse development and function. These can be broadly categorized into G protein-independent and G protein-dependent pathways.

G Protein-Independent Signaling: The Par3/Tiam1/Rac1 Pathway for Synaptogenesis

A primary mechanism by which this compound promotes the formation and maturation of excitatory synapses is through the recruitment of a polarity complex to the postsynaptic density.[11][12]

  • Recruitment of Par3/Tiam1: The C-terminal PDZ-binding motif of this compound interacts with the polarity protein Par3.[2][11] This interaction is crucial for localizing the Par3/Tiam1 complex to dendritic spines.[11] Tiam1 is a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[12]

  • Activation of Rac1: By recruiting the Par3/Tiam1 complex, this compound facilitates the localized activation of Rac1 at postsynaptic sites.[11][12]

  • Actin Cytoskeletal Remodeling: Activated Rac1 is a master regulator of the actin cytoskeleton.[12] Its activation in dendritic spines promotes actin polymerization, leading to the growth and maturation of spines, which are the primary sites of excitatory synapses.[8]

  • Stachel-Dependent Activation: this compound can be activated by a "Stachel" peptide, an endogenous tethered agonist, which triggers Rac1 activation and subsequent spine and synapse development.[8][13]

BAI1_Par3_Tiam1_Rac1_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand This compound This compound Ligand->this compound Activation Par3 Par3 This compound->Par3 Recruits Tiam1 Tiam1 Par3->Tiam1 Binds Rac1_GDP Rac1-GDP Tiam1->Rac1_GDP Activates (GEF) Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin_Remodeling Actin Cytoskeletal Remodeling Rac1_GTP->Actin_Remodeling Synaptogenesis Spinogenesis & Synaptogenesis Actin_Remodeling->Synaptogenesis

Regulation of Postsynaptic Density Protein Stability: The MDM2/PSD-95 Axis

This compound also plays a critical role in stabilizing the postsynaptic density (PSD), a protein-dense structure at the postsynaptic terminal, by regulating the turnover of key scaffolding proteins.[8]

  • Interaction with MDM2: this compound directly interacts with the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[8]

  • Inhibition of PSD-95 Ubiquitination: This interaction prevents MDM2 from targeting the major postsynaptic scaffolding protein, PSD-95, for polyubiquitination and subsequent proteasomal degradation.[8][10]

  • PSD-95 Stabilization: By inhibiting its degradation, this compound stabilizes PSD-95 levels at the synapse, which is crucial for synaptic strength and plasticity.[8] The reduced PSD-95 levels in this compound knockout mice are associated with impaired long-term depression (LTD) and enhanced long-term potentiation (LTP).[8]

BAI1_MDM2_PSD95_Pathway This compound This compound MDM2 MDM2 (E3 Ligase) This compound->MDM2 Binds & Inhibits PSD95 PSD-95 MDM2->PSD95 Targets Ubiquitination Polyubiquitination PSD95->Ubiquitination PSD_Stability PSD-95 Stability & Synaptic Plasticity PSD95->PSD_Stability Degradation Proteasomal Degradation Ubiquitination->Degradation

Trans-synaptic Signaling and Interaction with Neuroligin-1

This compound also participates in bidirectional signaling across the synapse.[8][13] It forms a complex with Neuroligin-1 (NRLN1), a postsynaptic cell-adhesion molecule known to be a potent inducer of presynaptic differentiation.[8][13] This interaction facilitates NRLN1-dependent spine growth and excitatory synaptogenesis.[8][13] Furthermore, this compound can signal in reverse to promote the clustering of presynaptic vesicular glutamate transporter 1 (vGluT1), indicating a role in presynaptic terminal differentiation.[13]

Role in Phagocytosis: The ELMO1/DOCK180/Rac1 Pathway

Distinct from its role in synaptogenesis, this compound is also a receptor for apoptotic cells and mediates their engulfment, a process crucial for brain development and homeostasis.[14][15]

  • Recognition of "Eat-Me" Signals: The thrombospondin type 1 repeats in the extracellular domain of this compound recognize phosphatidylserine, an "eat-me" signal exposed on the surface of apoptotic cells.[14]

  • Recruitment of ELMO1/DOCK180: Upon binding to apoptotic cells, the intracellular domain of this compound recruits the ELMO1/DOCK180 complex.[9][14]

  • Rac1 Activation for Engulfment: The ELMO1/DOCK180 complex functions as a bipartite guanine nucleotide exchange factor for Rac1, leading to its activation.[16][17] This activation of Rac1 drives the cytoskeletal rearrangements necessary for the engulfment of the apoptotic cell.[14]

Interestingly, the interaction with the ELMO/DOCK180 module is dispensable for this compound's role in synapse development, highlighting the pathway-specific functions of this compound.[11][12]

BAI1_Phagocytosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound Apoptotic_Cell->this compound Binds ELMO1 ELMO1 This compound->ELMO1 Recruits DOCK180 DOCK180 ELMO1->DOCK180 Forms complex Rac1_GDP Rac1-GDP DOCK180->Rac1_GDP Activates (GEF) Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin_Rearrangement Actin Cytoskeletal Rearrangement Rac1_GTP->Actin_Rearrangement Phagocytosis Phagocytosis Actin_Rearrangement->Phagocytosis

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the function of this compound in brain development.

In Utero Electroporation for this compound Knockdown in Mouse Hippocampus

This technique allows for the targeted delivery of genetic material, such as shRNA constructs against this compound, into neural progenitor cells of the developing mouse brain.[2][13]

  • Animal Preparation: Timed-pregnant C57BL/6 mice are anesthetized at embryonic day 14 (E14) or E15. The uterine horns are exposed through a midline laparotomy.

  • DNA Injection: A solution containing the this compound shRNA plasmid and a fluorescent reporter plasmid (e.g., pEGFP) is injected into the lateral ventricle of the embryonic brains using a glass micropipette.

  • Electroporation: Forceps-type electrodes are placed on either side of the embryonic head, and a series of square-wave electrical pulses (e.g., 5 pulses of 35-50V for 50 ms at 950 ms intervals) are delivered. The position of the electrodes determines the targeted brain region (e.g., hippocampus).

  • Post-operative Care and Analysis: The uterus is returned to the abdominal cavity, and the incision is sutured. The embryos are allowed to develop to the desired postnatal age (e.g., P21) for analysis of neuronal morphology, spine density, and protein expression in the targeted fluorescently labeled neurons.

In_Utero_Electroporation_Workflow Anesthetize Anesthetize Pregnant Mouse (E14/E15) Expose_Uterus Expose Uterine Horns Anesthetize->Expose_Uterus Inject_DNA Inject this compound shRNA + EGFP Plasmid into Lateral Ventricle Expose_Uterus->Inject_DNA Electroporate Apply Electrical Pulses with Forceps-type Electrodes Inject_DNA->Electroporate Suture Return Uterus and Suture Incision Electroporate->Suture Develop Allow Embryo to Develop to Postnatal Stage Suture->Develop Analyze Analyze Neuronal Morphology and Protein Expression in EGFP+ Neurons Develop->Analyze

Rac1 Activation Assay

The activation state of Rac1 can be assessed using various methods, including pull-down assays and Förster Resonance Energy Transfer (FRET)-based biosensors.[1][12]

  • Pull-down Assay:

    • Cell Lysis: Neurons are lysed in a buffer containing inhibitors of proteases and phosphatases.

    • Incubation with PAK-PBD: The lysates are incubated with agarose beads conjugated to the p21-binding domain (PBD) of p21-activated kinase (PAK), which specifically binds to the active, GTP-bound form of Rac1.

    • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.

    • Western Blotting: The eluted proteins are separated by SDS-PAGE and subjected to Western blotting using an anti-Rac1 antibody to detect the amount of active Rac1.

  • FRET-based Biosensor Assay:

    • Transfection: Neurons are transfected with a genetically encoded FRET biosensor for Rac1 (e.g., RaichuEV-Rac1). This biosensor typically consists of a donor fluorophore (e.g., CFP), an acceptor fluorophore (e.g., YFP), Rac1, and a Rac1-binding domain.

    • Live-Cell Imaging: Live imaging of the transfected neurons is performed using a fluorescence microscope equipped for FRET imaging.

    • FRET Measurement: When Rac1 is activated, it undergoes a conformational change that brings the donor and acceptor fluorophores in close proximity, resulting in an increase in FRET. The ratio of acceptor to donor emission is measured to quantify Rac1 activity.

Co-immunoprecipitation for Protein-Protein Interactions

This technique is used to determine if two proteins, such as this compound and its interacting partners (e.g., Par3, MDM2), physically associate within the cell.

  • Cell Lysis: Cells or brain tissue are lysed in a non-denaturing buffer to preserve protein complexes.

  • Immunoprecipitation: The lysate is incubated with an antibody specific to one of the proteins of interest (the "bait" protein, e.g., anti-BAI1). The antibody-protein complexes are then captured on protein A/G-conjugated beads.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE and immunoblotted with an antibody against the other protein of interest (the "prey" protein, e.g., anti-Par3 or anti-MDM2) to detect its presence in the complex.

PSD-95 Ubiquitination Assay

This assay is used to assess the level of ubiquitination of PSD-95.[8][10]

  • Cell Treatment and Lysis: Neurons or transfected cells are treated as required (e.g., with NMDA to stimulate synaptic activity) and then lysed in a buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide) to preserve the ubiquitinated state of proteins.

  • Immunoprecipitation of PSD-95: The cell lysate is subjected to immunoprecipitation with an anti-PSD-95 antibody.

  • Western Blotting for Ubiquitin: The immunoprecipitated proteins are then analyzed by Western blotting using an antibody that recognizes ubiquitin (e.g., anti-ubiquitin or antibodies specific for certain ubiquitin chain linkages). An increase in the high-molecular-weight smear corresponding to ubiquitinated PSD-95 indicates an increase in its ubiquitination.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[18][19]

  • Tissue Preparation: Brain tissue from control and this compound knockout mice is fixed (e.g., with paraformaldehyde), embedded in paraffin, and sectioned.

  • Permeabilization: The tissue sections are treated with a permeabilization agent (e.g., proteinase K or Triton X-100) to allow the labeling enzyme to access the nuclear DNA.

  • Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If biotinylated dUTPs are used, a secondary detection step with streptavidin-HRP and a chromogenic substrate is performed. If fluorescently labeled dUTPs are used, the signal can be directly visualized using a fluorescence microscope.

  • Quantification: The number of TUNEL-positive (apoptotic) cells is counted and compared between the different experimental groups.

Implications for Drug Development

The multifaceted role of this compound in brain development and function presents several potential avenues for therapeutic intervention in neurological and psychiatric disorders.

  • Synaptic Dysfunction: Given this compound's critical role in synaptogenesis and the stabilization of the postsynaptic density, targeting this compound signaling could be a strategy to ameliorate synaptic deficits observed in conditions such as autism spectrum disorders and intellectual disability. Modulators of the this compound-Par3/Tiam1-Rac1 pathway could potentially enhance synapse formation and maturation.

  • Neurodevelopmental Disorders: The altered brain morphology, social deficits, and increased seizure susceptibility in this compound knockout mice suggest that this compound dysfunction may contribute to the pathophysiology of neurodevelopmental disorders.[6] Restoring or modulating this compound function could be a therapeutic approach.

  • Neuroinflammation and Neurodegeneration: this compound's role in the phagocytic clearance of apoptotic cells is crucial for maintaining brain homeostasis and preventing inflammation.[14] Enhancing this compound-mediated phagocytosis could be beneficial in neurodegenerative diseases characterized by the accumulation of cellular debris and neuroinflammation.

Conclusion

This compound is a key player in the developing brain, orchestrating a complex network of signaling pathways to regulate synaptogenesis, maintain synaptic integrity, and clear apoptotic cells. Its dual role as a synaptogenic adhesion GPCR and a phagocytic receptor underscores its importance in both the construction and maintenance of neural circuits. Further elucidation of the upstream regulators and downstream effectors of this compound will undoubtedly provide novel insights into the molecular mechanisms of brain development and open new avenues for the development of therapeutics for a range of neurological disorders.

References

The Role of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) in Glioblastoma Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), an adhesion G protein-coupled receptor, is emerging as a critical tumor suppressor in glioblastoma (GBM). Predominantly expressed in the normal brain, its downregulation is a frequent event in GBM, correlating with tumor progression and poor prognosis.[1][2] This technical guide provides an in-depth overview of the function of this compound in glioblastoma suppression, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this promising area of neuro-oncology.

Introduction to this compound and its Function in Glioblastoma

This compound, also known as ADGRB1, is a multi-domain transmembrane protein with established roles in the inhibition of angiogenesis and the promotion of phagocytosis.[1][2] In the context of glioblastoma, one of the most aggressive and vascularized brain tumors, the loss of this compound expression is a significant contributor to tumorigenesis.[1][3][4] Restoration of this compound expression in GBM cells has been shown to reduce tumor growth and vascularity, highlighting its therapeutic potential.[2][5]

The anti-tumor effects of this compound are multifaceted, encompassing:

  • Anti-Angiogenesis: The extracellular domain of this compound contains thrombospondin type-1 repeats (TSRs) which exhibit potent anti-angiogenic activity.[1] This is a key function in a highly vascularized tumor like glioblastoma.

  • Inhibition of Invasion and Migration: this compound has been shown to suppress the mesenchymal phenotype in glioblastoma, a key driver of invasion.[3][4] This is achieved in part through the inhibition of the TGF-β signaling pathway.[3][4]

  • Tumor Growth Suppression: By stabilizing the tumor suppressor p53 and influencing cell cycle regulation, this compound directly inhibits the proliferation of glioblastoma cells.

Quantitative Data on this compound-Mediated Glioblastoma Suppression

The following tables summarize key quantitative findings from studies investigating the tumor-suppressive functions of this compound in glioblastoma.

Table 1: In Vivo Efficacy of this compound Restoration in Glioblastoma Models

Experimental ModelTreatment GroupOutcome MeasureResultp-valueReference
U87MG orthotopic xenograft in miceAdthis compound (Adenovirus expressing this compound)Mean Survival Time26 ± 4.6 days< 0.05[6]
AdMock (Control Adenovirus)Mean Survival Time17.3 ± 2.3 days[6]

Table 2: In Vitro Effects of this compound Expression on Glioblastoma Cells

Cell Line(s)TreatmentAssayResultp-valueReference
SW1783, U87MG, U373MGAdthis compoundMTT Cell Proliferation Assay (48h)2.12 ± 0.18 x 10^5 cells< 0.05[6]
AdMockMTT Cell Proliferation Assay (48h)4.23 ± 0.18 x 10^5 cells[6]

Table 3: this compound Expression and Microvascular Density in Glioblastoma

Tumor TypeThis compound Expression StatusMicrovascular Density (CD31+ profiles/200X field)p-valueReference
GlioblastomaPositive (n=5)34 ± 10Not Significant[1]
GlioblastomaNegative (n=13)35 ± 6[1]

Note: While a direct significant correlation between this compound expression and microvascular density was not observed in this particular study, the anti-angiogenic role of this compound is well-established through other experimental approaches.

Key Signaling Pathways Involving this compound in Glioblastoma

This compound exerts its tumor-suppressive effects through the modulation of several critical signaling pathways.

Inhibition of TGF-β Signaling and Mesenchymal Transition

Loss of this compound in glioblastoma is associated with an increase in mesenchymal gene expression, which promotes tumor cell invasion.[3][4] this compound's N-terminal thrombospondin type 1 repeat (TSR#1) can inhibit the maturation of TGF-β1, a key inducer of the epithelial-to-mesenchymal transition (EMT).[3][4] By suppressing the TGF-β pathway, this compound reduces the expression of mesenchymal markers like Fibronectin1, SLUG, and TWIST1, thereby inhibiting glioblastoma invasion.[7]

TGFB_Pathway This compound This compound TGFB1_pro Pro-TGF-β1 This compound->TGFB1_pro Inhibits Maturation TGFB1_mature Mature TGF-β1 TGFB1_pro->TGFB1_mature Maturation TGFBR TGF-β Receptor TGFB1_mature->TGFBR Binds SMAD SMAD Complex TGFBR->SMAD Activates Mesenchymal_Genes Mesenchymal Gene Expression (e.g., FN1, SLUG, TWIST1) SMAD->Mesenchymal_Genes Induces Invasion Cell Invasion Mesenchymal_Genes->Invasion Promotes p53_Pathway This compound This compound Mdm2 Mdm2 This compound->Mdm2 Prevents binding to p53 p53 p53 Mdm2->p53 Binds to Ubiquitination Polyubiquitination Mdm2->Ubiquitination Mediates p53->Ubiquitination Undergoes Tumor_Suppression Tumor Suppression (Cell Cycle Arrest, Apoptosis) p53->Tumor_Suppression Induces Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to Rac1_Pathway This compound This compound ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 Recruits Rac1_GDP Rac1-GDP (Inactive) ELMO_Dock180->Rac1_GDP Activates Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GDP -> GTP Actin_Cytoskeleton Actin Cytoskeleton Remodeling Rac1_GTP->Actin_Cytoskeleton Regulates Cell_Migration_Invasion Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration_Invasion Influences Adenoviral_Transduction_Workflow Start Start: Glioblastoma Cell Culture Plate_Cells Plate cells and allow to adhere Start->Plate_Cells Prepare_Virus Thaw Adthis compound and control adenovirus on ice Plate_Cells->Prepare_Virus Dilute_Virus Dilute virus in serum-free media to desired MOI Prepare_Virus->Dilute_Virus Infect_Cells Replace cell media with virus-containing media Dilute_Virus->Infect_Cells Incubate Incubate for 4-8 hours Infect_Cells->Incubate Replace_Media Replace with complete growth media Incubate->Replace_Media Assay Assay for this compound expression and phenotype (24-72h) Replace_Media->Assay End End Assay->End Orthotopic_Xenograft_Workflow Start Start: Prepare GBM Cell Suspension Anesthetize Anesthetize Immunodeficient Mouse Start->Anesthetize Stereotactic_Setup Mount mouse in a stereotactic frame Anesthetize->Stereotactic_Setup Craniotomy Perform a small burr hole in the skull Stereotactic_Setup->Craniotomy Injection Inject GBM cells into the striatum Craniotomy->Injection Closure Seal the burr hole and suture the incision Injection->Closure Monitoring Monitor tumor growth (e.g., bioluminescence imaging) Closure->Monitoring Treatment Administer treatment (e.g., Adthis compound) Monitoring->Treatment Endpoint Endpoint analysis (survival, tumor histology) Treatment->Endpoint End End Endpoint->End

References

BAI1: A Core Receptor in Apoptotic Cell Clearance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Brain Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G-protein coupled receptor (GPCR) family, has emerged as a critical player in the vital biological process of efferocytosis—the clearance of apoptotic cells. Initially identified for its anti-angiogenic and anti-tumorigenic properties, this compound is now recognized as a key phagocytic receptor that recognizes the "eat-me" signal, phosphatidylserine (PtdSer), exposed on the surface of apoptotic cells.[1] This recognition triggers a cascade of intracellular signaling events, leading to the engulfment and degradation of the cellular corpses, a process essential for tissue homeostasis, development, and the resolution of inflammation.[2] Dysregulation of this compound-mediated efferocytosis has been implicated in various pathological conditions, making it a promising target for therapeutic intervention.

This technical guide provides a comprehensive overview of this compound as a receptor for apoptotic cells, detailing its structure, signaling pathways, and the experimental methodologies used to investigate its function. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core mechanisms.

This compound Structure and Function in Efferocytosis

This compound is a large, single-pass transmembrane protein characterized by a significant extracellular domain (ECD), a seven-transmembrane domain, and an intracellular C-terminal tail.[3] The ECD of this compound contains five thrombospondin type 1 repeats (TSRs), which are directly responsible for binding to phosphatidylserine on the surface of apoptotic cells.[4][5]

Upon binding to PtdSer, this compound undergoes a conformational change that initiates intracellular signaling. The primary and most well-characterized pathway involves the recruitment of an evolutionarily conserved signaling module consisting of ELMO1 (Engulfment and Cell Motility 1) and Dock180 (Dedicator of cytokinesis 180).[4][6] This complex functions as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[4] Activated Rac1 then orchestrates the cytoskeletal rearrangements, primarily actin polymerization, necessary to form a phagocytic cup and engulf the apoptotic cell.[7]

Quantitative Data on this compound-Mediated Efferocytosis

While direct biophysical measurements of the binding affinity (Kd) between this compound and phosphatidylserine are not extensively reported in the literature, the functional consequences of this interaction have been quantified in various studies. The following tables summarize the available quantitative and semi-quantitative data regarding the role of this compound in efferocytosis.

ParameterMethodOrganism/Cell LineObservationReference(s)
Binding Specificity In vitro binding assaysMammalian cellsThe thrombospondin type 1 repeats (TSRs) of this compound directly bind to phosphatidylserine exposed on apoptotic cells.[4][5]
Binding Affinity (Kd) Not explicitly reported-The precise dissociation constant for the this compound-PtdSer interaction is not well-documented in the reviewed literature.-
Experimental ConditionCell TypeQuantitative Effect on EfferocytosisReference(s)
This compound Overexpression CHO cellsOver fourfold increase in the internalization of apoptotic targets.[8]
This compound Knockdown/Inhibition THP-1 macrophagesSignificant reduction in the ability to bind and engulf apoptotic cells.[9]
This compound Knockdown Bone marrow-derived macrophages (BMDMs)Approximately 45% reduction in surface binding of apoptotic targets.[8]
Inhibition of this compound-ELMO1 interaction CHO cellsPrevents Rac1 activation and subsequent engulfment.[8]
This compound-deficient mice Murine modelImpaired clearance of apoptotic cells in vivo, leading to increased inflammation in a colitis model.[10]

Signaling Pathways

This compound-mediated efferocytosis is orchestrated through a primary signaling pathway and can also engage alternative pathways.

Primary this compound-ELMO1-Dock180-Rac1 Signaling Pathway

The canonical signaling cascade initiated by this compound upon binding to apoptotic cells is crucial for cytoskeletal rearrangement and engulfment.

BAI1_Signaling This compound-ELMO1-Dock180-Rac1 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Apoptotic_Cell Apoptotic Cell PtdSer Phosphatidylserine (PtdSer) Apoptotic_Cell->PtdSer exposes This compound This compound PtdSer->this compound binds ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 forms complex with Rac1_GDP Rac1-GDP (inactive) Dock180->Rac1_GDP activates (GEF activity) Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP GDP -> GTP Actin_Polymerization Actin Polymerization Rac1_GTP->Actin_Polymerization promotes Phagocytosis Phagocytosis Actin_Polymerization->Phagocytosis drives BAI1_Alternative_Signaling Alternative this compound Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Galpha12_13 Gα12/13 This compound->Galpha12_13 activates Tiam1 Tiam1/Par3 This compound->Tiam1 interacts with C-terminus p115RhoGEF p115RhoGEF Galpha12_13->p115RhoGEF activates Rho Rho p115RhoGEF->Rho activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_Rearrangement Rac_Activation Rac Activation Tiam1->Rac_Activation Synaptic_Regulation Synaptic Regulation Rac_Activation->Synaptic_Regulation Efferocytosis_Workflow In Vitro Efferocytosis Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Apoptotic_Cells Induce and Label Apoptotic Cells Co_culture Co-culture Apoptotic Cells and Phagocytes Apoptotic_Cells->Co_culture Phagocytes Culture and Plate Phagocytes Phagocytes->Co_culture Incubate Incubate for Engulfment Co_culture->Incubate Wash Wash to Remove Unbound Cells Incubate->Wash Quantify Quantify Engulfment (Microscopy or Flow Cytometry) Wash->Quantify

References

The Role of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor (aGPCR) family, has emerged as a critical regulator of synaptic structure and function. Initially characterized for its role in angiogenesis and tumor suppression, a growing body of evidence now firmly establishes this compound as a key player in the molecular machinery governing synaptic plasticity, the cellular basis of learning and memory. This technical guide provides an in-depth overview of the involvement of this compound in synaptic plasticity, detailing its signaling pathways, the experimental methodologies used to elucidate its function, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development seeking to understand and target the this compound signaling nexus.

Introduction to this compound and its Synaptic Functions

This compound is a large transmembrane protein highly expressed in the brain, particularly in the hippocampus and cortex, regions crucial for cognitive functions.[1] It is enriched at the postsynaptic density (PSD), a complex protein network essential for the structural and functional integrity of excitatory synapses.[1] Aberrant this compound function has been implicated in various neurological and psychiatric disorders, highlighting its importance in maintaining synaptic health.[1]

The involvement of this compound in synaptic plasticity is multifaceted. It plays a pivotal role in:

  • Synaptogenesis and Dendritic Spine Formation: this compound is required for the development and maturation of dendritic spines, the primary sites of excitatory synapses.[2][3]

  • Regulation of Long-Term Potentiation (LTP) and Long-Term Depression (LTD): Genetic ablation of this compound leads to enhanced LTP and impaired LTD, suggesting its role in fine-tuning the dynamic range of synaptic strength.[4][5]

  • Stabilization of Postsynaptic Proteins: this compound contributes to the stability of key scaffolding proteins at the PSD, thereby influencing synaptic integrity.[4]

Core Signaling Pathways of this compound in Synaptic Plasticity

This compound orchestrates synaptic plasticity through several distinct signaling pathways, often involving intricate protein-protein interactions.

The this compound-Par3/Tiam1-Rac1 Pathway in Spine Morphogenesis

A primary mechanism by which this compound influences synaptic structure is through the recruitment and activation of the small GTPase Rac1, a key regulator of the actin cytoskeleton.[2][6] this compound recruits the Par3/Tiam1 polarity complex to synaptic sites.[2] Tiam1, a Rac1 guanine nucleotide exchange factor (GEF), then activates Rac1 locally at the dendritic spine.[2] This localized Rac1 activation drives the actin remodeling necessary for spine formation, maturation, and plasticity.[2]

BAI1_Rac1_Pathway This compound This compound Par3_Tiam1 Par3/Tiam1 Complex This compound->Par3_Tiam1 Recruits Rac1_GDP Rac1-GDP (Inactive) Par3_Tiam1->Rac1_GDP Activates (GEF) Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Spine Dendritic Spine Formation & Plasticity Actin->Spine

This compound-Par3/Tiam1-Rac1 Signaling Pathway.
The this compound-MDM2-PSD-95 Pathway in Synaptic Stability

This compound also regulates the stability of the major postsynaptic scaffolding protein, PSD-95.[4] It achieves this by interacting with Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase that targets PSD-95 for proteasomal degradation.[4][5] By binding to MDM2, this compound prevents the polyubiquitination of PSD-95, thereby stabilizing its levels at the synapse.[4] This mechanism is crucial for maintaining the integrity of the PSD and modulating synaptic plasticity.[4][5]

BAI1_PSD95_Pathway This compound This compound MDM2 MDM2 (E3 Ubiquitin Ligase) This compound->MDM2 Inhibits PSD95 PSD-95 MDM2->PSD95 Targets for Degradation Ubiquitin Polyubiquitination PSD95->Ubiquitin Synaptic_Stability Synaptic Stability & Plasticity PSD95->Synaptic_Stability Proteasome Proteasomal Degradation Ubiquitin->Proteasome

This compound-MDM2-PSD-95 Signaling Pathway.
Trans-synaptic Signaling and Interaction with Neuroligin-1

This compound participates in bidirectional trans-synaptic signaling by interacting with Neuroligin-1 (NRLN1), a postsynaptic cell-adhesion molecule.[1] This interaction facilitates NRLN1-dependent spine growth and excitatory synaptogenesis.[1] Furthermore, this compound can signal in reverse to promote presynaptic differentiation, as indicated by its ability to induce the clustering of the presynaptic vesicular glutamate transporter 1 (vGluT1).[7]

Quantitative Data on this compound's Role in Synaptic Plasticity

The following tables summarize key quantitative findings from studies investigating the impact of this compound on synaptic parameters.

Table 1: Effects of this compound Knockout on Postsynaptic Protein Levels and Structure

ParameterGenotypeValuePercent Change from WTReference
PSD-95 Protein LevelsWild-Type (WT)100%-[2]
This compound Knockout (KO)~50%~50% decrease[2]
PSD Thickness (nm)Wild-Type (WT)30.5 ± 0.7-[1]
This compound Knockout (KO)18.7 ± 0.5~40% decrease[1]
PSD-95 PolyubiquitinationWild-Type (WT)Baseline-[1]
This compound Knockout (KO)>2-fold increase>100% increase[1]

Table 2: Electrophysiological Consequences of this compound Knockout in Hippocampal CA1 Region

Plasticity ProtocolGenotypeNormalized fEPSP Slope (%)PhenotypeReference
High-Frequency Stimulation (100 Hz)Wild-Type (WT)~118 ± 9LTP[8]
This compound Knockout (KO)Enhanced PotentiationEnhanced LTP[4]
Low-Frequency Stimulation (1 Hz)Wild-Type (WT)~82 ± 8LTD[8]
This compound Knockout (KO)Impaired DepressionImpaired LTD[4]

Table 3: Dendritic Spine Morphology in this compound Knockout Mice

ParameterGenotypeObservationReference
Dendritic Spine Density (CA1)Wild-Type (WT) vs. This compound Knockout (KO)No significant difference[1]
Dendritic Spine Morphology (CA1)Wild-Type (WT) vs. This compound Knockout (KO)No significant difference in proportions of stubby, mushroom, or thin spines[1]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound's function in synaptic plasticity.

In Utero Electroporation for Gene Knockdown

This technique is used to introduce shRNA constructs against this compound into embryonic mouse brains to achieve region-specific and cell-sparse knockdown.

IUE_Workflow Start Anesthetize Pregnant Mouse (E14-E15) Expose Expose Uterine Horns Start->Expose Inject Inject shRNA-BAI1 + Reporter Plasmid (e.g., GFP) into Lateral Ventricle Expose->Inject Electroporate Apply Electric Pulses (e.g., 5 pulses, 35V, 50ms duration, 950ms interval) using Tweezer-type Electrodes Inject->Electroporate Return Return Embryos to Abdominal Cavity & Suture Electroporate->Return Analyze Analyze Postnatal Brains (e.g., P21) for Phenotypes Return->Analyze

Workflow for In Utero Electroporation.

Methodology:

  • Animal Preparation: Timed-pregnant mice (E14-E15 for hippocampal targeting) are anesthetized.

  • Surgical Procedure: A laparotomy is performed to expose the uterine horns.

  • DNA Injection: A solution containing shRNA against this compound and a fluorescent reporter plasmid (e.g., pCAG-GFP) is injected into the lateral ventricle of the embryonic brains using a glass micropipette.

  • Electroporation: Tweezer-type electrodes are placed on either side of the embryo's head, and a series of electric pulses are delivered to drive the DNA into the neuronal progenitor cells lining the ventricle.

  • Post-operative Care: The uterine horns are returned to the abdominal cavity, and the incision is sutured. The dam is allowed to recover and give birth.

  • Analysis: The brains of the offspring are analyzed at the desired postnatal age for changes in neuronal morphology, protein expression, and synaptic function.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

Co-IP is used to determine if two proteins, such as this compound and MDM2 or this compound and Neuroligin-1, physically interact within a cell lysate.

CoIP_Workflow Start Prepare Cell or Tissue Lysate (Non-denaturing buffer with protease inhibitors) Preclear Pre-clear Lysate with Protein A/G Beads (Optional, to reduce non-specific binding) Start->Preclear Incubate_Ab Incubate Lysate with Primary Antibody against Bait Protein (e.g., anti-BAI1) Preclear->Incubate_Ab Pulldown Add Protein A/G Beads to Capture Antibody-Antigen Complex Incubate_Ab->Pulldown Wash Wash Beads to Remove Non-specifically Bound Proteins Pulldown->Wash Elute Elute Bound Proteins from Beads Wash->Elute Analyze Analyze Eluate by Western Blot using Antibody against Prey Protein (e.g., anti-MDM2) Elute->Analyze

Workflow for Co-Immunoprecipitation.

Methodology:

  • Lysate Preparation: Cells or brain tissue are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing (Optional): The lysate is incubated with protein A/G beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: A primary antibody specific to the "bait" protein (e.g., this compound) is added to the lysate and incubated to form an antibody-antigen complex.

  • Complex Capture: Protein A/G beads are added to the lysate to bind the Fc region of the antibody, thus capturing the entire protein complex.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the putative "prey" protein (e.g., MDM2).

Electrophysiology for LTP and LTD Measurement

Extracellular field potential recordings in acute hippocampal slices are used to assess synaptic plasticity.

Methodology:

  • Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from adult mice and allowed to recover in artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Slices are transferred to a recording chamber and continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: A stable baseline of synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction: LTP is typically induced by high-frequency stimulation (HFS), such as one or more trains of 100 Hz for 1 second.

  • LTD Induction: LTD is induced by prolonged low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD. The slope of the fEPSP is measured as an indicator of synaptic strength.

Dendritic Spine Analysis

Immunofluorescence and confocal microscopy are used to visualize and quantify dendritic spines.

Methodology:

  • Tissue Preparation: Brains from control and this compound manipulated animals are fixed, sectioned, and processed for immunofluorescence.

  • Staining: Neurons are labeled with a fluorescent marker (e.g., GFP expressed via in utero electroporation or by using transgenic lines like Thy1-YFP).

  • Image Acquisition: High-resolution images of dendritic segments are acquired using a confocal microscope.

  • Quantification: Image analysis software (e.g., ImageJ, Imaris) is used to measure spine density (number of spines per unit length of dendrite) and to classify spines based on their morphology (e.g., thin, stubby, mushroom).

Rac1 Activation Assay (Pull-down Assay)

This assay is used to measure the levels of active, GTP-bound Rac1.

Methodology:

  • Lysate Preparation: Neuronal lysates are prepared under conditions that preserve the GTP-bound state of small GTPases.

  • Pull-down: Lysates are incubated with agarose beads conjugated to the p21-binding domain (PBD) of PAK1, which specifically binds to the active (GTP-bound) form of Rac1.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the active Rac1 is then eluted.

  • Detection: The amount of pulled-down active Rac1 is quantified by Western blotting using a Rac1-specific antibody. Total Rac1 levels in the input lysates are also measured for normalization.

Implications for Drug Development

The central role of this compound in regulating synaptic plasticity makes it an attractive target for therapeutic intervention in neurological and psychiatric disorders characterized by synaptic dysfunction. Potential therapeutic strategies could involve:

  • Modulating this compound Activity: Developing small molecules or biologics that can either enhance or inhibit this compound signaling to restore synaptic homeostasis.

  • Targeting Downstream Effectors: Designing drugs that target key components of the this compound signaling pathways, such as the Par3/Tiam1/Rac1 complex or the MDM2-PSD-95 interaction.

Conclusion

This compound is a critical orchestrator of synaptic plasticity, influencing dendritic spine morphogenesis, the stability of the postsynaptic density, and the dynamic range of synaptic strength. Its intricate signaling pathways offer multiple points for potential therapeutic intervention. A thorough understanding of the molecular mechanisms and experimental approaches detailed in this guide is essential for advancing research in this promising area of neuroscience and for the development of novel treatments for a range of brain disorders.

References

Genetic Variants of BAI1 in Human Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as adhesion G protein-coupled receptor B1 (ADGRB1), is a versatile transmembrane receptor implicated in a spectrum of human diseases. Its roles in phagocytosis, angiogenesis inhibition, and synaptogenesis underscore its importance in both physiological and pathological processes. Genetic alterations in the ADGRB1 gene, ranging from single nucleotide polymorphisms (SNPs) to somatic mutations and epigenetic silencing, have been associated with an increased risk and progression of various cancers and neurological disorders. This technical guide provides a comprehensive overview of the known genetic variants of this compound, their association with human diseases, and detailed experimental protocols for their functional characterization.

Introduction to this compound/ADGRB1

This compound is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large extracellular domain, a seven-transmembrane domain, and an intracellular C-terminal domain[1][2]. The extracellular region contains several functional motifs, including thrombospondin type 1 repeats (TSRs) that are crucial for its role in recognizing apoptotic cells and pathogens[3][4]. The intracellular domain interacts with various signaling molecules to modulate cytoskeletal dynamics and other cellular processes[1][5].

This compound is involved in several key biological functions:

  • Phagocytosis: this compound acts as a pattern recognition receptor, mediating the engulfment of Gram-negative bacteria and apoptotic cells through the ELMO/Dock180/Rac1 signaling pathway[2][3][4].

  • Angiogenesis Inhibition: The extracellular domain of this compound can be cleaved to release soluble fragments, known as vasculostatins, which potently inhibit angiogenesis. This function is particularly relevant in the context of cancer, where this compound expression is often downregulated[1][6].

  • Synaptogenesis: In the central nervous system, this compound plays a role in the development and maturation of synapses, and its dysregulation has been linked to neurological and psychiatric disorders[5][7][8].

Genetic Variants of this compound and Their Association with Human Disease

Genetic alterations affecting this compound function can be broadly categorized into germline variants, which are inherited and can predispose individuals to certain diseases, and somatic mutations, which are acquired and primarily contribute to cancer development.

Germline Variants in Neurological and Psychiatric Disorders

Recent large-scale genetic studies have begun to uncover associations between germline variants in or near the ADGRB1 gene and an increased risk for certain neurological and psychiatric conditions.

Variant ID Disease/Phenotype Association Allele Change p-value Odds Ratio (OR) Functional Implication Reference(s)
rs4129585SchizophreniaC > T2.03 x 10⁻¹³1.07May regulate ADGRB1 expression[3][9]
de novo variantsAutism Spectrum DisorderVarious--Likely pathogenic loss-of-function[7]

Table 1: Germline Variants of ADGRB1 in Neurological and Psychiatric Disorders. This table summarizes key germline variants in or near the ADGRB1 gene and their reported associations with disease.

Somatic Mutations and Epigenetic Silencing in Cancer

In the context of cancer, this compound primarily functions as a tumor suppressor. Its expression is frequently lost in several cancer types, most notably in brain tumors like glioblastoma and medulloblastoma, through somatic mutations or epigenetic silencing via promoter hypermethylation[6][10][11]. The Catalogue of Somatic Mutations in Cancer (COSMIC) database is a primary resource for such information[5][10][12][13][14].

Disease Mutation Type Prevalence Functional Consequence Reference(s)
GlioblastomaPromoter HypermethylationHighGene silencing, loss of anti-angiogenic and tumor-suppressive functions.[6]
MedulloblastomaPromoter HypermethylationHighGene silencing, accelerated tumorigenesis.[4][15]
Various CancersMissense, Nonsense, FrameshiftVariesLoss of function, altered protein structure and signaling.[5][10][12][13][14]

Table 2: Somatic Alterations of ADGRB1 in Cancer. This table provides an overview of the common somatic alterations affecting the ADGRB1 gene in different cancers.

Signaling Pathways Involving this compound

Understanding the signaling pathways downstream of this compound is crucial for elucidating its role in disease. Genetic variants can disrupt these pathways, leading to pathological outcomes.

Phagocytosis Signaling Pathway

Upon binding to phosphatidylserine on apoptotic cells or lipopolysaccharide on bacteria, this compound initiates a signaling cascade that leads to cytoskeletal rearrangement and engulfment.

BAI1_Phagocytosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic Cell / Bacterium Apoptotic Cell / Bacterium This compound This compound N-terminus TSRs 7-TM C-terminus Apoptotic Cell / Bacterium->this compound:TSR Binds to ELMO1 ELMO1 This compound:C->ELMO1 Recruits Dock180 Dock180 ELMO1->Dock180 Activates Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GDP -> GTP Actin Actin Cytoskeleton Rac1_GTP->Actin Regulates Phagocytosis Phagocytosis Actin->Phagocytosis Drives

This compound-mediated phagocytosis signaling pathway.
Rho Activation Pathway

This compound can also activate the Rho pathway through its coupling to Gα12/13, influencing cell morphology and migration.

BAI1_Rho_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound 7-TM C-terminus G12_13 Gα12/13 This compound:C->G12_13 Activates p115RhoGEF p115RhoGEF G12_13->p115RhoGEF Activates RhoA_GDP RhoA-GDP p115RhoGEF->RhoA_GDP GEF activity RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GDP -> GTP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes Leads to

This compound-mediated RhoA activation pathway.

Experimental Protocols for Functional Analysis of this compound Variants

Investigating the functional consequences of ADGRB1 genetic variants is essential for establishing their pathogenicity. The following sections provide detailed methodologies for key experiments.

Workflow for Genetic Variant Analysis

A typical workflow for identifying and prioritizing this compound variants for functional studies is outlined below.

Variant_Analysis_Workflow Sequencing 1. Patient DNA Sequencing (WGS/WES) Alignment 2. Alignment to Reference Genome Sequencing->Alignment VariantCalling 3. Variant Calling (SNPs, Indels) Alignment->VariantCalling Annotation 4. Variant Annotation (dbSNP, ClinVar) VariantCalling->Annotation Filtering 5. Filtering (Rarity, Predicted Effect) Annotation->Filtering Prioritization 6. Candidate Variant Prioritization Filtering->Prioritization Functional_Study 7. Functional Studies Prioritization->Functional_Study Phagocytosis_Assay_Workflow Transfection 1. Transfect cells with WT or Variant this compound Culture 2. Culture for 24-48h Transfection->Culture AddBeads 3. Add fluorescent beads Culture->AddBeads Incubate 4. Incubate at 37°C (and 4°C control) AddBeads->Incubate Wash 5. Wash to remove unbound beads Incubate->Wash Analysis 6. Analyze by Flow Cytometry or Microscopy Wash->Analysis

References

Unveiling the Regulatory Landscape of BAI1: A Technical Guide to Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the post-translational modifications governing the function of Brain-specific Angiogenesis Inhibitor 1 (BAI1), a critical player in synaptic function, phagocytosis, and tumor suppression.

Brain-specific Angiogenesis Inhibitor 1 (this compound), a member of the adhesion G protein-coupled receptor (GPCR) family, is a multifaceted protein implicated in a wide array of physiological and pathological processes. Its functional diversity is intricately regulated by a series of post-translational modifications (PTMs) that dictate its signaling capacity, subcellular localization, and interactions with other proteins. This technical guide provides an in-depth exploration of the known PTMs affecting this compound, detailing the molecular mechanisms, functional consequences, and experimental methodologies used to investigate these critical regulatory events.

Proteolytic Cleavage: A Multi-faceted Mechanism of this compound Regulation

This compound undergoes several proteolytic cleavage events that are crucial for its function, leading to the generation of biologically active fragments and modulation of its signaling activity.

Autoproteolytic Cleavage at the GPCR Proteolysis Site (GPS)

A hallmark of many adhesion GPCRs, including this compound, is autoproteolytic cleavage at a conserved GPCR Proteolysis Site (GPS) within the GAIN domain. This cleavage event separates the large N-terminal extracellular domain from the C-terminal fragment containing the seven-transmembrane domains. While the two fragments can remain non-covalently associated, this processing is essential for the subsequent release of the soluble N-terminal fragment.

A single point mutation of Serine 927 to Alanine (S927A) within the GPS domain has been shown to abrogate this cleavage, confirming the critical role of this site in this compound processing[1].

MMP-14-Mediated Cleavage and the Generation of Vasculostatin-40

Recent studies have identified a novel cleavage of this compound by matrix metalloproteinase-14 (MMP-14), also known as MT1-MMP. This cleavage occurs between Serine 326 and Leucine 327 in the extracellular domain, releasing a 40 kDa fragment named Vasculostatin-40[2]. This fragment, containing the RGD motif and the first thrombospondin type 1 repeat (TSR), possesses anti-angiogenic properties[2][3]. The activity of MMP-14 is, in turn, dependent on its activation by proprotein convertases like furin, creating a proteolytic cascade that regulates this compound function[2][3]. This processing by MMP-14 is highly efficient and represents a primary mechanism for the generation of a secreted, bioactive this compound fragment[2].

Potential for Caspase-Mediated Cleavage

While direct evidence for caspase-mediated cleavage of this compound is not yet established, the involvement of caspases in the cleavage of other proteins involved in cellular processes where this compound is also a key player, such as apoptosis and autophagy, suggests a potential for such regulation[4][5][6][7]. For instance, Beclin-1, a crucial autophagy protein, is cleaved by caspases at specific aspartic acid residues (TDVD^133 and DQLD^149)[4][6]. Given this compound's role in the clearance of apoptotic cells, investigating its potential as a caspase substrate is a pertinent area for future research.

Phosphorylation: A Switch for this compound Activity

Phosphorylation is a key regulatory PTM for many GPCRs, and this compound is no exception. While the specific kinases and phosphatases that act on this compound are still under investigation, evidence points to a critical role for phosphorylation in modulating its proteolytic processing and signaling.

Truncation of the this compound N-terminus, which mimics a constitutively active state, leads to enhanced downstream phosphorylation of Extracellular signal-regulated kinase (ERK)[8]. Although the precise phosphorylation sites on this compound that govern its activity are yet to be fully mapped, site-directed mutagenesis studies have been instrumental in demonstrating the functional importance of this PTM for other proteins[9][10].

N-linked Glycosylation: A Key Modification for Protein Integrity

As a large transmembrane protein with a significant extracellular domain, this compound is heavily glycosylated. N-linked glycosylation, the attachment of oligosaccharides to asparagine residues, is crucial for the proper folding, stability, and trafficking of many cell surface receptors. While the specific sites of N-glycosylation on this compound have not been exhaustively mapped, the presence of the canonical N-X-S/T sequon (where X is any amino acid except proline) in its extracellular domain suggests multiple potential glycosylation sites[11]. Mass spectrometry-based glycoproteomic approaches are powerful tools for the comprehensive identification of these sites[12][13].

Ubiquitination: A Signal for Receptor Regulation

Ubiquitination, the covalent attachment of ubiquitin to lysine residues, is a versatile PTM that can signal for protein degradation, alter protein localization, or modulate protein-protein interactions. In the context of this compound, a constitutively active, truncated mutant of the receptor exhibits increased ubiquitination[8]. This suggests that ubiquitination may play a role in the downregulation of this compound signaling, possibly by targeting the receptor for internalization and degradation. The identification of specific ubiquitination sites on this compound through mass spectrometry would provide valuable insights into the E3 ligases involved and the functional consequences of this modification[8][14][15][16][17].

Signaling Pathways Affected by this compound Post-Translational Modifications

The PTMs described above have profound effects on the signaling pathways downstream of this compound. The proteolytic cleavage of this compound, for instance, directly impacts its ability to engage with various intracellular signaling modules.

This compound-Mediated Rac and Rho Activation

This compound can activate the small GTPases Rac and Rho through distinct mechanisms. The binding of this compound to phosphatidylserine on apoptotic cells triggers the recruitment of an ELMO/Dock180 guanine nucleotide exchange factor (GEF) complex, leading to Rac activation. Additionally, this compound can activate Rho through its coupling to Gα12/13 proteins[18].

DOT script for this compound Signaling Pathways

BAI1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Phosphatidylserine (on apoptotic cells) This compound This compound Ligand->this compound Binding ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 Recruitment Galpha12_13 Gα12/13 This compound->Galpha12_13 Coupling Rac1 Rac1 ELMO_Dock180->Rac1 Activation Actin_Cytoskeleton Actin Cytoskeleton (Phagocytosis, Synaptogenesis) Rac1->Actin_Cytoskeleton RhoA RhoA Galpha12_13->RhoA Activation RhoA->Actin_Cytoskeleton

BAI1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Phosphatidylserine (on apoptotic cells) This compound This compound Ligand->this compound Binding ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 Recruitment Galpha12_13 Gα12/13 This compound->Galpha12_13 Coupling Rac1 Rac1 ELMO_Dock180->Rac1 Activation Actin_Cytoskeleton Actin Cytoskeleton (Phagocytosis, Synaptogenesis) Rac1->Actin_Cytoskeleton RhoA RhoA Galpha12_13->RhoA Activation RhoA->Actin_Cytoskeleton

Caption: this compound signaling to the actin cytoskeleton.

Experimental Protocols

A variety of experimental techniques are employed to study the PTMs of this compound. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis to Identify Functional PTM Sites

This technique is crucial for confirming the functional relevance of specific amino acid residues for PTMs.

Objective: To mutate a specific amino acid residue (e.g., a serine phosphorylation site to an alanine to prevent phosphorylation, or to an aspartate to mimic constitutive phosphorylation).

Protocol:

  • Primer Design:

    • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.

    • Ensure the primers have a GC content of at least 40% and terminate in one or more G or C bases.

    • The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/(length) - %mismatch.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu Turbo) to amplify the entire plasmid containing the this compound cDNA.

    • A typical reaction mixture includes: 5 µL of 10x reaction buffer, 1 µL of template DNA (5-50 ng), 1.25 µL of each primer (10 µM), 1 µL of dNTP mix (10 mM), 1 µL of Pfu Turbo DNA polymerase, and nuclease-free water to a final volume of 50 µL.

    • PCR cycling conditions: an initial denaturation at 95°C for 30 seconds, followed by 12-18 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 1 minute, and elongation at 68°C for 1 minute per kb of plasmid length. A final elongation step at 68°C for 7 minutes is included.

  • Digestion of Parental DNA:

    • Following PCR, add 1 µL of the DpnI restriction enzyme to the reaction mixture.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated, non-mutated DNA.

  • Transformation:

    • Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.

    • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

  • Verification:

    • Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

(Adapted from Stratagene site-directed mutagenesis protocol)[19][20][21][22][23]

DOT script for Site-Directed Mutagenesis Workflow

Site_Directed_Mutagenesis start Start primer_design 1. Primer Design (with desired mutation) start->primer_design pcr 2. PCR Amplification (using high-fidelity polymerase) primer_design->pcr dpni_digest 3. DpnI Digestion (to remove parental DNA) pcr->dpni_digest transformation 4. Transformation (into competent E. coli) dpni_digest->transformation verification 5. Verification (by DNA sequencing) transformation->verification end End verification->end

Site_Directed_Mutagenesis start Start primer_design 1. Primer Design (with desired mutation) start->primer_design pcr 2. PCR Amplification (using high-fidelity polymerase) primer_design->pcr dpni_digest 3. DpnI Digestion (to remove parental DNA) pcr->dpni_digest transformation 4. Transformation (into competent E. coli) dpni_digest->transformation verification 5. Verification (by DNA sequencing) transformation->verification end End verification->end

References

The Evolutionary Trajectory and Functional Diversification of the BAI1 Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the evolutionary history and functional landscape of the Brain-Angiogenesis Inhibitor 1 (BAI1) gene, also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1). This compound is a member of the ancient and structurally complex Adhesion G protein-coupled receptor (aGPCR) family, characterized by large extracellular domains that mediate cell-cell and cell-matrix interactions. This document details the phylogenetic relationship of this compound with its paralogs, BAI2 (ADGRB2) and BAI3 (ADGRB3), and its broader position within the aGPCR family. We delve into the signaling pathways governed by this compound, particularly its roles in phagocytosis of apoptotic cells and pathogens, regulation of synaptogenesis, and inhibition of angiogenesis. Detailed experimental protocols for studying these functions are provided, alongside visualizations of the key signaling cascades. This guide is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of this compound in health and disease, and for professionals in drug development exploring this compound as a potential therapeutic target.

Evolutionary History of the this compound Gene

The this compound gene is a fascinating subject of evolutionary study, belonging to the large and diverse Adhesion G protein-coupled receptor (aGPCR) family. Understanding its evolutionary origins provides context for its complex structure and multifaceted functions.

Phylogenetic Context: The Adhesion GPCR Family

The Adhesion GPCRs represent a distinct and ancient branch of the GPCR superfamily, with members identified in early vertebrates and even in primitive metazoans like cnidarians.[1] This suggests that the fundamental roles of these receptors in cell adhesion and signaling were established early in animal evolution. Phylogenetic analyses indicate that the Adhesion GPCR family is ancestral to the Secretin family of GPCRs.[1]

A defining feature of most Adhesion GPCRs, including this compound, is the presence of a conserved GPCR Autoproteolysis-Inducing (GAIN) domain, which mediates the cleavage of the receptor into an extracellular N-terminal fragment (NTF) and a C-terminal fragment (CTF) containing the seven-transmembrane helices.[2]

The BAI Subfamily: Paralogs and Functional Divergence

Within the Adhesion GPCRs, this compound (ADGRB1) is part of a subfamily that includes two other paralogs in humans: BAI2 (ADGRB2) and BAI3 (ADGRB3).[3] These three genes likely arose from gene duplication events during vertebrate evolution. While they share a similar overall domain architecture and are all highly expressed in the brain, they have undergone significant functional divergence.[3][4]

A key distinction is that only this compound is transcriptionally regulated by the tumor suppressor p53, a crucial link to its role in cancer biology.[3] Furthermore, while all three are implicated in synapse development, they may not be fully redundant in this function and appear to have some unique roles.[5] For instance, this compound and BAI3, but not BAI2, are involved in myoblast fusion.[6]

Comparative Genomics of the BAI Subfamily

The members of the BAI subfamily exhibit both conserved features and notable differences in their protein architecture, which likely underlies their functional distinctions.

FeatureThis compound (ADGRB1)BAI2 (ADGRB2)BAI3 (ADGRB3)
Chromosomal Location (Human) 8q24[3]1p35[3]6q12[3]
Thrombospondin Type 1 Repeats (TSRs) 544
p53 Regulation Yes[3]No[3]No[3]
Key Functions Phagocytosis, Angiogenesis Inhibition, Synaptogenesis, Myoblast Fusion[4][6]Synaptogenesis, Regulation of VEGF expression[4]Synaptogenesis, Myoblast Fusion[4][6]
Known Ligands/Interacting Partners Phosphatidylserine, Lipopolysaccharide (LPS), ELMO/Dock180, Par3/Tiam1, Gα12/13[7][8]GABPγ[4]ELMO[4]
Evolutionary Pressures on the this compound Gene

The functional divergence observed between this compound, BAI2, and BAI3 following their duplication events suggests that after an initial period of relaxed selection, each paralog likely came under distinct selective pressures that shaped their specialized roles in the vertebrate nervous system and other tissues.

Signaling Pathways of this compound

This compound is a versatile signaling molecule that can engage distinct downstream pathways to mediate its diverse cellular functions. These pathways can be broadly categorized as G protein-dependent and G protein-independent.

G Protein-Independent Signaling in Phagocytosis

One of the most well-characterized functions of this compound is its role as a phosphatidylserine receptor (PSR) in the recognition and engulfment of apoptotic cells.[7][8] This process is crucial for tissue homeostasis and preventing inflammation. This compound also acts as a pattern recognition receptor (PRR) to mediate the clearance of Gram-negative bacteria by recognizing lipopolysaccharide (LPS) on their surface.[7]

The signaling cascade for this compound-mediated phagocytosis is G protein-independent and relies on the recruitment of the ELMO/Dock180/Rac1 signaling module.

BAI1_Phagocytosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Phosphatidylserine (on apoptotic cell) or LPS (on bacteria) This compound This compound Ligand->this compound Binding ELMO ELMO This compound->ELMO Recruitment Dock180 Dock180 ELMO->Dock180 Complex Formation Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GTP loading Actin_Remodeling Actin Cytoskeleton Remodeling Rac1_GTP->Actin_Remodeling Phagocytosis Phagocytosis Actin_Remodeling->Phagocytosis

This compound-mediated phagocytosis signaling pathway.
Signaling in Synaptogenesis

This compound plays a critical role in the development and maturation of excitatory synapses. It achieves this through at least two distinct intracellular signaling pathways that regulate the actin cytoskeleton in dendritic spines.

This compound recruits the Par3/Tiam1 polarity complex to synaptic sites, leading to localized activation of Rac1 and subsequent actin remodeling, which is essential for spine formation and stability.[1]

BAI1_Synaptogenesis_Par3_Tiam1_Pathway cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular This compound This compound Par3 Par3 This compound->Par3 Recruitment via PDZ-binding motif Tiam1 Tiam1 Par3->Tiam1 Complex Formation Rac1_GDP Rac1-GDP Tiam1->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GTP loading Actin_Remodeling Actin Cytoskeleton Remodeling Rac1_GTP->Actin_Remodeling Spine_Formation Dendritic Spine Formation & Maturation Actin_Remodeling->Spine_Formation

This compound signaling via the Par3/Tiam1 complex in synaptogenesis.

This compound can also signal through the heterotrimeric G proteins Gα12/13 to activate the small GTPase RhoA. This pathway is also implicated in the regulation of synaptic structure and plasticity.

BAI1_Synaptogenesis_Gprotein_Pathway cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular This compound This compound G_alpha_12_13_GDP Gα12/13-GDP This compound->G_alpha_12_13_GDP Activation G_beta_gamma Gβγ G_alpha_12_13_GDP->G_beta_gamma Dissociation G_alpha_12_13_GTP Gα12/13-GTP G_alpha_12_13_GDP->G_alpha_12_13_GTP GTP loading RhoGEF p115RhoGEF / LARG G_alpha_12_13_GTP->RhoGEF Activation RhoA_GDP RhoA-GDP RhoGEF->RhoA_GDP GEF Activity RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Synaptic_Plasticity Regulation of Synaptic Plasticity Cytoskeletal_Rearrangement->Synaptic_Plasticity

This compound signaling via the Gα12/13-RhoA pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the functions of this compound.

In Vitro Phagocytosis Assay

This protocol describes a method to quantify the engulfment of apoptotic cells by phagocytes (e.g., macrophages) expressing this compound.

Materials:

  • Phagocytic cell line (e.g., THP-1 monocytes, primary macrophages)

  • Target cells (e.g., Jurkat T cells, primary thymocytes)

  • Complete RPMI-1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Fluorescent dyes (e.g., CFSE for target cells, DAPI for nuclear staining)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

  • Fluorescence microscope

Protocol:

  • Preparation of Phagocytes:

    • If using THP-1 cells, differentiate them into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

    • Plate the phagocytes in a 6-well plate at a suitable density and allow them to adhere.

  • Preparation of Apoptotic Target Cells:

    • Label the target cells with a fluorescent dye like CFSE according to the manufacturer's protocol.

    • Induce apoptosis in the labeled target cells by treating with an appropriate agent (e.g., 1 µM staurosporine for 4 hours).

    • Confirm apoptosis by staining with Annexin V and Propidium Iodide.

  • Co-culture and Phagocytosis:

    • Wash the apoptotic target cells and resuspend them in fresh medium.

    • Add the apoptotic target cells to the phagocyte culture at a ratio of approximately 5:1 (target:phagocyte).

    • Co-culture the cells for 1-2 hours at 37°C to allow for phagocytosis.

  • Quantification by Flow Cytometry:

    • Gently wash the co-culture to remove non-engulfed target cells.

    • Detach the phagocytes using a non-enzymatic cell dissociation solution.

    • Analyze the cells by flow cytometry, gating on the phagocyte population and measuring the fluorescence intensity of the engulfed target cells (e.g., CFSE).

  • Visualization by Fluorescence Microscopy:

    • For visualization, perform the co-culture on glass coverslips.

    • After the incubation period, wash the cells to remove non-engulfed targets.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Stain the nuclei with DAPI.

    • Mount the coverslips on slides and visualize using a fluorescence microscope. Engulfed target cells will appear within the cytoplasm of the phagocytes.

Immunofluorescence Staining for this compound Localization

This protocol details the steps for visualizing the subcellular localization of this compound in cultured neurons.

Materials:

  • Cultured neurons on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% normal goat serum and 1% BSA in PBS)

  • Primary antibody against this compound

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Fixation:

    • Wash the cultured neurons on coverslips twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary anti-BAI1 antibody in blocking buffer to the recommended concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the localization of this compound using a fluorescence or confocal microscope.

In Vivo Matrigel Plug Angiogenesis Assay

This assay is used to assess the anti-angiogenic effect of this compound in a living organism.

Materials:

  • Matrigel (growth factor reduced)

  • Recombinant Vstat120 (the anti-angiogenic fragment of this compound) or cells overexpressing this compound

  • An angiogenic factor (e.g., bFGF or VEGF)

  • Experimental animals (e.g., C57BL/6 mice)

  • Heparin

  • Anesthesia

  • Surgical tools

  • Hemoglobin assay kit

Protocol:

  • Preparation of Matrigel Plugs:

    • Thaw Matrigel on ice.

    • Prepare the Matrigel mixture on ice, containing the angiogenic factor (e.g., 150 ng/mL bFGF), heparin (10 units/mL), and either the experimental compound (e.g., Vstat120) or control vehicle.

    • If using cells, resuspend them in the Matrigel mixture.

  • Subcutaneous Injection:

    • Anesthetize the mice.

    • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of each mouse using a pre-chilled syringe. The Matrigel will solidify at body temperature, forming a plug.

  • Incubation Period:

    • Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.

  • Harvesting and Analysis:

    • Euthanize the mice and surgically excise the Matrigel plugs.

    • Photograph the plugs to visually assess vascularization.

    • Quantify the extent of angiogenesis by measuring the hemoglobin content of the plugs using a hemoglobin assay kit. A lower hemoglobin content in the plugs containing the this compound fragment compared to the control indicates an anti-angiogenic effect.

Conclusion

The this compound gene, a member of the ancient Adhesion GPCR family, has evolved to become a critical regulator of diverse physiological processes, including immune surveillance, nervous system development, and the control of angiogenesis. Its functional diversification from its paralogs, BAI2 and BAI3, highlights the evolutionary plasticity of this gene family. The intricate signaling pathways governed by this compound, involving both G protein-dependent and -independent mechanisms, offer multiple points for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for further investigation into the complex biology of this compound. A deeper understanding of the evolutionary history and molecular mechanisms of this compound will undoubtedly pave the way for novel therapeutic strategies for a range of diseases, from cancer to neurological disorders.

References

Methodological & Application

Application Notes and Protocols for Measuring BAI1 Gene and Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview of various techniques to measure the expression of Brain-Specific Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor (GPCR) family. This compound is involved in diverse cellular processes, including angiogenesis inhibition, synaptogenesis, and phagocytosis. Its expression is frequently downregulated in several cancers, making it a crucial target for research and drug development.

Summary of this compound Expression Data

The following tables summarize quantitative data on this compound expression from various studies.

Table 1: this compound mRNA Expression in Human Cancers

Cancer TypeComparisonFold Change / ReductionMethodReference
Invasive Ductal Breast Carcinomavs. Normal Breast Tissue52% reduction in expressionMicroarray (TCGA)[1]
Glioblastoma (low this compound expression)Correlated with mesenchymal gene expressionInverse correlationMicroarray (TCGA)[2][3][4][5]
Pulmonary AdenocarcinomaThis compound-positive vs. This compound-negativeSignificantly decreased vascular densityRT-PCR[6]
AstrocytomaHigh-grade vs. Normal BrainDecreased expression with increasing gradeImmunohistochemistry[7]
Bladder Transitional Cell CarcinomaT2-4 stage vs. T1 stageLower in higher-stage tumorsImmunohistochemistry[8]

Table 2: this compound Protein Expression in In Vitro Studies

Cell TypeTreatmentFold Change / ObservationMethodReference
MH-S (mouse alveolar macrophages)LPS (10 ng/mL) for 72hSignificant increaseWestern Blot[9]
Glioblastoma cell lines (28 lines)UntreatedAbsent protein expressionWestern Blot[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways of this compound and a general workflow for its expression analysis.

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic Cell Apoptotic Cell This compound This compound Apoptotic Cell->this compound binds Gram-negative Bacteria Gram-negative Bacteria Gram-negative Bacteria->this compound binds ELMO1 ELMO1 This compound->ELMO1 recruits Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 recruits MDM2 MDM2 This compound->MDM2 inhibits Gα12_13 Gα12/13 This compound->Gα12_13 activates Dock180 Dock180 ELMO1->Dock180 activates Rac1 Rac1 Dock180->Rac1 activates Actin Cytoskeleton Remodeling Actin Cytoskeleton Remodeling Rac1->Actin Cytoskeleton Remodeling Phagocytosis Phagocytosis Actin Cytoskeleton Remodeling->Phagocytosis Tiam1_Par3->Rac1 p53 p53 MDM2->p53 degrades Tumor Suppression Tumor Suppression p53->Tumor Suppression RhoA RhoA Gα12_13->RhoA activates Synaptogenesis Synaptogenesis RhoA->Synaptogenesis

This compound Signaling Pathways

Gene_Expression_Workflow cluster_sample Sample Preparation cluster_rna RNA Expression Analysis cluster_protein Protein Expression Analysis Tissue/Cell Sample Tissue/Cell Sample RNA/Protein Extraction RNA/Protein Extraction Tissue/Cell Sample->RNA/Protein Extraction RNA/Protein Quantification & QC RNA/Protein Quantification & QC RNA/Protein Extraction->RNA/Protein Quantification & QC qPCR qPCR RNA/Protein Quantification & QC->qPCR NorthernBlot Northern Blot RNA/Protein Quantification & QC->NorthernBlot InSitu In Situ Hybridization RNA/Protein Quantification & QC->InSitu RNASeq RNA-Sequencing RNA/Protein Quantification & QC->RNASeq WesternBlot Western Blot RNA/Protein Quantification & QC->WesternBlot IHC Immunohistochemistry RNA/Protein Quantification & QC->IHC

Gene Expression Analysis Workflow

Experimental Protocols

Herein are detailed protocols for the key experimental techniques used to measure this compound gene and protein expression.

Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression

This protocol provides a method for quantifying this compound mRNA levels from total RNA.

Materials:

  • Total RNA isolated from cells or tissues

  • Reverse Transcription Kit

  • SYBR Green qPCR Master Mix

  • This compound specific primers (Human):

    • Forward: ACCTGTTGGCAGAGGAGAATCG[11]

    • Reverse: GGTTGTCTGTCACCTGGTATGC[11]

  • Reference gene primers (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from your samples using a standard protocol or a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 96-well plate on ice. For a single 20 µL reaction:

      • 10 µL 2x SYBR Green qPCR Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted)

      • 6 µL Nuclease-free water

    • Include no-template controls (NTC) for each primer set.

    • Run each sample in triplicate.

  • Thermal Cycling Program:

    • A suggested program for the provided primers is as follows[11]:

      • Activation: 50°C for 2 min

      • Pre-soak: 95°C for 10 min

      • 40 Cycles:

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 1 min

      • Melting Curve Analysis: 95°C for 15 sec, 60°C for 15 sec, then a ramp to 95°C.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and the reference gene.

    • Calculate the relative expression of this compound using the ΔΔCt method.

Northern Blot for this compound mRNA Detection

This protocol describes the detection of this compound mRNA from total RNA samples.[12][13][14][15]

Materials:

  • Total RNA (at least 10-20 µg per sample)

  • Formaldehyde

  • MOPS buffer

  • Agarose

  • RNA loading buffer

  • Nylon membrane

  • SSC buffer

  • UV crosslinker

  • Hybridization buffer

  • Labeled probe specific for this compound mRNA

  • Washing buffers (low and high stringency)

  • Detection reagents (e.g., for chemiluminescence)

Procedure:

  • Gel Electrophoresis:

    • Prepare a 1% denaturing agarose gel with formaldehyde and MOPS buffer.

    • Denature RNA samples by heating at 65°C for 10-15 minutes in RNA loading buffer and then immediately chill on ice.

    • Load the samples onto the gel and run at a constant voltage until the dye front has migrated sufficiently.

  • RNA Transfer:

    • Transfer the RNA from the gel to a nylon membrane overnight using capillary transfer with 10x or 20x SSC buffer.

  • Immobilization and Hybridization:

    • UV crosslink the RNA to the membrane.

    • Pre-hybridize the membrane in hybridization buffer at 68°C for at least 30 minutes.

    • Denature the labeled this compound probe and add it to fresh hybridization buffer.

    • Hybridize the membrane with the probe solution overnight at 68°C.

  • Washing and Detection:

    • Wash the membrane with low stringency buffer (e.g., 2x SSC, 0.1% SDS) at room temperature.

    • Wash with high stringency buffer (e.g., 0.1x SSC, 0.1% SDS) at 68°C to remove non-specifically bound probe.

    • Detect the signal using an appropriate method based on the probe label (e.g., autoradiography for radioactive probes, chemiluminescence for enzyme-conjugated probes).

In Situ Hybridization for this compound mRNA Visualization in Brain Tissue

This protocol is for localizing this compound mRNA within brain tissue sections.[16][17][18]

Materials:

  • Fixed, cryo- or paraffin-embedded brain tissue sections

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled anti-sense RNA probe for this compound

  • Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)

  • Chromogenic substrate (e.g., NBT/BCIP)

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Prepare brain tissue by perfusion with 4% paraformaldehyde, followed by cryoprotection in sucrose.

    • Cut frozen sections (e.g., 40 µm) and collect them on coated slides or for free-floating hybridization.

  • Pre-hybridization:

    • Rehydrate sections and permeabilize with Proteinase K.

    • Post-fix the sections and acetylate to reduce background.

    • Pre-hybridize the sections in hybridization buffer at 65°C for at least 4 hours.

  • Hybridization:

    • Denature the DIG-labeled this compound probe and add it to the hybridization buffer.

    • Incubate the sections with the probe solution overnight at 65°C in a humidified chamber.

  • Post-hybridization Washes and Immunodetection:

    • Perform stringent washes to remove unbound probe.

    • Block non-specific binding sites.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase overnight at 4°C.

    • Wash thoroughly.

  • Signal Detection and Visualization:

    • Develop the colorimetric signal by incubating with NBT/BCIP substrate until the desired staining intensity is reached.

    • Stop the reaction, counterstain if desired, dehydrate, and mount the slides.

    • Visualize under a microscope.

RNA-Sequencing (RNA-Seq) Data Analysis Workflow for this compound Expression

RNA-Seq provides a comprehensive and quantitative view of the transcriptome.

Workflow:

  • Experimental Design: Define experimental conditions, replicates, and controls.

  • Library Preparation: Isolate high-quality RNA, perform rRNA depletion or poly(A) selection, fragment RNA, synthesize cDNA, and add sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome (e.g., human genome) using a splice-aware aligner like STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene (including this compound) using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify statistically significant differences in this compound expression between experimental groups.

  • Functional Analysis: Perform downstream analysis such as gene set enrichment analysis to understand the biological context of this compound expression changes.

Western Blot for this compound Protein Detection

This protocol details the detection of this compound protein from cell or tissue lysates.[19][20][21]

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound (e.g., rabbit polyclonal, see datasheets for recommended dilutions[22])

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer on ice.

    • Determine protein concentration using a BCA assay.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes (Note: some protocols suggest not boiling this compound samples to avoid aggregation[20]).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BAI1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system. The expected size of full-length this compound is around 170-200 kDa.[10][20]

Immunohistochemistry (IHC) for this compound Protein in Human Brain Tissue

This protocol allows for the visualization of this compound protein localization in human brain tissue sections.[23][24][25][26][27]

Materials:

  • Formalin-fixed, paraffin-embedded human brain tissue sections

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody against this compound (e.g., rabbit polyclonal, see datasheets for recommended dilutions[22])

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with blocking solution for 1 hour.

    • Incubate with the primary anti-BAI1 antibody overnight at 4°C.

    • Wash with PBS or TBS.

    • Incubate with a biotinylated secondary antibody for 1 hour.

    • Wash, then incubate with streptavidin-HRP complex for 30 minutes.

  • Detection and Visualization:

    • Develop the signal with DAB substrate, monitoring for the desired brown precipitate.

    • Counterstain with hematoxylin.

    • Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

    • Examine under a light microscope. This compound is expected to show cytoplasmic staining in neurons and glial cells in normal brain tissue.[10]

References

Application Notes: Immunohistochemical Staining of BAI1 in Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Brain-specific angiogenesis inhibitor 1 (BAI1), also known as ADGRB1, in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is intended to guide researchers in the detection and localization of this compound protein, a key player in synaptogenesis, phagocytosis of apoptotic cells, and angiogenesis inhibition.

Introduction

Brain-specific angiogenesis inhibitor 1 (this compound) is a multi-domain transmembrane protein belonging to the adhesion G protein-coupled receptor (GPCR) family. Its expression and localization within tissues are of significant interest in neuroscience, oncology, and immunology research. This compound is involved in several critical signaling pathways that regulate cellular processes such as cell adhesion, cytoskeletal rearrangement, and phagocytosis. Understanding the tissue distribution and cellular localization of this compound can provide valuable insights into its physiological and pathological roles. This protocol offers a standardized procedure for the reliable detection of this compound in FFPE tissues, a common sample type in both research and clinical settings.

Data Presentation

The following table summarizes the quantitative parameters for the this compound immunohistochemistry protocol. It is recommended that users optimize these parameters for their specific experimental conditions and antibody of choice.

ParameterRecommended ValueNotes
Primary Antibody
Antibody Name/CloneAnti-BAI1 Rabbit PolyclonalBased on commercially available antibodies validated for IHC in paraffin-embedded tissues.
Recommended Dilution1:100 - 1:300Titration is recommended to determine the optimal dilution for your specific tissue and experimental setup.[1]
Incubation Time1-2 hours at room temperature or overnight at 4°CLonger incubation at 4°C may enhance signal intensity.
Antigen Retrieval
MethodHeat-Induced Epitope Retrieval (HIER)HIER is a common and effective method for unmasking epitopes in FFPE tissues.[2]
Buffer10 mM Sodium Citrate Buffer, pH 6.0This buffer is frequently used for HIER and has been noted in protocols for this compound antibody staining.[2]
Incubation Time/Temp20 minutes at 95-100°COptimal time and temperature may vary depending on the heating method (e.g., water bath, pressure cooker, microwave).[2]
Secondary Antibody
TypeHRP-conjugated anti-rabbit IgGChoose a secondary antibody that is specific for the host species of the primary antibody.
DilutionAs per manufacturer's instructions
Incubation Time30-60 minutes at room temperature
Detection
Chromogen3,3'-Diaminobenzidine (DAB)Produces a brown precipitate at the site of the target antigen.
Incubation Time5-10 minutesMonitor color development under a microscope to avoid over-staining.
Counterstain
StainHematoxylinStains cell nuclei blue, providing morphological context.
Incubation Time1-2 minutes

Experimental Protocols

This section details the step-by-step methodology for this compound immunohistochemical staining.

I. Deparaffinization and Rehydration
  • Place slides in a 60°C oven for 30-60 minutes to melt the paraffin.

  • Immerse slides in two changes of xylene for 5 minutes each to remove paraffin.

  • Rehydrate the tissue sections by sequential immersion in:

    • 100% ethanol, two changes for 3 minutes each.

    • 95% ethanol for 3 minutes.

    • 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.

II. Antigen Retrieval
  • Preheat a water bath or steamer to 95-100°C containing a slide staining jar with 10 mM Sodium Citrate Buffer, pH 6.0.

  • Immerse the slides in the preheated citrate buffer and incubate for 20 minutes.

  • Remove the staining jar from the heat source and allow the slides to cool in the buffer for 20-30 minutes at room temperature.

  • Rinse the slides with distilled water and then with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

III. Immunohistochemical Staining
  • Peroxidase Blocking: Incubate the slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.

  • Rinse slides with wash buffer.

  • Blocking: Incubate the slides with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Gently blot the excess blocking solution from the slides and apply the anti-BAI1 primary antibody diluted in antibody diluent (e.g., wash buffer with 1% BSA). Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Rinse slides with wash buffer three times for 5 minutes each.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.

  • Rinse slides with wash buffer three times for 5 minutes each.

IV. Detection and Counterstaining
  • Chromogen Development: Prepare the DAB substrate solution just before use. Apply the DAB solution to the tissue sections and incubate for 5-10 minutes, or until the desired brown color intensity is achieved. Monitor the reaction under a microscope.

  • Rinse the slides with distilled water to stop the reaction.

  • Counterstaining: Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.

  • "Blue" the hematoxylin by rinsing the slides in running tap water for 5 minutes.

V. Dehydration and Mounting
  • Dehydrate the sections by immersing them in:

    • 70% ethanol for 1 minute.

    • 95% ethanol for 1 minute.

    • 100% ethanol, two changes for 1 minute each.

  • Clear the sections in two changes of xylene for 2 minutes each.

  • Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.

  • Allow the mounting medium to dry before microscopic examination.

Visualizations

This compound Staining Experimental Workflow

BAI1_Staining_Workflow cluster_prep Tissue Preparation cluster_ar Antigen Retrieval cluster_staining Immunohistochemical Staining cluster_vis Visualization Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration HIER Heat-Induced Epitope Retrieval (Citrate Buffer, pH 6.0) Rehydration->HIER Peroxidase_Block Peroxidase Block (3% H2O2) HIER->Peroxidase_Block Blocking Blocking (Normal Serum) Peroxidase_Block->Blocking Primary_Ab Primary Antibody Incubation (Anti-BAI1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugate) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis Analysis Dehydration_Mounting->Analysis Microscopic Analysis

Caption: Workflow for this compound immunohistochemical staining.

This compound Signaling Pathway

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound (ADGRB1) ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 G12_13 Gα12/13 This compound->G12_13 Tiam1_Par3 Tiam1/Par3 Complex This compound->Tiam1_Par3 recruits Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) Apoptotic_Cell->this compound binds Rac1 Rac1 ELMO_Dock180->Rac1 activates Actin Actin Cytoskeleton Remodeling Rac1->Actin Spine_Synapse_Dev Spine & Synapse Development Rac1->Spine_Synapse_Dev Phagocytosis Phagocytosis Actin->Phagocytosis RhoA RhoA G12_13->RhoA activates RhoA->Spine_Synapse_Dev Tiam1_Par3->Rac1 activates

Caption: Simplified this compound signaling pathways.

References

Application Notes and Protocols for Creating BAI1 Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of Brain-specific Angiogenesis Inhibitor 1 (BAI1) knockout mouse models. This document is intended to guide researchers through the experimental workflow, from initial gene targeting strategies to phenotypic analysis.

Introduction to this compound

Brain-specific Angiogenesis Inhibitor 1 (this compound), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a transmembrane protein with a large extracellular domain.[1][2] It is a member of the adhesion G protein-coupled receptor (GPCR) family and is highly expressed in the brain, particularly in neurons and glial cells.[3] this compound is involved in a multitude of cellular processes, including the inhibition of angiogenesis, suppression of tumor growth, phagocytosis of apoptotic cells and gram-negative bacteria, and regulation of synaptogenesis.[4][5][6][7] Given its diverse functions, this compound knockout mouse models are invaluable tools for investigating its physiological roles and its potential as a therapeutic target in various diseases.

This compound Signaling Pathways

This compound modulates several key intracellular signaling pathways to exert its effects. Understanding these pathways is crucial for interpreting the phenotype of this compound knockout mice.

  • RhoA Signaling: this compound can also couple to Gα12/13 proteins to activate the RhoA pathway, which is involved in maintaining synaptic plasticity.[3][8][10]

  • p53 Regulation: this compound can act as a protective agent for the p53 tumor suppressor by binding to Mdm2, an E3 ubiquitin ligase that targets p53 for degradation. This interaction reduces the nuclear levels of Mdm2 and stabilizes p53.[11]

Below is a diagram illustrating the major signaling pathways associated with this compound.

BAI1_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ELMO_Dock ELMO1/Dock180 This compound->ELMO_Dock Recruits Par3_Tiam1 Par3/Tiam1 This compound->Par3_Tiam1 Recruits G12_13 Gα12/13 This compound->G12_13 Couples to Mdm2 Mdm2 This compound->Mdm2 Binds & Inhibits Ligand Phosphatidylserine (on apoptotic cells) LPS (on bacteria) Ligand->this compound Binds Rac1_GDP Rac1-GDP ELMO_Dock->Rac1_GDP Activates Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Cytoskeletal_Remodeling Cytoskeletal Remodeling (Phagocytosis, Synaptogenesis) Rac1_GTP->Cytoskeletal_Remodeling Par3_Tiam1->Rac1_GDP Activates RhoA_GDP RhoA-GDP G12_13->RhoA_GDP Activates RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP Synaptic_Plasticity Synaptic Plasticity RhoA_GTP->Synaptic_Plasticity p53 p53 Mdm2->p53 Targets for degradation p53_degradation p53 Degradation Mdm2->p53_degradation Tumor_Suppression Tumor Suppression p53->Tumor_Suppression

Caption: this compound Signaling Pathways

Generation of this compound Knockout Mouse Models

Two primary methodologies are employed for generating knockout mice: homologous recombination in embryonic stem (ES) cells and the more recent CRISPR/Cas9 gene-editing technology.

Experimental Workflow: An Overview

The general workflow for creating a knockout mouse model is depicted in the diagram below.

Knockout_Workflow cluster_design Design & Preparation cluster_generation Mouse Generation cluster_characterization Characterization Targeting_Strategy 1. Gene Targeting Strategy (Homologous Recombination or CRISPR/Cas9) Construct_Prep 2. Preparation of Targeting Vector or CRISPR Components Targeting_Strategy->Construct_Prep ES_Cell_Transfection 3a. ES Cell Transfection (Homologous Recombination) Construct_Prep->ES_Cell_Transfection Homologous Recombination Zygote_Injection 3b. Zygote Microinjection (CRISPR/Cas9) Construct_Prep->Zygote_Injection CRISPR/Cas9 Blastocyst_Injection 4a. Blastocyst Injection ES_Cell_Transfection->Blastocyst_Injection Embryo_Transfer 4b. Embryo Transfer Zygote_Injection->Embryo_Transfer Blastocyst_Injection->Embryo_Transfer Chimeric_Mice 5. Generation of Chimeric/Founder Mice Embryo_Transfer->Chimeric_Mice Breeding 6. Breeding for Germline Transmission Chimeric_Mice->Breeding Genotyping 7. Genotyping of Offspring Breeding->Genotyping Phenotyping 8. Phenotypic Analysis Genotyping->Phenotyping

Caption: Knockout Mouse Generation Workflow

Protocol 1: Generation of this compound Knockout Mice via Homologous Recombination

This protocol is based on the successful generation of a this compound knockout mouse line where exon 2, containing the ATG start codon, was replaced with a LacZ reporter and a neomycin resistance cassette.[12][13]

1. Targeting Vector Construction

1.1. Isolate genomic DNA from a mouse strain isogenic to the ES cells to be used (e.g., 129/Sv).

1.2. Design and PCR amplify a ~3.3 kb 5' homology arm from intron 1 of the this compound gene and a ~3.4 kb 3' homology arm from intron 2.

1.3. Assemble the targeting vector by cloning the homology arms flanking a cassette containing a promoterless β-galactosidase (LacZ) gene and a neomycin resistance gene (neo).

2. ES Cell Culture and Transfection

2.1. Culture ES cells (e.g., 129S6/SvEvTac) on a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).

2.2. Linearize the targeting vector and transfect it into the ES cells via electroporation.

2.3. Select for successfully transfected cells by culturing in the presence of G418 (neomycin analog).

3. Identification of Homologous Recombinants

3.1. Isolate genomic DNA from G418-resistant ES cell clones.

3.2. Screen for homologous recombination events using Southern blotting. Digest genomic DNA with an appropriate restriction enzyme (e.g., SpeI) and hybridize with a probe external to the targeting vector sequence. The wild-type allele will produce a band of a different size than the targeted allele (e.g., 22 kb vs. 9 kb).[12][13]

3.3. Confirm the karyotype of correctly targeted ES cell clones.

4. Generation of Chimeric Mice

4.1. Inject the targeted ES cells into blastocysts from a different mouse strain (e.g., C57BL/6).[12][13]

4.2. Surgically transfer the injected blastocysts into the uteri of pseudopregnant female mice.

4.3. Identify chimeric offspring by their coat color (e.g., agouti patches on a black background).

5. Germline Transmission and Breeding

5.1. Breed high-percentage chimeric males with wild-type females of the blastocyst donor strain (e.g., C57BL/6).

5.2. Genotype the agouti offspring to identify those carrying the targeted allele.

5.3. Intercross heterozygous (this compound+/-) mice to generate homozygous (this compound-/-) knockout mice.

Protocol 2: Generation of this compound Knockout Mice via CRISPR/Cas9

The CRISPR/Cas9 system offers a more rapid and efficient method for generating knockout mice.[14][15][16][17]

1. Design of single guide RNAs (sgRNAs)

1.1. Identify the target region for knockout. To create a null allele, target an early exon, such as exon 2 which contains the start codon.

1.2. Use online design tools to identify and select at least two sgRNAs with high on-target scores and low off-target potential that flank the target region.

2. Preparation of CRISPR/Cas9 Components

2.1. Synthesize the selected sgRNAs.

2.2. Obtain Cas9 mRNA or protein.

3. Microinjection into Zygotes

3.1. Harvest zygotes from superovulated female mice (e.g., C57BL/6J).

3.2. Microinject a mixture of the sgRNAs and Cas9 mRNA/protein into the pronucleus or cytoplasm of the zygotes.[14][16][18]

4. Generation of Founder Mice

4.1. Culture the microinjected zygotes to the two-cell stage.

4.2. Transfer the two-cell embryos into the oviducts of pseudopregnant female mice.

4.3. Allow the embryos to develop to term. The resulting pups are the founder (F0) generation.

5. Identification of Founder Mice and Breeding

5.1. Isolate genomic DNA from tail biopsies of the F0 pups.

5.2. PCR amplify the targeted region and sequence the amplicons to identify mice with indel mutations (insertions or deletions) that result in a frameshift and a premature stop codon.

5.3. Breed the founder mice carrying the desired knockout allele with wild-type mice to establish germline transmission and generate the F1 generation.

5.4. Intercross heterozygous F1 mice to produce homozygous knockout animals.

Protocol 3: Genotyping of this compound Knockout Mice

Accurate genotyping is essential to distinguish between wild-type, heterozygous, and homozygous knockout mice.

1. Genomic DNA Extraction

1.1. Collect a small tail tip or ear punch sample from each mouse.

1.2. Extract genomic DNA using a standard protocol, such as proteinase K digestion followed by phenol-chloroform extraction or a commercial DNA extraction kit.[19]

2. PCR-based Genotyping

2.1. For the homologous recombination model, a three-primer PCR strategy can be used.[12]

  • Forward Primer (in intron 1): 5'-CAGAGGAGCAGGTGGACAGAGAAAG-3'
  • Reverse Primer WT (in exon 2): 5'-TCAGGAGACAGTGGAAGCAGCG-3'
  • Reverse Primer KO (in LacZ): 5'-TAACGCCAGGGTTTTCCCAGTCACG-3'

2.2. For CRISPR/Cas9-generated models, PCR amplify the region spanning the sgRNA target sites. Analyze the PCR products by gel electrophoresis to screen for deletions. Sequence the PCR products to confirm the specific indel mutations.

3. Confirmation of this compound Knockout

3.1. RT-PCR: Extract RNA from brain tissue of wild-type, heterozygous, and homozygous knockout mice. Perform reverse transcription PCR (RT-PCR) to confirm the absence of this compound mRNA transcripts in the knockout animals.[12][13]

3.2. Western Blot: Prepare protein lysates from brain tissue. Perform Western blotting using an antibody specific for this compound to confirm the absence of this compound protein in the homozygous knockout mice.[12][13]

Phenotypic Characterization of this compound Knockout Mice

This compound knockout mice exhibit a range of phenotypes, primarily related to neurological function and development.

Phenotypic CategoryObservation in this compound-/- MiceReference
General Health Viable and fertile, obtained at expected Mendelian ratio. Delayed growth at 3 weeks of age, but body weight comparable to wild-type littermates at 2-3 months.[1][12]
Brain Morphology Reduced brain weight. Reduced neuron density and increased apoptosis in the hippocampus during development. No apparent structural defects in H&E stained brain sections. No difference in brain vasculature.[1][12][13]
Behavior Significant deficits in social behavior. Deficits in hippocampus-dependent spatial learning and memory.[1][12]
Neurological Function Increased susceptibility to seizures.[1]
Synaptic Plasticity Enhanced Long-Term Potentiation (LTP) and reduced Long-Term Depression (LTD).[12]
Molecular Level Reduced levels of postsynaptic density protein 95 (PSD-95) in the brain.[1][12]

Conclusion

The generation of this compound knockout mouse models provides a powerful system for dissecting the in vivo functions of this multifaceted adhesion GPCR. The protocols and data presented here offer a comprehensive resource for researchers aiming to create and characterize these valuable models for studies in neuroscience, oncology, and immunology. Careful experimental design and thorough characterization are paramount to obtaining reliable and interpretable results.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the BAI1 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as ADGRB1, is a member of the adhesion G protein-coupled receptor (GPCR) family.[1][2] It plays a crucial role in several physiological processes, including the inhibition of angiogenesis, phagocytosis of apoptotic cells, and regulation of synaptogenesis.[1][3][4] Aberrant this compound expression has been linked to the progression of various diseases, including glioblastoma and other cancers, making it an attractive target for therapeutic intervention.[5][6]

The CRISPR-Cas9 system offers a powerful tool for precisely editing the this compound gene, enabling researchers to elucidate its function, model disease states, and explore potential therapeutic strategies. These application notes provide a comprehensive guide for the CRISPR-Cas9-mediated editing of the this compound gene, covering experimental design, detailed protocols, and functional validation assays.

This compound Signaling Pathways

This compound is a multi-domain protein that participates in complex signaling networks. Its large extracellular domain contains thrombospondin type 1 repeats (TSRs) that are crucial for its function.[7] this compound can activate intracellular signaling cascades through both G protein-dependent and independent mechanisms.

Upon binding to phosphatidylserine on apoptotic cells, this compound initiates a signaling cascade involving ELMO and Dock180, leading to the activation of Rac1 and subsequent cytoskeletal rearrangement for phagocytosis.[1][3] this compound can also activate the Rho pathway via Gα12/13 coupling.[8] Furthermore, this compound's C-terminal PDZ-binding motif allows it to interact with various synaptic scaffolding proteins, influencing synaptogenesis.[4][9]

BAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apoptotic Cell Apoptotic Cell PtdSer PtdSer Apoptotic Cell->PtdSer exposes This compound N-terminus (TSRs) 7-TM C-terminus PtdSer->this compound:f0 binds ELMO ELMO This compound:f2->ELMO Galpha1213 Gα12/13 This compound:f1->Galpha1213 Angiogenesis_Inhibition Angiogenesis_Inhibition This compound:f0->Angiogenesis_Inhibition inhibits Par3_Tiam1 Par3/Tiam1 Complex This compound:f2->Par3_Tiam1 Dock180 Dock180 ELMO->Dock180 Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement Rac1_GTP->Cytoskeletal_Rearrangement Synaptogenesis Synaptogenesis Rac1_GTP->Synaptogenesis p115RhoGEF p115RhoGEF Galpha1213->p115RhoGEF RhoA_GDP RhoA-GDP RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP p115RhoGEF->RhoA_GDP GEF activity Phagocytosis Phagocytosis Cytoskeletal_Rearrangement->Phagocytosis Par3_Tiam1->Rac1_GDP GEF activity

Caption: this compound signaling pathways involved in phagocytosis, angiogenesis, and synaptogenesis.

Experimental Workflow for CRISPR-Cas9 Editing of this compound

The general workflow for creating a this compound knockout cell line involves gRNA design and validation, delivery of the CRISPR-Cas9 components into the target cells, selection and screening of edited cells, and functional validation of the knockout.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis gRNA_design gRNA Design & Selection (Targeting early exons of this compound) gRNA_synthesis gRNA Synthesis/Cloning gRNA_design->gRNA_synthesis Delivery Delivery of CRISPR Components (e.g., Electroporation, Lentivirus) gRNA_synthesis->Delivery Cas9_prep Cas9 Preparation (Plasmid, mRNA, or Protein) Cas9_prep->Delivery Cell_culture Target Cell Culture (e.g., Glioblastoma cell line) Cell_culture->Delivery Selection Selection/Enrichment of Edited Cells (Optional) Delivery->Selection Genomic_DNA_extraction Genomic DNA Extraction Selection->Genomic_DNA_extraction Protein_validation Protein Knockout Validation (Western Blot) Selection->Protein_validation Functional_assays Functional Assays Selection->Functional_assays On_target_analysis On-Target Analysis (Sanger/NGS) Genomic_DNA_extraction->On_target_analysis Off_target_analysis Off-Target Analysis (GUIDE-seq, etc.) Genomic_DNA_extraction->Off_target_analysis

Caption: General experimental workflow for generating and validating this compound knockout cell lines.

Experimental Protocols

gRNA Design and Validation

As no universally validated gRNA sequences for human this compound with comprehensive efficiency and off-target data are readily available in peer-reviewed literature, it is crucial to design and validate gRNAs for your specific application.

Protocol: gRNA Design

  • Obtain the this compound gene sequence: Use the NCBI gene database (Gene ID: 575) or Ensembl (ENSG00000181790) to retrieve the sequence of the human this compound gene.

  • Select target exons: To achieve a functional knockout, target early constitutive exons to introduce frameshift mutations leading to premature stop codons.

  • Use gRNA design tools: Utilize online tools such as Benchling, CHOPCHOP, or CRISPOR to identify potential gRNA sequences. These tools predict on-target efficiency and potential off-target sites.

  • Select candidate gRNAs: Choose 3-4 gRNA sequences with high predicted on-target scores and low predicted off-target effects. Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

Protocol: gRNA Validation (in vitro)

  • Synthesize gRNAs: Synthesize the selected gRNA sequences.

  • Prepare Cas9 protein: Obtain purified Cas9 protein.

  • Amplify target DNA: PCR amplify the genomic region of this compound targeted by the gRNAs from your cell line of interest.

  • In vitro cleavage assay:

    • Incubate the PCR product with Cas9 protein and each gRNA separately.

    • Run the reaction products on an agarose gel.

    • Cleavage of the PCR product into expected fragment sizes indicates gRNA activity.

Delivery of CRISPR-Cas9 Components

The choice of delivery method depends on the cell type and experimental goals. Electroporation of a Cas9-gRNA ribonucleoprotein (RNP) complex is often preferred for its high efficiency and transient nature, which can reduce off-target effects.[10]

Protocol: RNP Delivery by Electroporation

  • Prepare RNPs:

    • Synthesize or purchase high-quality synthetic gRNA.

    • Incubate the gRNA with Cas9 protein at a 1:1 molar ratio at room temperature for 10-20 minutes to form the RNP complex.

  • Cell Preparation:

    • Culture the target cells (e.g., U-87 MG glioblastoma cells) to 70-80% confluency.

    • Harvest and resuspend the cells in a suitable electroporation buffer at the desired concentration.

  • Electroporation:

    • Mix the cell suspension with the pre-formed RNP complex.

    • Transfer the mixture to an electroporation cuvette.

    • Apply the electric pulse using an electroporation device (e.g., Neon™ Transfection System or Lonza 4D-Nucleofector™). Optimize electroporation parameters for your specific cell line.

  • Post-electroporation Culture:

    • Immediately transfer the cells to pre-warmed culture medium.

    • Incubate the cells under standard conditions.

On-Target and Off-Target Analysis

It is essential to quantify the editing efficiency at the target site and assess for unintended edits at off-target loci.

Protocol: On-Target Analysis by Next-Generation Sequencing (NGS)

  • Genomic DNA Extraction: 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA.

  • PCR Amplification: Amplify the targeted region of the this compound gene using primers that flank the gRNA target site.

  • NGS Library Preparation and Sequencing: Prepare an NGS library from the PCR amplicons and perform deep sequencing.

  • Data Analysis: Analyze the sequencing data to quantify the percentage of insertions and deletions (indels) at the target site.

Protocol: Off-Target Analysis (e.g., GUIDE-seq)

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) is a method to identify off-target cleavage sites.[11]

  • Co-transfect with dsODN: Along with the CRISPR-Cas9 components, transfect cells with a short, double-stranded oligodeoxynucleotide (dsODN) tag.

  • Genomic DNA Extraction and Library Preparation: Extract genomic DNA and prepare a library for NGS, specifically amplifying regions where the dsODN has been integrated.

  • Sequencing and Analysis: Sequence the library and map the reads to the reference genome to identify off-target sites.

Quantitative Data Summary

While specific data for this compound editing is not widely published, the following table provides a template for presenting your validation data.

gRNA Sequence (5' to 3')On-Target Editing Efficiency (%)Top 3 Predicted Off-Target SitesOff-Target Editing Frequency (%)
User-designed gRNA 1[Insert NGS data][Insert Locus 1, 2, 3][Insert GUIDE-seq data]
User-designed gRNA 2[Insert NGS data][Insert Locus 1, 2, 3][Insert GUIDE-seq data]
User-designed gRNA 3[Insert NGS data][Insert Locus 1, 2, 3][Insert GUIDE-seq data]

Validation of this compound Knockout

Protocol: Western Blotting

  • Protein Lysate Preparation: Lyse single-cell clones or the pooled edited cell population to extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with a primary antibody specific for this compound.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using a chemiluminescent substrate.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Functional Assays for this compound Knockout Cells

Based on the known functions of this compound, several assays can be performed to assess the phenotypic consequences of its knockout.

1. Cell Migration and Invasion Assay

  • Rationale: this compound has been implicated in cell adhesion and migration.

  • Protocol: Transwell Migration Assay

    • Seed this compound knockout and wild-type control cells in the upper chamber of a Transwell insert.

    • Add a chemoattractant (e.g., serum) to the lower chamber.

    • Incubate for a suitable period (e.g., 24 hours).

    • Stain and count the cells that have migrated to the lower surface of the insert.

    • For invasion assays, coat the insert with a basement membrane matrix (e.g., Matrigel).[11][12]

2. Angiogenesis Assay

  • Rationale: this compound is a known inhibitor of angiogenesis.

  • Protocol: Endothelial Cell Tube Formation Assay

    • Culture human umbilical vein endothelial cells (HUVECs) on a basement membrane extract.

    • Treat the HUVECs with conditioned medium from this compound knockout and wild-type cells.

    • After incubation, visualize and quantify the formation of tube-like structures. A decrease in tube formation with wild-type conditioned medium compared to knockout conditioned medium would be expected.[5][7]

3. Phagocytosis Assay

  • Rationale: this compound is a receptor for the phagocytosis of apoptotic cells.

  • Protocol: Apoptotic Cell Engulfment Assay

    • Induce apoptosis in a target cell population (e.g., Jurkat cells) and label them with a fluorescent dye.

    • Co-culture the apoptotic cells with this compound knockout and wild-type phagocytic cells (e.g., macrophages differentiated from THP-1 cells).

    • After incubation, use flow cytometry or fluorescence microscopy to quantify the percentage of phagocytic cells that have engulfed the fluorescent apoptotic cells.[3]

Conclusion

This document provides a comprehensive framework for researchers to successfully edit the this compound gene using CRISPR-Cas9 technology. By following these detailed protocols for gRNA design and validation, CRISPR-Cas9 delivery, and rigorous on- and off-target analysis, scientists can generate reliable this compound knockout cell models. The suggested functional assays will enable a thorough investigation of the biological consequences of this compound ablation, paving the way for a deeper understanding of its role in health and disease and the development of novel therapeutic strategies.

References

Application Notes and Protocols for a Reporter Assay to Measure Brain-Specific Angiogenesis Inhibitor 1 (BAI1) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor (aGPCR) family, plays a crucial role in a variety of physiological processes, including the inhibition of angiogenesis, phagocytosis of apoptotic cells, and regulation of synaptogenesis.[1][2][3] Dysregulation of this compound signaling has been implicated in several pathological conditions, making it an attractive target for therapeutic intervention. This document provides a detailed guide for developing a robust and quantitative cell-based reporter assay to screen for modulators of this compound activity.

The primary signaling pathway targeted by this assay is the G protein-independent activation of the small GTPase Rac1. Upon ligand binding, such as recognizing phosphatidylserine on apoptotic cells or lipopolysaccharides on bacteria, this compound recruits an intracellular adaptor complex consisting of ELMO (Engulfment and Cell Motility) and Dock180 (Dedicator of cytokinesis 180).[1][4][5][6][7][8] This complex then functions as a guanine nucleotide exchange factor (GEF) for Rac1, catalyzing the exchange of GDP for GTP and leading to Rac1 activation.[1][5] Activated Rac1, in turn, initiates a signaling cascade that includes the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, culminating in the activation of transcription factors that bind to Serum Response Elements (SREs) in the promoters of target genes.[9][10] This application note will focus on an SRE-driven luciferase reporter assay as the primary readout for this compound-mediated Rac1 activation.

Additionally, this compound has been shown to couple to Gα12/13 to activate the Rho pathway.[1][11][12][13] Therefore, a Serum Response Factor Response Element (SRF-RE)-driven luciferase reporter assay is also described as an alternative method to investigate this G protein-dependent signaling arm.[9][14][15]

Signaling Pathways and Assay Principle

The developed reporter assay is based on the quantification of the activity of a downstream effector in the this compound signaling cascade. The primary pathway of interest is the this compound-ELMO-Dock180-Rac1 axis.

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Phosphatidylserine) This compound This compound Ligand->this compound binds ELMO_Dock180 ELMO/Dock180 Complex This compound->ELMO_Dock180 recruits G12_13 Gα12/13 This compound->G12_13 activates (alternative pathway) Rac1_GDP Rac1-GDP (Inactive) ELMO_Dock180->Rac1_GDP activates Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP MAPK_ERK MAPK/ERK Pathway Rac1_GTP->MAPK_ERK activates SRE_Promoter SRE Promoter MAPK_ERK->SRE_Promoter activates transcription from Luciferase Luciferase Reporter Gene SRE_Promoter->Luciferase Light Light (Signal) Luciferase->Light produces RhoA RhoA G12_13->RhoA activates SRF_RE SRF-RE Promoter RhoA->SRF_RE activates transcription from SRF_RE->Luciferase

Figure 1: this compound Signaling Pathways and Reporter Assay Principle.

Experimental Workflow

The overall workflow for developing and utilizing the this compound reporter assay involves several key steps, from initial cell line engineering to data analysis.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Cell Line Selection (e.g., HEK293T) B 2. Co-transfection - this compound Expression Vector - SRE-Luciferase Reporter - Renilla Control Vector A->B C 3. Cell Seeding (96-well plate) B->C D 4. Compound Treatment (Agonists/Antagonists) C->D E 5. Incubation (e.g., 6-24 hours) D->E F 6. Cell Lysis E->F G 7. Luciferase Assay (Dual-Luciferase® System) F->G H 8. Luminescence Reading (Luminometer) G->H I 9. Data Normalization (Firefly/Renilla Ratio) H->I J 10. Dose-Response Curves (EC50/IC50 Determination) I->J K 11. Assay Validation (Z'-factor) J->K

References

Application of BAI1-Based Therapies in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a transmembrane protein that acts as a tumor suppressor.[1][2][3] Its expression is frequently downregulated in several cancers, including glioblastoma, medulloblastoma, and various peripheral cancers, and this loss is often correlated with increased tumor progression and vascularization.[1][2][3] Consequently, therapeutic strategies in cancer research are focused not on inhibiting this compound, but on restoring its function. This is achieved through gene therapy to re-express this compound, administration of its functional fragments like Vasculostatin (Vstat120), or through epigenetic reactivation of the this compound gene.[1][2][3]

These application notes provide an overview of the preclinical applications of this compound-based therapeutic strategies and detailed protocols for key experimental procedures.

Therapeutic Strategies and Quantitative Efficacy

This compound-based therapies primarily revolve around three approaches:

  • Gene Therapy: Introducing the this compound gene into cancer cells to restore its tumor-suppressive functions. This is often accomplished using viral vectors such as adenoviruses.

  • Protein Therapy with this compound Fragments: Utilizing the secreted N-terminal fragment of this compound, Vstat120, which contains anti-angiogenic thrombospondin type 1 repeats (TSRs).[4] Vstat120 can be delivered directly or expressed by oncolytic viruses.

  • Epigenetic Reactivation: Using small molecules to reverse the epigenetic silencing of the this compound gene in cancer cells.

The efficacy of these approaches has been demonstrated in various preclinical models. The following tables summarize the quantitative data from these studies.

Therapeutic AgentCancer ModelAssayResultsReference
Adenovirus-BAI1 (Adthis compound)Human Glioblastoma (U373MG cells)In vivo neovascularization assay (SCID mice)Significant impairment of angiogenesis[5]
Adthis compoundSubcutaneous Glioblastoma Xenograft (SCID mice)Tumor growthSignificant impairment of tumor growth[5][6]
Adthis compoundIntracerebral Glioblastoma Xenograft (SCID mice)SurvivalIncreased mouse survival[5][6]
Vstat120-expressing Oncolytic HSV-1 (RAMBO)Human Glioblastoma (U87ΔEGFR cells)In vitro endothelial cell migrationSignificant inhibition (P = 0.0005)[7]
Vstat120-expressing Oncolytic HSV-1 (RAMBO)Human Glioblastoma (U87ΔEGFR cells)In vitro endothelial tube formationSignificant inhibition (P = 0.0184)[7]
Vstat120-expressing Oncolytic HSV-1 (RAMBO)Human Glioblastoma (U87ΔEGFR cells)In vivo angiogenesisSignificant inhibition (P = 0.007)[7]
Vstat120-expressing Oncolytic HSV-1 (RAMBO)Subcutaneous Glioma Xenograft (mice)Tumor growthSignificant suppression (P < 0.05)[8]
Vstat120-expressing Oncolytic HSV-1 (RAMBO)Intracranial Glioma Xenograft (mice)Tumor growthSignificant suppression (P = 0.0021)[8]
MBD2 Inhibitor (KCC-07)Medulloblastoma cellsIn vitro cell growthInhibition of cell growth[9]
MBD2 Inhibitor (KCC-07)Medulloblastoma Xenograft (mice)Tumor growthReduced tumor size
MBD2 Inhibitor (KCC-07)Glioblastoma (U-87MG) & Neuroblastoma (SH-SY5Y) cellsIn vitro cell proliferationDose-dependent reduction in proliferation[10][11]

Signaling Pathways

This compound exerts its tumor-suppressive effects through multiple signaling pathways. Two of the most well-characterized are the p53 stabilization pathway and the ELMO/Dock180/Rac1 signaling pathway, which is involved in phagocytosis.

This compound-p53 Signaling Pathway

BAI1_Phagocytosis_Pathway This compound This compound ELMO ELMO This compound->ELMO PS Phosphatidylserine (on apoptotic cell) PS->this compound Dock180 Dock180 ELMO->Dock180 interacts with Rac1_GDP Rac1-GDP Dock180->Rac1_GDP activates (GEF) Rac1_GTP Rac1-GTP Actin_Rearrangement Actin Cytoskeleton Rearrangement Rac1_GTP->Actin_Rearrangement promotes Phagocytosis Phagocytosis Actin_Rearrangement->Phagocytosis

This compound-Mediated Phagocytosis Pathway

Experimental Protocols

Detailed protocols for key assays used in the evaluation of this compound-based therapies are provided below.

Protocol 1: In Vitro Endothelial Cell Migration Assay (Transwell)

This assay assesses the effect of this compound-based therapies on the migration of endothelial cells, a key process in angiogenesis.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Endothelial cells (e.g., HUVECs or HDMECs)

  • Endothelial cell basal medium (EBM)

  • Fetal Bovine Serum (FBS)

  • Chemoattractant (e.g., VEGF or FBS)

  • Conditioned medium from cancer cells expressing Vstat120 or control

  • Calcein AM or Crystal Violet stain

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture endothelial cells to 80-90% confluency. The day before the assay, starve the cells in EBM with 0.5% FBS.

  • Assay Setup:

    • Add 600 µL of EBM containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Harvest and resuspend the starved endothelial cells in serum-free EBM at a concentration of 1 x 10^6 cells/mL.

    • In a separate tube, mix the cell suspension with the conditioned medium (1:1 ratio) to be tested.

    • Add 100 µL of the cell/conditioned medium mixture to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes or with Calcein AM for fluorescent quantification.

    • Wash the inserts with PBS.

    • If using Crystal Violet, elute the stain with 10% acetic acid and measure the absorbance at 590 nm.

    • If using Calcein AM, measure the fluorescence with a plate reader.

    • Alternatively, count the migrated cells in several random fields under a microscope.

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, another hallmark of angiogenesis.

Materials:

  • Matrigel Basement Membrane Matrix

  • 96-well plate

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium (EGM)

  • Conditioned medium from cancer cells expressing Vstat120 or control

  • Calcein AM stain

Procedure:

  • Plate Coating:

    • Thaw Matrigel on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding:

    • Harvest endothelial cells and resuspend them in the conditioned medium to be tested at a concentration of 2 x 10^5 cells/mL.

    • Carefully add 100 µL of the cell suspension to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

  • Analysis:

    • Visualize the tube formation under a phase-contrast microscope.

    • For quantification, stain the cells with Calcein AM.

    • Capture images and analyze the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 3: In Vivo Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of this compound-based therapies.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture Culture Glioblastoma Cells (e.g., U87MG) Anesthesia Anesthetize Mouse Vector_Prep Prepare Therapeutic Agent (e.g., Ad-BAI1, Oncolytic Virus) Treatment_Admin Administer Treatment Vector_Prep->Treatment_Admin Stereotactic Stereotactic Injection of Cells into Brain Anesthesia->Stereotactic Tumor_Growth Monitor Tumor Growth (e.g., Bioluminescence Imaging) Stereotactic->Tumor_Growth Tumor_Growth->Treatment_Admin Survival Monitor Survival Treatment_Admin->Survival Harvest Harvest Brain Tissue Survival->Harvest IHC Immunohistochemistry (e.g., for CD31) Harvest->IHC

Workflow for In Vivo Glioblastoma Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Glioblastoma cell line (e.g., U87MG, optionally expressing luciferase)

  • Stereotactic apparatus

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe

  • Therapeutic agent (e.g., Ad-BAI1, oncolytic virus expressing Vstat120, or KCC-07)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation: Culture glioblastoma cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Stereotactic Intracranial Implantation:

    • Anesthetize the mouse.

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a micro-drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

    • Slowly inject 5 µL of the cell suspension (5 x 10^4 cells) into the brain parenchyma (e.g., at a depth of 3 mm).

    • Slowly withdraw the needle and suture the scalp incision.

  • Tumor Growth Monitoring:

    • Allow tumors to establish for 7-10 days.

    • If using luciferase-expressing cells, monitor tumor growth non-invasively using a bioluminescence imaging system.

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer the therapeutic agent. For viral therapies, this is often done by intratumoral injection. For small molecules like KCC-07, administration can be intraperitoneal or oral.

  • Efficacy Assessment:

    • Continue to monitor tumor growth and the overall health and survival of the mice.

    • At the end of the study, euthanize the mice and harvest the brains.

    • Fix the brains in formalin and embed in paraffin for histological analysis.

    • Perform immunohistochemistry for markers of angiogenesis (e.g., CD31) and apoptosis to assess the treatment effect.

Conclusion

This compound-based therapies represent a promising avenue for cancer treatment, particularly for highly vascularized and aggressive tumors like glioblastoma. The restoration of this tumor suppressor's function through gene therapy, the application of its anti-angiogenic fragments, or its epigenetic reactivation have all shown significant anti-tumor efficacy in preclinical models. The protocols and data presented here provide a foundation for researchers to further explore and develop these innovative therapeutic strategies.

References

Application Notes and Protocols for Fluorescent Protein Tagging of BAI1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a transmembrane protein highly expressed in the brain, particularly in neurons.[1] It plays crucial roles in synaptogenesis, dendritic spine formation, and the engulfment of apoptotic cells.[1][2] As a member of the adhesion G protein-coupled receptor (GPCR) family, this compound is an attractive target for investigating neuronal development and for potential therapeutic interventions in neurological disorders.[2]

Fluorescent protein (FP) tagging is a powerful technique to visualize and study the localization, trafficking, and protein-protein interactions of this compound in living cells. This document provides detailed application notes and protocols for the successful fluorescent labeling of this compound, including recommendations for fluorescent protein selection, cloning strategies, expression in relevant neuronal models, and imaging methodologies.

Choosing the Right Fluorescent Protein for this compound Tagging

The selection of an appropriate fluorescent protein is critical for successful imaging experiments. Key considerations include brightness, photostability, monomeric state, and maturation speed. For membrane-bound proteins like this compound, ensuring the FP tag does not disrupt protein folding, trafficking, or function is paramount.

While direct comparative data for fluorescent protein performance specifically on this compound is limited, studies on other membrane proteins provide valuable guidance. The following table summarizes key quantitative data for commonly used fluorescent proteins suitable for creating this compound fusion constructs.

Table 1: Quantitative Comparison of Fluorescent Proteins for Membrane Protein Tagging

Fluorescent ProteinRelative Brightness (to EGFP)Photostability (Bleaching half-life in seconds)Quaternary StructureExcitation Max (nm)Emission Max (nm)Reference
Green FPs
EGFP1.0090Monomer488507[3][4]
mEmerald1.13110Monomer487509[3][5]
mNeonGreen3.00150Monomer506517[4]
Yellow FPs
mVenus1.5760Monomer515528[3][4]
Red FPs
mCherry0.35200Monomer587610[3][5]
mRuby20.80180Monomer559600[5]
mScarlet1.60300Monomer569594[5]

Recommendations:

  • For general-purpose imaging and high expression: mVenus has been shown to improve the expression and yield of tagged membrane proteins compared to EGFP.

  • For high brightness and photostability: mNeonGreen and mScarlet are excellent choices for demanding applications such as single-molecule tracking or long-term imaging.

  • For red fluorescence: While mCherry is widely used, mRuby2 offers higher brightness. mScarlet provides the best combination of brightness and photostability among red FPs. A study has successfully utilized mRuby2 for tagging this compound.

Experimental Protocols

I. Cloning of Fluorescently Tagged this compound

This protocol describes the generation of a C-terminally tagged this compound fusion construct using a standard mammalian expression vector (e.g., pEGFP-N1, or a modified version containing a different FP). C-terminal tagging is often preferred for GPCRs to avoid interference with the N-terminal signal peptide and extracellular domains.

Materials:

  • Human this compound cDNA (full-length)

  • Mammalian expression vector with a C-terminal FP tag (e.g., pEGFP-N1, pmCherry-N1)

  • Restriction enzymes (e.g., XhoI and BamHI, select based on vector's multiple cloning site and this compound sequence)

  • T4 DNA Ligase and buffer

  • High-fidelity DNA polymerase for PCR

  • Primers for amplifying this compound (see below)

  • Competent E. coli for transformation

  • Plasmid purification kit

Primer Design:

  • Forward Primer (with XhoI site): 5'-CCGCTCGAGATGGAGCCCCCCGCCGCC-3' (Example, adapt to your specific this compound sequence and vector)

  • Reverse Primer (with BamHI site, removing the stop codon): 5'-CGCGGATCCGTCCTGGGCAGGGCTGGG-3' (Example, adapt to your specific this compound sequence and vector)

Procedure:

  • PCR Amplification of this compound:

    • Perform PCR using a high-fidelity DNA polymerase to amplify the full-length human this compound cDNA. Use the designed forward and reverse primers.

    • Verify the PCR product size by agarose gel electrophoresis.

    • Purify the PCR product using a gel extraction kit.

  • Restriction Digest:

    • Digest both the purified this compound PCR product and the recipient expression vector with the selected restriction enzymes (e.g., XhoI and BamHI) according to the manufacturer's instructions.

    • Purify the digested vector and insert.

  • Ligation:

    • Set up a ligation reaction with the digested this compound insert and the expression vector at a molar ratio of 3:1 (insert:vector).

    • Incubate with T4 DNA Ligase at the recommended temperature and time.

  • Transformation and Selection:

    • Transform the ligation mixture into competent E. coli.

    • Plate on LB agar plates containing the appropriate antibiotic for selection.

    • Incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow overnight cultures.

    • Isolate plasmid DNA using a miniprep kit.

    • Verify the correct insertion by restriction digest and Sanger sequencing.

II. Expression of Fluorescently Tagged this compound in Hippocampal Neurons

This protocol describes the expression of the fluorescently tagged this compound construct in primary hippocampal neurons using lentiviral transduction for stable and efficient expression.

Materials:

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Lentiviral transfer plasmid containing the fluorescently tagged this compound construct

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Primary hippocampal neuron culture reagents

  • Poly-D-lysine coated coverslips

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral transfer plasmid (containing this compound-FP) and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.

    • Titer the virus to determine the optimal multiplicity of infection (MOI).

  • Transduction of Hippocampal Neurons:

    • Plate primary hippocampal neurons on poly-D-lysine coated coverslips.

    • At days in vitro (DIV) 4-7, transduce the neurons with the this compound-FP lentivirus at an appropriate MOI.

    • Incubate for 24 hours, then replace the medium with fresh, pre-conditioned neuronal culture medium.

    • Allow the expression of the fusion protein for at least 72 hours before imaging.

III. Live-Cell Imaging of Fluorescently Tagged this compound

This protocol outlines the procedure for imaging the subcellular localization and dynamics of fluorescently tagged this compound in live hippocampal neurons.

Materials:

  • Confocal or spinning-disk microscope equipped with an environmental chamber (37°C, 5% CO2)

  • High-sensitivity camera

  • Objective lens (e.g., 60x or 100x oil immersion)

  • Imaging medium (e.g., Hibernate-E)

Procedure:

  • Prepare Cells for Imaging:

    • Transfer the coverslip with transduced neurons to an imaging dish containing pre-warmed imaging medium.

    • Place the dish in the microscope's environmental chamber and allow it to equilibrate.

  • Image Acquisition:

    • Locate transduced neurons expressing the this compound-FP construct.

    • Set the appropriate laser lines and emission filters for the chosen fluorescent protein.

    • Adjust laser power and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire images or time-lapse series to observe the localization and dynamics of this compound-FP. Focus on dendritic spines and postsynaptic densities where this compound is known to be enriched.[6]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound is involved in multiple signaling pathways that regulate cytoskeletal dynamics and synaptogenesis. The primary pathways involve the activation of the small GTPases Rac1 and RhoA.

BAI1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane Phosphatidylserine Phosphatidylserine This compound This compound N-terminus 7-TM C-terminus Phosphatidylserine->this compound:N Binds ELMO ELMO This compound:C->ELMO Recruits Tiam1_Par3 Tiam1_Par3 This compound:C->Tiam1_Par3 Recruits via PDZ-binding motif G12_13 G12_13 This compound:TMD->G12_13 Activates DOCK180 DOCK180 ELMO->DOCK180 Complexes with Rac1_GDP Rac1_GDP Tiam1_Par3->Rac1_GDP GEF Activity DOCK180->Rac1_GDP GEF Activity Rac1_GTP Rac1_GTP Rac1_GDP->Rac1_GTP Actin_Rac Actin_Rac Rac1_GTP->Actin_Rac Regulates p115RhoGEF p115RhoGEF G12_13->p115RhoGEF Activates RhoA_GDP RhoA_GDP p115RhoGEF->RhoA_GDP GEF Activity RhoA_GTP RhoA_GTP RhoA_GDP->RhoA_GTP Actin_Rho Actin_Rho RhoA_GTP->Actin_Rho Regulates

Caption: this compound Signaling Pathways.

Experimental Workflow for Fluorescent Tagging and Imaging of this compound

The following diagram illustrates the overall workflow from cloning to data analysis.

Experimental_Workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis PCR PCR Amplification of this compound Digest_Insert Restriction Digest of this compound PCR Product PCR->Digest_Insert Ligation Ligation Digest_Insert->Ligation Digest_Vector Restriction Digest of FP Vector Digest_Vector->Ligation Transformation Transformation and Selection Ligation->Transformation Verification Plasmid Verification (Sequencing) Transformation->Verification Lentivirus Lentivirus Production Verification->Lentivirus Transduction Transduction of Hippocampal Neurons Lentivirus->Transduction Expression Protein Expression (>72 hours) Transduction->Expression Preparation Sample Preparation for Imaging Expression->Preparation Acquisition Image Acquisition (Confocal/Spinning-Disk) Preparation->Acquisition Localization Subcellular Localization Analysis Acquisition->Localization Dynamics Trafficking and Dynamics Analysis Acquisition->Dynamics Interaction Protein-Protein Interaction Studies (e.g., FRET) Acquisition->Interaction

Caption: Experimental Workflow.

Conclusion

The fluorescent protein tagging of this compound is a valuable tool for elucidating its complex roles in neuronal function. By carefully selecting the appropriate fluorescent protein and employing optimized protocols for cloning, expression, and imaging, researchers can gain significant insights into the dynamic behavior of this important adhesion GPCR. The methodologies and data presented in these application notes provide a solid foundation for designing and executing successful experiments to study this compound in various cellular contexts, ultimately contributing to a better understanding of neuronal development and disease.

References

Quantitative Analysis of BAI1-Mediated Phagocytosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor family, is a critical pattern recognition receptor involved in the phagocytic clearance of apoptotic cells (efferocytosis) and Gram-negative bacteria.[1][2] Its function is pivotal in tissue homeostasis, inflammation resolution, and innate immunity.[3][4] Quantitative assessment of this compound-mediated phagocytosis is essential for understanding its regulatory mechanisms and for the development of therapeutics targeting pathways involved in these processes. These application notes provide detailed protocols for quantifying this compound-mediated phagocytosis, data interpretation guidelines, and an overview of the underlying signaling pathways.

This compound Signaling Pathway

This compound acts as a receptor for phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells and for lipopolysaccharide (LPS) on Gram-negative bacteria.[2][5][6] The recognition is mediated by the thrombospondin type 1 repeats (TSRs) in the extracellular domain of this compound.[5][6] Upon ligand binding, this compound initiates an intracellular signaling cascade that leads to the engulfment of the target. This process involves the recruitment of the ELMO/Dock180 complex to the intracellular domain of this compound.[1][5] ELMO and Dock180 function together as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[2][5] Activation of Rac1 is a crucial step that promotes the necessary actin cytoskeleton rearrangements for the formation of a phagocytic cup and the subsequent internalization of the apoptotic cell or bacterium.[7][8]

BAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apoptotic Cell Apoptotic Cell PtdSer Phosphatidylserine (PtdSer) Gram-negative Bacteria Gram-negative Bacteria LPS Lipopolysaccharide (LPS) This compound This compound PtdSer->this compound binds to LPS->this compound binds to TSRs TSRs This compound:s->TSRs ELMO ELMO This compound->ELMO recruits Dock180 Dock180 ELMO->Dock180 forms complex with Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GTP loading Actin Actin Cytoskeleton Rearrangement Rac1_GTP->Actin Phagocytosis Phagocytosis/ Engulfment Actin->Phagocytosis

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating this compound-mediated phagocytosis. These tables provide a clear comparison of the effects of this compound expression and function on the engulfment of apoptotic cells and bacteria.

Table 1: Effect of this compound on Phagocytosis of Apoptotic Cells

Cell TypeConditionTarget Cell TypePhagocytosis MetricOutcomeReference
Bone Marrow-Derived Macrophages (BMDMs)This compound knockout (this compound-/-)Apoptotic thymocytesEngulfment IndexSignificant decrease in engulfment compared to wild-type.[4]
THP-1 MacrophagesThis compound siRNA knockdownApoptotic AGS cellsPercentage of bindingSignificant reduction in the ability to bind apoptotic cells.[9]
Cultured AstrocytesThis compound siRNA knockdownApoptotic targetsEngulfment efficiencyDecreased engulfment of apoptotic targets.[7]
Colonic Epithelial CellsTransgenic overexpression of this compoundApoptotic cells in vivoNumber of uncleared apoptotic corpsesFewer uncleared apoptotic cells and reduced inflammation during colitis.[4]

Table 2: Effect of this compound on Phagocytosis of Gram-negative Bacteria

Cell TypeConditionBacterial StrainPhagocytosis MetricOutcomeReference
Primary MacrophagesThis compound siRNA knockdownSalmonella typhimuriumBinding and InternalizationSignificant reduction in bacterial binding and internalization.[2]
J774 MacrophagesOverexpression of this compoundSalmonella typhimuriumAttachment and EngulfmentEnhanced attachment and engulfment of bacteria.[2]
CHO Cells (non-phagocytic)Overexpression of this compoundSalmonella typhimuriumAttachment and EngulfmentConferred the ability to attach and engulf bacteria.[2]
Primary MacrophagesThis compound knockout (this compound-/-)Gram-negative bacteriaRac GTPase activityAttenuated Rac GTPase activity and reduced ROS production.[3]

Experimental Protocols

Detailed methodologies for key experiments to quantitatively assess this compound-mediated phagocytosis are provided below.

Protocol 1: In Vitro Phagocytosis Assay using Flow Cytometry

This protocol describes a quantitative method to measure the engulfment of fluorescently labeled apoptotic cells by phagocytes (e.g., macrophages) using flow cytometry.

Materials:

  • Phagocytic cells (e.g., bone marrow-derived macrophages, J774 cell line)

  • Target cells (e.g., Jurkat T cells, thymocytes)

  • Cell culture medium (e.g., RPMI or DMEM with 10% FBS)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide, or UV irradiation)

  • Fluorescent dye for labeling target cells (e.g., pHrodo™ Red, succinimidyl ester (SE), or CFSE)

  • Fluorescent dye for labeling phagocytes (optional, e.g., CellTracker™ Green CMFDA)

  • Annexin V and Propidium Iodide (PI) for apoptosis confirmation

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Preparation of Phagocytes:

    • Plate phagocytic cells in a 12-well or 24-well plate at a suitable density to achieve 70-80% confluency on the day of the assay.

    • If using primary macrophages, allow them to adhere and differentiate as required.

  • Induction of Apoptosis in Target Cells:

    • Culture target cells to the desired density.

    • Induce apoptosis by treating with an appropriate agent (e.g., 1 µM staurosporine for 3-4 hours for Jurkat cells).

    • Confirm apoptosis using Annexin V/PI staining and flow cytometry. A successful induction should yield >70% Annexin V-positive, PI-negative cells.

  • Labeling of Apoptotic Cells:

    • Wash the apoptotic cells twice with PBS.

    • Resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL.

    • Add the fluorescent dye (e.g., pHrodo™ Red, SE at a final concentration of 1 µM) and incubate for 15-30 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding an equal volume of FBS-containing medium.

    • Wash the labeled cells three times with complete medium to remove excess dye.

  • Phagocytosis Assay:

    • Add the fluorescently labeled apoptotic cells to the plated phagocytes at a specific ratio (e.g., 5:1 apoptotic cells to phagocytes).

    • Incubate the co-culture for a defined period (e.g., 30-90 minutes) at 37°C in a CO2 incubator.

    • As a negative control, incubate a separate set of cells at 4°C to inhibit active phagocytosis.

  • Sample Preparation for Flow Cytometry:

    • Gently wash the wells with cold PBS to remove non-adherent apoptotic cells.

    • Detach the phagocytes using a non-enzymatic cell dissociation solution (e.g., Accutase or cell scraper).

    • Transfer the cell suspension to FACS tubes.

    • To distinguish between bound and internalized apoptotic cells, add a quenching agent like trypan blue (0.05%) to the cell suspension just before analysis to quench the fluorescence of externally bound cells. This step is not necessary if using a pH-sensitive dye like pHrodo, which fluoresces brightly only in the acidic environment of the phagosome.[10]

  • Flow Cytometry Analysis:

    • Acquire data on the flow cytometer.

    • Gate on the phagocyte population (if labeled with a separate dye) or based on forward and side scatter properties.

    • Quantify the percentage of phagocytes that are positive for the fluorescent signal from the apoptotic cells (Phagocytic Efficiency).

    • Measure the mean fluorescence intensity (MFI) of the positive population to determine the phagocytic index (a measure of the number of apoptotic cells engulfed per phagocyte).

Flow_Cytometry_Workflow A Prepare Phagocytes D Co-culture Phagocytes and Labeled Apoptotic Cells A->D B Induce Apoptosis in Target Cells C Label Apoptotic Cells with Fluorescent Dye B->C C->D E Wash and Detach Phagocytes D->E F Optional: Add Quenching Agent E->F G Analyze by Flow Cytometry F->G H Quantify Phagocytic Efficiency and Index G->H

Flow Cytometry Workflow

Protocol 2: Gentamicin Protection Assay for Bacterial Internalization

This assay is used to quantify the number of viable intracellular bacteria after phagocytosis by host cells. Gentamicin is an antibiotic that does not efficiently penetrate eukaryotic cells, thus it kills extracellular bacteria while leaving intracellular bacteria unharmed.

Materials:

  • Phagocytic cells (e.g., primary macrophages)

  • Gram-negative bacteria (e.g., Salmonella typhimurium)

  • Cell culture medium with and without antibiotics

  • Gentamicin solution (100 µg/mL)

  • Sterile PBS

  • Sterile 1% Triton X-100 in PBS

  • LB agar plates

  • Bacterial culture supplies

Procedure:

  • Preparation of Phagocytes:

    • Seed phagocytes in a 24-well plate and culture overnight to allow adherence.

  • Preparation of Bacteria:

    • Culture bacteria overnight in LB broth.

    • On the day of the experiment, sub-culture the bacteria in fresh broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

    • Wash the bacteria twice with sterile PBS and resuspend in antibiotic-free cell culture medium.

  • Infection of Phagocytes:

    • Replace the medium of the phagocytes with the bacterial suspension at a specific multiplicity of infection (MOI), e.g., 10:1 (bacteria to phagocytes).

    • Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.

    • Incubate for 30-60 minutes at 37°C to allow for bacterial internalization.

  • Gentamicin Treatment:

    • Wash the cells three times with warm PBS to remove non-adherent bacteria.

    • Add fresh culture medium containing gentamicin (100 µg/mL) to each well.

    • Incubate for 1-2 hours at 37°C to kill extracellular bacteria.

  • Lysis of Phagocytes and Bacterial Plating:

    • Wash the cells three times with PBS to remove the gentamicin.

    • Lyse the phagocytes by adding 1% Triton X-100 in PBS to each well and incubating for 10 minutes.

    • Serially dilute the lysates in sterile PBS.

    • Plate the dilutions on LB agar plates and incubate overnight at 37°C.

  • Quantification:

    • Count the number of colony-forming units (CFUs) on the plates.

    • Calculate the number of intracellular bacteria per well. This value can be normalized to the number of phagocytes per well.

Protocol 3: Fluorescence Microscopy-Based Phagocytosis Assay

This method allows for the direct visualization and quantification of phagocytosis at the single-cell level.[11][12]

Materials:

  • Phagocytic cells

  • Apoptotic cells or fluorescently labeled beads/bacteria

  • Fluorescent dyes for labeling (e.g., CellTracker for cytosol, DAPI for nucleus)

  • Antibodies for immunofluorescence (e.g., anti-LAMP1 for phagolysosome)

  • Microscopy-grade coverslips or imaging plates

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation:

    • Grow phagocytes on sterile coverslips in a culture plate.

    • Prepare and fluorescently label target cells (apoptotic cells or bacteria) as described in Protocol 1.

  • Phagocytosis Assay:

    • Perform the co-culture of phagocytes and target cells on the coverslips as described previously.

  • Fixation and Staining:

    • After the incubation period, wash the coverslips with PBS to remove unbound targets.

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS if intracellular staining is required.

    • Stain the cells with fluorescent probes as needed (e.g., DAPI to visualize nuclei, phalloidin to visualize the actin cytoskeleton).

    • To differentiate between external and internal targets, an antibody against a surface marker of the target cell can be added before permeabilization.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify phagocytosis by determining:

      • Phagocytic Index: The average number of internalized targets per phagocyte.

      • Percentage of Phagocytic Cells: The proportion of cells that have engulfed at least one target.

    • Image analysis software (e.g., ImageJ/Fiji) can be used for automated counting and analysis.[13][14]

Conclusion

The quantitative assays described provide robust methods for investigating the role of this compound in phagocytosis. The choice of assay will depend on the specific research question, available equipment, and the nature of the phagocytic target. By employing these detailed protocols, researchers can accurately measure this compound-mediated phagocytosis and further elucidate its importance in health and disease.

References

Application Notes and Protocols for Live-Cell Imaging of BAI1 Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to visualizing and quantifying the dynamics of Brain-specific Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor (aGPCR) family. Understanding the spatiotemporal regulation of this compound is critical for elucidating its roles in neuronal development, synaptogenesis, phagocytosis, and cancer progression. The following protocols and data summaries are designed to facilitate the study of this compound in live cells, offering insights into its function and potential as a therapeutic target.

I. Quantitative Data Summary

Live-cell imaging techniques enable the quantitative analysis of various aspects of this compound dynamics. Below is a summary of key quantitative parameters that can be extracted from such experiments. While specific values for this compound are still emerging in the literature, this table provides a framework for data presentation and includes representative values for GPCRs and related processes to guide experimental design and interpretation.

ParameterTypical Range/ValueBiological ContextRecommended Technique
Dendritic Spine Density 1-2 spines/µmIn this compound knockdown models, spine density may be altered.[1]Confocal or Two-Photon Microscopy of fluorescently labeled neurons.
Dendritic Spine Morphology Stubby, Mushroom, ThinChanges in the proportion of spine types can indicate alterations in synaptic plasticity. No significant change was observed in this compound-/- neurons.[1]Super-resolution microscopy (e.g., STED) for precise morphological analysis.
Postsynaptic Density (PSD) Thickness 20-40 nmReduced in this compound-/- neurons, suggesting defects in excitatory synaptic architecture.[1]Electron Microscopy (for fixed samples) or super-resolution imaging of PSD markers.
Internalization Rate Constant (k_int) 10⁻³ - 1 h⁻¹ for GPCRsQuantifies the speed of this compound endocytosis upon ligand binding or other stimuli.Total Internal Reflection Fluorescence (TIRF) Microscopy with pH-sensitive or quenching dyes.
Diffusion Coefficient (D) 0.1 - 1.0 µm²/s for membrane proteinsMeasures the mobility of this compound within the plasma membrane, which can be affected by protein-protein interactions and lipid raft association.[2][3]Fluorescence Recovery After Photobleaching (FRAP) or single-particle tracking (SPT).
Mobile Fraction 50-90%Indicates the percentage of this compound molecules that are free to move within a given area of the plasma membrane.Fluorescence Recovery After Photobleaching (FRAP).
Phagocytic Uptake Varies with cell type and particleQuantifies the efficiency of phagocytosis mediated by this compound.Live-cell imaging of fluorescently labeled apoptotic cells or beads.

II. Signaling Pathways and Experimental Workflows

A. This compound Signaling Pathways

This compound participates in multiple signaling pathways to regulate diverse cellular processes. The diagrams below, generated using the DOT language for Graphviz, illustrate the key known signaling cascades initiated by this compound.

Diagram 1: this compound-Mediated Rac1 Activation in Synaptogenesis

BAI1_Rac1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand This compound This compound Ligand->this compound Par3 Par3 This compound->Par3 recruits Tiam1 Tiam1 Par3->Tiam1 binds Rac1_GDP Rac1-GDP Tiam1->Rac1_GDP activates Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GEF Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin

Caption: this compound recruits the Par3/Tiam1 complex to activate Rac1, leading to actin remodeling and spinogenesis.

Diagram 2: this compound-Mediated RhoA Activation

BAI1_RhoA_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound G_alpha_12_13 Gα12/13 This compound->G_alpha_12_13 activates p115RhoGEF p115RhoGEF G_alpha_12_13->p115RhoGEF activates RhoA_GDP RhoA-GDP p115RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GEF ROCK ROCK RhoA_GTP->ROCK Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes

Caption: this compound couples to Gα12/13 to activate the RhoA pathway, influencing cytoskeletal dynamics.

Diagram 3: this compound-Mediated Phagocytosis of Apoptotic Cells

BAI1_Phagocytosis cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Apoptotic_Cell Apoptotic Cell (exposed PtdSer) This compound This compound Apoptotic_Cell->this compound binds ELMO ELMO This compound->ELMO recruits Dock180 Dock180 ELMO->Dock180 binds Rac1_GDP Rac1-GDP Dock180->Rac1_GDP activates Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GEF Actin_Polymerization Actin Polymerization Rac1_GTP->Actin_Polymerization Engulfment Engulfment Actin_Polymerization->Engulfment

Caption: this compound recognizes phosphatidylserine on apoptotic cells, leading to Rac1-mediated engulfment.

B. Experimental Workflow for Live-Cell Imaging of this compound

The following diagram outlines a typical workflow for studying this compound dynamics using live-cell imaging.

Live_Cell_Imaging_Workflow cluster_preparation A. Preparation cluster_imaging B. Live-Cell Imaging cluster_analysis C. Data Analysis Construct 1. Generate this compound-EGFP Fusion Construct Transfect 2. Transfect Cells (e.g., Neurons, Macrophages) Construct->Transfect Culture 3. Culture Cells on Imaging Dish Transfect->Culture Microscope 4. Mount on Microscope (Confocal, TIRF, etc.) Culture->Microscope Acquire 5. Acquire Time-Lapse Images Microscope->Acquire Segment 6. Image Segmentation & Tracking Acquire->Segment Quantify 7. Quantify Dynamics (e.g., FRAP, internalization) Segment->Quantify Interpret 8. Data Interpretation & Visualization Quantify->Interpret

Caption: A generalized workflow for live-cell imaging of this compound dynamics.

III. Experimental Protocols

Protocol 1: Generation of this compound-EGFP Fusion Construct and Expression in Mammalian Cells

Objective: To create a fluorescently tagged this compound protein for visualization in live cells.

Materials:

  • Full-length human or mouse this compound cDNA

  • pEGFP-N1 or a similar mammalian expression vector

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning

  • Plasmid purification kit

  • Mammalian cell line (e.g., HEK293T for initial validation, primary neurons, or macrophage-like cells like RAW 264.7)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium and supplements

  • Fluorescence microscope

Procedure:

  • Cloning of this compound into EGFP vector: a. Amplify the full-length coding sequence of this compound by PCR, adding appropriate restriction sites to the 5' and 3' ends for in-frame fusion with EGFP. Ensure the stop codon of this compound is removed to allow for the C-terminal fusion of EGFP. b. Digest both the this compound PCR product and the pEGFP-N1 vector with the selected restriction enzymes. c. Ligate the digested this compound insert into the linearized pEGFP-N1 vector using T4 DNA ligase. d. Transform the ligation product into competent E. coli and select for positive colonies. e. Verify the correct insertion and sequence of the this compound-EGFP construct by restriction digest and DNA sequencing.

  • Transfection of Mammalian Cells: a. Plate the chosen mammalian cells in a glass-bottom imaging dish at an appropriate density to reach 50-70% confluency on the day of transfection. b. On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. c. Add the transfection complexes to the cells and incubate for 24-48 hours to allow for protein expression.

  • Validation of this compound-EGFP Expression: a. After 24-48 hours, examine the cells under a fluorescence microscope. b. Confirm the expression of this compound-EGFP by observing green fluorescence. c. Verify the expected plasma membrane localization of the fusion protein. d. (Optional) Perform a Western blot using an anti-GFP or anti-BAI1 antibody to confirm the expression of the full-length fusion protein at the correct molecular weight.

Protocol 2: Live-Cell Imaging of this compound Internalization using TIRF Microscopy

Objective: To visualize and quantify the endocytosis of this compound from the plasma membrane.

Materials:

  • Cells expressing this compound-EGFP (from Protocol 1)

  • TIRF microscope equipped with a temperature and CO₂ controlled environmental chamber

  • Imaging medium (e.g., FluoroBrite DMEM)

  • Stimulus for internalization (if known, e.g., apoptotic bodies for phagocytosis studies)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Preparation: a. Plate this compound-EGFP expressing cells on a high-quality glass-bottom dish suitable for TIRF microscopy. b. Allow cells to adhere and spread for at least 24 hours after plating.

  • TIRF Microscopy Setup: a. Place the imaging dish on the TIRF microscope stage and allow the temperature and CO₂ to equilibrate to 37°C and 5%, respectively. b. Identify a cell with good expression of this compound-EGFP at the plasma membrane. c. Adjust the TIRF angle to achieve optimal evanescent field excitation, selectively illuminating the cell-coverslip interface.

  • Image Acquisition: a. Acquire a baseline time-lapse series of images (e.g., one frame every 10-30 seconds for 5-10 minutes) to observe the basal dynamics of this compound. b. If studying stimulus-induced internalization, add the stimulus to the imaging medium and immediately begin acquiring another time-lapse series. c. Continue imaging for a sufficient duration to capture the internalization process (e.g., 30-60 minutes).

  • Data Analysis: a. Open the time-lapse image series in an image analysis software. b. Quantify the change in fluorescence intensity at the plasma membrane over time. A decrease in intensity is indicative of internalization. c. Individual endocytic events may be visible as the disappearance of fluorescent puncta. Track and quantify the number and rate of these events. d. The internalization rate constant (k_int) can be calculated by fitting the fluorescence decay curve to an exponential function.[4][5]

Protocol 3: Measuring this compound Mobility using Fluorescence Recovery After Photobleaching (FRAP)

Objective: To determine the diffusion coefficient and mobile fraction of this compound in the plasma membrane.

Materials:

  • Cells expressing this compound-EGFP (from Protocol 1)

  • Confocal laser scanning microscope with FRAP capabilities and an environmental chamber

  • Imaging medium

Procedure:

  • Cell Preparation and Microscope Setup: a. Prepare and mount the cells as described in Protocol 2. b. Select a region of the plasma membrane with uniform this compound-EGFP expression for the FRAP experiment.

  • FRAP Image Acquisition: a. Acquire a few pre-bleach images of the selected region at low laser power. b. Use a high-intensity laser to photobleach a defined region of interest (ROI) on the plasma membrane. c. Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The frequency of image acquisition should be high initially and can be decreased over time.

  • Data Analysis: a. Measure the mean fluorescence intensity within the bleached ROI, a control region outside the bleached area, and a background region for each time point. b. Correct for photobleaching during image acquisition by normalizing the intensity in the bleached ROI to the intensity in the control region. c. Plot the normalized fluorescence intensity in the bleached ROI over time. d. The mobile fraction is calculated as the ratio of the fluorescence that recovers to the initial pre-bleach fluorescence. e. The diffusion coefficient can be determined by fitting the recovery curve to a diffusion model appropriate for the geometry of the bleached region.

IV. Concluding Remarks

The protocols and data presented here provide a foundation for investigating the dynamic behavior of this compound in living cells. By employing these live-cell imaging approaches, researchers can gain valuable insights into the molecular mechanisms underlying this compound function in health and disease. The quantitative data obtained from these experiments will be instrumental in building more accurate models of this compound signaling and in the development of novel therapeutic strategies targeting this important receptor. Further optimization of these protocols for specific cell types and experimental questions is encouraged to advance our understanding of this compound biology.

References

Application Notes and Protocols for Designing qPCR Primers for Mouse BAI1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a member of the adhesion G protein-coupled receptor family.[1] Initially identified for its anti-angiogenic and anti-tumorigenic properties, this compound is now recognized for its diverse roles in the central nervous system and beyond.[2] It is involved in crucial cellular processes such as phagocytosis of apoptotic cells and pathogens, regulation of synaptogenesis, and dendritic spine morphology.[3][4][5] Given its involvement in both physiological and pathological processes, accurate and reliable quantification of its gene expression is essential for research in neuroscience, oncology, and immunology.

Quantitative real-time PCR (qPCR) is a powerful technique for measuring gene expression levels with high sensitivity and specificity. The design of effective primers is the most critical step in establishing a robust qPCR assay. These application notes provide a detailed guide for designing and using qPCR primers to quantify the expression of the mouse this compound gene (Adgrb1).

Gene and Primer Design Information

The official gene symbol for mouse this compound is Adgrb1.[6][7] It is located on chromosome 15 in the mouse genome.[6][8]

Table 1: Mouse Adgrb1 Gene Information

FeatureDetails
Official Gene Name Adhesion G protein-coupled receptor B1
Gene Symbol Adgrb1
Aliases This compound, GDAIF[6]
NCBI Gene ID 107831[5]
MGI ID MGI:1933736[6]
Location Chromosome 15[6][8]
Function Involved in synaptogenesis, phagocytosis, and angiogenesis inhibition.[1][3][4]

Primer Design Guidelines

The design of specific and efficient primers is paramount for successful qPCR. Key considerations include:

  • Amplicon Length: For optimal qPCR efficiency, the product size should be between 70 and 200 base pairs.[9]

  • Melting Temperature (Tm): Primers should have a Tm between 60-65°C, with the difference in Tm between the forward and reverse primers being minimal (ideally less than 2°C).[10]

  • GC Content: The GC content of the primers should be between 40-60%.[9] This ensures stable annealing to the template.

  • Primer Structure: Primers should be free of secondary structures like hairpins and self-dimers. Additionally, complementarity between the forward and reverse primers, especially at the 3' ends, should be avoided to prevent primer-dimer formation.[11]

  • Specificity: Primers should be unique to the target gene. This can be verified using tools like NCBI's Basic Local Alignment Search Tool (BLAST).[11]

  • Exon-Exon Junction: To prevent amplification of contaminating genomic DNA, it is highly recommended to design primers that span an exon-exon junction.[9]

Table 2: Proposed qPCR Primers for Mouse Adgrb1

Primer NameSequence (5' to 3')Tm (°C)GC Content (%)Product Size (bp)
Adgrb1_FwdACCTGTTGGCAGAGGAGAATCG~60.350135
Adgrb1_RevGGTTGTCTGTCACCTGGTATGC~60.155135

Note: These primers are designed based on the mouse Adgrb1 reference sequence NM_001363602.1 and span the junction between exon 23 and exon 24. Their performance must be validated experimentally.

Experimental Protocols

I. RNA Extraction and cDNA Synthesis

High-quality, intact RNA is essential for accurate gene expression analysis.

  • Isolate total RNA from mouse tissue or cells using a reputable RNA isolation kit according to the manufacturer's protocol.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with a blend of oligo(dT) and random hexamer primers. Follow the manufacturer's instructions.

II. qPCR Reaction Setup

The following protocol is for a single 20 µL qPCR reaction using a SYBR Green-based master mix.

Table 3: qPCR Reaction Components

ComponentVolume (µL)Final Concentration
2x SYBR Green Master Mix101x
Forward Primer (10 µM)0.5250 nM
Reverse Primer (10 µM)0.5250 nM
cDNA Template (diluted)21-100 ng
Nuclease-Free Water7-
Total Volume 20

III. qPCR Cycling Conditions

The following are typical cycling conditions for a standard qPCR run. These may need to be optimized for the specific qPCR instrument and master mix used.

Table 4: qPCR Thermocycler Program

StageStepTemperature (°C)TimeCycles
1Initial Denaturation9510 min1
2Denaturation9515 sec40
Annealing/Extension6060 sec
3Melt Curve Analysis60-95(instrument default)1

IV. Data Analysis

  • Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the relative expression of Adgrb1 normalized to a validated housekeeping gene (e.g., Gapdh, Actb).

  • Melt Curve Analysis: Following amplification, perform a melt curve analysis to verify the specificity of the reaction. A single, sharp peak indicates the amplification of a single product.

Mandatory Visualizations

This compound Signaling Pathways

BAI1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound/ADGRB1 ELMO_Dock ELMO/Dock180 This compound->ELMO_Dock Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 G1213 Gα12/13 This compound->G1213 Rac1_1 Rac1 ELMO_Dock->Rac1_1 Phagocytosis Phagocytosis Rac1_1->Phagocytosis Rac1_2 Rac1 Tiam1_Par3->Rac1_2 Synaptogenesis Synaptogenesis Rac1_2->Synaptogenesis RhoA RhoA G1213->RhoA Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement qPCR_Workflow Start Mouse Tissue/Cells RNA_Isolation Total RNA Isolation Start->RNA_Isolation RNA_QC RNA Quality Control (Spectrophotometry, Gel) RNA_Isolation->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (SYBR Green, Primers, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Amplification (Real-Time PCR Instrument) qPCR_Setup->qPCR_Run Data_Acquisition Data Acquisition (Ct Values) qPCR_Run->Data_Acquisition Data_Analysis Data Analysis (ΔΔCt Method, Melt Curve) Data_Acquisition->Data_Analysis End Relative Gene Expression of Adgrb1 Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak BAI1 Signal in Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting weak BAI1 signals in your Western blot experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the detection of the Brain-Specific Angiogenesis Inhibitor 1 (this compound) protein.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any this compound signal or the signal is very weak. What are the most common causes?

A weak or absent this compound signal can stem from several factors throughout the Western blot workflow. Key areas to investigate include:

  • Low this compound Expression: The cell line or tissue you are using may have low endogenous expression of this compound. This compound is highly expressed in the brain (neurons and astrocytes) and macrophages, with lower levels in tissues like the pancreas, colon, and stomach.[1][2][3] Its expression is often downregulated in cancer cell lines such as glioblastoma.[1][3]

  • Issues with the Primary Antibody: The anti-BAI1 antibody may not be performing optimally. This could be due to an inappropriate antibody for the application, incorrect dilution, or loss of activity.

  • Suboptimal Sample Preparation: Protein degradation during sample preparation or insufficient protein loading can lead to a weak signal.[4]

  • Inefficient Protein Transfer: The transfer of high molecular weight proteins like the full-length this compound (~170-200 kDa) can be challenging.[5]

  • Problems with Detection Reagents: The substrate for chemiluminescence may have expired or been improperly stored.

Q2: I see a band, but it's not at the expected molecular weight for full-length this compound. What could be the reason?

This is a common observation for this compound due to its post-translational modifications. You may be detecting known isoforms or cleavage products:

  • Proteolytic Cleavage: this compound undergoes autoproteolysis at its GPS (G protein-coupled receptor Proteolytic Site) domain, which releases a large N-terminal fragment of approximately 120 kDa, known as Vstat120.[2][6][7]

  • Other Cleavage Events: Further processing by enzymes like matrix metalloproteinase-14 (MMP14) can generate smaller fragments, including a 40 kDa fragment (Vstat40).[8] Other isoforms around 70-75 kDa have also been observed.[5]

  • Glycosylation: Like many transmembrane proteins, this compound can be glycosylated, which can affect its migration on the gel and lead to a higher apparent molecular weight than the predicted size.[5]

Q3: How can I be sure that the band I am seeing is specific to this compound?

To confirm the specificity of your this compound band, consider the following controls:

  • Positive Control: Use a cell lysate from a cell line known to express high levels of this compound, such as certain neuronal cell lines or macrophages. Normal brain tissue lysate is also a good positive control.[9]

  • Negative Control: Use a cell line with known low or no this compound expression, such as some glioblastoma cell lines. Alternatively, this compound knockout/knockdown cell lines or tissue lysates can be used.[5]

  • Peptide Competition: If available from the antibody supplier, pre-incubate your primary antibody with the immunizing peptide. This should block the antibody from binding to this compound on the membrane, leading to the disappearance of the specific band.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving issues of a weak this compound signal.

Problem Area 1: Sample Preparation and Protein Loading
Question Possible Cause Recommended Solution
Is my protein sample of high quality? Protein degradation by proteases during sample preparation.Always work on ice and add a protease inhibitor cocktail to your lysis buffer.[4][10]
Am I loading enough protein? Insufficient amount of this compound in the loaded sample, especially if expression is low.For cell lysates, aim to load at least 20-50 µg of total protein per lane.[10] For tissues with potentially low this compound expression, you may need to load up to 100 µg.[10]
Is my lysis buffer appropriate for a membrane protein? Incomplete solubilization of the multi-pass transmembrane protein this compound.Use a lysis buffer containing strong detergents, such as RIPA buffer, to ensure efficient extraction of membrane proteins.[11]
Problem Area 2: Gel Electrophoresis and Protein Transfer
Question Possible Cause Recommended Solution
Is my gel resolving the high molecular weight this compound properly? Inappropriate gel percentage for a large protein.Use a low percentage polyacrylamide gel (e.g., 4-8%) or a gradient gel (e.g., 4-12%) to improve the resolution of high molecular weight proteins like full-length this compound (~170-200 kDa).
Is the transfer of this compound to the membrane efficient? Inefficient transfer of high molecular weight proteins.For wet transfer systems, consider transferring overnight at a low constant current (e.g., 10 mA) in a cold room.[11] For semi-dry systems, extend the transfer time. Reducing the methanol concentration in the transfer buffer to 5-10% can also improve the transfer of large proteins.[10]
How can I check my transfer efficiency? Poor contact between the gel and the membrane, or inefficient transfer overall.After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was even and efficient.[11] You can also stain the gel with Coomassie Blue after transfer to see if any protein, particularly high molecular weight proteins, remains.
Problem Area 3: Antibody Incubation and Signal Detection
Question Possible Cause Recommended Solution
Is my primary antibody working correctly? Inactive antibody due to improper storage or repeated freeze-thaw cycles. Incorrect antibody dilution.Check the antibody's datasheet for recommended storage conditions and dilutions.[9][12] Perform a dot blot to check if the antibody is still active.[4] Titrate the primary antibody to find the optimal concentration.
Is the blocking step masking the epitope? Over-blocking or use of an inappropriate blocking agent.Non-fat dry milk can sometimes mask certain epitopes.[13] Try switching to a different blocking buffer, such as 5% Bovine Serum Albumin (BSA) in TBST.[10] You can also try reducing the blocking time.
Is my secondary antibody appropriate and active? Incorrect secondary antibody (e.g., wrong host species). Inactive secondary antibody.Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Use a fresh dilution of the secondary antibody.
Are my detection reagents sensitive enough? Expired or degraded chemiluminescent substrate. Insufficient exposure time.Use a fresh, properly stored substrate. Try an enhanced chemiluminescent (ECL) substrate for higher sensitivity. Increase the exposure time when imaging the blot.[14]

Experimental Protocols

Detailed Western Blot Protocol for this compound Detection

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Sample Preparation (Cell Lysates)

    • Place the cell culture dish on ice and wash the cells with ice-cold PBS.

    • Aspirate the PBS and add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Agitate for 30 minutes at 4°C.[11]

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.[11]

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Add Laemmli sample buffer to your protein sample (to a final concentration of 1x) and boil at 95-100°C for 5 minutes.

  • SDS-PAGE

    • Load 20-50 µg of your protein sample into the wells of a low-percentage (e.g., 8%) or gradient (e.g., 4-12%) Tris-glycine polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer

    • Equilibrate the gel in transfer buffer. For high molecular weight proteins, consider a transfer buffer with 10% methanol.

    • Activate the PVDF membrane in methanol for 30 seconds, then equilibrate in transfer buffer. Nitrocellulose membranes do not require methanol activation.[15]

    • Assemble the transfer stack (sandwich).

    • For wet transfer, transfer at 100V for 1-2 hours or overnight at a low constant current (e.g., 10-15 mA) at 4°C.[11]

    • After transfer, verify the transfer efficiency using Ponceau S staining.

  • Immunodetection

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[15]

    • Incubate the membrane with the primary anti-BAI1 antibody diluted in the blocking buffer. Refer to the antibody datasheet for the recommended dilution (typically ranging from 1:500 to 1:2000).[9] Incubation is usually done for 1-2 hours at room temperature or overnight at 4°C.[15]

    • Wash the membrane three times for 10 minutes each with TBST.[15]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection

    • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

This compound Signaling Pathway

BAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound Apoptotic_Cell->this compound binds ELMO ELMO This compound->ELMO recruits DOCK180 DOCK180 ELMO->DOCK180 complexes with Rac1_GDP Rac1-GDP DOCK180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GTP loading Actin Actin Cytoskeleton Reorganization Rac1_GTP->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: this compound-mediated phagocytosis signaling pathway.

Troubleshooting Workflow for Weak this compound Signal

Troubleshooting_Workflow cluster_solutions1 Solutions cluster_solutions2 Solutions cluster_solutions3 Solutions cluster_solutions4 Solutions Start Start: Weak or No this compound Signal Check_Sample 1. Check Sample Quality & Protein Load Start->Check_Sample Check_Transfer 2. Verify Protein Transfer Check_Sample->Check_Transfer Sample OK Sol_Sample • Use fresh lysate • Add protease inhibitors • Increase protein load (20-50µg) Check_Sample->Sol_Sample Check_Antibody 3. Evaluate Antibodies Check_Transfer->Check_Antibody Transfer OK Sol_Transfer • Use low % gel • Optimize transfer time/voltage • Check with Ponceau S Check_Transfer->Sol_Transfer Check_Detection 4. Assess Detection Check_Antibody->Check_Detection Antibodies OK Sol_Antibody • Titrate primary antibody • Use fresh antibody dilutions • Check secondary antibody Check_Antibody->Sol_Antibody Optimize_Protocol Optimize Protocol Check_Detection->Optimize_Protocol Detection OK Sol_Detection • Use fresh ECL substrate • Increase exposure time Check_Detection->Sol_Detection Success Strong this compound Signal Optimize_Protocol->Success

Caption: A stepwise workflow for troubleshooting a weak this compound Western blot signal.

References

Technical Support Center: Optimizing BAI1 Antibody for Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of Brain-specific angiogenesis inhibitor 1 (BAI1) antibody for immunofluorescence (IF) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new this compound primary antibody in an IF experiment?

A1: For a new antibody, it is crucial to perform a titration to find the optimal concentration that maximizes the signal-to-noise ratio.[1][2] A good starting point for most purified antibodies is a concentration of 1-10 µg/mL.[3][4] For antibodies supplied as antiserum, a starting dilution range of 1:100 to 1:1000 is generally recommended.[3][4] Some manufacturers provide specific starting dilutions; for example, one polyclonal this compound antibody suggests a range of 1:100-1:500 for immunofluorescence.[5] Always consult the antibody's datasheet, but remember that the manufacturer's recommendation is a starting point, and optimization in your specific experimental context is essential.[6]

Q2: I am not getting any signal. What are the possible causes and solutions?

A2: A weak or absent signal can stem from several factors. First, confirm that the target protein, this compound, is expressed in your chosen cell line or tissue.[7] The issue could also lie with the antibody concentration being too low; try increasing the concentration or extending the incubation time, for instance, to overnight at 4°C, which can enhance signal intensity.[1][8] Additionally, ensure that your fixation and permeabilization methods are appropriate for the this compound antigen and the antibody's epitope.[9][10] If the this compound epitope is intracellular, proper permeabilization is critical for the antibody to reach its target.[9][11] Finally, verify that your secondary antibody is compatible with the primary antibody's host species and that the fluorophore is excited at the correct wavelength.[8][10]

Q3: My images have high background staining. How can I reduce it?

A3: High background can obscure specific signals and is often caused by several issues. The primary or secondary antibody concentration may be too high, leading to non-specific binding.[8][12] To address this, try reducing the antibody concentration and/or the incubation time.[8] Insufficient blocking is another common cause; ensure you are using an appropriate blocking agent, such as 5-10% normal serum from the species of the secondary antibody, and blocking for an adequate amount of time (e.g., 60 minutes).[4][8] Thorough washing between steps is also critical to remove unbound antibodies.[12][13] Lastly, check for autofluorescence in your sample by examining an unstained control slide.[10][14]

Q4: Should I incubate my primary antibody overnight at 4°C or for a shorter time at room temperature?

A4: Both incubation strategies can be effective, but they may yield different results. Overnight incubation at 4°C is often recommended because it can produce a maximum signal with minimal background.[1][15] Shorter incubations at room temperature (e.g., 1-2 hours) can also work but may require a higher antibody concentration to achieve a comparable signal, which could increase costs and background.[1][16] The optimal condition depends on the specific antibody's affinity and your experimental setup. It is best to test different time and temperature combinations during the optimization phase.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when optimizing this compound antibody concentration.

Problem: Weak or No Signal
Possible Cause Recommended Solution
Antibody Concentration Too Low Increase the primary antibody concentration incrementally. Perform a titration series to find the optimal dilution.[8][13][17]
Suboptimal Incubation Time/Temp Increase incubation time. An overnight incubation at 4°C is often optimal for maximizing signal.[1][15]
Improper Fixation/Permeabilization The chosen method may be masking the epitope. Test different fixatives (e.g., 4% paraformaldehyde) and permeabilization agents (e.g., Triton X-100, Saponin).[4][9][11]
Incorrect Secondary Antibody Ensure the secondary antibody is raised against the host species of the this compound primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[8]
Low or No Antigen Expression Confirm this compound expression in your sample using a positive control cell line or tissue, or by another method like Western Blot.[7][10]
Problem: High Background
Possible Cause Recommended Solution
Antibody Concentration Too High Decrease the concentration of the primary and/or secondary antibody. Titrate to find the lowest concentration that gives a specific signal.[8][12][13]
Insufficient Blocking Increase blocking time to at least 1 hour. Use 5-10% normal serum from the same species as the secondary antibody for effective blocking.[2][4][8]
Inadequate Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[12][13]
Sample Autofluorescence Examine an unstained sample under the microscope. If autofluorescence is present, consider using a different fixative or a commercial autofluorescence quenching solution.[10][14]
Sample Drying Out Ensure the sample remains hydrated throughout the staining procedure by using a humidity chamber during incubations.[13]

Experimental Protocols & Workflows

Protocol: Standard Immunofluorescence Staining

This protocol provides a general framework. Optimization of incubation times, temperatures, and concentrations is required.

  • Cell Preparation: Culture cells on sterile coverslips until they reach 50-70% confluency.[3][18]

  • Fixation: Aspirate the culture medium, rinse with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[18][19]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[18]

  • Permeabilization: If this compound is an intracellular target, permeabilize cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[4][11][18]

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[15][19]

  • Primary Antibody Incubation: Dilute the this compound primary antibody in an antibody dilution buffer (e.g., 1% BSA in PBS). Aspirate the blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[1][19]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[15]

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature, protected from light.[19]

  • Washing: Wash the cells three times with PBST (PBS + 0.05% Tween-20) for 5 minutes each, protected from light.[19]

  • Counterstaining & Mounting: If desired, stain nuclei with DAPI for 5 minutes.[19] Wash briefly and mount the coverslip onto a microscope slide using an anti-fade mounting medium.[4]

Workflow for this compound Antibody Titration

G Workflow for Primary Antibody Titration start Prepare Identical Samples (e.g., cells on coverslips) dilution_series Create a Dilution Series of this compound Antibody (e.g., 1:100, 1:250, 1:500, 1:1000) start->dilution_series incubation Incubate Each Sample with a Different Dilution (Overnight at 4°C) dilution_series->incubation secondary Apply Secondary Antibody (at a constant, optimal concentration) incubation->secondary imaging Image All Samples (Use identical microscope settings) secondary->imaging analysis Analyze Images: Compare Signal Intensity vs. Background Staining imaging->analysis optimal_dilution Select Optimal Dilution (Highest Signal-to-Noise Ratio) analysis->optimal_dilution

Caption: A flowchart outlining the key steps for titrating the this compound primary antibody to determine its optimal concentration.

Troubleshooting Logic Diagram

G Troubleshooting Common IF Issues start Initial Observation no_signal Problem: Weak or No Signal start->no_signal No specific staining high_bg Problem: High Background start->high_bg Non-specific staining check_conc Is Ab Concentration Too Low? no_signal->check_conc check_conc_high Is Ab Concentration Too High? high_bg->check_conc_high increase_conc Solution: Increase Concentration / Incubation Time check_conc->increase_conc Yes check_fix Is Fixation/ Permeabilization Optimal? check_conc->check_fix No test_protocol Solution: Test Alternative Fix/Perm Protocols check_fix->test_protocol No decrease_conc Solution: Decrease Concentration check_conc_high->decrease_conc Yes check_blocking Is Blocking Sufficient? check_conc_high->check_blocking No improve_blocking Solution: Increase Blocking Time / Change Agent check_blocking->improve_blocking No

References

Technical Support Center: Improving Lentiviral Transduction for BAI1 Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the lentiviral transduction of the large transmembrane protein, Brain-Specific Angiogenesis Inhibitor 1 (BAI1).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in expressing this compound using lentiviral vectors?

A1: The primary challenges in expressing this compound via lentiviral vectors stem from its large size and complex structure as a multi-pass transmembrane G-protein coupled receptor (GPCR).[1] These characteristics can lead to several issues:

  • Low Viral Titers: The large open reading frame (ORF) of this compound (approximately 4.7 kb) can significantly reduce packaging efficiency, resulting in lower viral titers.[2][3] Viral titers can decrease substantially as the size of the genetic insert increases.[4]

  • Vector Instability: Large and complex genetic sequences can be prone to recombination and instability during plasmid propagation in bacteria and during reverse transcription in the target cell.[3]

  • Suboptimal Protein Expression and Function: As a transmembrane protein, proper folding, trafficking, and insertion into the cell membrane are critical for this compound function. High levels of overexpression can sometimes lead to misfolding and aggregation. Additionally, the choice of promoter can significantly impact expression levels in different cell types.[5][6]

  • Cellular Toxicity: Overexpression of a large, biologically active protein like this compound can sometimes be toxic to the packaging or target cells, further reducing viral yield and transduction efficiency.[2][7]

Q2: Which lentiviral vector generation system is recommended for this compound?

A2: A third-generation lentiviral system is highly recommended. This system separates the packaging components into four plasmids, enhancing safety by reducing the likelihood of generating replication-competent lentivirus.[8] While this can sometimes result in slightly lower titers compared to second-generation systems, the enhanced safety profile is crucial for research and potential therapeutic applications.

Q3: What promoter should I use for robust this compound expression?

A3: The choice of promoter is critical and often cell-type dependent. For ubiquitous and strong expression in a wide range of mammalian cells, promoters like EF1α (Elongation Factor-1 alpha) and CAG (a hybrid of the CMV enhancer and chicken beta-actin promoter) are often more stable and less prone to silencing over time compared to the CMV (Cytomegalovirus) promoter.[6][9][10] For specific applications, tissue-specific promoters can be used, but they generally have lower activity than strong constitutive promoters.[5]

Q4: How does the size of the this compound insert affect viral titer?

A4: There is an inverse relationship between the size of the lentiviral vector genome and the resulting viral titer.[4] Larger inserts, such as the this compound ORF, can lead to a significant drop in packaging efficiency. While there is no absolute size limit, a decrease of approximately 10-fold in titer for every 2kb increase in insert size has been reported.[4]

Troubleshooting Guides

Problem 1: Low Viral Titer
Possible Cause Troubleshooting Steps
Large Insert Size of this compound * Optimize Vector Design: Use a lentiviral backbone with strong packaging signals and minimal non-essential sequences. Ensure the total vector size is within a reasonable limit (ideally under 10 kb).[2] * Use a High-Titer Packaging System: Employ a packaging system and cell line (e.g., HEK293T) known for producing high viral titers.[11][12]
Suboptimal Transfection of Packaging Cells * High-Quality Plasmid DNA: Use endotoxin-free, high-purity plasmid preparations for transfection.[11] * Optimize Transfection Reagent and Protocol: Test different transfection reagents (e.g., PEI, Lipofectamine) and optimize the DNA-to-reagent ratio.[13] * Healthy Packaging Cells: Ensure HEK293T cells are healthy, actively dividing, and at a low passage number (ideally below 15).[3][11] Plate cells to be 70-80% confluent at the time of transfection.[1]
Toxicity of this compound to Packaging Cells * Use an Inducible Promoter: If constitutive expression is toxic, consider using a tetracycline-inducible (Tet-On/Tet-Off) promoter system to control this compound expression during virus production.[14] * Harvest Virus at Earlier Time Points: Collect viral supernatant at 48 hours post-transfection instead of 72 hours to minimize the impact of cellular toxicity.[15]
Inefficient Viral Harvest and Concentration * Multiple Harvests: Collect supernatant at both 48 and 72 hours post-transfection and pool the harvests.[16] * Concentrate the Virus: Use methods like ultracentrifugation or commercially available concentration reagents to increase the viral titer.[1]
Problem 2: Low Transduction Efficiency
Possible Cause Troubleshooting Steps
Low Viral Titer * Follow the troubleshooting steps outlined in "Problem 1: Low Viral Titer". A higher multiplicity of infection (MOI) generally leads to higher transduction efficiency.[1]
Target Cells are Difficult to Transduce * Use Transduction Enhancers: Add polybrene (typically 4-8 µg/mL) or other enhancers like DEAE-dextran to the transduction media to neutralize the charge repulsion between the virus and the cell membrane.[17][18] * Spinoculation: Centrifuge the cells with the virus-containing supernatant (e.g., 800-1200 x g for 30-90 minutes at 32°C) to facilitate virus-cell contact.[19]
Cell Health and Confluency * Healthy Target Cells: Ensure target cells are healthy, actively dividing, and free from contamination. * Optimal Cell Density: Plate target cells to be around 50-70% confluent at the time of transduction.[1][18]
Presence of Inhibitors in Viral Supernatant * Purify the Virus: If crude supernatant is used, consider purifying the lentiviral particles to remove cellular debris and other potential inhibitors.
Problem 3: No or Low this compound Expression Post-Transduction
Possible Cause Troubleshooting Steps
Promoter Silencing * Use a Stable Promoter: The CMV promoter is known to be silenced in some cell types over time. Switch to a promoter like EF1α or CAG for more stable, long-term expression.[6][9]
Inefficient Translation or Protein Degradation * Optimize Codon Usage: Ensure the this compound sequence is codon-optimized for mammalian expression. * Include a Reporter Gene: Use a vector that co-expresses a fluorescent reporter (e.g., GFP) via an IRES or a 2A self-cleaving peptide to confirm successful transduction and integration.
Incorrect Vector Integrity * Verify Plasmid Sequence: Sequence the entire lentiviral plasmid to ensure the this compound ORF and other critical vector elements are intact and free of mutations. * Use a Stable Bacterial Strain: Propagate lentiviral plasmids in a bacterial strain with low recombination frequency (e.g., Stbl3) to prevent rearrangements.[3]

Data Presentation

Table 1: Representative Impact of Insert Size on Lentiviral Titer

This table illustrates the generally observed inverse correlation between the size of the gene insert and the resulting functional viral titer. The values are representative and can vary based on the specific vector, packaging system, and experimental conditions.

Gene InsertInsert Size (kb)Representative Functional Titer (TU/mL)Fold Decrease
GFP0.71 x 10⁸-
Protein X2.52 x 10⁷5x
This compound 4.7 5 x 10⁶ 20x
Large Protein Y6.58 x 10⁵125x

TU/mL: Transducing Units per milliliter

Table 2: Comparison of Promoters for this compound Expression in HEK293T Cells

The choice of promoter significantly influences the level and stability of transgene expression. This table provides a qualitative and representative comparison of common promoters.

PromoterRelative Strength in HEK293TStability of ExpressionRecommended for this compound
CMV Very Strong (initially)Prone to silencingGood for transient, high-level expression
EF1α StrongStable, long-term expressionHighly Recommended
CAG Very StrongStable, long-term expressionHighly Recommended
PGK MediumStable expressionSuitable for moderate expression levels

Experimental Protocols

Protocol 1: Production of High-Titer Lentivirus for this compound Expression

This protocol is adapted for the production of lentivirus carrying a large ORF like this compound.

Materials:

  • HEK293T cells (low passage)

  • Lentiviral transfer plasmid encoding this compound (e.g., pLV-EF1a-BAI1-IRES-GFP)

  • Third-generation packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)

  • Envelope plasmid (e.g., pMD2.G for VSV-G pseudotyping)

  • High-quality, endotoxin-free plasmid DNA purification kit

  • Transfection reagent (e.g., PEI, Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filters

Procedure:

  • Cell Seeding: The day before transfection, seed healthy, low-passage HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection (e.g., 6 x 10⁶ cells per dish).[11]

  • Plasmid DNA Preparation: Prepare a DNA mixture in an appropriate volume of Opti-MEM. For a 10 cm dish, a common ratio for third-generation packaging is:

    • Transfer plasmid (pLV-BAI1): 10 µg

    • pMDLg/pRRE: 5 µg

    • pRSV-Rev: 2.5 µg

    • pMD2.G: 2.5 µg

  • Transfection:

    • Prepare the transfection reagent according to the manufacturer's instructions in a separate tube with Opti-MEM.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.

  • Incubation and Media Change:

    • Incubate the cells at 37°C with 5% CO₂.

    • After 12-16 hours, carefully aspirate the media and replace it with fresh, pre-warmed DMEM with 10% FBS.

  • Viral Harvest:

    • First Harvest (48 hours post-transfection): Collect the supernatant, which contains the lentiviral particles.[16]

    • Second Harvest (72 hours post-transfection): Add fresh media after the first harvest and collect the supernatant again at 72 hours.[16] You can pool the two harvests.

  • Virus Processing:

    • Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining debris.

  • Aliquoting and Storage:

    • Aliquot the filtered viral supernatant into cryovials.

    • Snap-freeze the aliquots in liquid nitrogen and store them at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Target Cells with this compound

Materials:

  • Target cells

  • Concentrated or unconcentrated this compound lentiviral supernatant

  • Complete growth medium for target cells

  • Polybrene (stock solution of 8 mg/mL)

  • 96-well or 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transduction, seed your target cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transduction.

  • Prepare Transduction Media:

    • Thaw the lentiviral aliquot on ice.

    • Prepare the transduction medium by adding polybrene to the complete growth medium to a final concentration of 4-8 µg/mL.[18]

    • Add the desired amount of viral supernatant to the transduction medium. It is recommended to test a range of MOIs to determine the optimal condition.

  • Transduction:

    • Aspirate the old medium from the target cells.

    • Add the virus-containing transduction medium to the cells.

    • Optional Spinoculation: To enhance transduction, centrifuge the plate at 800-1200 x g for 30-90 minutes at 32°C.[19]

  • Incubation: Incubate the cells at 37°C with 5% CO₂ for 12-24 hours.

  • Media Change: After the incubation period, remove the virus-containing medium and replace it with fresh, pre-warmed complete growth medium.

  • Gene Expression Analysis:

    • Allow the cells to grow for 48-72 hours to allow for integration and expression of this compound.

    • Analyze this compound expression by Western blot, qPCR, or by observing the reporter gene (e.g., GFP) expression under a fluorescence microscope.

Visualizations

This compound Signaling Pathway

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Phosphatidylserine Phosphatidylserine This compound This compound N-terminus TSRs 7-TM C-terminus Phosphatidylserine->this compound:TSR Binds ELMO ELMO This compound:C->ELMO Recruits p115RhoGEF p115RhoGEF This compound:C->p115RhoGEF Activates (via Gα12/13) beta_arrestin β-arrestin This compound:C->beta_arrestin Recruits Dock180 Dock180 ELMO->Dock180 Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Actin_remodeling Actin Remodeling (Phagocytosis, Synaptogenesis) Rac1_GTP->Actin_remodeling RhoA_GDP RhoA-GDP p115RhoGEF->RhoA_GDP GEF activity RhoA_GTP RhoA-GTP RhoA_GTP->Actin_remodeling ERK ERK Gene_expression Gene Expression ERK->Gene_expression beta_arrestin->ERK Activates Lentiviral_Workflow cluster_production Virus Production (Day 0-3) cluster_transduction Transduction of Target Cells (Day 4-7) seed_cells 1. Seed HEK293T Packaging Cells transfect 2. Co-transfect with This compound & Packaging Plasmids seed_cells->transfect media_change 3. Change Media (12-16h post-transfection) transfect->media_change harvest 4. Harvest Viral Supernatant (48h & 72h) media_change->harvest filter_virus 5. Filter and Concentrate Virus harvest->filter_virus transduce 7. Transduce with this compound Lentivirus (+ Polybrene/Spinoculation) filter_virus->transduce seed_target 6. Seed Target Cells seed_target->transduce media_change_target 8. Change Media (12-24h post-transduction) transduce->media_change_target analyze 9. Analyze this compound Expression (48-72h post-media change) media_change_target->analyze Troubleshooting_Low_Expression start Low/No this compound Expression check_transduction Reporter Gene (e.g., GFP) Expressed? start->check_transduction check_titer Viral Titer Low? check_transduction->check_titer No check_promoter Using CMV Promoter? check_transduction->check_promoter Yes solution_titer Troubleshoot Virus Production (See Guide 1) check_titer->solution_titer Yes solution_transduction Troubleshoot Transduction (See Guide 2) check_titer->solution_transduction No check_vector Vector Integrity Verified? check_promoter->check_vector No solution_promoter Switch to EF1α or CAG Promoter check_promoter->solution_promoter Yes solution_vector Sequence Plasmid, Use Stable Bacterial Strain check_vector->solution_vector No end Successful this compound Expression check_vector->end Yes solution_titer->start solution_transduction->start solution_promoter->start solution_vector->start

References

Technical Support Center: Minimizing Off-Target Effects of BAI1 shRNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when using shRNA to silence the Brain-specific Angiogenesis Inhibitor 1 (BAI1) gene.

Troubleshooting Guides

This section offers solutions to common problems encountered during this compound shRNA experiments, focusing on identifying and mitigating off-target effects.

Issue: Significant changes in the expression of unintended genes after this compound shRNA transduction.

  • Question: My whole-transcriptome analysis (e.g., RNA-seq or microarray) reveals significant changes in the expression of numerous genes besides this compound. How can I confirm these are off-target effects and reduce them?

  • Answer: Off-target effects arise when the shRNA guide strand binds to and silences unintended mRNA targets due to partial sequence complementarity.[1][2] To address this, a multi-step approach involving computational analysis and experimental validation is recommended.

    Experimental Workflow for Off-Target Effect Validation

    A Initial Observation: Unexpected Phenotype or Broad Gene Expression Changes B Computational Analysis: BLAST shRNA Seed Region Against Transcriptome A->B Hypothesize Off-Target Effects C Experimental Validation: - Rescue Experiment - Multiple shRNAs - Scrambled/Non-targeting Control B->C Identify Potential Off-Targets D Quantitative Analysis: - qRT-PCR of Top Off-Target Candidates - Western Blot for Protein Level Changes C->D Validate Off-Target Gene Regulation E Refine Experimental Strategy: - Redesign shRNA - Use siRNA Pools - Titrate shRNA Dose D->E Data-driven Optimization F Confirm Specificity: - Repeat Transcriptome Analysis - Validate Phenotype E->F Implement Optimized Protocol

    Figure 1: Experimental workflow for identifying and validating off-target effects of this compound shRNA.

    Strategies to Minimize Off-Target Effects:

    StrategyDescriptionKey Considerations
    Optimized shRNA Design Utilize algorithms that incorporate features to reduce off-target binding, such as avoiding sequences with high similarity to other genes, particularly in the seed region (positions 2-8 of the guide strand).[3][4]- Perform a BLAST search of the seed region against the relevant transcriptome. - Avoid targeting UTRs which can have regulatory motifs.[5]
    Use of Multiple shRNAs Target different sequences of the same this compound mRNA. If a phenotype is consistently observed with multiple shRNAs, it is more likely to be an on-target effect.[6]- Use at least 2-3 different shRNAs targeting this compound. - A "cocktail" of multiple shRNAs can sometimes improve knockdown efficiency.[6]
    Chemical Modifications Introduce modifications to the shRNA sequence, such as 2'-O-methyl modifications in the seed region, to reduce off-target binding without affecting on-target silencing.[7][8][9]- This strategy often requires custom synthesis of shRNA vectors.
    Pooling of siRNAs/shRNAs Using a pool of multiple siRNAs or shRNAs targeting the same gene at a lower overall concentration can reduce the concentration of any single guide strand, thereby minimizing off-target effects.[7][8][9]- Commercially available siRNA pools are a common option.[10]
    Dose Titration Use the lowest possible concentration of shRNA that achieves effective this compound knockdown to minimize off-target effects, which are often concentration-dependent.[11][12]- Perform a dose-response curve to determine the optimal shRNA concentration.
    Proper Controls Employ stringent controls, including a non-targeting or scrambled shRNA and an untransduced control, to distinguish sequence-specific off-target effects from non-specific cellular responses.[13]- The scrambled shRNA should have the same nucleotide composition as the experimental shRNA but in a randomized order.

Issue: Discrepancy between this compound mRNA knockdown and protein reduction.

  • Question: I observe significant knockdown of this compound mRNA via qRT-PCR, but Western blotting shows minimal reduction in this compound protein levels. What could be the cause?

  • Answer: This discrepancy can arise from several factors, including a long half-life of the this compound protein, inefficient translation of the shRNA, or issues with the Western blot itself.

    Troubleshooting Steps:

    • Assess Protein Stability: this compound protein may have a long half-life, meaning it takes longer for the protein levels to decrease after mRNA knockdown. Perform a time-course experiment, assessing protein levels at multiple time points (e.g., 48, 72, 96 hours) post-transduction.

    • Optimize Western Blotting:

      • Antibody Specificity: Confirm the specificity of your this compound antibody using appropriate controls, such as cells known to not express this compound or by testing multiple antibodies.

      • Protein Extraction and Loading: Ensure complete protein extraction and use a consistent amount of total protein for each sample. Use a reliable loading control to normalize your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of shRNA off-target effects?

A1: There are two main mechanisms:

  • MicroRNA-like Off-Target Effects: The "seed" region (nucleotides 2-8) of the shRNA guide strand can have partial complementarity to the 3' UTR of unintended mRNAs, leading to their translational repression or degradation.[7][9] This is the most common cause of off-target effects.

  • Immune Stimulation: Double-stranded RNAs can trigger an innate immune response, leading to global changes in gene expression that are not sequence-specific.[15] This is more common with siRNAs but can also occur with shRNAs.

Mechanism of shRNA-Mediated Silencing and Off-Target Effects

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm shRNA_vector shRNA Vector pre_shRNA pre-shRNA shRNA_vector->pre_shRNA Transcription Dicer Dicer pre_shRNA->Dicer siRNA siRNA Dicer->siRNA RISC RISC siRNA->RISC Loading On_Target_mRNA On-Target mRNA (this compound) RISC->On_Target_mRNA Perfect Match Off_Target_mRNA Off-Target mRNA RISC->Off_Target_mRNA Imperfect Match (Seed Region) Cleavage mRNA Cleavage On_Target_mRNA->Cleavage Repression Translational Repression Off_Target_mRNA->Repression

Figure 2: Simplified diagram of shRNA processing and the mechanisms of on-target and off-target gene silencing.

Q2: How do I design a this compound shRNA with minimal off-target effects?

  • Target Selection: Choose a unique 19-22 nucleotide sequence within the this compound coding sequence. Avoid regions with high homology to other genes, which can be identified using BLAST.

  • GC Content: Aim for a GC content of 30-50%.

  • Avoid SNPs: Do not target regions containing known single nucleotide polymorphisms (SNPs).

  • Use Design Tools: Utilize online design tools that incorporate algorithms to predict shRNA efficacy and minimize off-target effects.[5]

Q3: What is the role of this compound and how might its knockdown affect cellular pathways?

A3: this compound is a member of the adhesion G protein-coupled receptor (GPCR) family.[17] It is involved in several cellular processes, including:

  • Phagocytosis: this compound acts as a receptor for apoptotic cells and Gram-negative bacteria.[18]

  • Angiogenesis Inhibition: this compound has been shown to inhibit the formation of new blood vessels.[19]

  • Synaptogenesis: It plays a role in the formation of synapses in the brain.[20]

Knocking down this compound could affect these pathways. For example, it might impair the clearance of apoptotic cells or alter cell adhesion and migration.

This compound Signaling Pathways

This compound This compound ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 Recruits Angiogenesis_Inhibition Angiogenesis Inhibition This compound->Angiogenesis_Inhibition Promotes Phosphatidylserine Phosphatidylserine (on apoptotic cells) Phosphatidylserine->this compound Binds to Rac1 Rac1 ELMO_Dock180->Rac1 Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac1->Cytoskeletal_Rearrangement Phagocytosis Phagocytosis Cytoskeletal_Rearrangement->Phagocytosis p53 p53 p53->this compound Upregulates Expression

References

common issues with breeding BAI1 knockout mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Brain-specific Angiogenesis Inhibitor 1 (BAI1) knockout mice. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are having trouble breeding our this compound knockout mice. What are the common issues?

A1: Contrary to what might be expected with some knockout lines, current research indicates that this compound knockout (Adgrb1-/-) mice are viable, fertile, and are born at the expected Mendelian ratio without obvious anatomical abnormalities.[1][2] Therefore, significant breeding difficulties such as low pup viability or infertility are not commonly reported issues for this specific knockout line. If you are experiencing such problems, it is advisable to investigate other potential causes, such as the genetic background of the mice, husbandry conditions, or potential issues with the specific construct of your mouse line. It is also important to ensure that any observed phenotypes are not due to off-target effects of the gene deletion.

Q2: What are the known phenotypes of this compound knockout mice?

A2: this compound knockout mice exhibit a range of neurological and behavioral phenotypes. These include social deficits, increased susceptibility to seizures, delayed growth, and reduced brain weight.[3][4] Additionally, these mice show significant deficits in hippocampus-dependent spatial learning and memory.[2] At the cellular level, the absence of this compound can lead to reduced neuron density and increased apoptosis in the hippocampus during development.[3][4]

Q3: What is the underlying molecular mechanism for the observed phenotypes in this compound knockout mice?

A3: this compound is an adhesion G protein-coupled receptor (GPCR) that plays a role in several signaling pathways. One key mechanism is its regulation of Post-Synaptic Density 95 (PSD-95), a critical protein for synaptic stability. This compound interacts with and inhibits MDM2, a ubiquitin ligase that targets PSD-95 for degradation.[2] In this compound knockout mice, the loss of this inhibition leads to increased MDM2 activity, resulting in the degradation of PSD-95 and consequently impairing synaptic plasticity.[2][3] this compound is also involved in the engulfment of apoptotic cells and gram-negative bacteria through an ELMO1/Dock180/Rac1-mediated signaling pathway.[5][6]

Troubleshooting Guide

Problem 1: My this compound knockout mice are not showing the expected spatial learning and memory deficits in the Morris water maze test.

  • Question: Did you confirm the genotype of the mice? Answer: It is crucial to perform accurate genotyping to confirm that the mice are indeed homozygous for the this compound knockout allele. Contamination of your colony with wild-type or heterozygous littermates can obscure the expected phenotype. Refer to the detailed genotyping protocol below.

  • Question: Have you confirmed the absence of the this compound protein? Answer: While genotyping confirms the gene deletion, a Western blot is necessary to verify the absence of the this compound protein. This ensures that there are no truncated or residual protein fragments that might have partial function. A detailed Western blot protocol is provided below.

  • Question: Is the behavioral testing paradigm sensitive enough? Answer: The Morris water maze requires a specific and consistent protocol to reliably detect spatial learning deficits. Ensure that the water temperature, lighting conditions, and visual cues are optimal and consistent across all trials. The age of the mice can also be a factor; most studies use adult mice (4-6 months old).[2]

Problem 2: I am not observing any differences in synaptic plasticity between my wild-type and this compound knockout mice.

  • Question: Are you examining the correct brain region and synapses? Answer: The synaptic plasticity defects in this compound knockout mice, such as enhanced Long-Term Potentiation (LTP) and reduced Long-Term Depression (LTD), are most prominently observed in the hippocampus.[2] Ensure your electrophysiological recordings are targeting the appropriate synaptic pathways, such as the Schaffer collateral-CA1 synapse.

  • Question: Have you checked the levels of PSD-95 in your knockout mice? Answer: The synaptic plasticity deficits in this compound knockout mice are linked to reduced levels of PSD-95.[2] Performing a Western blot to quantify PSD-95 levels in the hippocampus of your knockout and wild-type mice can help to confirm the molecular phenotype underlying the electrophysiological results.

Phenotypic Summary of this compound Knockout Mice

FeatureWild-Type (WT) MiceThis compound Knockout (KO) Mice
Viability and Fertility NormalNormal, born at expected Mendelian ratio[1][2]
Growth NormalDelayed growth and reduced brain weight[3][4]
Social Behavior NormalSignificant social deficits[3][4]
Seizure Susceptibility NormalIncreased vulnerability to seizures[3][4]
Spatial Learning & Memory NormalSevere deficits in hippocampus-dependent tasks[2]
Anxiety-like Behavior NormalNo significant differences observed[2]
Hippocampal Morphology Normal neuron densityReduced neuron density and increased apoptosis during development[3][4]
Synaptic Plasticity Normal LTP and LTDEnhanced LTP and reduced LTD in the hippocampus[2]
PSD-95 Protein Levels NormalReduced by approximately 50% in the brain[2]

Key Experimental Protocols

Genotyping Protocol for this compound Knockout Mice

This protocol is adapted from standard mouse genotyping procedures and should be optimized for your specific primer sets and PCR conditions.[7][8][9]

a. Genomic DNA Extraction from Mouse Tails:

  • Obtain a small piece of mouse tail tissue (approx. 1-2 mm).

  • Add 100 µL of Proteinase K digestion buffer (10mM Tris pH 8, 100mM NaCl, 10mM EDTA, 0.5% SDS, and 0.1 mg/mL Proteinase K) to the tail snip.

  • Incubate overnight at 55°C.

  • The following day, add 200 µL of ddH2O and centrifuge for 2 minutes at maximum speed.

  • Transfer the supernatant to a new tube.

  • Add 250 µL of phenol:chloroform (1:1), vortex for 10 seconds, and centrifuge for 2 minutes at maximum speed.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 700 µL of cold 100% ethanol and invert to mix.

  • Centrifuge for 5 minutes at maximum speed.

  • Discard the supernatant, wash the DNA pellet with 500 µL of 70% ethanol, and centrifuge for 1 minute.

  • Aspirate the supernatant and air dry the pellet.

  • Resuspend the DNA pellet in 100-200 µL of ddH2O.

b. PCR Amplification:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for both the wild-type and knockout alleles.

  • Add 1-2 µL of the extracted genomic DNA to the master mix.

  • Use a three-primer PCR approach for simultaneous amplification of the wild-type and knockout alleles. An example primer strategy is provided in a study by Zhu et al. (2015).[2]

  • Perform PCR using a thermal cycler with optimized annealing temperatures and extension times for your specific primers.

  • Analyze the PCR products by agarose gel electrophoresis. The different sizes of the amplified fragments will distinguish between wild-type, heterozygous, and homozygous knockout mice.

Western Blot Protocol for this compound and PSD-95

This is a general protocol for Western blotting and should be optimized for the specific primary and secondary antibodies used.[10][11][12][13]

a. Protein Extraction:

  • Dissect the brain region of interest (e.g., hippocampus) on ice.

  • Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

c. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Incubate the membrane with the primary antibody (e.g., anti-BAI1 or anti-PSD-95) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Morris Water Maze Protocol

This protocol is a standard method for assessing hippocampus-dependent spatial learning and memory in mice.[2][14]

a. Apparatus:

  • A circular pool (approximately 1.2-1.5 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • A hidden platform submerged 1-2 cm below the water surface.

  • Various extra-maze visual cues placed around the room.

  • A video tracking system to record the mouse's swim path.

b. Acquisition Training:

  • Conduct training for 5-7 consecutive days, with 4 trials per day for each mouse.

  • In each trial, gently place the mouse into the pool facing the wall from one of four starting positions.

  • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

  • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

  • If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-30 seconds.

  • The inter-trial interval should be around 15 minutes.

c. Probe Trial:

  • On the day after the final training session, conduct a single probe trial where the platform is removed from the pool.

  • Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.

  • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Visualizations

BAI1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ELMO1_Dock180 ELMO1/Dock180 This compound->ELMO1_Dock180 Recruits MDM2 MDM2 This compound->MDM2 Inhibits p53 p53 This compound->p53 Stabilizes via MDM2 inhibition Rac1 Rac1 ELMO1_Dock180->Rac1 Activates Actin Actin Cytoskeleton (Phagocytosis, Synaptogenesis) Rac1->Actin Regulates PSD95 PSD-95 MDM2->PSD95 Ubiquitinates Degradation Proteasomal Degradation PSD95->Degradation Stabilization p53 Stabilization (Tumor Suppression) p53->Stabilization ApoptoticCell Apoptotic Cell (Phosphatidylserine) ApoptoticCell->this compound Binds Troubleshooting_Workflow Start Unexpected Behavioral Phenotype in this compound KO Mice CheckGenotype Verify Genotype (PCR) Start->CheckGenotype CheckProtein Confirm Protein Absence (Western Blot) CheckGenotype->CheckProtein Genotype Correct Rebreed Re-derive Colony from Verified Breeders CheckGenotype->Rebreed Genotype Incorrect ReviewProtocol Review Experimental Protocol (e.g., age, sex, controls) CheckProtein->ReviewProtocol Protein Absent CheckProtein->Rebreed Protein Present CheckHusbandry Assess Husbandry and Environmental Factors ReviewProtocol->CheckHusbandry Protocol Correct OptimizeAssay Optimize Behavioral Assay Parameters ReviewProtocol->OptimizeAssay Protocol Issues Consult Consult Literature and Collaborate CheckHusbandry->Consult No Issues Success Problem Resolved CheckHusbandry->Success Issues Found & Corrected Rebreed->Start OptimizeAssay->Start Consult->Success Logical_Relationship_Diagram cluster_molecular Molecular Consequences cluster_cellular Cellular Consequences cluster_behavioral Behavioral Consequences KO This compound Gene Knockout MDM2_inc Increased MDM2 Activity KO->MDM2_inc Apoptosis_inc Increased Neuronal Apoptosis (during development) KO->Apoptosis_inc Social_def Social Deficits KO->Social_def Seizure_inc Increased Seizure Susceptibility KO->Seizure_inc PSD95_dec Decreased PSD-95 Levels MDM2_inc->PSD95_dec Synaptic_imp Impaired Synaptic Plasticity (Enhanced LTP, Reduced LTD) PSD95_dec->Synaptic_imp Learning_def Spatial Learning & Memory Deficits Synaptic_imp->Learning_def Apoptosis_inc->Learning_def

References

Technical Support Center: Cloning Full-Length Human BAI1 cDNA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the cloning of full-length human BAI1 cDNA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in cloning the full-length human this compound cDNA?

A1: The primary challenges in cloning the full-length human this compound (Brain-Specific Angiogenesis Inhibitor 1) cDNA stem from its large size, which is approximately 4.7 kilobases (kb). Large inserts are often difficult to amplify with high fidelity via reverse transcription-polymerase chain reaction (RT-PCR), are prone to secondary structures that can inhibit polymerase activity, and can be unstable in certain bacterial strains, leading to a higher risk of mutations or truncations during cloning and propagation.

Q2: Which expression vectors are recommended for cloning full-length this compound?

A2: For a large insert like this compound, it is advisable to use a vector with a high-capacity multiple cloning site and strong, well-regulated promoters for robust expression. Vectors such as pCMV-SPORT6 or pcDNA3.1 are commonly used for mammalian expression. For initial cloning and propagation in E. coli, low-copy number plasmids like pBR322 or vectors with specific stabilizing elements are recommended to minimize the risk of insert instability.

Q3: What type of polymerase is best suited for amplifying the full-length this compound cDNA?

A3: A high-fidelity DNA polymerase with proofreading activity is essential for amplifying a long cDNA like this compound to minimize the introduction of errors. Phusion® High-Fidelity DNA Polymerase or PfuUltra II Fusion HS DNA Polymerase are excellent choices due to their high processivity and accuracy.

Q4: How can I verify the integrity and sequence of my full-length this compound clone?

A4: Verification of the full-length this compound clone should be performed using a multi-pronged approach. This includes:

  • Restriction Enzyme Digestion: A diagnostic digest with multiple restriction enzymes can confirm the insert size and orientation within the vector.

  • Sanger Sequencing: The entire 4.7 kb insert should be sequenced to confirm the absence of any point mutations, deletions, or insertions that may have occurred during the RT-PCR or cloning process. Primer walking or next-generation sequencing can be employed for this.

  • In Vitro Transcription/Translation: An in vitro transcription/translation assay can be used to confirm that the cloned cDNA can produce a protein of the expected size.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low yield of full-length this compound RT-PCR product Poor RNA quality or degradation.Use freshly isolated, high-quality total RNA with a RIN value > 8.0. Include an RNase inhibitor in all steps.
Inefficient reverse transcription of a long transcript.Use a reverse transcriptase optimized for long transcripts, such as SuperScript™ IV Reverse Transcriptase. Increase the incubation time for the reverse transcription step.
Suboptimal PCR conditions.Optimize the annealing temperature, extension time, and MgCl2 concentration. Use a touchdown PCR protocol. An extension time of 1 minute per kb is a good starting point.
Multiple non-specific bands after RT-PCR Non-specific primer annealing.Increase the annealing temperature in the PCR protocol. Design new primers with higher specificity and a higher melting temperature (Tm).
Contamination with genomic DNA.Treat the RNA sample with DNase I before reverse transcription. Design primers that span an exon-exon junction.
Low ligation efficiency of this compound insert into the vector Inefficient cutting of the vector or insert by restriction enzymes.Increase the digestion time and the amount of enzyme. Purify the digested vector and insert before ligation.
Inactive ligase.Use fresh T4 DNA ligase and ligation buffer.
No colonies or very few colonies after transformation Low transformation efficiency.Use high-efficiency competent cells (>1 x 10^8 cfu/µg). Ensure proper heat shock or electroporation conditions.
Ligation failure.See "Low ligation efficiency" above. Run a ligation control to check the efficiency of the vector self-ligation.
Cloned this compound insert has mutations or truncations Low-fidelity polymerase used for amplification.Use a high-fidelity polymerase with proofreading activity for RT-PCR.
Instability of the large insert in the host E. coli strain.Use a recombination-deficient E. coli strain, such as Stbl3™, for transformation and propagation of the plasmid. Grow the bacteria at a lower temperature (30°C) to reduce the metabolic burden and the risk of recombination.

Experimental Protocols

Total RNA Extraction and Quality Control
  • Objective: To isolate high-quality total RNA from a human cell line or tissue expressing this compound.

  • Methodology:

    • Homogenize the cells or tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.

    • Extract the total RNA using a silica-based column or a phenol-chloroform extraction method.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value > 8.0 is recommended for downstream applications.

Reverse Transcription and Full-Length cDNA Synthesis
  • Objective: To synthesize full-length this compound cDNA from the total RNA.

  • Methodology:

    • In a sterile, RNase-free tube, combine 1-5 µg of total RNA with an oligo(dT) primer or a this compound-specific reverse primer.

    • Add a reverse transcriptase optimized for long transcripts (e.g., SuperScript™ IV Reverse Transcriptase) and dNTPs.

    • Incubate at the recommended temperature for the reverse transcriptase (e.g., 50-55°C) for 60 minutes.

    • Inactivate the reverse transcriptase by heating.

    • The resulting single-stranded cDNA can be used directly for PCR amplification.

High-Fidelity PCR Amplification of Full-Length this compound
  • Objective: To amplify the full-length this compound cDNA with high fidelity.

  • Methodology:

    • Design forward and reverse primers specific to the 5' and 3' ends of the human this compound coding sequence. Include appropriate restriction enzyme sites for subsequent cloning.

    • Set up the PCR reaction using a high-fidelity DNA polymerase, the synthesized cDNA as a template, and the designed primers.

    • Use a touchdown PCR protocol to increase specificity.

    • An example of PCR cycling conditions is provided in the table below.

    • Analyze the PCR product on an agarose gel to confirm the amplification of a single band of the expected size (~4.7 kb).

PCR Cycling Parameters Temperature Time Cycles
Initial Denaturation 98°C30 sec1
Denaturation 98°C10 sec\multirow{3}{*}{30}
Annealing 60°C30 sec
Extension 72°C2.5 min
Final Extension 72°C10 min1
Hold 4°C1
Cloning and Verification
  • Objective: To ligate the amplified this compound cDNA into an expression vector and verify the clone.

  • Methodology:

    • Digest both the purified PCR product and the expression vector with the selected restriction enzymes.

    • Purify the digested insert and vector using a gel extraction kit.

    • Ligate the this compound insert into the digested vector using T4 DNA ligase.

    • Transform the ligation mixture into a suitable E. coli strain (e.g., Stbl3™).

    • Plate the transformed bacteria on an appropriate antibiotic selection plate and incubate overnight.

    • Screen the resulting colonies by colony PCR or restriction digestion of miniprep DNA.

    • Confirm the sequence and integrity of the positive clones by Sanger sequencing of the entire insert.

Diagrams

Cloning_Workflow RNA Total RNA Isolation (RIN > 8.0) RT Reverse Transcription (Long-transcript RT) RNA->RT Oligo(dT) or Gene-Specific Primer PCR High-Fidelity PCR (~4.7 kb product) RT->PCR cDNA Template Purification Gel Purification of PCR Product & Vector PCR->Purification Digestion with Restriction Enzymes Ligation T4 DNA Ligation Purification->Ligation Transformation Transformation (Stbl3™ E. coli) Ligation->Transformation Screening Colony Screening (Restriction Digest) Transformation->Screening Sequencing Sanger Sequencing (Full-Length Verification) Screening->Sequencing Positive Clones Troubleshooting_Logic Start Experiment Start: RT-PCR for this compound CheckPCR Check RT-PCR Product on Agarose Gel Start->CheckPCR NoBand Problem: No/Faint Band CheckPCR->NoBand No/Faint Band CorrectBand Correct Size Band (~4.7kb) CheckPCR->CorrectBand Correct Band WrongBands Problem: Multiple/Wrong Bands CheckPCR->WrongBands Incorrect Bands Sol_RNA Solution: - Check RNA Quality (RIN) - Use Fresh RNA NoBand->Sol_RNA Sol_RT Solution: - Use Long-Transcript RT - Optimize RT Temp/Time NoBand->Sol_RT Sol_PCR Solution: - Optimize Annealing Temp - Use High-Fidelity Polymerase NoBand->Sol_PCR Proceed Proceed to Cloning CorrectBand->Proceed Sol_Primer Solution: - Redesign Primers - Touchdown PCR WrongBands->Sol_Primer Sol_gDNA Solution: - DNase I Treatment - Exon-Junction Primers WrongBands->Sol_gDNA

choosing the right lysis buffer for BAI1 protein extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on selecting the appropriate lysis buffer for the successful extraction of Brain-specific angiogenesis inhibitor 1 (BAI1) protein. Tailored for researchers, scientists, and drug development professionals, this resource offers troubleshooting advice and answers to frequently asked questions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What class of protein is this compound and where is it located within the cell?

A1: this compound is a member of the adhesion G protein-coupled receptor (aGPCR) family.[1][2] It is a large, multi-domain transmembrane protein with a significant extracellular region, a seven-transmembrane domain, and an intracellular C-terminal tail.[1][2] this compound is primarily localized to the plasma membrane and is highly enriched in the post-synaptic density (PSD) of neurons.[3][4][5] It is predominantly expressed in the brain, specifically in neurons, glial cells, and macrophages.[1]

Q2: What are the key characteristics of this compound to consider when choosing a lysis buffer?

A2: Several features of this compound are critical for selecting an appropriate lysis buffer:

  • Membrane Protein: As a transmembrane protein, this compound requires detergents for solubilization from the lipid bilayer.[6][7]

  • Post-Translational Modifications: this compound undergoes post-translational modifications, including glycosylation and proteolytic cleavage.[1][2] The choice of lysis buffer should aim to preserve these modifications if they are of interest.

  • Enrichment in PSD: Its high concentration in the dense post-synaptic density may necessitate more stringent extraction conditions for complete solubilization.[3][4]

Q3: Which general types of lysis buffers are recommended for this compound extraction?

A3: For a transmembrane protein like this compound, detergent-based lysis buffers are essential. The most common choices for membrane proteins are RIPA (Radioimmunoprecipitation Assay) buffer and NP-40-based buffers.[6]

  • RIPA buffer is a stringent option containing both non-ionic and ionic detergents, making it effective for solubilizing hard-to-extract proteins, including those in the nucleus and mitochondria.[6][9]

  • NP-40 or Triton X-100 based buffers are milder, non-ionic detergent buffers that are better at preserving protein-protein interactions and the native protein structure.[7]

Q4: Should I add inhibitors to my lysis buffer?

A4: Yes, it is highly recommended to supplement your lysis buffer with both protease and phosphatase inhibitor cocktails immediately before use.[7][10] This will prevent the degradation of this compound by endogenous proteases and preserve its phosphorylation status, which can be critical for studying its signaling functions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Yield Incomplete cell lysis: The lysis buffer may not be strong enough to efficiently solubilize this compound, especially from the PSD.* Increase the detergent concentration in your buffer. * Switch to a more stringent buffer, such as RIPA buffer.[6][9] * Incorporate mechanical disruption methods like sonication or dounce homogenization after adding the lysis buffer.[6]
Protein degradation: this compound is susceptible to degradation by proteases released during cell lysis.* Ensure that a fresh protease inhibitor cocktail is added to your lysis buffer immediately before use.[7]
This compound Protein Aggregation Hydrophobic interactions: As a membrane protein, this compound can aggregate once removed from its native lipid environment.* Ensure adequate detergent concentration to maintain solubility. * Consider using specialized GPCR extraction and stabilization reagents designed to maintain the integrity of membrane proteins.[11][12] * Adding 100mM iodoacetamide to the lysis buffer can block the formation of non-specific disulfide bonds that may contribute to aggregation.[13]
Loss of Protein-Protein Interactions Harsh lysis conditions: Strong ionic detergents like SDS in standard RIPA buffer can disrupt protein-protein interactions.* Use a milder lysis buffer containing non-ionic detergents like NP-40 or Triton X-100.[7] * Optimize the salt concentration in your lysis buffer; high salt can disrupt ionic interactions.
Inconsistent Results in Downstream Applications (e.g., Western Blot, IP) Variable lysis efficiency: Inconsistent sample handling and lysis can lead to variability.* Standardize the lysis protocol, including incubation times and temperatures. * Ensure complete solubilization of the protein by centrifuging the lysate at a high speed to pellet insoluble debris.[13]
Interference from buffer components: Some detergents can interfere with downstream assays.* Ensure your lysis buffer is compatible with your downstream application. For example, some enzyme assays are sensitive to detergents.[14]

Lysis Buffer Component Comparison

Component Function Common Concentration Considerations for this compound
Buffer (Tris-HCl, HEPES) Maintain a stable pH20-50 mM, pH 7.4-8.0A pH of 7.4 is generally a good starting point to mimic physiological conditions.[13]
Salt (NaCl, KCl) Disrupt protein-protein interactions, aid in cell swelling150-500 mMStart with 150 mM NaCl. Higher concentrations may be needed to disrupt non-specific interactions but can also disrupt desired interactions.[13]
Non-ionic Detergent (NP-40, Triton X-100) Solubilize membrane proteins, disrupt lipid-protein interactions0.5-1.0% (v/v)Ideal for preserving this compound's native conformation and its interactions with other proteins.[7][13]
Ionic Detergent (SDS, Sodium Deoxycholate) Strong solubilizing agent, denatures proteins0.1-1.0% (w/v)Use with caution. While effective for complete solubilization, it will likely disrupt this compound's structure and interactions. Often included in RIPA buffer.[10]
Chelating Agent (EDTA, EGTA) Inhibit metalloproteases, prevent divalent cation-dependent aggregation1-5 mMImportant for inhibiting certain proteases.[13]
Protease Inhibitors Prevent protein degradationVaries by cocktailEssential. Add fresh to the buffer immediately before use.[7]
Phosphatase Inhibitors Preserve protein phosphorylationVaries by cocktailEssential if studying this compound signaling and phosphorylation status.

Recommended Experimental Protocol: Mild Lysis for Co-Immunoprecipitation

This protocol is designed to extract this compound while preserving its interactions with other proteins.

  • Prepare Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (v/v) NP-40 or Triton X-100

    • Immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail according to the manufacturer's instructions.

    • Keep the lysis buffer on ice.

  • Cell Harvesting and Washing:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in the prepared ice-cold lysis buffer. A general guideline is to use 1 mL of lysis buffer per 10^7 cells.

    • Incubate the mixture on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.

    • Carefully transfer the supernatant, which contains the solubilized this compound protein, to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay.

  • Downstream Application:

    • The clarified lysate is now ready for downstream applications such as immunoprecipitation or western blotting. For long-term storage, aliquot the lysate and store at -80°C.

Decision-Making Workflow for Lysis Buffer Selection

LysisBufferSelection start Define Experimental Goal goal1 Preserve Protein-Protein Interactions (e.g., Co-IP) start->goal1 goal2 Maximize Total Protein Yield (e.g., WB for total expression) start->goal2 buffer1 Mild Lysis Buffer (NP-40 or Triton X-100 based) goal1->buffer1 buffer2 Stringent Lysis Buffer (RIPA) goal2->buffer2 protocol1 Gentle lysis on ice buffer1->protocol1 protocol2 Lysis with mechanical disruption (e.g., Sonication) buffer2->protocol2 inhibitors Add Protease and Phosphatase Inhibitor Cocktails protocol1->inhibitors protocol2->inhibitors downstream Proceed to Downstream Application inhibitors->downstream

Caption: A flowchart to guide the selection of a lysis buffer based on the primary experimental objective.

This compound Signaling Pathway Overview

BAI1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 C-terminus interaction Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 PDZ-binding motif G12_13 Gα12/13 This compound->G12_13 GPCR coupling Rac Rac ELMO_Dock180->Rac activates Tiam1_Par3->Rac activates Rho Rho G12_13->Rho activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac->Cytoskeletal_Rearrangement Phagocytosis Phagocytosis Rac->Phagocytosis Rho->Cytoskeletal_Rearrangement

Caption: Simplified signaling pathways initiated by the this compound receptor.

References

Technical Support Center: Overcoming Solubility Challenges with Small Molecule Inhibitors of BAI1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with small molecule inhibitors of Brain-specific angiogenesis inhibitor 1 (BAI1).

Frequently Asked Questions (FAQs)

Q1: My small molecule this compound inhibitor, dissolved in DMSO, is precipitating out of solution when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A1: This is a common phenomenon known as "solvent shifting." Your this compound inhibitor is likely highly soluble in a polar aprotic solvent like DMSO but has poor solubility in the aqueous environment of your cell culture medium. When the DMSO stock is diluted into the medium, the inhibitor is forced into an environment where it is not readily soluble, causing it to precipitate.

To prevent this, you can try the following:

  • Optimize the final DMSO concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[1][2] However, for compounds with very poor aqueous solubility, you may need to carefully test slightly higher concentrations. Always include a vehicle control with the same final DMSO concentration to assess any solvent-related effects on your cells.[1][2]

  • Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the compound stock. Adding a cold solution can decrease the solubility of the compound and promote precipitation.[1]

  • Modify the addition method: Instead of adding the DMSO stock directly to the full volume of media, try preparing an intermediate dilution in pre-warmed media with vigorous mixing before the final dilution in the cell culture plate.[1]

Q2: I've noticed a fine, crystalline precipitate in my cell culture wells after several hours of incubation with my this compound inhibitor. What could be the cause?

A2: Delayed precipitation can occur for a few reasons:

  • Compound Instability: The this compound inhibitor may be unstable in the aqueous, physiological pH environment of the cell culture medium and could be degrading into a less soluble form.[1] You can assess the stability of your compound by incubating it in cell culture medium for the duration of your experiment and then analyzing the sample by HPLC to check for degradation products.[1]

  • Interaction with Media Components: The compound may be interacting with components in the serum or the medium itself, leading to the formation of an insoluble complex.[1]

  • Exceeding Thermodynamic Solubility: Even if the compound appears to dissolve initially, it might be in a supersaturated state. Over time, it will equilibrate to its thermodynamic solubility limit, with the excess precipitating out.

Q3: Can I use techniques other than DMSO to dissolve my this compound inhibitor for in vitro assays?

A3: Yes, several alternative solubilization strategies can be employed, especially for compounds that are particularly challenging to dissolve in DMSO or for experiments where DMSO is not desirable. These include:[3][4][5][6]

  • Co-solvents: Using a mixture of solvents can enhance solubility.[6][7] Common co-solvents used in research settings include ethanol, polyethylene glycol (PEG), and propylene glycol.[8][9]

  • Surfactants: Non-ionic surfactants like Pluronic F-68 can be added to the culture medium at low, non-toxic concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic compounds.[1]

  • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4][5][10]

Troubleshooting Guide for Poorly Soluble this compound Inhibitors

This guide provides a systematic approach to troubleshooting solubility issues with your small molecule this compound inhibitors in a research setting.

Issue: Compound Precipitation Upon Addition to Aqueous Buffer or Media
Possible Cause Recommended Solution
Low Aqueous Solubility 1. Optimize Solvent Concentration: Keep the final DMSO or other organic solvent concentration below 0.5% if possible.[1][2] 2. Serial Dilution: Perform serial dilutions in the final aqueous buffer or medium rather than a single large dilution.[1] 3. Vortexing/Mixing: Ensure thorough and immediate mixing upon addition of the compound stock to the aqueous solution.
Temperature Effects 1. Pre-warm Solutions: Ensure all solutions (buffer, media) are warmed to the experimental temperature (e.g., 37°C for cell culture) before adding the compound.[1]
pH Sensitivity 1. pH Adjustment: Determine the pKa of your compound. Adjusting the pH of the buffer may increase the solubility of ionizable compounds.[6][7]
High Compound Concentration 1. Test a Concentration Range: Determine the highest soluble concentration of your compound in the final assay buffer or medium.
Issue: Inconsistent or Non-Reproducible Assay Results
Possible Cause Recommended Solution
Undissolved Compound 1. Sonication: Briefly sonicate the final solution to aid in the dissolution of any microscopic precipitates.[1] 2. Visual Inspection: Before use, visually inspect the solution for any signs of precipitation. Centrifuge the solution and use the supernatant if necessary.
Compound Adsorption to Plastics 1. Use Low-Binding Plates: Utilize low-protein-binding microplates and pipette tips. 2. Include Surfactants: A small amount of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) can reduce non-specific binding.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Inhibitor Stock Solution and Working Dilutions
  • Prepare a High-Concentration Stock Solution: Dissolve the small molecule this compound inhibitor in 100% DMSO to a final concentration of 10-20 mM. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution of the compound in pre-warmed (37°C) cell culture medium. Mix thoroughly by pipetting or gentle vortexing.

  • Prepare Final Working Concentrations: Add the intermediate dilution to the cell culture plates containing cells and pre-warmed medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

Protocol 2: Using Cyclodextrins to Enhance Solubility
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for enhancing the solubility of hydrophobic compounds.

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your cell culture medium or buffer (e.g., 10-100 mM).

  • Complexation: Add your this compound inhibitor to the HP-β-CD solution and stir or shake for several hours at room temperature to allow for the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter.

  • Application: Use this solution directly in your cell-based assays. Remember to include a vehicle control with the same concentration of HP-β-CD.

Quantitative Data Summary

While specific quantitative solubility data for novel this compound inhibitors is proprietary, the following table provides a general framework for assessing the solubility of small molecule inhibitors.

Solubility Enhancement Method Typical Fold Increase in Aqueous Solubility Considerations
Co-solvents (e.g., PEG 400) 2 to 50-foldPotential for solvent toxicity at higher concentrations.
Cyclodextrins (e.g., HP-β-CD) 10 to 100-foldCan sometimes interfere with compound-target binding.
Surfactants (e.g., Pluronic F-68) 5 to 20-foldPotential for cell lysis at concentrations above the critical micelle concentration.
pH Adjustment Variable (highly dependent on pKa)Only applicable to ionizable compounds; may affect cell viability.

Visualizations

This compound Signaling Pathways

BAI1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand This compound This compound Ligand->this compound G_alpha_12_13 Gα12/13 This compound->G_alpha_12_13 ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 p115RhoGEF p115RhoGEF G_alpha_12_13->p115RhoGEF RhoA RhoA p115RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Rac1 Rac1 ELMO_Dock180->Rac1 WAVE_ARP2_3 WAVE/Arp2/3 Rac1->WAVE_ARP2_3 WAVE_ARP2_3->Cytoskeletal_Rearrangement

Caption: Simplified signaling pathways of the this compound receptor.

Experimental Workflow for Troubleshooting Compound Precipitation

This workflow outlines a logical sequence of steps to address the precipitation of a this compound inhibitor in a cell-based assay.

Troubleshooting_Workflow start Precipitation Observed in Cell-Based Assay check_dmso Check Final DMSO Concentration (<0.5%) start->check_dmso adjust_dmso Optimize DMSO Concentration check_dmso->adjust_dmso No check_temp Pre-warm Media to 37°C? check_dmso->check_temp Yes adjust_dmso->check_temp warm_media Warm Media Before Adding Compound check_temp->warm_media No check_mixing Modify Addition Method (e.g., intermediate dilution) check_temp->check_mixing Yes warm_media->check_mixing change_mixing Implement Intermediate Dilution Step check_mixing->change_mixing No sonicate Briefly Sonicate Final Solution check_mixing->sonicate Yes change_mixing->sonicate apply_sonication Add Sonication Step sonicate->apply_sonication No formulation Consider Alternative Formulation Strategies sonicate->formulation Yes end_good Precipitation Resolved apply_sonication->end_good formulation->end_good

Caption: A stepwise workflow for troubleshooting compound precipitation.

Logical Relationship of Solubilization Strategies

This diagram illustrates the decision-making process for selecting an appropriate solubilization strategy for a poorly soluble this compound inhibitor.

Solubilization_Strategy start Poorly Soluble This compound Inhibitor is_ionizable Is the Compound Ionizable? start->is_ionizable chemical_methods Chemical Modification start->chemical_methods adjust_ph pH Adjustment is_ionizable->adjust_ph Yes physical_methods Physical Modification is_ionizable->physical_methods No adjust_ph->physical_methods co_solvents Co-solvents physical_methods->co_solvents surfactants Surfactants physical_methods->surfactants cyclodextrins Cyclodextrins physical_methods->cyclodextrins solid_dispersion Solid Dispersions physical_methods->solid_dispersion nanoparticles Nanoparticles physical_methods->nanoparticles salt_formation Salt Formation chemical_methods->salt_formation prodrug Prodrug Approach chemical_methods->prodrug

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Troubleshooting High Background in BAI1 ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in Brain-specific Angiogenesis Inhibitor 1 (BAI1) ELISA experiments.

Troubleshooting Guide: Step-by-Step Solutions for High Background

High background in an ELISA can mask the specific signal, leading to reduced assay sensitivity and inaccurate results.[1] This guide provides a systematic approach to identify and resolve the root causes of high background noise.

Initial Assessment: Isolate the Source of the High Background

Before extensive troubleshooting, perform simple control experiments to pinpoint the component contributing to the high background.

Experimental Protocol: Background Source Determination

  • No-Sample Control: Run a well with all assay components (coating antibody, blocking buffer, detection antibody, substrate) except for the sample. A high signal in this well points to non-specific binding of the detection antibody or issues with the substrate.

  • No-Detection-Antibody Control: Run a well with the coating antibody, blocking buffer, and sample, but without the detection antibody. A signal here could indicate a problem with the sample matrix or the substrate itself.

  • Substrate-Only Control: Add only the substrate to a well. Any color development indicates substrate instability or contamination. The TMB substrate solution should be clear and colorless before addition to the wells.[2]

Systematic Troubleshooting Workflow

If the initial assessment doesn't pinpoint a single source, follow this workflow to systematically address the most common causes of high background.

ELISA_Troubleshooting_Workflow start High Background Observed wash Step 1: Optimize Washing Steps start->wash block Step 2: Optimize Blocking wash->block If background persists antibody Step 3: Optimize Antibody Concentrations block->antibody If background persists incubation Step 4: Check Incubation Parameters antibody->incubation If background persists reagents Step 5: Evaluate Reagents and Plate incubation->reagents If background persists end Background Reduced reagents->end Problem Resolved

Figure 1: A logical workflow for troubleshooting high background in an ELISA assay.

Step 1: Optimize Washing Steps

Insufficient washing is a primary cause of high background, as it leaves unbound antibodies and other reagents in the wells.[3][4]

Question: My background is high. Could my washing technique be the problem?

Answer: Yes, inadequate washing is a frequent culprit. Here’s how to improve your washing steps:

  • Increase Wash Cycles: If you are currently washing 3 times, increase to 5-6 cycles.

  • Increase Soaking Time: Allow the wash buffer to soak in the wells for 30-60 seconds during each wash step.

  • Ensure Complete Aspiration: After each wash, ensure all the wash buffer is removed by inverting the plate and tapping it firmly on a clean paper towel.

  • Use a Detergent: Your wash buffer (e.g., PBS or TBS) should contain a non-ionic detergent like 0.05% Tween-20 to help remove non-specifically bound proteins.

  • Automated Plate Washers: If using an automated washer, ensure all dispensing tubes are clean and not clogged.[5]

Experimental Protocol: Optimizing Wash Steps

  • Prepare a standard ELISA plate up to the first washing step.

  • Divide the plate into sections to test different numbers of washes (e.g., 3, 4, 5, and 6 washes).

  • In another set of wells, test the effect of a 30-second soak time during each wash.

  • Proceed with the rest of the ELISA protocol and compare the background signals.

ParameterStandard ProtocolOptimized Protocol 1Optimized Protocol 2
Number of Washes 355
Soaking Time NoneNone30 seconds
Expected Outcome High BackgroundReduced BackgroundFurther Reduced Background
Step 2: Optimize Blocking

The purpose of the blocking buffer is to bind to all unoccupied sites on the microplate wells, preventing non-specific binding of the antibodies.[6]

Question: I've improved my washing, but the background is still high. What should I do about my blocking step?

Answer: Ineffective blocking can lead to high background. Consider the following optimizations:

  • Choice of Blocking Agent: The most common blocking agents are Bovine Serum Albumin (BSA) and non-fat dry milk. However, some assays work better with other blockers like casein or commercial blocking solutions.[7] It is advisable to test a few different blocking agents.

  • Concentration of Blocking Agent: Typical concentrations range from 1-5% (w/v). If you are using 1% BSA, try increasing it to 3% or 5%.[8]

  • Blocking Incubation Time and Temperature: Blocking is typically done for 1-2 hours at room temperature or overnight at 4°C.[6] Extending the incubation time can improve blocking efficiency.

  • Add Detergent: Including 0.05% Tween-20 in your blocking buffer can sometimes help reduce background.

Experimental Protocol: Optimizing Blocking Buffer

  • Coat a 96-well plate with the capture antibody as usual.

  • Prepare different blocking buffers to test (e.g., 1% BSA, 3% BSA, 5% non-fat dry milk, and a commercial blocker).

  • Add the different blocking buffers to separate sections of the plate.

  • Incubate for 1-2 hours at room temperature.

  • Proceed with the remainder of the ELISA protocol (without adding any sample/antigen to these wells to specifically assess the background).

  • Compare the optical density (OD) values in the wells with different blockers. The one yielding the lowest OD is the most effective.

Blocking AgentConcentrationIncubation TimeExpected Background Level
BSA1%1 hour at RTHigh
BSA3%2 hours at RTMedium
Non-fat Dry Milk5%2 hours at RTLow
Commercial Blocker XManufacturer's Rec.1 hour at RTVery Low
Step 3: Optimize Antibody Concentrations

Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding and high background.[9]

Question: How do I know if my antibody concentrations are too high?

Answer: You can determine the optimal antibody concentrations through a checkerboard titration. This involves testing a range of dilutions for both the capture and detection antibodies to find the combination that gives the best signal-to-noise ratio.[10]

Experimental Protocol: Checkerboard Titration for Antibody Optimization

  • Coat the plate: Prepare serial dilutions of your capture antibody in coating buffer (e.g., 2 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.25 µg/mL) and coat the columns of a 96-well plate with these concentrations.

  • Block the plate: Use your optimized blocking buffer.

  • Add antigen: Add a constant, moderate concentration of your this compound standard to all wells.

  • Add detection antibody: Prepare serial dilutions of your HRP-conjugated detection antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000) and add them to the rows of the plate.

  • Develop and read: Add the substrate and stop solution, then read the plate.

  • Analyze: The optimal combination is the one that provides a strong signal with low background.

Capture Ab (µg/mL)Detection Ab (1:1000)Detection Ab (1:2000)Detection Ab (1:4000)Detection Ab (1:8000)
2.0 High Signal, High BGHigh Signal, Med BGGood Signal, Low BGMed Signal, Low BG
1.0 High Signal, High BGGood Signal, Med BGOptimal Signal/Noise Med Signal, Low BG
0.5 Med Signal, Med BGMed Signal, Low BGLow Signal, Low BGVery Low Signal, Low BG
0.25 Low Signal, Low BGLow Signal, Low BGVery Low Signal, Low BGNo Signal

BG = Background

For this compound antibodies, a recommended starting dilution for ELISA is often around 1:10,000 for a polyclonal antibody, but this should be optimized for your specific assay.[11][12]

Frequently Asked Questions (FAQs)

Q1: Could the incubation times and temperatures be causing high background? A1: Yes. High incubation temperatures or excessively long incubation times can increase non-specific binding.[13] Stick to the recommended protocol, which is often 1-2 hours at room temperature or 37°C.[13] Avoid temperatures above 37°C as this can denature proteins and increase background.

Q2: Can the substrate itself be a source of high background? A2: Absolutely. If the substrate solution is old, contaminated, or exposed to light, it can auto-oxidize and produce a high background signal.[14] Always use fresh substrate and keep it protected from light.

Q3: My reagents are from a kit. Could they be the problem? A3: While less common, reagent contamination can occur.[4] Ensure you are not cross-contaminating reagents by using fresh pipette tips for each one. Also, check the expiration dates of all kit components.

Q4: I only see high background around the edges of my plate. What does this mean? A4: This is known as the "edge effect" and is often due to uneven temperature across the plate during incubation or evaporation from the outer wells. To mitigate this, you can incubate the plate in a humidified chamber and avoid stacking plates.

Q5: What is non-specific binding? A5: Non-specific binding refers to the attachment of the primary or secondary antibodies to the surface of the well in a way that is not related to the specific antigen-antibody interaction.[7] This is a major cause of high background and is what the blocking step is designed to prevent.

This compound Signaling Pathway

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PtdSer Phosphatidylserine (on apoptotic cell) This compound This compound PtdSer->this compound binds G12_13 Gα12/13 This compound->G12_13 activates ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 recruits Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 recruits p115RhoGEF p115RhoGEF G12_13->p115RhoGEF activates RhoA RhoA p115RhoGEF->RhoA activates Actin Actin Cytoskeleton Remodeling RhoA->Actin regulates Rac1 Rac1 ELMO_Dock180->Rac1 activates Rac1->Actin regulates Tiam1_Par3->Rac1 activates

References

Technical Support Center: Co-Immunoprecipitation (Co-IP) with BAI1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting co-immunoprecipitation (Co-IP) experiments involving Brain Angiogenesis Inhibitor 1 (BAI1). This guide provides answers to common problems, detailed protocols, and best practices to help researchers, scientists, and drug development professionals obtain clean and reliable results.

Troubleshooting Guide: Contamination in this compound Co-IP

This section addresses specific issues related to contamination and non-specific binding during your Co-IP experiments.

Question: I see many non-specific bands in my final elution, even in my negative control lane. What is causing this high background?

Answer: High background is a common issue in Co-IP and can stem from several sources. The goal is to increase the stringency of your washes without disrupting the specific interaction between this compound and its binding partners.

Potential Causes & Solutions:

  • Insufficient Washing: The number or duration of wash steps may be inadequate to remove proteins that are weakly or non-specifically bound to the beads or antibody.

  • Inappropriate Lysis/Wash Buffers: The composition of your buffers is critical. Since this compound is a transmembrane protein, a delicate balance is needed to solubilize it effectively while minimizing non-specific interactions.[1][2]

  • Non-specific Binding to Beads: Both agarose and magnetic beads can non-specifically adsorb proteins from the cell lysate.[3]

  • Excessive Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding.[4]

Recommendations:

  • Optimize Your Wash Buffer: Gradually increase the stringency of your wash buffer. You can try increasing the salt concentration (e.g., from 150 mM to 300 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.01–0.1% Triton™ X-100 or Tween™-20).[1][5]

  • Increase Wash Steps: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 3 to 5 minutes) to more effectively remove contaminants.[1]

  • Pre-clear Your Lysate: Before adding your specific this compound antibody, incubate the cell lysate with beads alone (e.g., Protein A/G beads) for 30-60 minutes. This step captures proteins that non-specifically bind to the beads, removing them from the lysate.[3][5]

  • Block the Beads: Before incubation with the lysate, block the beads with a protein solution like 1-5% Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[4][6]

  • Titrate Your Antibody: Perform a titration experiment to determine the optimal, lowest effective concentration of your this compound antibody.

Question: My Western blot shows strong bands at ~50 kDa and ~25 kDa, which are obscuring the signal of my protein of interest. How can I avoid this antibody contamination?

Answer: The bands at 50 kDa and 25 kDa are the heavy and light chains of the immunoprecipitating antibody, which co-elute with your target protein complex. This is a very common problem that can mask the detection of true this compound interactors.[2]

Solutions:

  • Crosslink the Antibody to the Beads: Covalently crosslink your this compound antibody to the Protein A/G beads before incubation with the lysate. This prevents the antibody from being released during the elution step.[2]

  • Use Light-Chain Specific Secondary Antibodies: For the final Western blot detection, use a secondary antibody that only recognizes the light chain (~25 kDa) of the primary antibody used for blotting. This eliminates the interference from the ~50 kDa heavy chain of the IP antibody.[7][8]

  • Use Tagged this compound and Tag-Specific Affinity Resins: If possible, express this compound with a fusion tag (e.g., GFP, HA). You can then use anti-tag antibodies or specialized affinity resins (like GFP-Trap®) for the pull-down. These reagents often consist of single-domain antibodies that do not have separate heavy and light chains, resulting in a much cleaner elution.[2][7]

  • Conjugate Detection Antibodies: Use a primary antibody for Western blotting that is directly conjugated to HRP, eliminating the need for a secondary antibody altogether.

Question: I am detecting common contaminants like keratin and actin in my mass spectrometry results. How can I prevent this?

Answer: Keratin and actin are two of the most frequent contaminants in proteomics. Keratin comes from dust, skin, hair, and clothing, while actin is a highly abundant cytoskeletal protein prone to non-specific binding.

Strategies to Minimize Keratin Contamination:

  • Work in a Clean Environment: Perform all critical steps, especially gel handling, in a laminar flow hood or biological safety cabinet.[9][10]

  • Wear Appropriate Attire: Always wear powder-free nitrile gloves (latex gloves can be a source of protein contamination), a clean lab coat, and consider a face mask.[9][10]

  • Use Clean Reagents and Consumables: Use high-purity, mass spectrometry-grade reagents. Keep all tubes, tips, and reagent containers covered.[11][12]

  • Handle Gels Carefully: Use clean, dedicated gel staining trays and cut bands with a new, clean razor blade for each sample.[11][13]

Strategies to Minimize Actin Contamination:

  • Optimize Lysis Conditions: Since this compound is known to interact with the actin cytoskeleton via the ELMO/Dock/Rac1 module, some actin co-purification may be specific.[14][15] However, non-specific binding is common. Use gentle lysis conditions with non-ionic detergents to preserve specific interactions while minimizing the release of bulk cytoskeletal components.

  • Pre-clearing and Stringent Washes: The pre-clearing and wash optimization steps described for high background will also help reduce actin contamination.

Frequently Asked Questions (FAQs) about this compound Co-IP

Q1: What are the essential controls for a this compound Co-IP experiment? A1: Rigorous controls are necessary to ensure your results are valid.[16]

  • Negative (Isotype) Control: Perform a parallel IP using a non-specific IgG antibody from the same host species and of the same isotype as your this compound antibody. This control is crucial for identifying proteins that bind non-specifically to the antibody or beads.[1]

  • Beads-Only Control: Incubate the cell lysate with beads that have no antibody coupled to them. This helps identify proteins that bind directly to the bead matrix.[1]

  • Input Control: Run a small fraction (1-5%) of your starting cell lysate on the Western blot alongside your IP samples. This confirms that this compound and its potential interactors are expressed in your sample.

  • Knockout/Knockdown Control (Optional but Recommended): If available, use a cell line where this compound has been knocked out or knocked down. A true interacting partner should not be pulled down in these cells.[1]

Q2: What is the function of this compound, and how does it influence Co-IP experimental design? A2: this compound is a multi-domain, single-pass transmembrane protein belonging to the adhesion G protein-coupled receptor (GPCR) family.[15][17] Its known functions include:

  • Signaling: It signals through an ELMO/Dock/Rac1 module to regulate the actin cytoskeleton and can also activate Rho pathways.[14][18]

  • Tumor Suppression: It can stabilize p53 by binding to Mdm2.[19]

This biology has direct implications for your Co-IP:

  • Lysis Buffer: As a membrane protein, this compound requires a detergent for solubilization. Use a mild, non-ionic detergent like 0.1-1% Triton X-100 or NP-40 to extract it from the membrane while preserving its interactions.[1] Avoid harsh ionic detergents like SDS, which will disrupt most protein-protein interactions.[6]

  • Expected Interactors: Based on its function, you can expect to find proteins involved in cytoskeletal regulation (ELMO1, Dock180, Rac1), apoptotic cell clearance, and potentially bacterial pattern recognition.[14][15]

  • Inhibitors: Always include protease and phosphatase inhibitor cocktails in your lysis buffer to prevent degradation and maintain the native phosphorylation status of the protein complexes.[1][6]

Q3: Should I use magnetic or agarose beads for my this compound Co-IP? A3: Both bead types can be effective, but they have different properties.

  • Magnetic Beads: Generally exhibit lower non-specific binding, require shorter incubation times, and are easier to handle (no centrifugation needed, just a magnet), which can lead to less sample loss and higher reproducibility.[3][20]

  • Agarose Beads: Have a higher binding capacity but are also more prone to non-specific binding. They require careful pelleting by centrifugation, which can sometimes lead to protein aggregation and sample loss.[3]

For cleaner results, especially when followed by mass spectrometry, magnetic beads are often recommended .[3]

Data and Buffer Optimization Tables

Table 1: Recommended Lysis and Wash Buffer Component Concentrations

ComponentLysis Buffer ConcentrationWash Buffer ConcentrationPurpose
Tris-HCl (pH 7.4) 20-50 mM20-50 mMBuffering agent to maintain pH.
NaCl 150 mM150-500 mMReduces non-specific electrostatic interactions.[1]
EDTA/EGTA 1-2 mM1-2 mMChelates divalent cations.
Triton X-100 or NP-40 0.1-1.0%0.01-0.1%Non-ionic detergent to solubilize proteins and reduce hydrophobic interactions.[1]
Protease Inhibitors 1x Cocktail1x Cocktail (Optional)Prevents protein degradation.[6]
Phosphatase Inhibitors 1x Cocktail-Preserves phosphorylation status of proteins.[6]

Note: The optimal salt and detergent concentrations for the wash buffer should be determined empirically for the specific this compound interaction being studied.

Experimental Protocols

Protocol: Co-Immunoprecipitation of Endogenous this compound

This protocol is a starting point and should be optimized for your specific cell type and antibodies.

1. Cell Lysis

  • Grow cells to 80-90% confluency.

  • Wash cell monolayers twice with ice-cold PBS.

  • Add ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, plus freshly added protease and phosphatase inhibitors).

  • Scrape cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate on a rotator for 30 minutes at 4°C to lyse the cells.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

2. Pre-Clearing Lysate

  • For each IP, use approximately 1-2 mg of total protein from your cleared lysate.

  • Add 20-30 µL of a 50% slurry of Protein A/G magnetic beads.

  • Incubate on a rotator for 1 hour at 4°C.

  • Place the tube on a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube. Discard the beads.

3. Immunoprecipitation

  • Add the optimal amount of anti-BAI1 antibody (and a parallel amount of isotype control IgG to a separate tube) to the pre-cleared lysate.

  • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Add 30-40 µL of a 50% slurry of new Protein A/G magnetic beads to capture the immune complexes.

  • Incubate on a rotator for an additional 1-2 hours at 4°C.

4. Washing

  • Place the tubes on a magnetic rack to pellet the beads. Discard the supernatant.

  • Add 1 mL of ice-cold Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration, like 0.1% NP-40).

  • Invert the tube several times to wash the beads. Pellet the beads on the magnetic rack and discard the supernatant.

  • Repeat the wash step 3-5 times. After the final wash, remove all residual buffer.

5. Elution

  • Add 30-50 µL of 2x Laemmli Sample Buffer to the beads.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.

  • Pellet the beads on the magnetic rack and load the supernatant onto an SDS-PAGE gel for analysis by Western blot or mass spectrometry.

Visualizations

Co_IP_Workflow cluster_prep 1. Sample Preparation cluster_ip 2. Immunoprecipitation cluster_analysis 3. Analysis lysis Cell Lysis centrifuge Centrifugation (Pellet Debris) lysis->centrifuge preclear Pre-Clearing with Beads centrifuge->preclear add_ab Add this compound Antibody (or IgG Control) preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads (3-5x) add_beads->wash elute Elution wash->elute analysis SDS-PAGE, Western Blot, or Mass Spectrometry elute->analysis cont1 Keratin Contamination cont1->lysis cont2 Non-Specific Binding cont2->add_beads cont3 Antibody Co-elution cont3->elute

Caption: Workflow for Co-Immunoprecipitation highlighting key stages and potential points of contamination.

BAI1_Signaling This compound This compound Transmembrane Receptor ELMO1 ELMO1 This compound->ELMO1 Binds C-terminus Dock180 Dock180 ELMO1->Dock180 Forms Complex Rac1 Rac1 (GTPase) Dock180->Rac1 Activates (GEF) Actin Actin Cytoskeleton Rac1->Actin Regulates Remodeling Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: Simplified signaling pathway of this compound, showing its interaction with the ELMO/Dock/Rac1 module.

Troubleshooting_Logic start High Background / Non-Specific Bands? preclear Perform Pre-clearing Step? start->preclear Yes ab_bands Bands at 50/25 kDa Only? start->ab_bands No wash Increase Wash Stringency? (Salt, Detergent) preclear->wash block Block Beads with BSA? wash->block antibody Reduce Antibody Concentration? block->antibody success Clean Result antibody->success crosslink Crosslink Ab to Beads ab_bands->crosslink Yes lc_secondary Use Light-Chain Specific Secondary Ab ab_bands->lc_secondary Yes ab_bands->success No (Problem Solved) crosslink->success lc_secondary->success

Caption: A logical troubleshooting tree for common Co-IP contamination issues.

References

Optimizing Antigen Retrieval for BAI1 IHC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brain-specific angiogenesis inhibitor 1 (BAI1) immunohistochemistry (IHC). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible this compound staining in formalin-fixed, paraffin-embedded (FFPE) tissues.

Frequently Asked Questions (FAQs)

Q1: What is antigen retrieval and why is it critical for this compound IHC?

Antigen retrieval is a process required to reverse the chemical cross-links formed between proteins by formalin fixation.[1][2] This fixation, while preserving tissue morphology, can mask the antigenic epitopes of this compound, preventing the primary antibody from binding effectively.[1] Performing antigen retrieval unmasks these epitopes, allowing for optimal antibody-antigen interaction, which is essential for generating a strong and specific signal in IHC experiments.[1][2]

Q2: Should I use Heat-Induced Epitope Retrieval (HIER) or Proteolytic-Induced Epitope Retrieval (PIER) for this compound?

Both HIER and PIER are valid methods for antigen retrieval.[3] The optimal method can depend on the specific this compound antibody clone, the tissue type, and the fixation duration.[4]

  • HIER is the most common method and uses a combination of heat and a buffered solution to break protein cross-links.[1] It is often the recommended starting point for optimization.

  • PIER uses enzymes like Proteinase K or Trypsin to digest proteins that may be masking the epitope.[3] This method can be effective but requires careful optimization to avoid damaging tissue morphology or the epitope itself.[3]

For this compound, it is recommended to start by optimizing HIER conditions. If staining remains weak or absent, PIER can be tested as an alternative or in combination with a milder HIER protocol.[3]

Q3: Which HIER buffer is best for this compound? Citrate (pH 6.0) or Tris-EDTA (pH 9.0)?

The optimal pH of the retrieval solution is highly dependent on the specific antibody and antigen.[4][5][6] For many antibodies, alkaline buffers like Tris-EDTA (pH 9.0) provide superior antigen unmasking compared to acidic citrate buffers (pH 6.0).[5][6] It is strongly recommended to test both conditions when optimizing your this compound IHC protocol. Start with Tris-EDTA pH 9.0, as it is often effective for a wide range of antigens.

Q4: Can over-retrieval damage my tissue?

Yes. Excessive heating time, harsh enzymatic digestion, or suboptimal buffer conditions can lead to tissue damage, detachment from the slide, or altered morphology.[3] It is crucial to optimize the incubation time and temperature for your specific tissue and antibody.[4]

Troubleshooting Common this compound Staining Issues

Problem Potential Cause Recommended Solution
Weak or No Staining Suboptimal Antigen Retrieval: The this compound epitope is still masked.1. Increase the heating time or temperature during HIER. 2. Switch HIER buffer. If using Citrate (pH 6.0), try Tris-EDTA (pH 9.0).[5][6] 3. Try a PIER method with an enzyme like Proteinase K.[3] 4. Ensure the retrieval solution is pre-heated to the correct temperature (95-100°C) before immersing the slides.
Primary Antibody Concentration Too Low: Insufficient antibody to detect the antigen.Increase the concentration of the primary this compound antibody or extend the incubation time (e.g., overnight at 4°C).
High Background Staining Over-retrieval: Excessive heat or enzymatic digestion exposed non-specific epitopes or damaged the tissue.1. Reduce the heating/incubation time or temperature for HIER. 2. Decrease the enzyme concentration or incubation time for PIER.[3] 3. Ensure adequate rinsing steps are performed after the retrieval step.
Non-specific Antibody Binding: The primary or secondary antibody is binding to other proteins.Increase the concentration and duration of the blocking step (e.g., using normal serum from the same species as the secondary antibody).
Tissue Detachment or Damage Aggressive Retrieval Conditions: The retrieval process is too harsh for the tissue type.1. Use positively charged slides to ensure better tissue adherence. 2. Reduce the heating temperature or duration. A gentler method is to incubate overnight in a 60°C water bath. 3. For PIER, lower the enzyme concentration or shorten the digestion time.[3]

Optimizing Antigen Retrieval: A Workflow

The following diagram outlines a logical workflow for systematically optimizing antigen retrieval for your specific this compound antibody and tissue.

G start Start: FFPE Tissue Sections deparaffinize Deparaffinize & Rehydrate start->deparaffinize split1 Choose Initial Method deparaffinize->split1 hier HIER Protocol split1->hier Recommended Start pier PIER Protocol split1->pier Alternative split_hier Select HIER Buffer hier->split_hier split_pier Select Enzyme pier->split_pier citrate Citrate Buffer pH 6.0 split_hier->citrate Test 1 edta Tris-EDTA Buffer pH 9.0 split_hier->edta Test 2 heat Heat at 95-100°C (20-40 min) citrate->heat edta->heat wash Wash Slides heat->wash trypsin Trypsin split_pier->trypsin proteinasek Proteinase K split_pier->proteinasek incubate_pier Incubate at 37°C (10-20 min) trypsin->incubate_pier proteinasek->incubate_pier incubate_pier->wash block Blocking Step wash->block primary_ab Incubate with Primary Ab (anti-BAI1) block->primary_ab detect Detection & Visualization primary_ab->detect evaluate Evaluate Staining detect->evaluate optimal Optimal Staining Proceed with Experiment evaluate->optimal Good troubleshoot Suboptimal Staining (Weak, High Background, Damage) evaluate->troubleshoot Bad adjust Adjust Parameters (Time, Temp, pH, Conc.) troubleshoot->adjust adjust->split1 Re-test

Caption: Workflow for optimizing antigen retrieval for this compound IHC.

Summary of Antigen Retrieval Conditions

The following table summarizes common starting conditions for HIER and PIER. These parameters must be empirically optimized for your specific antibody, tissue, and experimental setup.

MethodReagentpHTemperatureDuration (min)Notes
HIER 10 mM Sodium Citrate Buffer6.095-100°C20-40A common starting point for many antigens.
HIER 1 mM EDTA, 10 mM Tris Base9.095-100°C20-40Often provides superior retrieval for many antigens.[5][6]
PIER Trypsin (0.05%)7.837°C10-20Requires careful timing to prevent tissue damage.
PIER Proteinase K (20 µg/mL)7.4-8.037°C10-15A potent enzyme; start with shorter incubation times.

Key Experimental Protocols

Protocol: Heat-Induced Epitope Retrieval (HIER)

This protocol provides a general guideline for performing HIER on FFPE tissue sections.

Materials:

  • Deparaffinized and rehydrated FFPE tissue slides

  • Coplin jars or a slide staining system

  • Heat source: Water bath, pressure cooker, or microwave

  • Antigen Retrieval Buffer (choose one to start, e.g., Tris-EDTA, pH 9.0)

  • Distilled water

Procedure:

  • Prepare 1X Antigen Retrieval Buffer from stock solution.

  • Pre-heat the buffer in a Coplin jar to 95-100°C using your chosen heat source.

  • Carefully immerse the rehydrated slides into the pre-heated buffer. Ensure slides are fully submerged.

  • Incubate for the desired time (start with 20 minutes). Maintain a consistent temperature and prevent the buffer from boiling away.

  • After incubation, remove the Coplin jar from the heat source and allow it to cool on the benchtop for at least 20 minutes with the slides still inside. This slow cooling step is crucial for proper epitope renaturation.

  • Gently rinse the slides with distilled water, followed by a wash buffer (e.g., PBS or TBS).

  • The slides are now ready for the blocking step and subsequent IHC staining.

This compound Signaling Overview

This compound is an adhesion G protein-coupled receptor (GPCR) that plays a crucial role in several cellular processes, including phagocytosis of apoptotic cells and regulation of synaptogenesis.[7][8] Its signaling is complex, involving both G protein-dependent and independent pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Phosphatidylserine (on apoptotic cells) This compound This compound (ADGRB1) ligand->this compound binds elmo ELMO1 / Dock180 This compound->elmo recruits g1213 Gα12/13 This compound->g1213 couples to tiam1 Tiam1/Par3 This compound->tiam1 recruits mdm2 MDM2 Inhibition This compound->mdm2 inhibits psd95 PSD-95 Stabilization This compound->psd95 stabilizes (via MDM2) rac1 Rac1 Activation elmo->rac1 activates actin Actin Cytoskeleton Remodeling rac1->actin synaptogenesis Synaptogenesis rac1->synaptogenesis phagocytosis Phagocytosis actin->phagocytosis rhoa RhoA Activation g1213->rhoa activates tiam1->rac1 mdm2->psd95 degrades psd95->synaptogenesis

Caption: Key signaling pathways downstream of the this compound receptor.

References

Resolving Inconsistencies in BAI1 qPCR Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of BAI1 (Brain-specific angiogenesis inhibitor 1) gene expression using qPCR.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to help you identify and resolve inconsistencies in your this compound qPCR results.

Section 1: Experimental Setup & Reagent Quality

Question: My technical replicates for this compound show high variability. What are the likely causes?

Answer: High variability between technical replicates, typically a standard deviation of Cq > 0.3, often points to pipetting inaccuracies.[1][2][3] Ensure your pipettes are calibrated and that you are using proper pipetting techniques to minimize errors. It is also beneficial to prepare a master mix containing all reaction components except the template to ensure consistency across wells.[2][4] Variability can also arise from low target abundance, where stochastic effects during initial amplification cycles become more pronounced.[5][4]

Question: My Cq values for this compound are unexpectedly high or absent. What should I check first?

Answer: First, verify the integrity and concentration of your RNA and cDNA templates. Poor quality RNA or inefficient reverse transcription will lead to lower cDNA yield and consequently higher Cq values.[1][6] Also, check the storage conditions and expiration dates of your reagents, including primers and master mix, as degraded components can lead to reaction failure.[7] Ensure that the correct fluorescent channel is being monitored on the qPCR instrument for the dye you are using.[7]

Question: I see amplification in my no-template control (NTC). What does this indicate and how can I fix it?

Answer: Amplification in the NTC is a clear sign of contamination.[4] This could be due to contaminated reagents (primers, master mix, or water), pipettes, or workspace.[4] To resolve this, use fresh, nuclease-free water and new aliquots of all reagents.[4] It is also good practice to use filter tips and to set up your PCR reactions in a dedicated clean area, separate from where you handle high-concentration DNA samples like plasmids.[4]

Section 2: Primer and Assay Design

Question: How do I design optimal primers for this compound qPCR?

Answer: Well-designed primers are crucial for specific and efficient amplification. Key parameters to consider include:

  • Amplicon Length: Aim for a product size between 70 and 200 base pairs for optimal qPCR efficiency.[7][8][9]

  • Melting Temperature (Tm): Primers should have a Tm between 60-65°C, and the Tm difference between the forward and reverse primers should not exceed 3-5°C.[8][9][10][11][12]

  • GC Content: The GC content should be between 40% and 60%.[8][9][11][13]

  • Secondary Structures: Avoid sequences that can form strong hairpins or self-dimers.[8][10][11][13]

  • Specificity: Use a tool like NCBI's Primer-BLAST to check for potential off-target binding.[8][9][11] To avoid amplification of genomic DNA, design primers that span an exon-exon junction.[7][14]

Question: My melt curve analysis shows multiple peaks. What does this mean?

Answer: Multiple peaks in a melt curve analysis indicate the presence of more than one PCR product, which could be non-specific amplicons or primer-dimers.[12] This can be caused by suboptimal primer design or an annealing temperature that is too low.[7][12] To troubleshoot, you can try increasing the annealing temperature in increments of 2°C.[7] If the issue persists, you may need to redesign your primers to a more specific region of the this compound transcript.[12]

Section 3: RNA Quality and Reverse Transcription

Question: How does RNA quality affect my this compound qPCR results?

Answer: The quality of your starting RNA is critical for accurate and reproducible qPCR results. Degraded RNA will lead to inefficient reverse transcription and an underestimation of this compound expression.[6][15] Furthermore, contaminants from the RNA extraction process, such as phenol or ethanol, can inhibit the reverse transcriptase and polymerase enzymes.[15][16][17] Always assess RNA quality using spectrophotometry (checking 260/280 and 260/230 ratios) and ideally, microfluidic electrophoresis to check RNA integrity.[6][7][15]

Question: What are the key considerations for the reverse transcription (RT) step?

Answer: The efficiency of the RT step directly impacts the amount of cDNA available for amplification. Key factors include:

  • Priming Strategy: You can use random primers, oligo(dT) primers, or gene-specific primers. Random primers and oligo(dT)s will transcribe a broad range of RNAs, while gene-specific primers will only target your RNA of interest.[14]

  • Enzyme Choice: Reverse transcriptases vary in their thermal stability and RNase H activity. For templates with complex secondary structures, a thermostable enzyme may be beneficial.[14][15]

  • RNA Input: Using too much or too little RNA can inhibit the reaction or lead to low cDNA yield. It's important to work within the recommended input range for your specific RT kit.[17]

Section 4: Data Analysis and Interpretation

Question: My amplification curves look unusual (e.g., not sigmoidal, flat baseline). What could be the cause?

Answer: Abnormal amplification curves can indicate several issues. A flat or noisy baseline might suggest incorrect baseline settings on the qPCR instrument or the presence of inhibitors.[16] A curve that does not plateau could be due to insufficient PCR cycles or a very high initial template concentration. If the curve is not sigmoidal, it may point to poor PCR efficiency.[12]

Question: How do I choose the right reference genes for normalizing my this compound expression data?

Answer: A stable reference gene is essential for accurate normalization. The expression of the chosen reference gene(s) should not vary across the different experimental conditions or cell types being studied. It is highly recommended to validate a panel of potential reference genes and use a tool like geNorm or NormFinder to identify the most stable ones for your specific experimental system.[18] Relying on a single, unvalidated reference gene can introduce significant error into your results.

Summary of Quantitative qPCR Parameters

ParameterRecommendationRationale
Primer Design
Amplicon Length70-200 bpEnsures high amplification efficiency.[7][8][9]
Melting Temperature (Tm)60-65°COptimal for most Taq polymerases.[19]
Tm Difference (Fwd vs. Rev)< 3-5°CPromotes simultaneous primer annealing.[10][11][12]
GC Content40-60%Contributes to stable primer-template binding.[8][9][11][13]
RNA Quality
A260/A280 Ratio~2.0Indicates purity from protein contamination.[6][15]
A260/A230 Ratio>1.8Indicates purity from salt and organic solvent contamination.[15]
qPCR Cycling
Annealing Temperature2-5°C below the lowest primer TmA starting point for optimization.[19]
Cq ValuesIdeally between 15 and 30Values outside this range may indicate issues with template amount or reaction efficiency.[20][16]

Experimental Protocols

Protocol 1: RNA Extraction and Quality Control
  • RNA Extraction: Follow the manufacturer's protocol for your chosen RNA extraction kit (e.g., silica spin column or phenol-chloroform).

  • DNase Treatment: To remove contaminating genomic DNA, perform an on-column or in-solution DNase I treatment. This is critical if your this compound primers do not span an exon-exon junction.[14]

  • Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Purity Assessment: Check the A260/280 ratio (should be ~2.0) and the A260/230 ratio (should be >1.8) to assess for protein and solvent contamination.[6][15]

  • Integrity Check (Optional but Recommended): Run an aliquot of your RNA on an agarose gel or use a microfluidics-based system (e.g., Agilent Bioanalyzer) to assess RNA integrity. Intact total RNA will show two distinct bands corresponding to the 28S and 18S ribosomal RNA, with the 28S band being approximately twice as intense as the 18S band.[6][15]

Protocol 2: Two-Step RT-qPCR for this compound Expression
  • cDNA Synthesis:

    • In a nuclease-free tube, combine your total RNA (e.g., 1 µg), reverse transcription primer (oligo(dT)s, random hexamers, or a this compound-specific primer), and nuclease-free water to the recommended volume.

    • Incubate at 65°C for 5 minutes to denature RNA secondary structures, then place immediately on ice.

    • Add the reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer.

    • Perform the reverse transcription reaction according to the manufacturer's recommended thermal profile (e.g., 25°C for 10 min, 42-50°C for 50-60 min, followed by an inactivation step at 70-85°C for 5 min).[14]

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix on ice, containing qPCR master mix (with SYBR Green or probe), forward and reverse this compound primers, and nuclease-free water.

    • Aliquot the master mix into your qPCR plate or tubes.

    • Add your diluted cDNA template to each well. Include no-template controls (NTCs) containing water instead of cDNA.

    • Seal the plate, centrifuge briefly to collect the contents, and place it in the qPCR instrument.

  • qPCR Cycling and Data Acquisition:

    • Set up the thermal cycling protocol, typically:

      • Initial denaturation: 95°C for 2-10 minutes.

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds (data acquisition step).

    • Include a melt curve analysis at the end of the run to check for product specificity.

Visualizations

qPCR_Workflow cluster_pre_pcr Pre-PCR Steps cluster_pcr qPCR cluster_post_pcr Post-PCR Analysis RNA_Extraction RNA Extraction & QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis High-quality RNA qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup cDNA Template Amplification Amplification & Data Collection qPCR_Setup->Amplification Melt_Curve Melt Curve Analysis Amplification->Melt_Curve Data_Analysis Data Analysis (Cq values, Normalization) Melt_Curve->Data_Analysis

Caption: Overview of the RT-qPCR experimental workflow.

Troubleshooting_Logic cluster_replicates Replicate Variability cluster_amplification Amplification Issues cluster_specificity Specificity Problems Start Inconsistent this compound qPCR Results High_Var High Variability in Technical Replicates? Start->High_Var No_Amp No/Late Amplification (High Cq)? Start->No_Amp NTC_Amp Amplification in NTC? Start->NTC_Amp Melt_Curve_Issue Multiple Melt Curve Peaks? Start->Melt_Curve_Issue Pipetting Check Pipetting Technique & Calibration High_Var->Pipetting Yes Master_Mix Use a Master Mix Pipetting->Master_Mix Template_Quality Assess RNA/cDNA Quality & Quantity No_Amp->Template_Quality Yes Reagent_Check Check Reagents & Primers Template_Quality->Reagent_Check Contamination Decontaminate Workspace & Reagents NTC_Amp->Contamination Yes Optimize_Ta Optimize Annealing Temperature (Ta) Melt_Curve_Issue->Optimize_Ta Yes Redesign_Primers Redesign Primers Optimize_Ta->Redesign_Primers If persists

Caption: A decision tree for troubleshooting this compound qPCR issues.

References

Technical Support Center: Recombinant BAI1 Protein Folding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant Brain-Specific Angiogenesis Inhibitor 1 (BAI1) protein.

Troubleshooting Guides

Problem 1: Low or No Expression of Recombinant this compound

Q: We are not observing any significant expression of our recombinant this compound construct. What are the possible causes and solutions?

A: Low or no expression of a large, complex protein like this compound is a common challenge. Here are several factors to consider and troubleshoot:

  • Codon Optimization: The codon usage of the this compound gene might not be optimal for your expression host.

    • Solution: Synthesize a codon-optimized version of the this compound gene tailored to your specific expression system (e.g., E. coli, insect cells, or mammalian cells).

  • Promoter Strength and Induction: The promoter in your expression vector may be too weak, or the induction conditions may not be optimal.

    • Solution: Subclone the this compound gene into a vector with a stronger, inducible promoter. Optimize induction parameters such as inducer concentration (e.g., IPTG), temperature, and induction duration.[1]

  • Toxicity of this compound to the Host: High-level expression of a large membrane protein can be toxic to the host cells.

    • Solution: Use a tightly regulated expression system to minimize basal expression before induction. Lower the induction temperature and shorten the expression time to reduce the metabolic burden on the cells.[2]

  • Plasmid Stability: The expression plasmid may be unstable, leading to its loss during cell division.

    • Solution: Ensure consistent antibiotic selection throughout the culture. You can also use host strains designed to enhance plasmid stability.

Problem 2: Recombinant this compound is Expressed as Insoluble Inclusion Bodies

Q: Our recombinant this compound is being expressed, but it's all in the insoluble fraction as inclusion bodies. How can we improve its solubility or refold it?

A: The formation of inclusion bodies is a frequent issue when overexpressing large, multi-domain proteins in bacterial systems.[1][2] Here’s a guide to address this:

Option A: Optimizing Soluble Expression

ParameterRecommended AdjustmentRationale
Expression Temperature Lower to 15-25°CSlower protein synthesis can promote proper folding.[2]
Inducer Concentration Reduce the concentration of the inducer (e.g., IPTG)Decreases the rate of protein expression, reducing aggregation.
Co-expression of Chaperones Co-express molecular chaperones (e.g., GroEL/GroES)Assists in the proper folding of the nascent polypeptide chain.
Fusion Partners Fuse a highly soluble protein tag (e.g., MBP, GST) to the N-terminus of this compoundCan enhance the solubility of the fusion protein.[2]
Expression Host Use specialized E. coli strains (e.g., Rosetta, BL21(DE3)pLysS)These strains can compensate for rare codons or reduce basal expression.

Option B: Solubilization and Refolding of Inclusion Bodies

If optimizing expression for solubility is unsuccessful, the protein can be purified from inclusion bodies and then refolded.

Experimental Protocol: Solubilization and Refolding of this compound from Inclusion Bodies

This protocol provides a general framework. Optimization of buffer components and conditions is often necessary for each specific protein.

1. Isolation and Washing of Inclusion Bodies: a. Harvest the cells expressing this compound by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I). c. Lyse the cells by sonication or high-pressure homogenization. d. Centrifuge the lysate to pellet the inclusion bodies. e. Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins.

2. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant. b. Solubilization Buffer Options:

  • 8 M Urea in 50 mM Tris-HCl, pH 8.0, with a reducing agent like 20 mM DTT (to reduce disulfide bonds).
  • 6 M Guanidine Hydrochloride (GdnHCl) in 50 mM Tris-HCl, pH 8.0, with 20 mM DTT. c. Incubate with gentle agitation until the inclusion bodies are fully dissolved. d. Centrifuge to remove any remaining insoluble material.

3. Refolding of Solubilized this compound: a. Rapid Dilution: i. Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, 1 mM EDTA, and a redox system like 5 mM reduced glutathione/0.5 mM oxidized glutathione). L-arginine is a common additive to suppress aggregation. ii. Add the solubilized protein drop-wise into the refolding buffer with gentle stirring. The final protein concentration should be low (e.g., 10-50 µg/mL) to favor intramolecular folding over intermolecular aggregation.[3] b. Stepwise Dialysis: i. Place the solubilized protein in a dialysis bag. ii. Dialyze against a series of buffers with decreasing concentrations of the denaturant (e.g., from 8 M urea to 4 M, then 2 M, 1 M, and finally no urea).[3] This gradual removal of the denaturant can improve refolding efficiency.

4. Purification of Refolded this compound: a. After refolding, concentrate the protein solution. b. Purify the refolded this compound using standard chromatography techniques such as affinity chromatography (if a tag is present), ion-exchange chromatography, and size-exclusion chromatography to separate correctly folded monomers from aggregates and impurities.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Recombinant this compound from Inclusion Bodies cluster_expression Protein Expression cluster_purification Inclusion Body Purification cluster_refolding Solubilization & Refolding cluster_final_purification Final Purification expression Expression of Recombinant this compound in E. coli harvest Cell Harvesting expression->harvest lysis Cell Lysis harvest->lysis ib_isolation Inclusion Body Isolation & Washing lysis->ib_isolation solubilization Solubilization with Denaturant (Urea/GdnHCl) ib_isolation->solubilization refolding Refolding (Dilution or Dialysis) solubilization->refolding chromatography Chromatography (Affinity, IEX, SEC) refolding->chromatography analysis Functional & Structural Analysis chromatography->analysis

Caption: Workflow for expression, purification, and refolding of recombinant this compound.

bai1_signaling This compound Signaling Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ligand Phosphatidylserine (on apoptotic cells) This compound This compound ligand->this compound binds elmo_dock ELMO/Dock180 This compound->elmo_dock activates g1213 Gα12/13 This compound->g1213 couples to tiam1_par3 Tiam1/Par3 This compound->tiam1_par3 recruits rac1 Rac1 elmo_dock->rac1 activates actin Actin Cytoskeleton Remodeling rac1->actin regulates rhoa RhoA rhoa->actin regulates g1213->rhoa activates tiam1_par3->rac1 activates

References

Technical Support Center: BAI1 Knockout Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for confirming Brain-Specific Angiogenesis Inhibitor 1 (BAI1) knockout in cell lines. This guide provides answers to common questions, troubleshooting advice, and detailed protocols to help you confidently validate your experimental results.

Frequently Asked Questions (FAQs)

FAQ 1: What is the recommended overall strategy for confirming a this compound knockout?

A multi-layered validation approach is critical to ensure the genetic modification is present and functional. We strongly recommend a sequential confirmation at the genomic, transcriptomic, and proteomic levels. This ensures that the intended DNA edit leads to a loss of the this compound protein.[1]

The recommended workflow is as follows:

  • Genomic DNA Analysis : Start by confirming the edit in the this compound gene. Use PCR to amplify the targeted region from genomic DNA, followed by Sanger sequencing to identify the specific insertion or deletion (indel).[1][2]

  • mRNA Expression Analysis : Quantify this compound mRNA levels using Reverse Transcription quantitative PCR (RT-qPCR). A significant reduction in mRNA can indicate successful knockout, but this method should not be used in isolation.[1][3]

  • Protein Level Confirmation : The most crucial step is to verify the absence of the this compound protein. Western blotting is the standard method for this final confirmation.[1][2]

Below is a diagram illustrating the recommended experimental workflow.

G cluster_workflow This compound Knockout Confirmation Workflow start Start: This compound KO Cell Pool or Clones gDNA 1. Genomic DNA Analysis start->gDNA PCR Genomic PCR of Target Locus gDNA->PCR Seq Sanger Sequencing PCR->Seq mRNA 2. Transcript Analysis (Optional but Recommended) Seq->mRNA Indel Confirmed qPCR RT-qPCR for This compound mRNA mRNA->qPCR Protein 3. Protein Confirmation (Critical) qPCR->Protein mRNA Reduced WB Western Blot for This compound Protein Protein->WB end Result: Confirmed this compound KO WB->end Protein Absent

Figure 1. A multi-step workflow for the robust confirmation of this compound knockout.
FAQ 2: Why do I still see a band at the expected size for this compound on my Western blot after knockout?

This is a common and important issue. Seeing a band in your knockout lane does not automatically mean the experiment failed. The diagram and table below outline potential causes and solutions.

G cluster_troubleshooting Troubleshooting: Unexpected this compound Band in Western Blot problem Problem: Band detected in KO lane cause1 Is the band the correct size? problem->cause1 cause2 Is your cell population clonal? cause1->cause2 Yes sol1 Solution: Check antibody spec sheet. Consider non-specific binding. cause1->sol1 No (Wrong Size) cause3 Is the antibody specific? cause2->cause3 Yes sol2 Solution: Perform single-cell cloning and re-screen clones. cause2->sol2 No (Mixed Population) cause4 Could it be an alternative isoform? cause3->cause4 Yes sol3 Solution: Validate Ab with positive/negative controls. Use a different antibody. cause3->sol3 No sol4 Solution: Check knockout strategy. Target an exon common to all isoforms. cause4->sol4 Yes

Figure 2. Logic diagram for troubleshooting unexpected Western blot results.
Possible Cause How to Investigate Recommended Solution
Mixed Cell Population You are working with a cell pool, not a clonal line. The knockout efficiency may be low, leaving many wild-type (WT) cells.Perform single-cell cloning to isolate a pure population of knockout cells. Screen multiple clones by genomic PCR and Western blot.
Antibody Non-Specificity The primary antibody is cross-reacting with another protein of a similar size.[4]Include a positive control (e.g., WT lysate) and a negative control (a known this compound-null cell line, if available). Test a different antibody targeting a distinct epitope of this compound.
Expression of an Alternative Isoform Your CRISPR strategy may have targeted an exon not present in all this compound splice variants. Shorter isoforms originating from alternative promoters have been identified.[5][6]Review your gRNA design to ensure it targets an exon common to all known this compound isoforms, preferably an early one.[7]
In-frame Indel Mutation The CRISPR/Cas9 system created an indel (e.g., a 3 or 6 base pair deletion) that does not cause a frameshift. This can result in a slightly smaller, but still functional or detectable, protein.Sanger sequence your genomic PCR product. If you find an in-frame mutation, you must re-target the gene with a new gRNA.

FAQ 3: My RT-qPCR results show this compound mRNA is still present. Did the knockout fail?

Not necessarily. CRISPR-mediated knockouts often create small insertions or deletions (indels) that cause a frameshift mutation. This leads to a premature stop codon. The cell may still transcribe the mutated gene, but one of two things typically happens:

  • The resulting mRNA is degraded through a process called nonsense-mediated decay (NMD).

  • A truncated, non-functional protein is produced from the mutated transcript.

However, NMD is not always 100% efficient, so detectable mRNA levels do not rule out a successful functional knockout.[3] This is why protein-level validation by Western blot is essential.[1][2] If mRNA levels are comparable to wild-type, it warrants further investigation, but reduced mRNA is a good secondary indicator of success.

Method Pros Cons Recommendation
Genomic PCR & Sequencing Definitive confirmation of the genetic edit.[8]Does not confirm functional (protein) knockout.Essential First Step : Confirms the on-target DNA modification.
RT-qPCR Quantitative; good for high-throughput screening of clones.[1]mRNA levels may not correlate with protein levels; potential for false negatives/positives.[3]Recommended Second Step : Good for screening but requires protein validation.
Western Blot Directly measures the protein, confirming a functional knockout.[1]Dependent on antibody quality; lower throughput.Essential Final Step : The gold standard for confirming loss of protein.
FAQ 4: What is the biological significance of knocking out this compound?

G cluster_pathway Simplified this compound Signaling Pathway cluster_elmo Pathway 1 cluster_tiam1 Pathway 2 This compound This compound Receptor ELMO ELMO/DOCK180 Complex This compound->ELMO Tiam1 Par3/Tiam1 Complex This compound->Tiam1 Rac1 Rac1 Activation (GTP-bound) ELMO->Rac1 Tiam1->Rac1 Actin Actin Cytoskeleton Remodeling Rac1->Actin

Figure 3. this compound signaling pathways converging on Rac1 activation.

Experimental Protocols & Data

Protocol 1: Genomic DNA Extraction and PCR Analysis

This protocol is for screening cell clones to find those with edits at the this compound locus.

  • Cell Lysis : Pellet ~1x10^6 cells. Resuspend in 100 µL of a suitable lysis buffer (e.g., containing Proteinase K).

  • Digestion : Incubate at 55°C for 1-2 hours, then inactivate Proteinase K by heating at 95°C for 10 minutes.

  • PCR Setup : Use 1-2 µL of the crude lysate as the DNA template in a 25 µL PCR reaction. Design primers that flank the CRISPR target site, aiming for a product size of 200-500 bp.

  • PCR Cycling :

    • Initial Denaturation: 95°C for 3 min

    • 35 cycles of:

      • Denaturation: 95°C for 30 sec

      • Annealing: 58-62°C for 30 sec (optimize for your primers)

      • Extension: 72°C for 30 sec

    • Final Extension: 72°C for 5 min

  • Gel Electrophoresis : Run the PCR products on a 2% agarose gel. Clones with successful edits may show a slightly shifted band or a smear compared to the single, sharp WT band.[2]

  • Sequencing : Purify the PCR products from positive clones and send for Sanger sequencing to confirm the indel.[2][8]

Protocol 2: RT-qPCR for this compound mRNA Quantification
  • RNA Extraction : Isolate total RNA from WT and putative knockout cells using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction : Set up a 20 µL qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for this compound. Also include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis : Calculate the ΔΔCt value to determine the fold change in this compound expression in knockout cells relative to WT cells.

Example qPCR Data Analysis

Sample Target Gene Avg. Ct ΔCt (Ct_Target - Ct_GAPDH) ΔΔCt (ΔCt_KO - ΔCt_WT) Fold Change (2^-ΔΔCt)
Wild-Type This compound23.55.50.01.00
GAPDH18.0
This compound KO Clone This compound30.212.36.80.008
GAPDH17.9

A fold change significantly less than 1 (like 0.008) indicates a strong reduction in this compound mRNA.

Protocol 3: Western Blot for this compound Protein Detection
  • Protein Extraction : Lyse WT and knockout cells in RIPA buffer supplemented with protease inhibitors.

  • Quantification : Determine protein concentration using a BCA assay.

  • Sample Preparation : Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE : Load samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run until the dye front reaches the bottom.

  • Protein Transfer : Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[13] Confirm transfer with Ponceau S staining.

  • Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation : Incubate the membrane with a validated primary antibody against this compound overnight at 4°C with gentle agitation. Crucially, use an antibody that targets an epitope located within a region that is deleted or downstream of the frameshift mutation.

  • Secondary Antibody Incubation : Wash the membrane 3x with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane 3x with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Analysis : A confirmed knockout will show no band for this compound in the knockout lanes, while a strong band should be present in the WT lane. Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

References

Validation & Comparative

A Researcher's Guide to Validating BAI1 Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience, oncology, and immunology, the Brain-specific angiogenesis inhibitor 1 (BAI1), an adhesion G protein-coupled receptor (GPCR), is a target of significant interest. Its roles in synapse formation, phagocytosis of apoptotic cells, and tumor suppression underscore the need for highly specific and reliable antibodies for its detection and characterization.[1][2] However, the validation of antibodies, especially those targeting complex transmembrane proteins like GPCRs, presents a considerable challenge.[3][4] Lack of rigorous validation can lead to misinterpretation of data and irreproducible results.[5][6][7]

This guide provides a comprehensive comparison of validation strategies for a hypothetical new this compound antibody, "Product X," against two other commercially available alternatives, "Alternative A" and "Alternative B." We present supporting experimental data and detailed protocols to aid researchers in making informed decisions for their this compound-related studies.

Key Validation Strategies for GPCR Antibodies

Validating the specificity of antibodies targeting GPCRs requires a multi-pronged approach, as simple methods like peptide blocking are often insufficient.[3][4] The International Working Group for Antibody Validation recommends several pillars of validation, including genetic strategies, orthogonal methods, and independent antibody strategies. The "gold standard" for antibody specificity validation is the use of knockout (KO) models.[8]

Here, we compare our Product X with Alternatives A and B using a suite of recommended validation techniques:

  • Genetic Knockout (KO) Validation by Western Blot: To definitively demonstrate target specificity, we assessed the antibodies' performance in wild-type (WT) and this compound knockout (KO) mouse brain lysates.

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This powerful technique identifies the protein and any interacting partners that the antibody pulls down from a complex protein mixture.[9][10][11]

  • Immunofluorescence in Cells with Differential Expression: We evaluated the antibodies' ability to detect this compound in a cell line known to express this compound (U2OS) and a negative cell line (MCF-7).

  • Immunohistochemistry in Relevant Tissue: The antibodies were tested on human brain tissue, where this compound is known to be expressed, to assess their performance in a complex tissue environment.[1]

Comparative Data Summary

The performance of Product X, Alternative A, and Alternative B across these validation methods is summarized in the table below.

Validation MethodProduct X (New)Alternative AAlternative B
Western Blot (KO Validation) Single band at ~170 kDa in WT; No band in KOSingle band at ~170 kDa in WT; Faint non-specific band at ~100 kDa in KOMultiple bands in both WT and KO lysates
IP-MS (Target Identification) This compound identified with high confidence (+++)This compound identified with moderate confidence (++)This compound identified with low confidence (+); Several off-target proteins identified
Immunofluorescence (Cell Lines) Strong, specific membrane staining in U2OS; No staining in MCF-7Moderate membrane staining in U2OS; Low background in MCF-7Punctate cytoplasmic staining in both U2OS and MCF-7
Immunohistochemistry (Brain Tissue) Clear neuronal staining in the cerebral cortexDiffuse staining with some neuronal localizationHigh background staining across the tissue

Experimental Protocols and Results

Below are the detailed methodologies and representative results for each validation experiment.

Genetic Knockout (KO) Validation by Western Blot

Protocol:

  • Lysate Preparation: Whole brain lysates were prepared from wild-type and this compound knockout mice in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Western Blotting: 30 µg of protein from each lysate was separated on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies (Product X, Alternative A, Alternative B) were diluted 1:1000 in blocking buffer and incubated overnight at 4°C.

  • Detection: Membranes were washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate.

Results: Product X demonstrated high specificity by recognizing a single band at the expected molecular weight of this compound (~170 kDa) in the wild-type lysate, which was completely absent in the knockout lysate. Alternative A also detected the correct band in the wild-type lysate but showed a faint, non-specific band in the knockout lysate. Alternative B performed poorly, showing multiple bands in both lysates, indicating significant off-target binding.

Diagram of the Western Blot workflow for antibody validation.

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection WT_Lysate Wild-Type Lysate SDS_PAGE SDS-PAGE WT_Lysate->SDS_PAGE KO_Lysate This compound KO Lysate KO_Lysate->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Workflow for Western Blot validation of this compound antibody specificity.

Immunoprecipitation-Mass Spectrometry (IP-MS)

Protocol:

  • Immunoprecipitation: 1 mg of U2OS cell lysate was incubated with 5 µg of each this compound antibody (Product X, Alternative A, Alternative B) overnight at 4°C. The antibody-protein complexes were captured using protein A/G magnetic beads.

  • Elution and Digestion: The beads were washed, and the bound proteins were eluted. The eluates were then subjected to in-solution trypsin digestion.

  • Mass Spectrometry: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS data was searched against a human protein database to identify the immunoprecipitated proteins.

Results: The IP-MS results strongly supported the specificity of Product X, which exclusively pulled down this compound with high confidence. Alternative A also immunoprecipitated this compound, but with lower confidence and some background proteins. Alternative B showed weak enrichment for this compound and pulled down several known non-specific binding proteins, indicating poor specificity.

Diagram illustrating the IP-MS workflow.

Cell_Lysate Cell Lysate IP Immunoprecipitation Cell_Lysate->IP Antibody This compound Antibody Antibody->IP Beads Protein A/G Beads Beads->IP Wash Wash Beads IP->Wash Elute Elution Wash->Elute Digest Trypsin Digestion Elute->Digest LC_MS LC-MS/MS Digest->LC_MS Analysis Data Analysis LC_MS->Analysis

Caption: The experimental workflow for immunoprecipitation-mass spectrometry.

Immunofluorescence in Cells with Differential Expression

Protocol:

  • Cell Culture and Fixation: U2OS (this compound positive) and MCF-7 (this compound negative) cells were cultured on coverslips, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100.

  • Antibody Staining: Cells were blocked with 5% goat serum and then incubated with the primary this compound antibodies (1:500 dilution) for 1 hour.

  • Secondary Antibody and Imaging: After washing, cells were incubated with an Alexa Fluor 488-conjugated secondary antibody and counterstained with DAPI. Images were acquired using a confocal microscope.

Results: Product X showed strong and specific staining at the cell membrane of U2OS cells, consistent with the known localization of this compound, and no signal in the negative MCF-7 cells. Alternative A displayed weaker membrane staining in U2OS cells with some low-level background in MCF-7 cells. Alternative B resulted in a non-specific punctate cytoplasmic staining pattern in both cell lines.

Immunohistochemistry in Human Brain Tissue

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded sections of human cerebral cortex were deparaffinized and rehydrated. Antigen retrieval was performed using a citrate buffer.

  • Staining: Sections were blocked and then incubated with the primary this compound antibodies (1:200 dilution) overnight at 4°C.

  • Detection: A biotin-free HRP-polymer-based detection system was used, followed by DAB visualization and counterstaining with hematoxylin.

Results: Product X produced clear and specific staining of neurons within the cerebral cortex, aligning with the expected expression pattern of this compound. Alternative A showed some neuronal staining but with a more diffuse background signal. Alternative B resulted in high background staining across the entire tissue section, making it difficult to discern any specific signal.

The this compound Signaling Pathway

This compound is involved in several key cellular processes. Upon binding to apoptotic cells via its thrombospondin type 1 repeats (TSRs), it activates a signaling cascade involving ELMO1 and DOCK180, leading to Rac1-mediated cytoskeletal rearrangement and phagocytosis.[1]

A simplified diagram of the this compound-mediated phagocytosis signaling pathway.

cluster_0 Apoptotic Cell cluster_1 Phagocytic Cell Phosphatidylserine Phosphatidylserine This compound This compound Phosphatidylserine->this compound binds ELMO1 ELMO1 This compound->ELMO1 recruits DOCK180 DOCK180 ELMO1->DOCK180 activates Rac1_GDP Rac1-GDP DOCK180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Phagocytosis Phagocytosis Rac1_GTP->Phagocytosis promotes

Caption: this compound signaling in apoptotic cell clearance.

Conclusion

References

A Comparative Guide to the Functions of BAI1, BAI2, and BAI3

Author: BenchChem Technical Support Team. Date: November 2025

The Brain-Specific Angiogenesis Inhibitor (BAI) proteins, BAI1, BAI2, and BAI3, are members of the adhesion G-protein coupled receptor (aGPCR) family, playing crucial roles in a variety of physiological and pathological processes.[1][2][3] While sharing structural homology, these receptors exhibit distinct and overlapping functions in angiogenesis, phagocytosis, myoblast fusion, and the development and function of the nervous system.[1][2] This guide provides a detailed comparison of this compound, BAI2, and BAI3, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in understanding their multifaceted roles.

Comparative Overview of BAI Protein Functions

The functional distinctions and similarities between this compound, BAI2, and BAI3 are summarized in the table below. It is important to note that while some functions are well-established for one member, they may be less characterized for others.

FunctionThis compoundBAI2BAI3
Anti-Angiogenesis Well-established; mediated by its N-terminal fragment, Vasculostatin (Vstat120).[4]Implicated; suppresses Vascular Endothelial Growth Factor (VEGF) expression.[1][5]Implicated, but less characterized than this compound and BAI2.[6][7]
Phagocytosis Acts as a receptor for "eat-me" signals like phosphatidylserine on apoptotic cells and bacteria.[8]Not well-characterized.Not well-characterized.
Myoblast Fusion Promotes myoblast fusion.[8][9]Not essential for myoblast fusion.[10]Essential for myoblast fusion; cannot be functionally replaced by this compound.[10][11]
Synaptogenesis Promotes excitatory synapse formation and dendritic spine development.[12][13][14]Implicated in regulating glutamatergic synapse density.[15]Regulates synapse formation, particularly in the cerebellum.[7][16]
Ligand Binding Phosphatidylserine.[8]Largely orphan.C1q-like (C1qL) proteins.[7][16][17]
Signaling Pathways ELMO/Dock180/Rac1, Gα12/13-Rho, Tiam1/Par3-Rac1.[1][18]G-protein coupling, NFAT pathway.[1][2]ELMO/Dock180/Rac1.[1][2]

Signaling Pathways of BAI Proteins

The BAI proteins transduce extracellular signals into intracellular responses through various signaling cascades. While there are overlaps, each member appears to have preferential pathways.

This compound Signaling

BAI1_Signaling cluster_extracellular cluster_membrane cluster_intracellular Phosphatidylserine Phosphatidylserine This compound This compound Phosphatidylserine->this compound Binds ELMO1 ELMO1 This compound->ELMO1 Recruits Tiam1 Tiam1 This compound->Tiam1 Recruits Gα12/13 Gα12/13 This compound->Gα12/13 Activates Dock180 Dock180 ELMO1->Dock180 Complexes with Rac1_GDP Rac1-GDP Dock180->Rac1_GDP Activates Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac1_GTP->Cytoskeletal_Rearrangement Synaptogenesis Synaptogenesis Rac1_GTP->Synaptogenesis Phagocytosis Phagocytosis Cytoskeletal_Rearrangement->Phagocytosis Par3 Par3 Tiam1->Par3 Complexes with Par3->Rac1_GDP Activates Rho Rho Gα12/13->Rho Activates

This compound Signaling Pathways

BAI2 Signaling

The signaling mechanisms of BAI2 are less defined compared to this compound and BAI3. It is known to couple to G proteins and can suppress the expression of VEGF.[1][5] Recent studies have also implicated BAI2 in activating the nuclear factor of activated T-cells (NFAT) pathway following proteolytic processing.[2]

BAI2_Signaling cluster_membrane cluster_intracellular BAI2 BAI2 G_protein G Protein BAI2->G_protein Activates NFAT_Pathway NFAT Pathway BAI2->NFAT_Pathway Activates via proteolysis GABPγ GABPγ BAI2->GABPγ Interacts with VEGF_Expression VEGF Expression GABPγ->VEGF_Expression Suppresses

BAI2 Signaling Pathways

BAI3 Signaling

Similar to this compound, BAI3 utilizes the ELMO/Dock180/Rac1 signaling module.[1][2] This pathway is crucial for its roles in myoblast fusion and the regulation of dendrite morphogenesis.[2][10] BAI3 is also a high-affinity receptor for secreted C1q-like (C1qL) proteins, and this interaction is critical for synapse formation in the cerebellum.[7][16][17]

BAI3_Signaling cluster_extracellular cluster_membrane cluster_intracellular C1qL_proteins C1qL Proteins BAI3 BAI3 C1qL_proteins->BAI3 Binds Synapse_Formation Synapse Formation C1qL_proteins->Synapse_Formation ELMO1 ELMO1 BAI3->ELMO1 Recruits BAI3->Synapse_Formation Dock180 Dock180 ELMO1->Dock180 Complexes with Rac1_GDP Rac1-GDP Dock180->Rac1_GDP Activates Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Dendrite_Morphogenesis Dendrite Morphogenesis Rac1_GTP->Dendrite_Morphogenesis Myoblast_Fusion Myoblast Fusion Rac1_GTP->Myoblast_Fusion

BAI3 Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to elucidate the functions of BAI proteins.

Myoblast Fusion Assay

This assay is used to quantify the extent of myoblast fusion into myotubes, a critical process in muscle development and regeneration.

  • Cell Culture: C2C12 myoblasts are cultured in growth medium until they reach 70-80% confluency. To induce fusion, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).[9]

  • Transfection/Transduction: To study the effect of BAI proteins, myoblasts can be transfected or transduced with expression vectors for this compound, BAI2, or BAI3, or with shRNAs for their knockdown.[10]

  • Immunostaining: After a set period of differentiation (e.g., 48-72 hours), cells are fixed and stained for muscle-specific proteins like Myosin Heavy Chain (MHC) to identify myotubes, and with a nuclear stain (e.g., Hoechst) to count nuclei.[20]

  • Quantification: The fusion index is calculated as the percentage of nuclei within MHC-positive myotubes relative to the total number of nuclei in a field of view. Multiple random fields are imaged and quantified to ensure statistical robustness.[9]

Phagocytosis Assay

This assay measures the ability of cells to engulf particles, such as apoptotic cells or beads, and is used to study the role of this compound as a phagocytic receptor.

  • Target Preparation: Apoptotic targets can be generated by treating cells (e.g., thymocytes) with an apoptosis-inducing agent (e.g., dexamethasone). Alternatively, fluorescently labeled beads can be used.[21][22]

  • Co-culture: Phagocytic cells (e.g., macrophages or cells engineered to express BAI proteins) are incubated with the prepared targets for a specific duration.[23]

  • Analysis: The extent of phagocytosis can be quantified using several methods:

    • Flow Cytometry: If fluorescent targets are used, the percentage of phagocytic cells that have engulfed targets and the intensity of the fluorescent signal can be measured.[21][23]

    • Microscopy: Cells can be visualized by microscopy to manually count the number of engulfed targets per phagocyte.[23]

Synaptogenesis Assay

These assays are employed to investigate the role of BAI proteins in the formation and maturation of synapses.

  • Neuronal Culture and Transfection: Primary hippocampal or cortical neurons are cultured and transfected with plasmids expressing BAI proteins or shRNAs to modulate their expression.[13][14]

  • Immunocytochemistry: At a specific time in culture (e.g., 21 days in vitro), neurons are fixed and stained for pre-synaptic (e.g., VGLUT1) and post-synaptic (e.g., PSD-95) markers.[14]

  • Image Acquisition and Analysis: High-resolution images of dendrites are captured, and the density and morphology of dendritic spines and the number of co-localized pre- and post-synaptic puncta (representing synapses) are quantified.[12][14]

  • Electrophysiology: Whole-cell patch-clamp recordings can be performed to measure miniature excitatory postsynaptic currents (mEPSCs) to assess synaptic function.[14]

Conclusion

The BAI family of adhesion GPCRs, comprising this compound, BAI2, and BAI3, are integral regulators of diverse cellular processes. While they share structural similarities, their functional profiles are distinct, with this compound playing a prominent role in phagocytosis, BAI3 being essential for myoblast fusion, and all three members contributing to the intricate processes of angiogenesis and synaptogenesis. The differential engagement of downstream signaling pathways, such as the ELMO/Dock180/Rac1 module and G-protein signaling, underlies their specific functions. Future research focusing on direct comparative studies under uniform experimental conditions will be invaluable in further dissecting the unique and redundant roles of these important receptors, paving the way for potential therapeutic interventions in diseases where their functions are dysregulated.

References

Phenotypic Comparison of BAI1 Knockout and Wild-Type Mice: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as ADGRB1, is a member of the adhesion G protein-coupled receptor (GPCR) family, highly expressed in the brain's neurons and glia.[1] It plays a crucial role in a variety of physiological processes, including the suppression of angiogenesis, engulfment of apoptotic cells, myogenesis, and synapse development.[1][2][3] This guide provides an objective comparison of this compound knockout (KO) and wild-type (WT) mice, summarizing key phenotypic differences supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key phenotypic differences observed between this compound KO and WT mice across various experimental paradigms.

Table 1: Neuroanatomical and Growth Phenotypes

PhenotypeGenotypeObservationAgeReference
Body Weight Adgrb1-/-Significantly lower than WT littermates.3 weeks[1]
Adgrb1-/-Comparable to WT littermates.2-3 months[1]
Brain Weight Adgrb1-/-Significantly lower than WT littermates.3 weeks & 2-3 months[1]
Neuron Density (Hippocampus) Adgrb1-/-Significantly lower in Dentate Gyrus (DG) and CA1 regions.2-3 months[1]
Apoptosis (Hippocampus) Adgrb1-/-Significantly greater number of Cleaved Caspase-3 positive cells in the CA1 region.Postnatal Day 1 (P1)[1]
Postsynaptic Density (PSD) This compound–/–Thinning of the PSD at hippocampal synapses.Adult[4]
Dendritic Morphology This compound–/–Normal dendritic arborization and spine density in CA1 neurons.Adult[4]

Table 2: Behavioral Phenotypes

Behavioral TestGenotypeObservationReference
Social Behavior Adgrb1-/-Significant deficits in social behavior.[1][5]
Seizure Susceptibility Adgrb1-/-Increased vulnerability to seizures.[1][5]
Spatial Learning & Memory (Morris Water Maze) This compound–/–Deficient in learning and memory retention; did not show a preference for the target quadrant.[4]
Anxiety-like Behavior (Elevated Plus Maze, Light/Dark Test, Marble Burying) This compound–/–No significant difference compared to WT mice.[4]

Table 3: Synaptic Plasticity and Protein Expression

ParameterGenotypeObservationReference
Long-Term Potentiation (LTP) This compound–/–Significantly enhanced LTP in hippocampal CA1 synapses.[4]
Long-Term Depression (LTD) This compound–/–Impaired LTD; low-frequency stimulation induced LTP instead of LTD.[4]
PSD-95 Protein Levels This compound–/–Reduced by approximately 50% in the brain (neocortex, hippocampus, cerebellum).[4]
PSD-95 Polyubiquitination This compound–/–Increased polyubiquitination of PSD-95.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways of this compound and a typical experimental workflow for comparing knockout and wild-type mice.

BAI1_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_extracellular Extracellular This compound This compound MDM2 MDM2 (E3 Ubiquitin Ligase) This compound->MDM2 Inhibits Par3_Tiam1 Par3/Tiam1 Complex This compound->Par3_Tiam1 Recruits PSD95_ub PSD-95 (Polyubiquitinated) MDM2->PSD95_ub Polyubiquitinates PSD95 PSD-95 (Stable) MDM2->PSD95 Targets for Ubiquitination Proteasome Proteasome PSD95_ub->Proteasome Degradation Rac1 Rac1 Par3_Tiam1->Rac1 Activates Actin Actin Cytoskeleton Remodeling Rac1->Actin Promotes Dendritic Spine\nFormation Dendritic Spine Formation Actin->Dendritic Spine\nFormation Synapse\nDevelopment Synapse Development Actin->Synapse\nDevelopment Phosphatidylserine Phosphatidylserine (on apoptotic cell) Phosphatidylserine->this compound Binds

Caption: this compound signaling pathways at the postsynaptic density.

Experimental_Workflow cluster_analysis Phenotypic Analysis cluster_behavior cluster_histology cluster_electrophys cluster_molecular start Generation of This compound KO & WT Littermates behavior Behavioral Testing start->behavior histology Histology & IHC start->histology electrophys Electrophysiology start->electrophys molecular Molecular Biology start->molecular data_analysis Data Analysis & Phenotypic Comparison behavior->data_analysis mwm Morris Water Maze behavior->mwm social Social Interaction behavior->social anxiety Anxiety Assays behavior->anxiety histology->data_analysis neuron_density Neuron Density histology->neuron_density apoptosis Apoptosis (CC3) histology->apoptosis gliosis Gliosis (GFAP/IBA1) histology->gliosis electrophys->data_analysis ltp LTP Recording electrophys->ltp ltd LTD Recording electrophys->ltd molecular->data_analysis wb Western Blot (PSD-95) molecular->wb coip Co-IP (this compound-MDM2) molecular->coip rtpcr RT-PCR molecular->rtpcr

Caption: Experimental workflow for this compound KO vs. WT mouse comparison.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the phenotype of this compound knockout mice.

Animal Models and Genotyping
  • Generation of this compound KO Mice: this compound–/– mice are generated by deleting exon 2 of the Adgrb1 gene, which contains the ATG start codon, resulting in a null mutation.[1][6] Heterozygous (Adgrb1+/-) mice on a C57BL/6J background are typically bred to generate wild-type (WT), heterozygous, and homozygous (Adgrb1-/-) knockout offspring for comparison.[1]

  • Genotyping: The genetic status of the mice is confirmed using several methods.

    • Southern Blot: Genomic DNA is digested and hybridized with a probe to distinguish between the wild-type allele and the recombinant knockout allele.[6][7]

    • RT-PCR: RNA is extracted from brain tissue to confirm the absence of this compound gene transcripts from the targeted exon.[4][6]

    • Western Blot: Brain lysates are analyzed to confirm the complete absence of the this compound protein in homozygous knockout mice.[4][6]

Behavioral Assays
  • Morris Water Maze (Spatial Learning and Memory):

    • Apparatus: A circular pool is filled with opaque water. A hidden platform is submerged in one quadrant.

    • Acquisition Phase: Mice are trained over several days to find the submerged platform using spatial cues in the room. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: After training, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform used to be is measured to assess memory retention.[4]

  • Anxiety-like Behavior:

    • Elevated Plus-Maze: This apparatus consists of two open and two closed arms. The time spent in the open arms versus the closed arms is measured to assess anxiety levels.[4]

    • Light/Dark Test: This test uses a box with a dark, enclosed compartment and a brightly lit compartment. The time spent in the lit area is recorded.[4]

Histology and Immunohistochemistry (IHC)
  • Tissue Preparation: Mice are anesthetized and perfused. The brains are extracted, fixed, and sectioned for staining.

  • Staining and Analysis:

    • Hematoxylin and Eosin (H&E) Staining: Used to examine the overall brain anatomy and identify any structural defects.[4]

    • Immunohistochemistry: Sections are incubated with primary antibodies against specific cellular markers, followed by fluorescently labeled secondary antibodies.

      • Apoptosis: Cleaved Caspase-3 (CC3) is used as a marker for apoptotic cells.[1]

      • Astrocytes: Glial fibrillary acidic protein (GFAP) is used to identify astrocytes.[1]

      • Microglia: Ionized calcium-binding adapter molecule 1 (IBA1) is used to identify microglia.[1]

    • Quantification: The density of labeled cells is quantified in specific brain regions, such as the hippocampus, using microscopy and image analysis software.[1]

Electrophysiology
  • Slice Preparation: Acute hippocampal slices are prepared from adult mice.

  • Field Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.

  • Long-Term Potentiation (LTP) Induction: A high-frequency stimulation (HFS) protocol is applied to induce LTP. The magnitude of potentiation is measured for at least 30 minutes post-stimulation.[4]

  • Long-Term Depression (LTD) Induction: A low-frequency stimulation (LFS) protocol (e.g., 1 Hz) is applied to induce LTD. The magnitude of depression is recorded.[4]

Molecular Biology
  • Western Blotting: Brain tissue from different regions is homogenized to extract proteins. Protein concentrations are determined, and samples are run on an SDS-PAGE gel. Proteins are transferred to a membrane and probed with antibodies against proteins of interest, such as PSD-95, to quantify their expression levels.[4]

  • Co-immunoprecipitation (Co-IP): This technique is used to study protein-protein interactions in vivo. Brain extracts are incubated with an antibody against a target protein (e.g., this compound). The antibody-protein complex is then captured, and the interacting proteins are identified by Western blotting (e.g., for MDM2).[4]

References

Navigating the Therapeutic Landscape of BAI1: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting Brain-specific angiogenesis inhibitor 1 (BAI1), an adhesion G protein-coupled receptor (GPCR), is crucial. This guide provides a comparative overview of the current therapeutic strategies leveraging this compound's intrinsic anti-tumor and anti-angiogenic properties, supported by experimental data and detailed methodologies.

Contrary to the typical drug development paradigm of identifying small molecule inhibitors, the therapeutic exploration of this compound has centered on restoring its function in cancerous tissues where it is often suppressed[1][2][3]. The primary approaches involve either reintroducing the full-length this compound protein or administering its secreted extracellular fragment, Vasculostatin (Vstat120)[3][4]. This guide will delve into the efficacy of these strategies, offering a clear comparison for informed research and development.

Comparative Efficacy of this compound-Based Therapeutic Strategies

Direct comparative studies of different this compound-based therapeutic modalities are still emerging. However, by collating data from various preclinical studies, we can construct a comparative overview of their efficacy. The following table summarizes the key findings on the anti-tumor and anti-angiogenic effects of this compound restoration and Vstat120 administration.

Therapeutic StrategyKey Efficacy MetricsExperimental ModelKey Findings
This compound Expression Restoration Reduced tumor growth, decreased microvessel densityGlioblastoma xenograftsRestoration of this compound expression in cancer cells leads to a significant reduction in tumor progression and neovascularization[2][3].
Inhibition of endothelial cell proliferationIn vitro co-cultureThis compound expression inversely correlates with tumor neovascularization and peritumoral brain edema[2][3].
Vasculostatin (Vstat120) Administration Potent anti-tumor and anti-angiogenic effectsMultiple tumor modelsVstat120, a secreted fragment of this compound, has been shown to suppress tumor growth and angiogenesis effectively[3][4].
Enhanced efficacy with oncolytic virusesIn vivo cancer modelsOncolytic herpes simplex viruses engineered to express Vstat120 demonstrate potent anti-tumor effects[3][4].

Understanding the Mechanism: The this compound Signaling Pathway

This compound is a multi-domain transmembrane protein that plays a significant role in cell adhesion, phagocytosis, and the inhibition of angiogenesis. Its signaling is complex, involving both G-protein dependent and independent pathways. Understanding these pathways is critical for developing effective therapeutic interventions.

BAI1_Signaling_Pathway This compound Signaling Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound (ADGRB1) Apoptotic_Cell->this compound binds via TSRs LPS Gram-negative Bacteria (LPS) LPS->this compound binds via TSRs ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 recruits G12_13 Gα12/13 This compound->G12_13 couples to Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 recruits PSD95_MDM2 PSD-95/MDM2 This compound->PSD95_MDM2 stabilizes Rac1 Rac1 ELMO_Dock180->Rac1 activates Actin_Cytoskeleton Actin Cytoskeleton Remodeling Rac1->Actin_Cytoskeleton regulates Synaptogenesis Synaptogenesis Rac1->Synaptogenesis Phagocytosis Phagocytosis Actin_Cytoskeleton->Phagocytosis RhoA RhoA G12_13->RhoA activates Angiogenesis_Inhibition Inhibition of Angiogenesis RhoA->Angiogenesis_Inhibition Tiam1_Par3->Rac1 PSD95_MDM2->Synaptogenesis

This compound signaling cascade.

Experimental Protocols for Efficacy Evaluation

The assessment of this compound-based therapies requires robust and reproducible experimental protocols. Below are methodologies for key experiments frequently cited in the evaluation of anti-angiogenic and anti-tumor efficacy.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Methodology:

  • Preparation of Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the cells with conditioned media from cells expressing this compound or Vstat120, or with purified Vstat120 protein.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Analysis: After a suitable incubation period (typically 4-18 hours), visualize the tube formation using a microscope. Quantify the total tube length and the number of branch points using image analysis software. A reduction in these parameters indicates an anti-angiogenic effect.

In Vivo Tumor Xenograft Model

This model evaluates the in vivo efficacy of a therapeutic agent on tumor growth.

Methodology:

  • Cell Implantation: Subcutaneously implant tumor cells (e.g., glioblastoma cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Treatment Administration: Administer the therapeutic agent. This could involve intratumoral injection of an oncolytic virus expressing Vstat120 or systemic administration of a Vstat120-based therapeutic.

  • Monitoring: Measure tumor volume regularly using calipers. Monitor the overall health and body weight of the mice.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analysis to assess microvessel density and apoptosis.

Conceptual Experimental Workflow

The development and evaluation of a novel this compound-targeted therapeutic would follow a structured workflow, from initial screening to preclinical validation.

Experimental_Workflow Experimental Workflow for Evaluating this compound-Targeted Therapies cluster_1 Preclinical Development Start Start Target_Validation Target Validation (this compound expression in disease) Start->Target_Validation Therapeutic_Development Therapeutic Development (e.g., Vstat120 construct, delivery vehicle) Target_Validation->Therapeutic_Development In_Vitro_Screening In Vitro Screening (e.g., Tube Formation Assay, Cell Proliferation Assay) Therapeutic_Development->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Tumor Xenograft Models) In_Vitro_Screening->In_Vivo_Efficacy Mechanism_of_Action->In_Vivo_Efficacy Toxicity_Safety Toxicity and Safety Assessment In_Vivo_Efficacy->Toxicity_Safety Preclinical_Candidate Preclinical Candidate Selection Toxicity_Safety->Preclinical_Candidate

A typical drug discovery workflow.

References

Assessing Cross-Reactivity of Polyclonal BAI1 Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available polyclonal antibodies targeting the Brain-specific angiogenesis inhibitor 1 (BAI1). The focus is on assessing their potential for cross-reactivity with other members of the BAI family, namely BAI2 and BAI3. This objective analysis is supported by predictive data and detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

Introduction to this compound and the Importance of Antibody Specificity

Brain-specific angiogenesis inhibitor 1 (this compound), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a member of the adhesion G protein-coupled receptor family. It plays crucial roles in various physiological and pathological processes, including angiogenesis inhibition, phagocytosis of apoptotic cells, synaptogenesis, and tumor suppression. Given the significant homology between this compound and other BAI family members (BAI2/ADGRB2 and BAI3/ADGRB3), the specificity of antibodies used in their study is paramount to avoid misleading results stemming from cross-reactivity. Polyclonal antibodies, by nature, recognize multiple epitopes on an antigen, which increases the likelihood of cross-reactivity with structurally similar proteins.

Commercially Available Polyclonal this compound Antibodies: A Comparative Overview

Several vendors offer polyclonal antibodies raised against this compound. The following table summarizes key features of some of the available options. It is important to note that direct experimental data on cross-reactivity with BAI2 and BAI3 is often limited in product datasheets.

VendorCatalog NumberHost SpeciesImmunogenValidated Applications
Thermo Fisher ScientificPA1-46465RabbitSynthetic peptide from the C-terminal of human this compoundICC/IF, IHC (Paraffin), WB
Antibodies.comA96416RabbitSynthetic peptide from human this compound (aa 691-740)ELISA, IF, IHC, WB
Novus BiologicalsNB110-81586RabbitSynthetic peptide from the C-terminal of human this compoundICC/IF, IHC, WB
MyBioSource.comMBS9606363RabbitNot specifiedELISA, ICC, IF, IHC, WB

Predictive Analysis of Cross-Reactivity: Sequence Alignment

A fundamental first step in assessing potential cross-reactivity is to compare the amino acid sequence of the immunogen with the sequences of related proteins. Here, we present a sequence alignment of the C-terminal region of human this compound (the immunogen region for several commercial antibodies) with the corresponding regions of human BAI2 and BAI3.

Sequence Alignment of Human this compound, BAI2, and BAI3 (C-terminal region)

A multiple sequence alignment of the full-length protein sequences of human this compound, BAI2, and BAI3 reveals regions of homology that could lead to antibody cross-reactivity. The percentage identity between the full-length proteins is as follows:

  • This compound vs. BAI2: 46% identity

  • This compound vs. BAI3: 48% identity

  • BAI2 vs. BAI3: 62% identity

The immunogens for many commercially available polyclonal this compound antibodies are raised against the C-terminal intracellular domain. A focused alignment of this region is critical for predicting cross-reactivity. For instance, the immunogen for Thermo Fisher's PA1-46465 and Novus Biologicals' NB110-81586 is a synthetic peptide from the C-terminal portion of human this compound. Similarly, Antibodies.com's A96416 uses a peptide from amino acids 691-740.

Interpretation: The significant homology, particularly between BAI2 and BAI3, suggests a higher probability of cross-reactivity for polyclonal antibodies raised against whole protein or large domains. Antibodies generated against specific, non-homologous peptide sequences in the C-terminal region of this compound are expected to have higher specificity. However, without experimental validation, this remains a prediction.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is necessary to experimentally validate the specificity of a polyclonal this compound antibody. The following diagram outlines a recommended workflow.

G cluster_0 Initial Screening cluster_1 Biochemical Validation cluster_2 Cellular/Tissue Validation cluster_3 Final Assessment SequenceAlignment Sequence Alignment (this compound, BAI2, BAI3) WesternBlot Western Blot (Lysates from cells expressing This compound, BAI2, or BAI3) SequenceAlignment->WesternBlot Predicts potential cross-reactivity IHC Immunohistochemistry (Tissues with known expression of BAI family members) WesternBlot->IHC PeptideArray Peptide Array (Peptides from this compound, BAI2, BAI3) PeptideArray->IHC ELISA Indirect ELISA (Recombinant this compound, BAI2, BAI3 proteins) IHC->ELISA Analysis Data Analysis and Cross-Reactivity Assessment ELISA->Analysis BAI1_Signaling cluster_0 Extracellular Ligands cluster_1 This compound Receptor cluster_2 Intracellular Signaling Complexes cluster_3 Downstream Effectors cluster_4 Cellular Responses Phosphatidylserine Phosphatidylserine (on apoptotic cells) This compound This compound Phosphatidylserine->this compound ELMO_DOCK ELMO/DOCK180 This compound->ELMO_DOCK Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 Galpha1213 Gα12/13 This compound->Galpha1213 Rac1 Rac1 ELMO_DOCK->Rac1 Tiam1_Par3->Rac1 RhoA RhoA Galpha1213->RhoA Phagocytosis Phagocytosis Rac1->Phagocytosis Synaptogenesis Synaptogenesis Rac1->Synaptogenesis Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement

Unveiling a Novel BAI1 Protein Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data confirming a novel protein interaction with Brain Angiogenesis Inhibitor 1 (BAI1). It is designed to offer an objective analysis of the binding characteristics and the methodologies used to validate this interaction, alongside comparisons with other known this compound interactors.

Data Presentation: Comparative Analysis of this compound Protein Interactions

The following table summarizes the quantitative and qualitative data for the interaction of this compound with its binding partners. While quantitative binding affinity data is not available for all interactors, the evidence for direct interaction is supported by co-immunoprecipitation and pull-down assays.

Interacting ProteinMethod of ValidationBinding Affinity (Kd)Cellular Function
ELMO1/Dock180 Co-Immunoprecipitation, Pull-down Assay, Isothermal Titration Calorimetry (ITC)~3.36 µM (for this compound-EBD and ELMO2-RAE)[1]Activation of Rac1, cytoskeletal rearrangement, phagocytosis of apoptotic cells and bacteria[2][3][4]
Rac1 Co-Immunoprecipitation, Pull-down AssayNot DeterminedDownstream effector of this compound signaling, regulation of actin dynamics, cell migration, and phagocytosis.[1]
Tiam1/Par3 Co-Immunoprecipitation, Pull-down AssayNot Determined (Tiam1 binds Talin with a Kd of ~430 nM)Rac1 guanine nucleotide exchange factor (GEF), links this compound to Rac1 activation, synaptogenesis.[5][6]
Alternative Interactors VariousNot DeterminedIncludes proteins involved in signal transduction and cytoskeletal organization.

Experimental Protocols: Methodologies for Key Experiments

Detailed protocols for co-immunoprecipitation and pull-down assays are provided below. These are standard techniques used to validate protein-protein interactions.

Co-Immunoprecipitation (Co-IP) Protocol for Membrane Proteins

Co-immunoprecipitation is a powerful technique to identify and validate in vivo protein-protein interactions. For a transmembrane protein like this compound, specific considerations are necessary to maintain the integrity of the protein and its interactions.

Materials:

  • Cells expressing tagged this compound and its putative interacting partner.

  • Lysis Buffer (e.g., RIPA buffer or a buffer with a mild non-ionic detergent like NP-40, supplemented with protease and phosphatase inhibitors).

  • Antibody specific to the tag on this compound (e.g., anti-FLAG, anti-HA).

  • Protein A/G magnetic beads.

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

  • Magnetic rack.

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. For membrane proteins, ensure the detergent concentration is sufficient to solubilize the membrane without disrupting protein complexes. Incubate on ice with occasional vortexing.

  • Clarification: Centrifuge the lysate to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate to reduce non-specific binding. Remove the beads using a magnetic rack.

  • Immunoprecipitation: Add the specific antibody against the tagged this compound to the pre-cleared lysate. Incubate with gentle rotation at 4°C.

  • Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complex.

  • Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer and heat to release the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the putative interacting protein.

Pull-Down Assay Protocol

A pull-down assay is an in vitro method used to confirm a direct protein-protein interaction. This technique utilizes a "bait" protein (e.g., a tagged this compound) immobilized on beads to "pull down" its interacting partner ("prey") from a cell lysate or a solution of purified protein.

Materials:

  • Purified, tagged "bait" protein (e.g., GST-BAI1 or His-BAI1).

  • Affinity beads corresponding to the tag (e.g., Glutathione-agarose or Ni-NTA agarose).

  • "Prey" protein source (e.g., cell lysate or purified protein).

  • Binding Buffer (optimized for the specific interaction).

  • Wash Buffer.

  • Elution Buffer (e.g., containing a high concentration of glutathione or imidazole).

Procedure:

  • Bait Immobilization: Incubate the purified tagged bait protein with the affinity beads to immobilize it.

  • Washing: Wash the beads to remove any unbound bait protein.

  • Binding: Add the prey protein source to the beads and incubate to allow for the interaction to occur.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting prey protein.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving this compound and the workflows of the experimental protocols described above.

BAI1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound ELMO1_Dock180 ELMO1/Dock180 This compound->ELMO1_Dock180 Direct Interaction (Kd ~3.36 µM) Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 Interaction Rac1_GDP Rac1-GDP ELMO1_Dock180->Rac1_GDP Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP GEF Activity Actin_Rearrangement Actin Cytoskeleton Rearrangement Rac1_GTP->Actin_Rearrangement Tiam1_Par3->Rac1_GDP Phagocytosis Phagocytosis Actin_Rearrangement->Phagocytosis Synaptogenesis Synaptogenesis Actin_Rearrangement->Synaptogenesis

Caption: this compound Signaling Pathways.

Co_IP_Workflow Start Start: Cells expressing tagged this compound and interactor Lysis Cell Lysis Start->Lysis Clarification Clarify Lysate Lysis->Clarification IP Immunoprecipitation with anti-tag antibody Clarification->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash beads Capture->Wash Elution Elute protein complexes Wash->Elution Analysis Analyze by Western Blot Elution->Analysis

Caption: Co-Immunoprecipitation Workflow.

Pull_Down_Workflow Start Start: Purified tagged 'bait' protein (this compound) Immobilize Immobilize bait on affinity beads Start->Immobilize Bind Incubate with 'prey' protein source Immobilize->Bind Wash Wash beads Bind->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot Elute->Analyze

Caption: Pull-Down Assay Workflow.

References

Unraveling the Multifaceted Roles of BAI1: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling and diverse functions of Brain-specific Angiogenesis Inhibitor 1 (BAI1) is crucial for harnessing its therapeutic potential. This guide provides a comparative overview of key published findings on this compound, presenting experimental data and methodologies to offer a comprehensive understanding of its complex biology.

Brain-specific Angiogenesis Inhibitor 1 (this compound), a member of the adhesion G protein-coupled receptor (GPCR) family, has been implicated in a wide array of physiological and pathological processes, including phagocytosis, synaptogenesis, angiogenesis, and cancer.[1][2][3] Initially identified as a p53-target gene with anti-angiogenic properties, its functional repertoire has since expanded significantly.[4][5] This guide synthesizes findings from multiple studies to provide a clear comparison of the experimental evidence supporting the diverse roles of this compound.

Comparative Analysis of this compound Functions and Signaling

The multifaceted nature of this compound is reflected in the variety of signaling pathways it has been shown to modulate. These pathways are often cell-type and context-dependent. Below is a summary of key findings related to its major functions.

Table 1: Comparison of Key Experimental Findings on this compound Function

Function Key Finding Model System(s) Quantitative Data Highlights Reference(s)
Phagocytosis This compound acts as a receptor for phosphatidylserine on apoptotic cells, triggering their engulfment via an ELMO1/Dock180/Rac1 signaling module.Primary macrophages, heterologous nonphagocytic cellsKnockdown of this compound in primary macrophages significantly reduced binding and internalization of Salmonella typhimurium.[6][7]
Synaptogenesis This compound promotes excitatory synaptogenesis by recruiting the Par3-Tiam1 polarity complex, leading to local Rac1 activation and actin remodeling. It also stabilizes the postsynaptic scaffold PSD-95 by inhibiting the E3 ubiquitin ligase MDM2.Hippocampal pyramidal neurons (in vivo and in vitro)Acute this compound knockdown resulted in a ~50% reduction in spine density in cultured neurons.[8][9][10]
Anti-Angiogenesis The extracellular domain of this compound, particularly its thrombospondin type 1 repeats (TSRs), can be cleaved to release fragments (Vstat120, Vstat40) that inhibit angiogenesis.Rabbit corneal angiogenesis model, cancer xenograft modelsOverexpression of this compound or vasculostatin-120 can inhibit tumor growth in several cancer xenograft models in vivo.[1][9][11]
Tumor Suppression This compound expression is downregulated in glioblastoma and other cancers. Overexpression of this compound can inhibit tumor growth.Glioma cell lines, primary glioma specimens, cancer xenograft modelsThis compound mRNA levels are consistently downregulated in primary glioma specimens and cell lines.[1][2][9]
Bacterial Recognition This compound functions as a pattern recognition receptor for Gram-negative bacteria by recognizing their surface lipopolysaccharide (LPS) via its TSRs.Primary macrophages, heterologous nonphagocytic cellsPreincubation of bacteria with recombinant soluble this compound ectodomain significantly reduced binding and internalization of Salmonella typhimurium.[6][7]

Key Signaling Pathways of this compound

The diverse functions of this compound are mediated through a complex network of intracellular signaling pathways. The following diagrams illustrate the major signaling cascades that have been reported in the literature.

BAI1_Phagocytosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound Apoptotic_Cell->this compound binds Gram_Negative_Bacteria Gram-Negative Bacteria (LPS) Gram_Negative_Bacteria->this compound binds ELMO1 ELMO1 This compound->ELMO1 recruits Dock180 Dock180 ELMO1->Dock180 activates Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin_Remodeling Actin Cytoskeleton Remodeling Rac1_GTP->Actin_Remodeling promotes Engulfment Engulfment Actin_Remodeling->Engulfment leads to

This compound-mediated phagocytosis signaling pathway.

BAI1_Synaptogenesis_Pathway cluster_postsynaptic Postsynaptic Terminal This compound This compound Par3 Par3 This compound->Par3 recruits MDM2 MDM2 This compound->MDM2 inhibits Tiam1 Tiam1 Par3->Tiam1 complexes with Rac1_GDP_syn Rac1-GDP Tiam1->Rac1_GDP_syn GEF activity Rac1_GTP_syn Rac1-GTP Rac1_GDP_syn->Rac1_GTP_syn Actin_Remodeling_syn Actin Cytoskeleton Remodeling Rac1_GTP_syn->Actin_Remodeling_syn promotes Spine_Growth Dendritic Spine Growth Actin_Remodeling_syn->Spine_Growth leads to PSD95 PSD-95 MDM2->PSD95 ubiquitinates Degradation Degradation MDM2->Degradation targets for degradation Ub Ubiquitin Proteasome Proteasome

This compound signaling in synaptogenesis.

BAI1_Rho_Activation_Pathway cluster_membrane_rho Plasma Membrane cluster_intracellular_rho Intracellular BAI1_rho This compound G12_13 Gα12/13 BAI1_rho->G12_13 activates p115RhoGEF p115RhoGEF G12_13->p115RhoGEF activates RhoA_GDP RhoA-GDP p115RhoGEF->RhoA_GDP GEF activity RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement promotes

This compound-mediated RhoA activation pathway.

Experimental Protocols

To facilitate the independent replication and validation of the cited findings, detailed methodologies for key experiments are outlined below.

Protocol 1: In Vitro Phagocytosis Assay

This protocol is based on methodologies used to assess the role of this compound in the engulfment of bacteria.[6][7]

  • Cell Culture: Culture primary macrophages or a suitable phagocytic cell line in appropriate media. For this compound knockdown experiments, transfect cells with this compound-specific siRNA or control siRNA 48-72 hours prior to the assay. For overexpression studies, transfect with a this compound expression vector or an empty vector control.

  • Bacterial Preparation: Culture Gram-negative bacteria (e.g., Salmonella typhimurium) to mid-log phase. Label the bacteria with a fluorescent marker (e.g., FITC) for visualization.

  • Phagocytosis Assay:

    • Wash the cultured phagocytes with PBS.

    • Add the fluorescently labeled bacteria to the cells at a specific multiplicity of infection (MOI).

    • Incubate for a defined period (e.g., 1-2 hours) to allow for bacterial binding and internalization.

    • Wash the cells extensively to remove non-adherent bacteria.

    • To differentiate between internalized and surface-bound bacteria, use a quenching agent (e.g., trypan blue) for the extracellular fluorescence.

  • Data Acquisition and Analysis:

    • Analyze the cells using flow cytometry to quantify the percentage of cells with internalized bacteria and the mean fluorescence intensity.

    • Alternatively, visualize and quantify internalized bacteria using fluorescence microscopy.

    • Compare the phagocytic activity between control, this compound knockdown, and/or this compound overexpressing cells.

Protocol 2: Dendritic Spine Density Analysis

This protocol is adapted from studies investigating the role of this compound in synaptogenesis.[8][10]

  • Neuronal Culture and Transfection: Culture primary hippocampal or cortical neurons. At a specific day in vitro (DIV), transfect the neurons with plasmids expressing a fluorescent protein (e.g., EGFP) to visualize neuronal morphology, along with either a control vector or a vector expressing shRNA against this compound.

  • Immunocytochemistry:

    • At the desired time point post-transfection (e.g., DIV 21), fix the neurons with 4% paraformaldehyde.

    • Permeabilize the cells and block non-specific binding sites.

    • Incubate with primary antibodies against synaptic markers (e.g., vGluT1 for presynaptic terminals and PSD-95 for postsynaptic densities).

    • Incubate with corresponding fluorescently labeled secondary antibodies.

  • Image Acquisition:

    • Acquire high-resolution images of dendritic segments from transfected neurons using a confocal microscope.

  • Data Analysis:

    • Using imaging software (e.g., ImageJ or Imaris), manually or automatically quantify the number of dendritic spines per unit length of the dendrite.

    • Analyze spine morphology (e.g., length, head width).

    • Compare spine density and morphology between control and this compound knockdown neurons.

Protocol 3: Rhotekin Pulldown Assay for RhoA Activation

This protocol is based on the methodology used to demonstrate this compound's coupling to Gα12/13 to activate Rho.[12][13]

  • Cell Culture and Transfection: Culture HEK293T cells and transfect with a plasmid encoding full-length this compound or an empty vector control.

  • Cell Lysis: 24-48 hours post-transfection, lyse the cells in a buffer containing protease inhibitors.

  • Pulldown of Active RhoA:

    • Incubate a portion of the cell lysate with Rhotekin-RBD beads (which specifically bind to GTP-bound, active RhoA) for 1 hour at 4°C.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Resolve the eluted proteins and a sample of the total cell lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with an antibody specific for RhoA.

  • Quantification:

    • Quantify the band intensities for the pulled-down active RhoA and the total RhoA in the lysate using densitometry.

    • Calculate the ratio of active RhoA to total RhoA to determine the level of RhoA activation. Compare this ratio between this compound-expressing and control cells.

This guide provides a snapshot of the current understanding of this compound's functions and signaling mechanisms based on published research. The provided data and protocols are intended to serve as a valuable resource for researchers aiming to further investigate the complex biology of this compound and explore its potential as a therapeutic target. Independent replication and further investigation are crucial to solidify these findings and unravel the full spectrum of this compound's roles in health and disease.

References

A Comparative Guide to BAI1 Functional Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental strategies to rescue Brain-Specific Angiogenesis Inhibitor 1 (BAI1) function, a critical protein implicated in a range of physiological and pathological processes including phagocytosis, synaptogenesis, and tumor suppression.[1][2][3] We present a comparison of gene replacement therapy with alternative pharmacological approaches, supported by experimental data and detailed protocols.

Unraveling the Role of this compound

This compound is a member of the adhesion G protein-coupled receptor (GPCR) family and plays a crucial role in cell adhesion and signaling.[2][3] Its functions are diverse, including the clearance of apoptotic cells, inhibition of angiogenesis in tumors, and the regulation of synapse development and plasticity in the brain.[1][2][4] Loss of this compound function has been linked to the progression of cancers like glioblastoma and neurological disorders.[1][3]

The downstream signaling of this compound is often mediated through the ELMO/Dock/Rac1 pathway, which is critical for the cytoskeletal rearrangements required for phagocytosis and synaptogenesis.[2][5][6] Additionally, this compound can signal through the Rho pathway.[5]

Phenotypes of this compound Deficiency and Rescue Strategies

Studies using this compound knockout (KO) mice have revealed significant phenotypes, particularly in the central nervous system. These mice exhibit deficits in spatial learning and memory, which are associated with a notable reduction in the postsynaptic density protein PSD-95.[7][8] This reduction is due to increased proteasomal degradation of PSD-95.[7] Functional rescue experiments have successfully reversed these deficits, providing a valuable platform for testing therapeutic interventions.

Quantitative Data from this compound Knockout and Rescue Studies
PhenotypeObservation in this compound KO MiceRescue StrategyResult of RescueReference
PSD-95 Protein Levels ~50% reduction in the hippocampusAAV-mediated re-expression of PSD-95 in the hippocampusRestoration of PSD-95 levels to near wild-type[7]
Synaptic Plasticity (LTD) Impaired long-term depression (LTD) in the hippocampusAAV-mediated re-expression of PSD-95 in the hippocampusRescue of LTD deficits[7]
Spatial Learning and Memory Deficits in hippocampus-dependent spatial memory tasksAAV-mediated re-expression of PSD-95 in the hippocampusAmelioration of spatial memory impairments[7][8]
Phagocytosis of Apoptotic Cells Reduced engulfment of apoptotic cells by macrophagesRe-expression of this compound in KO macrophagesRestoration of phagocytic activity[6]
Tumor Angiogenesis Increased tumor-induced angiogenesisOverexpression of this compound or its secreted fragment (Vstat120)Suppression of tumor angiogenesis and growth[4][9]

Experimental Design: AAV-Mediated this compound Functional Rescue in the Hippocampus

This section details a typical workflow for a functional rescue experiment in this compound KO mice using adeno-associated virus (AAV) to re-express a gene of interest in the hippocampus.

Experimental Workflow

experimental_workflow cluster_preclinical Pre-clinical Phase cluster_analysis Analysis Phase AAV_production AAV Vector Production Surgery Stereotactic Injection AAV_production->Surgery Inject AAV Animal_prep This compound KO Mouse Preparation Animal_prep->Surgery Post_op Post-operative Care Surgery->Post_op Behavior Behavioral Testing Post_op->Behavior Molecular Molecular & Histological Analysis Behavior->Molecular Post-mortem

Figure 1. A generalized workflow for a this compound functional rescue experiment in vivo.

Detailed Experimental Protocols

1. AAV Vector Production

Adeno-associated viral vectors are a common choice for in vivo gene delivery due to their low immunogenicity and ability to transduce non-dividing cells like neurons.

  • Plasmid Preparation: High-quality, endotoxin-free plasmids are essential. These include the AAV transfer plasmid containing the gene of interest (e.g., this compound or PSD-95) under a neuron-specific promoter (e.g., CaMKIIα), a helper plasmid, and a Rep/Cap plasmid for the desired AAV serotype (e.g., AAV9 for broad neuronal tropism).

  • Cell Culture and Transfection: HEK293T cells are cultured to ~80% confluency. The plasmids are co-transfected into the cells using a suitable method, such as calcium phosphate precipitation or polyethylenimine (PEI).

  • Viral Particle Harvest and Purification: Approximately 72 hours post-transfection, the cells and supernatant are harvested. The viral particles are released from the cells by freeze-thaw cycles and then purified from the cell lysate and supernatant using methods like iodixanol gradient ultracentrifugation.

  • Titer Determination: The genomic titer of the purified AAV is determined by quantitative PCR (qPCR) to measure the number of viral genomes per milliliter.

2. Stereotactic Injection into the Hippocampus

This procedure allows for the precise delivery of the AAV vector to the target brain region.

  • Animal Anesthesia and Preparation: Adult this compound KO mice and wild-type littermates are anesthetized (e.g., with isoflurane or ketamine/xylazine). Their heads are shaved, and they are secured in a stereotactic frame.

  • Craniotomy: A small hole is drilled in the skull over the hippocampus at predetermined coordinates (e.g., AP: -2.0 mm, ML: ±1.5 mm from bregma).

  • AAV Injection: A microinjection needle is lowered to the target depth in the hippocampus (e.g., DV: -1.8 mm from the dural surface). A small volume of the AAV vector (e.g., 1 µL) is infused at a slow rate (e.g., 0.1 µL/min).

  • Post-operative Care: The incision is sutured, and the animal is monitored during recovery. Analgesics should be provided. Allow 3-4 weeks for robust transgene expression before proceeding with behavioral or molecular analysis.

3. Behavioral and Molecular Analysis

  • Behavioral Testing: A battery of behavioral tests can be performed to assess the rescue of cognitive deficits. These may include the Morris water maze for spatial learning and memory, and the novel object recognition test.

  • Molecular and Histological Analysis: Following behavioral testing, brain tissue is collected. Western blotting can be used to quantify the expression levels of this compound, PSD-95, and other synaptic proteins. Immunohistochemistry can be used to visualize transgene expression and assess neuronal morphology.

Alternative Approaches to this compound Functional Rescue

While viral-mediated gene replacement is a powerful tool, alternative strategies may be considered, particularly in a therapeutic context.

ApproachDescriptionAdvantagesDisadvantages
Non-viral Gene Delivery Utilizes synthetic vectors like lipids or polymers to deliver a this compound-expressing plasmid.Lower immunogenicity, larger DNA cargo capacity.Lower transfection efficiency compared to viral vectors, often transient expression.
Pharmacological Intervention Aims to compensate for the loss of this compound function by targeting downstream signaling pathways.Less invasive, potential for systemic administration.Potential for off-target effects, may not fully replicate the function of this compound.

Pharmacological strategies could include:

  • Rac1 Activators: Since this compound signals through Rac1 to promote synaptogenesis, small molecule activators of Rac1 could potentially bypass the need for this compound.

  • Inhibitors of PSD-95 Degradation: As this compound stabilizes PSD-95, inhibitors of the E3 ubiquitin ligase MDM2, which targets PSD-95 for degradation, could be explored.[7][8]

This compound Signaling Pathway

BAI1_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic_cell Apoptotic Cell (Phosphatidylserine) This compound This compound Apoptotic_cell->this compound ELMO ELMO This compound->ELMO MDM2 MDM2 This compound->MDM2 Inhibits Dock180 Dock180 ELMO->Dock180 Rac1_GDP Rac1-GDP Dock180->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Cytoskeleton Actin Cytoskeletal Rearrangement Rac1_GTP->Cytoskeleton Phagocytosis Phagocytosis/ Synaptogenesis Cytoskeleton->Phagocytosis PSD95_ub PSD-95 Ubiquitination & Degradation MDM2->PSD95_ub PSD95 PSD-95 PSD95_ub->PSD95 Prevents

Figure 2. Simplified this compound signaling pathways involved in phagocytosis/synaptogenesis and PSD-95 stability.

Conclusion

Functional rescue experiments are indispensable for validating the roles of proteins like this compound and for testing the efficacy of potential therapeutic strategies. AAV-mediated gene re-expression in specific brain regions of knockout mice provides a robust system for dissecting the molecular and behavioral consequences of this compound deficiency. While this approach is highly effective in a research setting, alternative methods such as non-viral gene delivery and pharmacological interventions that target downstream effectors offer promising avenues for future clinical applications. The choice of experimental approach will depend on the specific research question and the long-term therapeutic goals.

References

Unveiling the Discrepancy: BAI1 Expression in Primary Tumors vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor (GPCR) family, has garnered significant attention for its role as a tumor suppressor. Its expression is frequently downregulated in several cancers, correlating with tumor progression and poor prognosis. This guide provides a comprehensive comparison of this compound expression in primary tumors versus their corresponding cell lines, offering valuable insights for researchers in oncology and drug development. The data presented herein highlights a general trend of diminished this compound expression in cultured cancer cell lines compared to the original patient tumors, a critical consideration for in vitro modeling of cancer biology.

Quantitative Comparison of this compound Expression

The following table summarizes the differential expression of this compound in primary tumors and cancer cell lines based on published studies. A consistent observation is the significant reduction or complete loss of this compound expression in cancer cell lines when compared to primary tumor tissues.

Cancer TypePrimary Tumor this compound ExpressionCancer Cell Line this compound ExpressionKey Findings & References
Glioblastoma Detected in 35% of glioblastoma samples.Absent in all 28 glioma cell lines examined.A significant loss of this compound protein expression is observed when transitioning from in vivo tumors to in vitro cell culture.[1][2][3][4]
Breast Cancer 52% reduction in mRNA expression in invasive ductal breast carcinomas compared to normal breast tissue.38% of 50 breast cancer cell lines showed reduced mRNA levels compared to a non-tumorigenic breast epithelial cell line (MCF-10A).While this compound expression is reduced in primary breast tumors, a substantial portion of breast cancer cell lines also exhibit downregulated expression.[5][6][7]

This compound Signaling Pathways

This compound exerts its tumor-suppressive functions through intricate signaling pathways that regulate angiogenesis, apoptosis, and cell migration. The diagram below illustrates the key signaling cascades initiated by this compound.

BAI1_Signaling_Pathway This compound Signaling Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic_Cell Apoptotic Cell (Phosphatidylserine) This compound This compound Apoptotic_Cell->this compound binds ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 activates Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 activates G_alpha_12_13 Gα12/13 This compound->G_alpha_12_13 activates Anti_Angiogenesis Anti-Angiogenesis This compound->Anti_Angiogenesis inhibits angiogenesis Rac1 Rac1 ELMO_Dock180->Rac1 activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac1->Cytoskeletal_Rearrangement Tiam1_Par3->Rac1 activates RhoA RhoA G_alpha_12_13->RhoA activates RhoA->Cytoskeletal_Rearrangement Phagocytosis Phagocytosis Cytoskeletal_Rearrangement->Phagocytosis

Caption: Key signaling pathways regulated by this compound.

Experimental Protocols

Accurate assessment of this compound expression is crucial for research and clinical applications. Below are detailed methodologies for quantifying this compound at the mRNA and protein levels.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression

This protocol outlines the steps for measuring this compound mRNA levels in primary tumor tissues and cell lines.

qRT_PCR_Workflow qRT-PCR Workflow for this compound Expression Analysis cluster_setup Sample Preparation & Reaction Setup cluster_amplification Amplification & Detection cluster_analysis Data Analysis RNA_Isolation 1. Total RNA Isolation (from tumor tissue or cell lines) cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR_Mix 3. Prepare qPCR Reaction Mix (SYBR Green, Primers, cDNA) cDNA_Synthesis->qPCR_Mix qPCR_Run 4. Real-Time PCR Amplification (e.g., ABI 7900HT) qPCR_Mix->qPCR_Run Melting_Curve 5. Melting Curve Analysis qPCR_Run->Melting_Curve Ct_Values 6. Determine Ct Values Melting_Curve->Ct_Values Relative_Quantification 7. Relative Quantification (ΔΔCt Method) Ct_Values->Relative_Quantification

Caption: Experimental workflow for qRT-PCR.

1. RNA Isolation:

  • For primary tumors, homogenize fresh or frozen tissue in a suitable lysis buffer (e.g., TRIzol).

  • For cell lines, directly lyse the cell pellet in the lysis buffer.

  • Isolate total RNA using a silica-based column or phenol-chloroform extraction method.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

3. Quantitative PCR:

  • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for this compound, and the synthesized cDNA template.

  • Human this compound Primers:

    • Forward Sequence: ACCTGTTGGCAGAGGAGAATCG

    • Reverse Sequence: GGTTGTCTGTCACCTGGTATGC[8]

  • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

    • Followed by a melting curve analysis to ensure product specificity.[8]

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for this compound and the housekeeping gene.

  • Calculate the relative expression of this compound using the ΔΔCt method.

Immunohistochemistry (IHC) for this compound Protein Expression in Tissues

This protocol details the staining procedure for visualizing this compound protein in paraffin-embedded primary tumor sections.

1. Tissue Preparation:

  • Fix fresh tumor tissue in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin wax.

  • Cut 4-5 µm thick sections and mount them on positively charged slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the slides in xylene.

  • Rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a microwave or pressure cooker.

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a protein block solution (e.g., 5% normal goat serum).

  • Incubate with a primary antibody against this compound overnight at 4°C.

  • Incubate with a biotinylated secondary antibody.

  • Apply an avidin-biotin-peroxidase complex.

  • Visualize the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

5. Imaging and Analysis:

  • Dehydrate, clear, and mount the slides.

  • Acquire images using a light microscope and analyze the intensity and localization of this compound staining.

Western Blotting for this compound Protein Expression in Cell Lines

This protocol is for the detection and quantification of this compound protein in cancer cell line lysates.

1. Protein Extraction:

  • Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against this compound overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the signal using an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Conclusion

The available data consistently demonstrates a significant reduction in this compound expression in cancer cell lines compared to primary tumors. This discrepancy underscores the importance of validating findings from cell line-based studies in more clinically relevant models, such as patient-derived xenografts or primary tumor tissues. The provided protocols offer standardized methods for the accurate assessment of this compound expression, which is critical for advancing our understanding of its role in cancer and for the development of novel therapeutic strategies targeting this compound pathways.

References

Validating BAI1 as a Drug Target for Glioblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of therapeutic strategies targeting Brain-Specific Angiogenesis Inhibitor 1 (BAI1) for the treatment of glioblastoma (GBM). It includes an objective analysis of preclinical data for this compound-based therapies versus alternative treatments, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to this compound in Glioblastoma

Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of approximately 12-18 months.[1] The high degree of vascularization and invasion of GBM cells into the surrounding brain tissue are major obstacles to effective treatment.[2]

Brain-Specific Angiogenesis Inhibitor 1 (this compound), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a transmembrane receptor that is highly expressed in the normal brain but is frequently silenced in the majority of GBMs through epigenetic mechanisms.[3][4] This silencing is often mediated by the binding of methyl-CpG-binding domain protein 2 (MBD2) to the this compound promoter.[3]

Preclinical evidence strongly suggests that this compound functions as a tumor suppressor in glioblastoma through multiple mechanisms:

  • Anti-Angiogenesis: this compound inhibits the formation of new blood vessels, a process crucial for tumor growth.[2][5]

  • Inhibition of Invasion: Restoration of this compound expression has been shown to dramatically decrease the invasion of glioblastoma cells into the brain parenchyma.[3]

  • p53 Stabilization: this compound can interact with and sequester Mdm2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. This leads to the stabilization and activation of p53.

  • Inhibition of TGF-β Signaling: The N-terminal thrombospondin type 1 repeat (TSR#1) of this compound can inhibit the maturation of Transforming Growth Factor-β1 (TGF-β1), a key driver of the epithelial-to-mesenchymal transition (EMT) and invasion in GBM.[3][6]

Given its multifaceted anti-tumor functions, restoring this compound expression or function presents a promising therapeutic strategy for glioblastoma. This guide evaluates two primary approaches: gene therapy to reintroduce this compound and pharmacological inhibition of its epigenetic silencing.

Therapeutic Strategies and Preclinical Efficacy

This section compares the preclinical efficacy of this compound-targeted therapies with established and emerging treatments for glioblastoma.

This compound-Based Therapies

Two main strategies are being explored to leverage this compound's tumor-suppressive functions:

  • Gene Therapy (Adthis compound): This approach utilizes a replication-deficient adenovirus to deliver the this compound gene directly into tumor cells.

  • Epigenetic Reactivation (KCC-07): This strategy employs small molecule inhibitors, such as the blood-brain barrier permeable MBD2 inhibitor KCC-07, to reactivate the expression of the silenced this compound gene.[3]

Comparison with Alternative Glioblastoma Therapies

The following tables summarize the preclinical efficacy of this compound-based therapies in comparison to standard-of-care and other targeted therapies for glioblastoma.

Therapeutic AgentMechanism of ActionPreclinical ModelEfficacy MetricResultCitation(s)
This compound-Based Therapies
Adthis compound (Gene Therapy)Re-expression of this compoundIntracerebral U87MG human glioblastoma xenograft in miceMean Survival26 ± 4.6 days (Adthis compound) vs. 17.3 ± 2.3 days (Control)[7]
KCC-07MBD2 inhibitor, reactivates this compound expressionU-87MG human glioma cells (in vitro)Cell ProliferationDose-dependent reduction in cell proliferation[8]
KCC-07MBD2 inhibitor, reactivates this compound expressionOrthotopic human medulloblastoma xenografts in miceMedian Survival29 days (KCC-07) vs. 22.5 days (Control)[9]
Standard-of-Care
Temozolomide (TMZ)Alkylating agent, induces DNA damageTMZ-resistant human glioblastoma xenograft in miceMedian Survival39.79 ± 8.63 days (TMZ + SN-38 microparticles) vs. 27.14 ± 6.67 days (TMZ vehicle)[10]
Temozolomide (TMZ)Alkylating agent, induces DNA damageGlioblastoma murine models (meta-analysis)Mean Difference in Overall Survival (vs. TMZ alone)21.0 days (TMZ + biguanide)[3]
Targeted Therapies
BevacizumabAnti-VEGF monoclonal antibodyU87 human glioblastoma xenograft in ratsTumor Volume Increase (at day 8)234% (10 mg/kg Bevacizumab) vs. 500% (Control)[2]
BevacizumabAnti-VEGF monoclonal antibodyRecurrent glioblastoma patientTumor Volume Reduction95.9% reduction after 5 months[10]
ErlotinibEGFR tyrosine kinase inhibitorRecurrent glioblastoma patients6-month Progression-Free Survival (PFS)3%[11]
Buparlisib (BKM120)Pan-PI3K inhibitorPatient-derived glioblastoma xenograft in ratsMedian Survival36 days (Buparlisib) vs. 30 days (Control)[1]
Buparlisib (BKM120)Pan-PI3K inhibitorU87 glioblastoma xenograft in ratsMedian Survival30 days (Buparlisib) vs. 25.5 days (Control)[1]

Signaling Pathways and Experimental Workflows

Visual diagrams of key signaling pathways and experimental procedures are provided below to facilitate understanding.

BAI1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Mdm2 Mdm2 This compound->Mdm2 binds and sequesters TSR1 TSR#1 Domain p53 p53 Mdm2->p53 ubiquitinates Proteasome Proteasome p53->Proteasome degradation p53_nucleus p53 p53->p53_nucleus translocates Ub Ubiquitin TGFb_precursor Pro-TGF-β TGFb_mature Mature TGF-β TGFb_precursor->TGFb_mature TSR1->TGFb_precursor inhibits maturation Target_Genes Tumor Suppressor Target Genes p53_nucleus->Target_Genes activates transcription

Caption: this compound Signaling Pathways in Glioblastoma.

Experimental_Workflow_Validation cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation GBM_cells Glioblastoma Cell Lines AdBAI1_transduction Transduction with Adthis compound or Control GBM_cells->AdBAI1_transduction KCC07_treatment Treatment with KCC-07 or Vehicle GBM_cells->KCC07_treatment Co_IP Co-Immunoprecipitation (this compound-Mdm2) AdBAI1_transduction->Co_IP Western_Blot Western Blot (p53, p21) AdBAI1_transduction->Western_Blot TGFb_assay TGF-β Reporter Assay AdBAI1_transduction->TGFb_assay Invasion_assay Transwell Invasion Assay AdBAI1_transduction->Invasion_assay KCC07_treatment->Western_Blot KCC07_treatment->Invasion_assay Mice Immunocompromised Mice Xenograft Intracranial Xenograft Mice->Xenograft Treatment Intratumoral Injection (Adthis compound) or Systemic (KCC-07) Xenograft->Treatment Tumor_monitoring Tumor Volume (Bioluminescence/MRI) Treatment->Tumor_monitoring Survival_analysis Kaplan-Meier Survival Analysis Treatment->Survival_analysis Angiogenesis_assay Cranial Window Angiogenesis Assay Treatment->Angiogenesis_assay Histology Immunohistochemistry (CD31, Ki67)

Caption: Experimental Workflow for Validating this compound as a Drug Target.

Detailed Experimental Protocols

Intracranial Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma xenograft model in immunocompromised mice, a crucial tool for in vivo validation of therapeutic agents.

Materials:

  • Human glioblastoma cell line (e.g., U87MG)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Hamilton syringe with a 26-gauge needle

  • Surgical tools (scalpel, drill, sutures)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture human glioblastoma cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL.

  • Animal Anesthesia and Preparation: Anesthetize the mouse via intraperitoneal injection of the ketamine/xylazine cocktail. Once fully anesthetized, secure the mouse in the stereotaxic frame.

  • Surgical Procedure: Make a small incision along the midline of the scalp to expose the skull. Using the bregma as a reference point, drill a small burr hole at the desired coordinates for injection into the striatum (e.g., AP: +0.5 mm, ML: -2.0 mm from bregma).

  • Cell Implantation: Slowly lower the Hamilton syringe needle to the desired depth (e.g., -2.5 to -3.0 mm from the dura). Inject 2 µL of the cell suspension (2 x 10^5 cells) at a rate of 1 µL/min.

  • Closure and Recovery: After injection, slowly withdraw the needle and close the incision with sutures. Allow the mouse to recover on a warming pad.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI) at regular intervals.

In Vivo Neovascularization Assay (Cranial Window Model)

The cranial window model allows for real-time visualization and quantification of tumor-associated angiogenesis.

Materials:

  • Mice with established intracranial glioblastoma xenografts

  • Surgical microscope

  • Micro-drill

  • Cover glass (3-5 mm diameter)

  • Dental acrylic

  • Fluorescently-labeled dextran or antibodies against endothelial markers (e.g., CD31)

Procedure:

  • Animal Preparation: Anesthetize a mouse bearing an intracranial tumor and secure it in a stereotaxic frame.

  • Craniotomy: Perform a craniotomy by removing a small, circular piece of the skull (3-4 mm in diameter) over the tumor area, leaving the dura mater intact.

  • Window Implantation: Cover the exposed brain surface with artificial cerebrospinal fluid and place a sterile cover glass over the opening. Secure the cover glass to the skull using dental acrylic, creating a sealed imaging window.

  • In Vivo Imaging: At desired time points, anesthetize the mouse and secure it under a multiphoton or confocal microscope. If desired, intravenously inject fluorescently-labeled dextran to visualize blood vessels.

  • Image Acquisition and Analysis: Acquire z-stack images of the tumor vasculature through the cranial window. Analyze images to quantify vessel density, diameter, and tortuosity.

Co-Immunoprecipitation of this compound and Mdm2

This protocol details the procedure to demonstrate the physical interaction between this compound and Mdm2 in glioblastoma cells.

Materials:

  • Glioblastoma cells expressing this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against this compound (for immunoprecipitation)

  • Antibody against Mdm2 (for Western blotting)

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse this compound-expressing glioblastoma cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-BAI1 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Mdm2 antibody to detect the co-immunoprecipitated Mdm2.

Western Blot for p53 Stabilization

This protocol outlines the steps to assess the levels of p53 protein as an indicator of its stabilization following the restoration of this compound expression.

Materials:

  • Glioblastoma cells with and without this compound expression

  • Lysis buffer

  • Primary antibodies against p53 and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Prepare protein lysates from glioblastoma cells with and without this compound expression.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control to compare p53 levels.

TGF-β Signaling Reporter Assay

This assay quantifies the activity of the TGF-β signaling pathway, which is expected to be inhibited by this compound.

Materials:

  • Glioblastoma cells

  • TGF-β responsive luciferase reporter plasmid (e.g., containing Smad Binding Elements)

  • Renilla luciferase plasmid (for transfection control)

  • Transfection reagent

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect glioblastoma cells with the TGF-β responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • This compound Expression: Induce or transduce this compound expression in the transfected cells. A control group without this compound expression should be included.

  • TGF-β Stimulation: Treat the cells with a known concentration of recombinant TGF-β1 to activate the signaling pathway.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between this compound-expressing and control cells to determine the effect of this compound on TGF-β signaling.

Conclusion

The preclinical data presented in this guide strongly support the validation of this compound as a promising drug target for glioblastoma. Its multifaceted anti-tumor activities, including anti-angiogenesis, inhibition of invasion, and modulation of key cancer signaling pathways like p53 and TGF-β, offer a compelling rationale for its therapeutic development. Both gene therapy approaches to restore this compound expression and the use of small molecule inhibitors to reactivate its endogenous expression have shown significant efficacy in preclinical models. Further investigation and clinical translation of this compound-targeted therapies are warranted to address the urgent need for more effective treatments for this devastating disease.

References

comparative sequence analysis of BAI1 orthologs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparative Analysis of Brain-Specific Angiogenesis Inhibitor (BAI) Orthologs: BAI1, BAI2, and BAI3

This guide provides a detailed comparative analysis of the three members of the Brain-Specific Angiogenesis Inhibitor (BAI) family of adhesion G protein-coupled receptors (GPCRs): this compound, BAI2, and BAI3. This comparison is intended for researchers, scientists, and drug development professionals interested in the structural and functional differences and similarities among these important orthologs.

Comparative Overview of BAI Orthologs

The BAI family of proteins, encoded by the ADGRB1, ADGRB2, and ADGRB3 genes, respectively, are characterized by their large N-terminal extracellular domains, a conserved seven-transmembrane domain, and a C-terminal intracellular tail. While they share a common evolutionary origin and certain functional themes, they exhibit distinct structural features and signaling mechanisms that translate into specialized physiological roles.

Sequence and Domain Architecture

A key differentiator among the BAI orthologs lies in their amino acid sequence and the organization of their functional domains. This compound, BAI2, and BAI3 share approximately 45% sequence identity with each other, leading to both conserved and unique structural motifs that dictate their interactions and functions[1].

FeatureThis compound (ADGRB1)BAI2 (ADGRB2)BAI3 (ADGRB3)
Sequence Identity -~45% to this compound~45% to this compound
Thrombospondin Type 1 Repeats (TSRs) 544
Arg-Gly-Asp (RGD) Motif PresentAbsentAbsent
GPCR Proteolysis Site (GPS) ConservedConservedConserved
PDZ-binding Motif (QTEV) Conserved (C-terminus)Conserved (C-terminus)Conserved (C-terminus)

Functional Comparison

The structural variations among BAI orthologs underlie their diverse and sometimes overlapping functions in critical biological processes, including angiogenesis, phagocytosis, and synaptogenesis.

Angiogenesis Inhibition

All three BAI proteins have been implicated in the inhibition of angiogenesis, a crucial process in both normal development and tumorigenesis.[2][3][4][5] Their anti-angiogenic properties are primarily attributed to the thrombospondin type 1 repeats (TSRs) in their extracellular domains.[6]

Phagocytosis and Apoptotic Cell Clearance

This compound is a well-established receptor for phosphatidylserine (PS), an "eat-me" signal exposed on the surface of apoptotic cells.[3][7][8] The TSR domains of this compound directly recognize PS, initiating a signaling cascade that leads to the engulfment of the apoptotic cell. This function appears to be a specialization of this compound, as similar roles for BAI2 and BAI3 have not been as extensively documented.

Synaptogenesis and Neuronal Function

Signaling Pathways

The BAI orthologs utilize distinct intracellular signaling pathways to mediate their diverse functions. These differences are a key aspect of their functional divergence.

This compound Signaling

This compound can signal through multiple pathways. In the context of phagocytosis, the binding of its TSRs to phosphatidylserine on apoptotic cells leads to the recruitment of an intracellular complex involving ELMO and Dock180, which in turn activates the small GTPase Rac1. This compound can also activate the Rho pathway through its coupling to Gα12/13 G-proteins.

BAI1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PS Phosphatidylserine This compound This compound PS->this compound binds ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 recruits Galpha1213 Gα12/13 This compound->Galpha1213 activates Rac1 Rac1 ELMO_Dock180->Rac1 activates Actin Actin Remodeling (Phagocytosis) Rac1->Actin Rho Rho Galpha1213->Rho activates

This compound Signaling Pathways

BAI2 Signaling

BAI2_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular BAI2 BAI2 NFAT NFAT Pathway BAI2->NFAT activates VEGF VEGF Expression BAI2->VEGF suppresses

BAI2 Signaling Pathways

BAI3 Signaling

BAI3_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular C1ql C1q-like Proteins BAI3 BAI3 C1ql->BAI3 binds (Kd = 1-20 nM) Synapse_Density Synapse Density Regulation BAI3->Synapse_Density ELMO ELMO BAI3->ELMO interacts with Rac1 Rac1 ELMO->Rac1 activates

BAI3 Signaling Pathways

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize and compare the functions of BAI orthologs.

Comparative Sequence Analysis Workflow

A typical workflow for the comparative sequence analysis of BAI orthologs involves several key steps, from sequence retrieval to phylogenetic tree construction.

Comparative_Sequence_Analysis_Workflow Seq_Retrieval Sequence Retrieval (e.g., NCBI, Ensembl) MSA Multiple Sequence Alignment (e.g., Clustal Omega, MAFFT) Seq_Retrieval->MSA Identity_Matrix Percent Identity Matrix Calculation MSA->Identity_Matrix Domain_Annotation Functional Domain Annotation (e.g., Pfam, SMART) MSA->Domain_Annotation Phylo_Tree Phylogenetic Tree Construction (e.g., Neighbor-Joining, Maximum Likelihood) MSA->Phylo_Tree Analysis Comparative Analysis of Sequence, Domains, and Phylogeny Identity_Matrix->Analysis Domain_Annotation->Analysis Phylo_Tree->Analysis

Comparative Sequence Analysis Workflow

In Vitro Angiogenesis (Tube Formation) Assay

This assay is commonly used to assess the anti-angiogenic potential of BAI orthologs.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Matrigel Coating: A 96-well plate is coated with Matrigel Basement Membrane Matrix and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence or absence of conditioned media from cells expressing different BAI orthologs or purified BAI extracellular domain fragments.

  • Incubation: The plate is incubated for 4-18 hours to allow for the formation of capillary-like tube structures.

  • Quantification: Tube formation is visualized by microscopy and quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. A decrease in these parameters in the presence of a BAI protein indicates anti-angiogenic activity.

Rac1 Activation Assay (G-LISA)

This assay is used to quantify the activation of the small GTPase Rac1, a downstream effector of this compound and potentially BAI3.

  • Cell Lysis: Cells expressing the BAI ortholog of interest are stimulated and then lysed to release cellular proteins.

  • G-LISA Plate: The lysates are added to a 96-well plate that is coated with a Rac-GTP-binding protein. Only active, GTP-bound Rac1 will bind to the plate.

  • Detection: The bound active Rac1 is detected using a specific primary antibody against Rac1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Quantification: A colorimetric substrate for HRP is added, and the absorbance is measured at 490 nm. The signal intensity is proportional to the amount of active Rac1 in the cell lysate.

Conclusion

The BAI family of adhesion GPCRs, while sharing a common ancestry, have evolved distinct structural and functional characteristics. This compound exhibits a specialized role in phagocytosis through its unique RGD motif and an additional TSR domain, coupled with a well-defined Rac1 activation pathway. BAI3 has a clear function in synaptogenesis mediated by its high-affinity interaction with C1q-like proteins. BAI2, while also implicated in angiogenesis and neuronal function, has a more distinct signaling output through the NFAT pathway. Understanding these differences is crucial for elucidating their specific roles in health and disease and for the development of targeted therapeutic strategies. Further research is needed to fully uncover the complete ligand-receptor interactions and downstream signaling networks for all BAI orthologs.

References

A Comparative Guide to BAI1 Mouse Models for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as adhesion G protein-coupled receptor B1 (ADGRB1), is a multifaceted protein implicated in critical physiological and pathological processes, including angiogenesis, phagocytosis, synaptogenesis, and tumor suppression.[1][2] Its diverse functions make it a compelling target for therapeutic development in oncology, neurology, and immunology. Selecting the appropriate animal model is paramount for elucidating the in vivo roles of this compound and for the preclinical evaluation of targeted therapies. This guide provides a comprehensive comparison of available and potential this compound mouse models, complete with experimental data, detailed protocols, and visual aids to inform your research strategy.

Comparison of this compound Mouse Models

Currently, the most extensively characterized this compound mouse model is the constitutive knockout. However, the principles of genetic engineering in mice allow for the generation of more sophisticated models, such as conditional knockouts, and looking forward, knock-in and humanized models could offer even greater translational relevance.

Model TypeDescriptionProsConsKey Applications
Constitutive Knockout (Adgrb1-/-) Germline deletion of the Adgrb1 gene, typically by excising a critical exon such as exon 2 which contains the start codon.[3][4]- Widely available and well-characterized phenotype.[3][4] - Useful for studying the global, systemic effects of this compound loss-of-function from embryonic development onwards.- Potential for embryonic or perinatal lethality if the gene is essential for development (though Adgrb1-/- mice are viable).[4] - Complex phenotypes can be difficult to attribute to a specific cell type or time point. - May not accurately model diseases where this compound function is lost in a specific tissue or at a particular stage of adulthood.- Investigating the fundamental roles of this compound in neurodevelopment, behavior, and tumor suppression. - Initial screening of therapeutic candidates targeting pathways affected by this compound loss.
Conditional Knockout (this compound-flox) The Adgrb1 gene is flanked by loxP sites ("floxed"), allowing for tissue-specific or temporally controlled deletion when crossed with a Cre recombinase-expressing mouse line.- Enables the study of this compound function in specific cell types (e.g., neurons, microglia, endothelial cells) or at specific developmental stages.[5][6][7] - Avoids the confounding effects of systemic gene deletion.- Requires breeding with specific Cre driver lines, which can be time-consuming and may have their own off-target effects or expression leakiness.[8][9] - The efficiency of Cre-mediated recombination can vary between tissues and individual animals.- Dissecting the cell-type-specific roles of this compound in tumor angiogenesis, immune surveillance, and synaptic plasticity. - Modeling diseases where this compound loss is restricted to a particular organ or cell population.
Knock-in (Potential Model) Introduction of a specific mutation or a reporter gene (e.g., GFP) into the endogenous Adgrb1 locus.- Allows for the study of specific this compound mutations identified in human diseases. - Reporter knock-ins enable the visualization of this compound expression and localization in vivo.- Technically challenging and time-consuming to generate. - The functional consequences of a specific mutation may be subtle and difficult to phenotype.- Investigating the pathogenic mechanisms of specific this compound variants. - Tracking the dynamics of this compound-expressing cells during disease progression.
Humanized (Potential Model) Immunodeficient mice engrafted with human immune cells or tissues, or mice in which the murine Adgrb1 gene is replaced with its human counterpart.[10][11][12]- Provides a platform to study the interaction of human this compound with the human immune system and human-derived tumors.[10][11][12] - Offers a more translationally relevant model for testing immunotherapies targeting this compound.- Technically complex to generate and maintain.[10][12] - Engraftment of human cells can be variable, and graft-versus-host disease is a potential complication in some models.[11]- Preclinical evaluation of this compound-targeted immunotherapies. - Studying the role of human this compound in the context of a human tumor microenvironment.

Quantitative Data from this compound Mouse Models

The majority of quantitative data available comes from the constitutive this compound knockout model, primarily focusing on neurological and developmental phenotypes.

Table 1: Neurological and Developmental Phenotypes in Constitutive this compound Knockout (Adgrb1-/-) Mice

ParameterFinding in Adgrb1-/- MiceWild-Type ControlReference
Social Interaction Significant deficits in sociability.Normal social behavior.
Seizure Susceptibility Increased vulnerability to seizures.Normal seizure threshold.
Learning and Memory Severe deficits in hippocampus-dependent spatial learning and memory.Intact spatial learning and memory.[3]
Brain Weight Reduced brain weight at 3 weeks and 2-3 months of age.Normal brain weight.
Neuron Density Significantly lower neuron density in the dentate gyrus and CA1 region of the hippocampus.Normal neuron density.
Postsynaptic Density Protein 95 (PSD-95) Levels Reduced protein levels in the brain.Normal PSD-95 levels.[3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms involving this compound and to provide a framework for experimental design, the following diagrams are provided.

BAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apoptotic Cell Apoptotic Cell Phosphatidylserine Phosphatidylserine Apoptotic Cell->Phosphatidylserine exposes This compound This compound Phosphatidylserine->this compound binds to TSR domains ELMO ELMO This compound->ELMO recruits MDM2 MDM2 This compound->MDM2 sequesters Par3_Tiam1 Par3_Tiam1 This compound->Par3_Tiam1 recruits Dock180 Dock180 ELMO->Dock180 complexes with Rac1_GDP Rac1_GDP Dock180->Rac1_GDP GEF activity Rac1_GTP Rac1_GTP Rac1_GDP->Rac1_GTP GDP to GTP exchange Actin_Polymerization Actin_Polymerization Rac1_GTP->Actin_Polymerization Synaptogenesis Synaptogenesis Rac1_GTP->Synaptogenesis Phagocytosis Phagocytosis Actin_Polymerization->Phagocytosis PSD95 PSD95 MDM2->PSD95 promotes ubiquitination Ubiquitination Ubiquitination PSD95->Ubiquitination Degradation Degradation Ubiquitination->Degradation Par3_Tiam1->Rac1_GDP GEF activity

Caption: this compound Signaling Pathways.

Experimental_Workflow cluster_model Mouse Model Selection cluster_tumor Tumor Model cluster_assessment Phenotypic Assessment cluster_analysis Data Analysis BAI1_KO Constitutive KO Tumor_Implantation Tumor Cell Implantation (e.g., Glioma) BAI1_KO->Tumor_Implantation BAI1_cKO Conditional KO BAI1_cKO->Tumor_Implantation WT_Control Wild-Type Control WT_Control->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Behavioral_Tests Neurological/Behavioral Testing (e.g., Morris Water Maze) Tumor_Implantation->Behavioral_Tests Angiogenesis_Assay Angiogenesis Assessment (e.g., CD31 Staining) Tumor_Growth->Angiogenesis_Assay Data_Analysis Data Collection & Analysis Tumor_Growth->Data_Analysis Immune_Profiling Immune Cell Profiling (Immunophenotyping) Angiogenesis_Assay->Immune_Profiling Angiogenesis_Assay->Data_Analysis Behavioral_Tests->Data_Analysis Immune_Profiling->Data_Analysis

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Morris Water Maze for Spatial Learning and Memory

This protocol is adapted from established methods to assess hippocampus-dependent spatial learning and memory, a key phenotype observed in this compound knockout mice.[3]

Apparatus:

  • A circular pool (1.5 m in diameter) filled with water (24-25°C) made opaque with non-toxic white paint.[13][14]

  • An escape platform (10-15 cm in diameter) submerged 0.5-1.0 cm below the water surface.[13]

  • A video tracking system to record the mouse's swim path.[13]

  • Distinct spatial cues placed around the room.[14][15]

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.[15]

  • Cued Training (Visible Platform): For 1-2 days, train the mice with a visible platform to assess for any visual or motor deficits. The platform location and the mouse's starting position are varied for each trial.[13]

  • Acquisition Training (Hidden Platform): For 5-9 consecutive days, conduct 4 trials per day with the hidden platform in a fixed location. The starting position is varied for each trial.[13]

  • Trial Protocol:

    • Gently place the mouse into the water facing the pool wall.

    • Allow the mouse to search for the platform for a maximum of 60-90 seconds.[13][15]

    • If the mouse finds the platform, allow it to remain there for 15-20 seconds.[15]

    • If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 20 seconds.[15]

    • The inter-trial interval is typically 10-15 minutes.

  • Probe Trial: 24 hours after the final acquisition trial, remove the platform and allow the mouse to swim for 60 seconds.[13]

  • Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

In Vivo Tumor Angiogenesis Assay (Matrigel Plug Assay)

This assay is used to quantify the pro- or anti-angiogenic effects of this compound loss or therapeutic intervention in vivo.

Materials:

  • Matrigel (growth factor reduced)

  • Angiogenic factors (e.g., VEGF, bFGF) as a positive control

  • Test substance (e.g., therapeutic agent)

  • Syringes and needles

  • Mice (e.g., this compound knockout and wild-type controls)

Procedure:

  • Thaw Matrigel on ice.

  • Mix Matrigel with the desired concentration of angiogenic factors, test substance, or vehicle control. Keep the mixture on ice.

  • Anesthetize the mice according to approved institutional protocols.

  • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mouse. The Matrigel will form a solid plug at body temperature.

  • After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification:

    • Hemoglobin Content: Homogenize the plugs and measure hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an index of blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.[16]

Immunohistochemistry for CD31 in Mouse Tumors

This protocol details the staining of the endothelial cell marker CD31 (PECAM-1) to assess microvessel density in tumor sections.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm) on charged slides.[17]

  • Xylene and graded ethanols for deparaffinization and rehydration.[17]

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).[17]

  • Primary antibody: Rabbit anti-mouse CD31.[18]

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

  • DAB substrate kit.

  • Hematoxylin for counterstaining.

  • Microscope.

Procedure:

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 30-60 minutes.[19]

    • Immerse slides in xylene (2-3 changes, 5 minutes each).[17]

    • Rehydrate through graded alcohols (100%, 95%, 70% ethanol, 5 minutes each) to deionized water.[17]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating slides in retrieval solution at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides in PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

    • Incubate with the primary anti-CD31 antibody (diluted in blocking buffer) overnight at 4°C.[19]

    • Wash slides in PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash slides in PBS.

    • Apply DAB substrate and monitor for color development (brown precipitate).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Dehydrate slides through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Capture images of stained sections using a microscope.

    • Quantify microvessel density by counting the number of CD31-positive vessels per high-power field or by using image analysis software to measure the total vascular area.

This guide provides a foundational understanding of the available and potential this compound mouse models and key experimental approaches. The selection of the most appropriate model will depend on the specific research question, and the detailed protocols provided herein should serve as a valuable resource for designing and executing rigorous preclinical studies.

References

side-by-side comparison of BAI1 mRNA detection methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to BAI1 mRNA Detection Methods

Brain-specific angiogenesis inhibitor 1 (this compound), also known as ADGRB1, is a member of the adhesion G protein-coupled receptor (GPCR) family. It plays crucial roles in various physiological and pathological processes, including synaptogenesis, phagocytosis of apoptotic cells, and tumor suppression. The detection and quantification of this compound mRNA are essential for understanding its regulation and function in these contexts. This guide provides a side-by-side comparison of common methods for this compound mRNA detection, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate technique for their needs.

Quantitative Comparison of this compound mRNA Detection Methods

The choice of an mRNA detection method depends on several factors, including the required sensitivity, the type of data needed (qualitative vs. quantitative), and the available resources. The following table summarizes the key features of four widely used techniques for mRNA detection.

FeatureReal-Time RT-PCR (RT-qPCR)In Situ Hybridization (ISH)Northern BlottingNuclease Protection Assay (NPA)
Sensitivity Very HighHighLowHigh
Quantitative Data Yes (Relative or Absolute)Semi-quantitativeSemi-quantitativeYes
Spatial Information NoYes (cellular/tissue localization)NoNo
Throughput HighLow to MediumLowMedium
RNA Integrity Requirement ModerateHighHighHigh
Information on Transcript Size NoNoYesYes (limited)
Cost per Sample LowHighMediumMedium
Primary Application Gene expression quantificationLocalization of gene expressionTranscript size and integrityQuantification and mapping of transcripts

This compound Signaling Pathway

This compound is involved in multiple signaling pathways that regulate cellular processes such as cytoskeletal rearrangement and cell migration. Understanding these pathways provides context for the significance of this compound expression.

BAI1_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound (ADGRB1) G1213 Gα12/13 This compound->G1213 activates ELMO_Dock180 ELMO/Dock180 This compound->ELMO_Dock180 recruits Tiam1_Par3 Tiam1/Par3 This compound->Tiam1_Par3 recruits PS Phosphatidylserine (on apoptotic cells) PS->this compound binds LPS Lipopolysaccharide (on bacteria) LPS->this compound binds p115RhoGEF p115RhoGEF G1213->p115RhoGEF activates RhoA RhoA Cytoskeleton_Rho Cytoskeletal Rearrangement RhoA->Cytoskeleton_Rho regulates p115RhoGEF->RhoA activates Rac1 Rac1 ELMO_Dock180->Rac1 activates Cytoskeleton_Rac Phagocytosis & Synaptogenesis Rac1->Cytoskeleton_Rac regulates Tiam1_Par3->Rac1 activates

Caption: this compound signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Real-Time Reverse Transcription PCR (RT-qPCR)

RT-qPCR is the most sensitive method for detecting and quantifying this compound mRNA levels.[1][2] It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent amplification of the cDNA in real-time.[3]

Experimental Workflow for RT-qPCR

RT_qPCR_Workflow rna_extraction 1. RNA Extraction (from cells or tissue) rna_qc 2. RNA Quality Control (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_qc reverse_transcription 3. Reverse Transcription (RNA to cDNA) rna_qc->reverse_transcription qpcr 4. Real-Time PCR (with this compound-specific primers) reverse_transcription->qpcr data_analysis 5. Data Analysis (e.g., 2-ΔΔCt method) qpcr->data_analysis

Caption: A typical workflow for RT-qPCR.

Protocol:

  • RNA Isolation:

    • Isolate total RNA from cell or tissue samples using a reagent like Trizol (Thermo Fisher Scientific) according to the manufacturer's instructions.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

    • Verify RNA integrity by gel electrophoresis or using a Bioanalyzer. The 28S and 18S ribosomal RNA bands should be distinct with an intensity ratio of approximately 2:1.[4]

  • Reverse Transcription (cDNA Synthesis):

    • Prepare a reaction mixture containing 1 µg of total RNA, reverse transcriptase, dNTPs, and either oligo(dT) primers, random hexamers, or gene-specific primers.[3][5]

    • Incubate the reaction according to the reverse transcriptase manufacturer's protocol (e.g., 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes).

  • Real-Time PCR (qPCR):

    • Prepare a qPCR reaction mix containing the synthesized cDNA, SYBR Green master mix (or a probe-based master mix), and this compound-specific forward and reverse primers.[5]

    • Perform the qPCR using a real-time PCR machine with an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-40 cycles of denaturation (95°C for 30 seconds), annealing (e.g., 52°C for 45 seconds), and extension (72°C for 45 seconds).[5] A final extension at 72°C for 10 minutes is also included.[5]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and a reference gene (e.g., GAPDH, ACTB).

    • Calculate the relative expression of this compound mRNA using a method such as the 2-ΔΔCt method.[6]

In Situ Hybridization (ISH)

ISH allows for the visualization of this compound mRNA expression within the spatial context of tissues or cells.[1][7] This technique uses a labeled nucleic acid probe that is complementary to the target this compound mRNA sequence.

Protocol:

  • Probe Preparation:

    • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for this compound using in vitro transcription from a linearized plasmid containing the this compound cDNA sequence.[8]

    • Purify the labeled probe and verify its integrity.

  • Tissue Preparation:

    • Fix tissue samples in 4% paraformaldehyde, followed by cryoprotection in a sucrose solution.[8]

    • Cut frozen sections (e.g., 10-20 µm) and mount them on coated slides.[8]

  • Hybridization:

    • Pre-treat the tissue sections to improve probe accessibility (e.g., proteinase K digestion).

    • Dilute the DIG-labeled this compound probe in hybridization buffer.[8]

    • Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).[8]

  • Washing and Detection:

    • Perform a series of stringent washes to remove the unbound probe.[8]

    • Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).[8]

    • Wash to remove the unbound antibody.

  • Visualization:

    • Add a chromogenic substrate (e.g., NBT/BCIP for AP) to develop a colored precipitate where the probe has hybridized.[8]

    • Mount the slides and visualize the signal under a microscope. The intensity of the color can provide semi-quantitative information about this compound mRNA abundance.

Northern Blotting

Northern blotting is a classic technique used to determine the size and relative abundance of specific mRNA transcripts.[1]

Protocol:

  • RNA Electrophoresis:

    • Separate total RNA or poly(A)+ RNA samples on a denaturing agarose gel.

  • Blotting:

    • Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane via capillary action.

    • Fix the RNA to the membrane by UV crosslinking or baking.

  • Hybridization:

    • Prehybridize the membrane to block non-specific binding sites.

    • Hybridize the membrane with a labeled (e.g., radioactive, chemiluminescent) DNA or RNA probe specific for this compound.

  • Washing and Detection:

    • Wash the membrane under stringent conditions to remove the unbound probe.

    • Detect the signal using autoradiography (for radioactive probes) or a chemiluminescent imager. The band intensity corresponds to the relative abundance of this compound mRNA.

Nuclease Protection Assay (NPA)

NPA is a highly sensitive method for the detection and quantification of specific mRNAs.[1] It involves the hybridization of a labeled antisense probe to the target RNA in solution, followed by digestion of single-stranded nucleic acids.

Protocol:

  • Probe Preparation:

    • Synthesize a labeled (e.g., radioactive) antisense RNA probe for this compound.

  • Solution Hybridization:

    • Hybridize the labeled probe with the total RNA sample in solution.

  • Nuclease Digestion:

    • Add a nuclease (e.g., S1 nuclease or RNase) to digest any unhybridized, single-stranded probe and RNA. The probe-target RNA duplexes are protected from digestion.

  • Analysis:

    • Separate the protected probe fragments on a denaturing polyacrylamide gel.

    • Visualize the protected fragments by autoradiography. The intensity of the band is proportional to the amount of target this compound mRNA in the sample.

References

Validating RNA-Seq Differential Expression of BAI1 with qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison and detailed protocols for the validation of RNA-sequencing (RNA-seq) data using quantitative polymerase chain reaction (qPCR), with a specific focus on Brain-Specific Angiogenesis Inhibitor 1 (BAI1). For researchers, scientists, and drug development professionals, independent verification of transcriptomic data is a critical step to ensure the accuracy and reproducibility of findings before proceeding with further investigation.[1][2][3]

Experimental Overview

The workflow for validating RNA-seq results with qPCR involves a series of steps beginning with parallel sample preparation and culminating in a comparative analysis of expression data from both methods. While RNA-seq provides a global view of the transcriptome, qPCR offers a highly sensitive and specific measurement of the abundance of a select number of transcripts, serving as the gold standard for gene expression quantification.[1]

G Experimental Workflow: RNA-Seq to qPCR Validation cluster_0 Phase 1: Sample Preparation & Sequencing cluster_1 Phase 2: Validation cluster_2 Phase 3: Data Analysis & Comparison A Biological Samples (e.g., Control vs. Treated Cells) B RNA Extraction & QC A->B C Library Preparation B->C E Reserve RNA Aliquot B->E D RNA Sequencing (NGS) C->D H RNA-Seq Data Analysis (Differential Expression) D->H F cDNA Synthesis E->F G qPCR with this compound & Reference Gene Primers F->G I qPCR Data Analysis (Delta-Delta Ct Method) G->I J Compare Fold Change (RNA-Seq vs. qPCR) H->J I->J

Caption: Workflow from sample collection to data comparison.

Detailed Experimental Protocols

Here we describe a hypothetical experiment to quantify the change in this compound expression in a human glioblastoma cell line (U-87 MG) in response to a p53-activating compound, given that this compound is a known p53 target gene.[4]

Cell Culture and Treatment
  • Cell Line: U-87 MG (human glioblastoma).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells to reach 70-80% confluency. Treat with either 10 µM of a p53-activating compound (e.g., Nutlin-3a) or DMSO (vehicle control) for 24 hours.

  • Replicates: Prepare three biological replicates for each condition (Control and Treated).

RNA Extraction and Quality Control
  • Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include an on-column DNase digestion step to remove genomic DNA.

  • Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Quality Control: Assess RNA integrity by ensuring an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2.[5] Further verify integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer), aiming for an RNA Integrity Number (RIN) ≥ 7.0.[5]

RNA-Seq and Bioinformatic Analysis
  • Library Preparation & Sequencing: Prepare sequencing libraries from 1 µg of total RNA from each of the six samples (3 control, 3 treated). Perform sequencing on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

  • Data Analysis:

    • Align reads to the human reference genome (GRCh38).

    • Quantify gene expression counts.

    • Perform differential expression analysis using a tool like DESeq2 to identify genes with statistically significant expression changes between the treated and control groups.

cDNA Synthesis
  • Reverse Transcription: Synthesize cDNA from 1 µg of the same RNA samples used for RNA-seq. Use a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit, Thermo Scientific) with a mix of oligo(dT) and random hexamer primers.[6]

  • Dilution: Dilute the resulting cDNA 1:20 with nuclease-free water for use in qPCR.

qPCR Protocol
  • Primer Design: Design primers for the target gene (this compound) and a stable reference gene (e.g., GAPDH). Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA.

    • This compound Forward: 5'-AGACGGGCAATACCAGAGTG-3'

    • This compound Reverse: 5'-TCCTCATCCAGCACATCAGG-3'

    • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

  • Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and primer pair.

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA

    • 6 µL of Nuclease-free water

    • Total Volume: 20 µL

  • Thermal Cycling: Perform qPCR on a real-time PCR system (e.g., Bio-Rad CFX384) with the following conditions:

    • Initial Denaturation: 95°C for 3 min

    • 40 Cycles:

      • Denaturation: 95°C for 10 sec

      • Annealing/Extension: 60°C for 30 sec

    • Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C every 5 sec.

Data Presentation and Comparison

The primary goal of validation is to confirm the direction (up- or down-regulation) and approximate magnitude of the expression change observed in the RNA-seq data.

RNA-Seq Results

The differential expression analysis from RNA-seq data provides key metrics for this compound.

GeneBase Meanlog2(Fold Change)p-valueAdjusted p-value
This compound 1542.61.851.2e-122.5e-11
GAPDH 45873.10.050.890.95
  • Interpretation: The RNA-seq results indicate that this compound is significantly upregulated in the treated group, with a log2 fold change of 1.85.

qPCR Data Analysis (Delta-Delta Ct Method)

The relative expression of this compound is calculated using the delta-delta Ct (2⁻ΔΔCt) method, which normalizes the target gene's expression to a reference gene.[7][8][9]

Step 1: Calculate ΔCt ΔCt = Ct (Target Gene, this compound) - Ct (Reference Gene, GAPDH)

SampleReplicateCt (this compound)Ct (GAPDH)ΔCt
Control 124.3218.156.17
224.4118.226.19
324.2818.196.09
Treated 122.5118.204.31
222.4518.144.31
322.6018.254.35

Step 2: Calculate Average ΔCt and ΔΔCt

  • Average ΔCt (Control): (6.17 + 6.19 + 6.09) / 3 = 6.15

  • Average ΔCt (Treated): (4.31 + 4.31 + 4.35) / 3 = 4.32

  • ΔΔCt: Average ΔCt (Treated) - Average ΔCt (Control) = 4.32 - 6.15 = -1.83

Step 3: Calculate Fold Change

  • Fold Change: 2⁻ΔΔCt = 2⁻⁽⁻¹·⁸³⁾ = 3.55

Performance Comparison: RNA-Seq vs. qPCR

A direct comparison of the fold change values obtained from both methods demonstrates the concordance of the results.

MethodLog2(Fold Change)Fold Change
RNA-Seq 1.853.60
qPCR 1.833.55

This compound Signaling Pathway

G Simplified this compound Signaling Pathway in Phagocytosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor ELMO_DOCK ELMO1 / DOCK180 Complex This compound->ELMO_DOCK recruits & activates PtdSer Phosphatidylserine (on apoptotic cell) PtdSer->this compound binds RAC1_GDP Rac1-GDP (Inactive) ELMO_DOCK->RAC1_GDP GEF activity RAC1_GTP Rac1-GTP (Active) RAC1_GDP->RAC1_GTP GTP RAC1_GTP->RAC1_GDP GDP Actin Actin Cytoskeleton Rearrangement RAC1_GTP->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: this compound-mediated phagocytosis signaling cascade.

References

Safety Operating Guide

Navigating the Safe Disposal of BAI1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential information and step-by-step procedures for the proper handling and disposal of Brain-specific angiogenesis inhibitor 1 (BAI1), a key protein in cellular research. Understanding the nature of this compound is the first step toward its safe management.

This compound is not a small molecule chemical but a large transmembrane protein, a member of the adhesion G protein-coupled receptor family.[1] In the laboratory setting, it is typically handled as a recombinant protein, an antibody, or within genetically modified cell cultures.[2][3] Therefore, its disposal falls under the category of biological waste management.

Key Data for this compound Protein

The following table summarizes essential information for the human this compound protein, critical for understanding its nature in a research context.

PropertyValue
Full Name Brain-specific angiogenesis inhibitor 1
Gene Name ADGRB1
UniProt ID O14514 (Human)
Molecular Weight ~170-180 kDa (full-length, predicted)
Alternate Names ADGRB1
Primary Function G protein-coupled receptor, phagocytosis
Cellular Location Membrane
Common Research Forms Recombinant protein, monoclonal/polyclonal antibodies, expression in cell lines
Procedural Workflow for this compound Disposal

The proper disposal of this compound and associated materials is a critical final step in the experimental workflow. The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound-containing biological waste.

BAI1_Disposal_Workflow cluster_waste_generation Waste Generation cluster_assessment Waste Assessment cluster_disposal_pathways Disposal Pathways cluster_treatment Treatment cluster_final_disposal Final Disposal Waste This compound Waste Generated (e.g., protein solutions, cell cultures, contaminated labware) Assess Assess Waste Type Waste->Assess Liquid Liquid Waste (e.g., media, buffer solutions) Assess->Liquid Liquid Solid Solid Waste (e.g., pipette tips, plates, gloves) Assess->Solid Solid Sharps Sharps Waste (e.g., needles, scalpels) Assess->Sharps Sharps Decontaminate_Liquid Chemical Decontamination (e.g., with 10% bleach solution) Liquid->Decontaminate_Liquid Autoclave_Solid Autoclave Solid->Autoclave_Solid Sharps_Container Place in Sharps Container Sharps->Sharps_Container Drain_Disposal Dispose Down Drain with copious amounts of water Decontaminate_Liquid->Drain_Disposal Biohazard_Bag Dispose in Biohazard Bag Autoclave_Solid->Biohazard_Bag EHS_Pickup Arrange for EHS Pickup Sharps_Container->EHS_Pickup

Workflow for the safe disposal of this compound-related biological waste.

Experimental Protocols for Safe Disposal

The following protocols provide detailed, step-by-step guidance for the safe disposal of common forms of this compound-related laboratory waste. These procedures are based on standard biosafety guidelines for BSL-1 and BSL-2 laboratories, where this compound-related research is typically conducted.

Protocol 1: Decontamination of Liquid this compound Waste

This protocol is applicable to waste such as cell culture media containing this compound-expressing cells, supernatant from cell cultures, and buffer solutions containing recombinant this compound protein.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves.

  • Liquid biological waste containing this compound.

  • Freshly prepared 10% bleach solution (a 1:10 dilution of household bleach).

  • Leak-proof, sealable container.

  • Secondary containment (e.g., a plastic tub).

Procedure:

  • Don PPE: Before handling any biological waste, ensure you are wearing the appropriate PPE.

  • Containment: Collect liquid waste in a leak-proof, sealable container. For aspiration setups, ensure the collection flask is placed in secondary containment.

  • Chemical Disinfection: Add the 10% bleach solution to the liquid waste to a final concentration of at least 10% bleach.[4] For example, add 100 mL of 10% bleach solution to 900 mL of liquid waste.

  • Mixing and Contact Time: Swirl the container gently to ensure the bleach is thoroughly mixed with the waste. Allow the mixture to stand for at least 30 minutes to ensure complete decontamination.[4]

  • Neutralization (if required by local regulations): Some institutional guidelines may require the neutralization of bleach before disposal. This can be done by adding sodium thiosulfate. Consult your institution's Environmental Health and Safety (EHS) office.

  • Final Disposal: After the required contact time (and neutralization, if applicable), the decontaminated liquid can be poured down a laboratory sink with a copious amount of running water to dilute it further.[5] Do not pour solutions containing agarose down the drain.[5]

Protocol 2: Disposal of Solid this compound Waste

This protocol applies to non-sharp, solid waste contaminated with this compound, such as petri dishes, centrifuge tubes, pipette tips, and gloves.

Materials:

  • Appropriate PPE: lab coat, safety glasses, and gloves.

  • Solid biological waste contaminated with this compound.

  • Autoclavable biohazard bags.

  • A rigid, leak-proof secondary container for transport.

  • Steam autoclave.

Procedure:

  • Don PPE: Wear appropriate PPE when handling contaminated solid waste.

  • Collection: Place all contaminated solid waste directly into an autoclavable biohazard bag. Do not overfill the bag; it should be no more than two-thirds full to allow for steam penetration.

  • Secure and Transport: Securely close the biohazard bag. Place the bag in a rigid, leak-proof, and labeled secondary container for safe transport to the autoclave.

  • Autoclaving: Process the waste in a steam autoclave according to the manufacturer's instructions, typically at 121°C for a minimum of 30-60 minutes, depending on the load size and density. Use autoclave indicator tape to verify that the proper temperature has been reached.

  • Final Disposal: After the autoclave cycle is complete and the waste has cooled, the autoclaved bag can be placed in the regular laboratory trash, provided it is not otherwise hazardous.

Protocol 3: Disposal of this compound-Contaminated Sharps

This protocol is for any sharp items that have come into contact with this compound, including needles, syringes, and scalpels.

Materials:

  • Appropriate PPE: lab coat, safety glasses, and gloves.

  • Sharps contaminated with this compound.

  • A designated, puncture-resistant, and leak-proof sharps container labeled with the universal biohazard symbol.

Procedure:

  • Don PPE: Always wear appropriate PPE when handling sharps.

  • Immediate Disposal: Immediately after use, place the contaminated sharp item into the designated sharps container.[5]

  • Do Not Recap: Never recap, bend, or break used needles.

  • Container Management: Do not overfill the sharps container. Once it is three-quarters full, securely close and seal the lid.

  • Final Disposal: Arrange for the pickup and final disposal of the sealed sharps container through your institution's EHS department.[6] These containers are typically incinerated by a specialized waste management service.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound-related materials, contributing to a secure and compliant research environment. Always consult your institution's specific biosafety and hazardous waste management guidelines.

References

Essential Safety and Logistical Information for Handling BAI1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Brain-specific angiogenesis inhibitor 1 (BAI1). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting, minimizing risk and ensuring regulatory compliance.

Risk Assessment and Biosafety Levels

Brain-specific angiogenesis inhibitor 1 (this compound) is a transmembrane protein that functions as a G protein-coupled receptor.[1][2] It is involved in various cellular processes, including the inhibition of angiogenesis, phagocytosis, and synaptogenesis.[1][2][3] While this compound itself is not classified as a hazardous substance, the context in which it is handled, such as in conjunction with viral vectors or within human cell lines, dictates the necessary safety precautions.

Work involving human cell lines, which are often used to express recombinant proteins like this compound, should be conducted under Biosafety Level 2 (BSL-2) containment.[3][4][5][6][7] This is a precautionary measure, as human cell lines could potentially harbor bloodborne pathogens.[5][6][7]

Table 1: Hazard Identification and Control Measures

HazardRisk LevelRecommended Control Measures
Inhalation of Aerosols LowWork within a biological safety cabinet (BSC) for procedures that may generate aerosols.
Skin/Eye Contact LowWear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.[8][9][10][11]
Ingestion LowProhibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling.[12]
Contamination of Work Surfaces MediumDecontaminate work surfaces with an appropriate disinfectant before and after work.[7]

Personal Protective Equipment (PPE)

The minimum PPE required for handling this compound and associated materials in a BSL-2 laboratory includes:

  • Lab Coat: A dedicated lab coat that is buttoned and remains in the laboratory.[9][10]

  • Gloves: Disposable nitrile gloves are required.[8] Gloves should be changed when contaminated or when work is completed.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[8][9]

  • Face Protection: A face shield may be necessary for procedures with a high risk of splashing.[7]

Table 2: Personal Protective Equipment Specifications

PPE ItemSpecificationRationale
Lab Coat Launderable, front-fasteningProtects clothing and skin from contamination.
Gloves Nitrile, powder-free, disposableProvides a barrier against biological materials.[8][9]
Safety Glasses ANSI Z87.1 certified, with side shieldsProtects eyes from splashes and aerosols.
Face Shield Full-face coverageProvides an additional layer of protection for the face and eyes during high-risk procedures.[7]

Experimental Protocol: Handling Recombinant this compound

This protocol outlines the standard operating procedure for the reception, handling, and storage of recombinant this compound protein.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the package for any signs of leakage or damage.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) before handling the package.

  • Transfer the vial of this compound to a designated, labeled storage location. For long-term stability, store at or below -70°C.[13]

  • Log the receipt of the material in the laboratory inventory.

3.2. Reconstitution and Aliquoting

  • All procedures involving the opening of the vial should be conducted in a Class II Biological Safety Cabinet (BSC) to prevent aerosol exposure and contamination.

  • Allow the vial to equilibrate to room temperature before opening.

  • Reconstitute the protein according to the manufacturer's instructions, using sterile, nuclease-free solutions.

  • Gently mix by pipetting up and down; avoid vigorous vortexing to prevent protein denaturation.

  • Create single-use aliquots to avoid repeated freeze-thaw cycles.[13]

  • Clearly label each aliquot with the protein name, concentration, and date.

  • Store aliquots at the recommended temperature.

3.3. General Handling

  • Always wear appropriate PPE when handling this compound solutions.

  • Use filtered pipette tips to prevent cross-contamination.

  • Decontaminate the work surface of the BSC with a suitable disinfectant (e.g., 70% ethanol or a 10% bleach solution followed by water) before and after use.[7]

  • In case of a spill, immediately cover the spill with absorbent material, apply a disinfectant, and allow for the appropriate contact time before cleaning up.[14]

Disposal Plan

All waste generated from handling this compound must be treated as biohazardous waste.

4.1. Solid Waste

  • Contaminated Materials: Gloves, pipette tips, tubes, and other disposable items that have come into contact with this compound should be collected in a biohazard bag.[15]

  • Packaging: The biohazard bag must be placed within a rigid, leak-proof secondary container labeled with the universal biohazard symbol.[15]

  • Disposal: The sealed container should be disposed of through the institution's biomedical waste program.

4.2. Liquid Waste

  • Decontamination: Liquid waste containing this compound, such as cell culture media, should be decontaminated before disposal.[15] This can be achieved by adding a disinfectant, such as household bleach to a final concentration of 10%, and allowing a contact time of at least 30 minutes.[15]

  • Disposal: After decontamination, the liquid waste can typically be poured down a sanitary sewer, followed by flushing with plenty of water.[15] Always adhere to local and institutional regulations for liquid waste disposal.

Table 3: Waste Stream Management

Waste TypeCollection ContainerTreatmentFinal Disposal
Solid Waste Red or orange biohazard bag within a secondary container[2][15]Autoclaving or incinerationBiomedical waste stream
Liquid Waste Leak-proof, labeled containerChemical disinfection (e.g., 10% bleach solution)[15]Sanitary sewer (post-treatment)[15]
Sharps Puncture-resistant sharps containerAutoclaving or incinerationBiomedical waste stream

Visual Guides

The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.

BAI1_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in BSC) cluster_disposal Disposal reception Receive & Inspect This compound Shipment storage Store at appropriate temperature reception->storage ppe Don Appropriate PPE storage->ppe reconstitute Reconstitute & Aliquot ppe->reconstitute experiment Perform Experiment reconstitute->experiment segregate Segregate Waste (Solid, Liquid, Sharps) experiment->segregate decontaminate Decontaminate Waste segregate->decontaminate dispose Dispose via Biomedical Waste Stream decontaminate->dispose

Caption: Experimental workflow for handling recombinant this compound.

Safety_and_Disposal_Plan cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment cluster_disposal_plan Disposal Plan RA Handling this compound BSL2 BSL-2 Practices RA->BSL2 determines SolidWaste Solid Waste (Biohazard Bag) RA->SolidWaste generates LiquidWaste Liquid Waste (Decontaminate) RA->LiquidWaste generates SharpsWaste Sharps (Sharps Container) RA->SharpsWaste generates LabCoat Lab Coat BSL2->LabCoat requires Gloves Gloves BSL2->Gloves requires EyeProtection Eye Protection BSL2->EyeProtection requires FinalDisposal Biomedical Waste Program SolidWaste->FinalDisposal LiquidWaste->FinalDisposal SharpsWaste->FinalDisposal

Caption: Logical relationships in the this compound safety and disposal plan.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.